molecular formula C7H8ClIN2 B162409 4-Iodo-benzamidine hydrochloride CAS No. 134322-01-3

4-Iodo-benzamidine hydrochloride

Cat. No.: B162409
CAS No.: 134322-01-3
M. Wt: 282.51 g/mol
InChI Key: LTHONTNMNUUXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-benzamidine hydrochloride, also known as 4-Iodo-benzamidine hydrochloride, is a useful research compound. Its molecular formula is C7H8ClIN2 and its molecular weight is 282.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-benzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-benzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-iodobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHONTNMNUUXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616636
Record name 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134322-01-3
Record name 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Modulator of Nitric Oxide Synthase

4-Iodo-benzamidine hydrochloride is a specialized research chemical recognized primarily for its role as a potent inhibitor of nitric oxide synthase (NOS) isoforms. As a member of the benzamidine class of compounds, which are known competitive inhibitors of trypsin-like serine proteases, its iodinated form exhibits significant activity toward the enzyme responsible for the endogenous production of nitric oxide (NO).[1][2] Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[3] The ability to selectively modulate its production makes 4-Iodo-benzamidine a valuable tool for investigating the roles of NO in health and disease.

This guide provides a comprehensive technical overview of 4-Iodo-benzamidine hydrochloride, detailing its chemical properties, mechanism of action, experimental applications, and essential safety protocols. The insights herein are curated to empower researchers in leveraging this compound to its full potential in their scientific inquiries.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in a laboratory setting. These properties dictate crucial experimental parameters such as solvent selection, storage conditions, and handling procedures.

PropertyValueSource(s)
Chemical Formula C₇H₈IN₂ · HCl[4]
Molecular Weight 298.52 g/mol Derived from formula
CAS Number 134322-01-3[4]
Appearance White to off-white solid/powder[]
Solubility Soluble in water, ethanol, and DMSO.[][6][][6]
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.[][7][][7]

Scientist's Note on Stability and Storage: 4-Iodo-benzamidine hydrochloride is relatively stable under recommended storage conditions. However, like many amine salts, it can be hygroscopic. Exposure to moisture should be minimized to prevent degradation and ensure reproducibility of experimental results.[8] It is advisable to store the compound under an inert atmosphere if long-term stability is critical. For solution preparation, using anhydrous solvents is recommended, and aqueous solutions should ideally be prepared fresh for each experiment or stored for short periods at -20°C.[6]

Section 2: Synthesis and Quality Control

While commercially available, understanding the synthesis of 4-Iodo-benzamidine provides insight into potential impurities and informs quality control strategies. A common synthetic approach is the Pinner reaction, followed by ammonolysis.

G

Rationale for Key Steps:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water. The presence of moisture will hydrolyze the imidate intermediate back to an ester, drastically reducing the yield of the desired amidine.[9]

  • Ammonolysis: The conversion of the Pinner salt to the final amidine is achieved by treatment with ammonia. Using an alcoholic solution of ammonia is common practice.[10]

Quality Control (QC) Protocol: For researchers, verifying the purity and identity of the compound is paramount. A standard QC workflow should include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A typical method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The aromatic protons will exhibit characteristic splitting patterns, and the chemical shifts will be indicative of the iodo- and amidinium substituents.

Section 3: Biochemical Pharmacology and Mechanism of Action

The primary utility of 4-Iodo-benzamidine hydrochloride stems from its action as a competitive inhibitor of nitric oxide synthase (NOS).

The NOS Catalytic Cycle: NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[3] This process is essential for numerous biological signals.

Inhibition Mechanism: Benzamidine and its derivatives are structural analogs of the guanidino group of L-arginine, the natural substrate for NOS.[2] This structural mimicry allows 4-Iodo-benzamidine to bind to the active site of the enzyme, competitively blocking L-arginine from binding and thereby preventing the synthesis of NO.[2][11]

G

While benzamidine itself is a known inhibitor of serine proteases like trypsin, the modifications on the phenyl ring, such as iodination, can alter its selectivity profile towards other enzymes like NOS.[][12] Researchers should be mindful that at higher concentrations, off-target effects on serine proteases could occur.

Section 4: Applications in Research & Experimental Protocols

4-Iodo-benzamidine hydrochloride is a valuable tool for elucidating the role of NO in various biological systems. Its primary application is as a selective inhibitor in in vitro and cell-based assays to probe the functional consequences of reduced NO production.

Protocol: In Vitro NOS Inhibition Assay (Griess Assay)

This protocol outlines a common method to measure the inhibitory potential of 4-Iodo-benzamidine on NOS activity by quantifying nitrite (a stable breakdown product of NO) using the Griess reagent.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 4-Iodo-benzamidine hydrochloride.

Materials:

  • Purified NOS enzyme (e.g., iNOS or nNOS)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • 4-Iodo-benzamidine hydrochloride

  • Griess Reagent (Solution A: Sulfanilamide in acid; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

Step-by-Step Methodology:

  • Prepare Standard Curve:

    • Create a serial dilution of sodium nitrite in assay buffer (e.g., from 100 µM to 0 µM).

    • Add 50 µL of each standard to separate wells of the 96-well plate.

    • Rationale: The standard curve is essential for converting the absorbance readings of the unknown samples into nitrite concentrations.

  • Prepare Inhibitor Dilutions:

    • Prepare a stock solution of 4-Iodo-benzamidine hydrochloride in the assay buffer.

    • Perform a serial dilution to create a range of concentrations to test (e.g., from 100 µM to 0.1 µM).

    • Rationale: Testing a wide range of concentrations is necessary to generate a dose-response curve and accurately calculate the IC₅₀ value.

  • Set Up Reaction Wells:

    • In triplicate, add the following to each well:

      • 5 µL of Assay Buffer (for total activity control) or 5 µL of inhibitor dilution.

      • 40 µL of "Master Mix" containing NOS enzyme, NADPH, and BH₄ in assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring a more accurate measurement of its inhibitory effect.

  • Initiate the Enzymatic Reaction:

    • Add 5 µL of L-Arginine solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Rationale: The addition of the substrate, L-Arginine, synchronizes the start of the reaction. The incubation period must be within the linear range of the enzyme's activity.

  • Develop and Read the Assay:

    • Add 50 µL of Griess Reagent Solution A to every well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to every well.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

    • Read the absorbance at 540 nm using a microplate reader.

    • Rationale: The Griess reaction is a two-step diazotization process that stoichiometrically converts nitrite into a colored azo dye, allowing for colorimetric quantification.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite) from all readings.

    • Use the standard curve to calculate the nitrite concentration in each well.

    • Plot the percent inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Section 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-Iodo-benzamidine hydrochloride.

  • Hazard Identification: Harmful if swallowed.[13] May cause skin and serious eye irritation.[7] Suspected of causing genetic defects.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13] If dust is generated, a NIOSH-approved respirator is required.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling. Ensure adequate ventilation in the handling area.[8]

  • First Aid:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[13]

    • Skin Contact: Take off contaminated clothing and rinse skin with plenty of water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Inhalation: Move person to fresh air.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

4-Iodo-benzamidine hydrochloride is a specialized and potent research tool for the study of nitric oxide biology. Its ability to competitively inhibit NOS enzymes allows for the controlled investigation of NO-dependent signaling pathways. By understanding its chemical properties, mechanism of action, and proper experimental application, researchers can effectively utilize this compound to advance our knowledge in fields ranging from cardiovascular physiology to neurobiology and immunology.

References

  • Alchem Pharmtech. 4-IODO-BENZAMIDINE HYDROCHLORIDE | CAS 134322-01-3.

  • Sigma-Aldrich. Safety Data Sheet: 4-Iodobenzamidine hydrochloride.

  • Fisher Scientific. Safety Data Sheet: Benzamidine Hydrochloride Hydrate.

  • TCI Chemicals. Safety Data Sheet: Benzydamine Hydrochloride.

  • Merck Millipore. Safety Data Sheet: Benzamidine, Hydrochloride.

  • ChemicalBook. 4-IODO-BENZAMIDINE HYDROCHLORIDE CAS#: 134322-01-3.

  • Cole-Parmer. Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.).

  • Wikipedia. Benzamidine.

  • Corbett, J. A., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. PubMed.

  • Sereda, G., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed.

  • Patsnap Synapse. What is the mechanism of Benzydamine Hydrochloride?.

  • Wu, C. C., et al. (1997). Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia. PubMed.

  • Sereda, G., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. National Institutes of Health (NIH).

  • Cayman Chemical. Product Information: Clonidine (hydrochloride).

  • Tapparelli, C., et al. (1994). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. PubMed.

  • Eureka | Patsnap. Synthesis method of benzamidine hydrochloride.

  • Supporting Information. Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization.

  • Selleck Chemicals. Benzamidine HCl Serine/threonin kinase inhibitor.

  • Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed.

  • Google Patents. Method for preparing p-amino-benzamidine hydrochloride.

  • BOC Sciences. CAS 1670-14-0 Benzamidine hydrochloride.

  • PrepChem.com. Synthesis of 4-aminobenzamidine.

  • PubChem. Benzamidine HCl hydrate.

  • Organic Syntheses. Acetamidine hydrochloride.

  • Rochette, L., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. PubMed.

Sources

An In-depth Technical Guide to 4-Iodo-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Molecular Tool

In the landscape of modern biochemical research and pharmaceutical development, specific molecular tools are indispensable for dissecting complex biological processes and building novel therapeutic agents. 4-Iodo-benzamidine hydrochloride, a halogenated derivative of the well-known serine protease inhibitor benzamidine, represents one such critical reagent. While its parent compound, benzamidine, is widely utilized to prevent proteolytic degradation during protein purification, the introduction of an iodine atom at the para-position of the phenyl ring imparts unique properties. This modification opens new avenues for its use as a versatile building block in medicinal chemistry, particularly in the design of targeted enzyme inhibitors and as a heavy-atom derivative for X-ray crystallography.

This guide provides a comprehensive overview of 4-Iodo-benzamidine hydrochloride, moving beyond basic data to offer insights into its synthesis, mechanism of action, and practical applications. The content herein is structured to equip researchers with the foundational knowledge and procedural details necessary to effectively and safely integrate this compound into their workflows.

Section 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical reagent is paramount to its successful application. 4-Iodo-benzamidine hydrochloride is a white to off-white solid, typically handled as its hydrochloride salt to enhance stability and aqueous solubility.[1][2] The key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 134322-01-3[1][3]
Molecular Formula C₇H₈ClIN₂[1]
Molecular Weight 282.51 g/mol [1]
Appearance White to off-white solid[1][2]
Storage Temperature 2-8°C, sealed, away from moisture and light[1][2]
Solubility Soluble in water, ethanol, DMSO, and DMF[4][]

The structure consists of a central benzamidine core, which is crucial for its biological activity, substituted with an iodine atom. The positively charged amidinium group is a key feature, allowing it to mimic the side chain of arginine, a common substrate for trypsin-like serine proteases.

Caption: Chemical structure of 4-Iodo-benzamidine hydrochloride.

Section 2: Synthesis and Purification Workflow

The synthesis of 4-Iodo-benzamidine hydrochloride is not as commonly documented as its parent compound, but it can be reliably achieved through established organic chemistry principles, most notably the Pinner reaction. This classical method involves the conversion of a nitrile into an imido ether hydrochloride, which is subsequently treated with ammonia to form the desired amidine.

The logical precursor for this synthesis is 4-iodobenzonitrile. The overall workflow is a two-step process that requires anhydrous conditions in the initial stage to prevent hydrolysis of the reactive imido ether intermediate.[6]

G start 4-Iodobenzonitrile step1 Step 1: Pinner Reaction - Anhydrous Ethanol (Solvent) - Dry HCl gas (Reagent) start->step1 intermediate Ethyl 4-iodobenzimidate hydrochloride (Intermediate) step1->intermediate step2 Step 2: Ammonolysis - Ethanolic Ammonia (Reagent) intermediate->step2 product 4-Iodo-benzamidine hydrochloride (Crude Product) step2->product purification Purification - Recrystallization - Activated Charcoal (decolorizing) product->purification final_product Pure 4-Iodo-benzamidine HCl purification->final_product

Caption: General synthetic workflow for 4-Iodo-benzamidine hydrochloride.

Experimental Protocol: Synthesis via Pinner Reaction

This protocol is adapted from established methods for synthesizing benzamidine derivatives.[6][7] Causality: The use of anhydrous reagents is critical in Step 1 because the imido ether intermediate is highly susceptible to hydrolysis, which would lead to the formation of an undesired ester byproduct.[6]

  • Step 1: Formation of Ethyl 4-iodobenzimidate hydrochloride

    • Dissolve 4-iodobenzonitrile (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a drying tube.

    • Cool the solution in an ice bath to 0°C.

    • Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic and should be monitored.

    • Continue the addition of HCl until the solution is saturated and a precipitate begins to form.

    • Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours to allow the imido ether hydrochloride salt to fully precipitate.

    • Collect the solid product by filtration, wash with a small amount of cold anhydrous ether, and dry under vacuum.

  • Step 2: Ammonolysis to 4-Iodo-benzamidine hydrochloride

    • Suspend the dried ethyl 4-iodobenzimidate hydrochloride from Step 1 in a solution of anhydrous ammonia in ethanol (typically 8-15%).

    • Stir the mixture vigorously in a sealed flask at room temperature for 24-48 hours. Ammonium chloride will precipitate as a byproduct.

    • Filter the reaction mixture to remove the ammonium chloride precipitate.

    • Evaporate the filtrate under reduced pressure to obtain the crude 4-Iodo-benzamidine hydrochloride.

  • Step 3: Purification

    • Dissolve the crude product in a minimal amount of hot water or ethanol.

    • If the solution is colored, add a small amount of activated charcoal and heat briefly.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Mechanism of Action and Key Applications

The primary biochemical utility of 4-Iodo-benzamidine stems from its function as a reversible, competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[8][9][10]

Mechanism of Competitive Inhibition

Serine proteases feature a catalytic triad (Ser-His-Asp) in their active site and a specific "S1 pocket" that determines substrate specificity. Trypsin-like proteases have an aspartate residue at the base of the S1 pocket, which imparts a strong preference for binding positively charged amino acid residues like arginine and lysine.

4-Iodo-benzamidine acts as an effective mimic of an arginine side chain. Its positively charged amidinium group forms a salt bridge with the aspartate residue in the S1 pocket, while the iodophenyl ring engages in hydrophobic interactions with the sides of the pocket.[10] By occupying the active site, it physically blocks the substrate from binding, thereby competitively inhibiting enzyme activity.[8][11]

G Enzyme Serine Protease (E) S1 Pocket Active Site ES Enzyme-Substrate Complex (ES) (Leads to Product) Enzyme:active->ES k1 EI Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme:active->EI Ki Substrate Substrate (S) (e.g., Arginine-containing peptide) center1 Substrate->center1 Inhibitor 4-Iodo-benzamidine (I) center2 Inhibitor->center2 ES->Enzyme:active k-1 Product Product (P) ES->Product kcat EI->Enzyme:active center1->Enzyme:s1 Binds to S1 Pocket center2->Enzyme:s1 Competes for S1 Pocket

Caption: Competitive inhibition of a serine protease by 4-Iodo-benzamidine.

Applications in Research and Development
  • Protease Inhibition in Lysates: Like benzamidine, it is used in lysis buffers (typically at 1 mM) to prevent the degradation of target proteins by endogenous proteases during extraction and purification.[10]

  • Affinity Chromatography: The related 4-aminobenzamidine is often immobilized on a solid support (like Sepharose) to create an affinity column for purifying trypsin-like serine proteases.[10] The iodo-derivative could similarly be functionalized for such purposes.

  • Fragment-Based Drug Discovery (FBDD): The iodobenzamidine scaffold serves as an excellent starting fragment for developing more potent and selective inhibitors. The iodine atom can be replaced through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of analogues to explore the binding pocket of a target enzyme.

  • X-ray Crystallography: The high electron density of the iodine atom makes it a useful heavy-atom derivative for solving the phase problem in protein crystallography, aiding in the structural determination of enzyme-inhibitor complexes.

Protocol: Serine Protease Inhibition Assay

This protocol provides a general framework for quantifying the inhibitory activity of 4-Iodo-benzamidine hydrochloride against a model serine protease like trypsin.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).

    • Trypsin Stock Solution: Prepare a stock solution of trypsin in cold, dilute HCl (e.g., 1 mM) to maintain stability.

    • Substrate Stock Solution: Prepare a stock solution of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA) in DMSO.

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of 4-Iodo-benzamidine hydrochloride in the Assay Buffer. Perform a serial dilution to create a range of inhibitor concentrations.

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer to each well.

    • Add varying concentrations of the 4-Iodo-benzamidine hydrochloride solution to the appropriate wells. Include a "no inhibitor" control.

    • Add a fixed amount of trypsin solution to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature). This allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the BAPNA substrate solution to all wells.

    • Immediately place the plate in a microplate reader set to measure absorbance at 405 nm (the wavelength of the p-nitroaniline product).

    • Record the absorbance kinetically over a period of 10-20 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of enzyme activity remaining versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Section 4: Safety, Handling, and Storage

Adherence to proper safety and handling procedures is essential when working with any chemical reagent. 4-Iodo-benzamidine hydrochloride is classified as a hazardous substance.[12][13]

Summary of Hazards
  • Skin Irritation: Causes skin irritation.[12][13]

  • Eye Irritation: Causes serious eye irritation.[13]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]

  • Harmful if Swallowed: May be harmful if ingested.[14]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[12][13]

  • Eye Protection: Wear appropriate chemical safety goggles or a face shield.[12][13]

  • Skin Protection: Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[12][13]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[12][13]

  • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[12][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][12] The recommended storage temperature is 2-8°C.[1]

  • Sensitivities: The compound is sensitive to moisture and light.[1][13] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[12][15]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][12]

Conclusion

4-Iodo-benzamidine hydrochloride is more than just a halogenated analogue; it is a specialized tool with significant potential in biochemistry and medicinal chemistry. Its ability to act as a reversible competitive inhibitor of serine proteases makes it valuable for protecting proteins from degradation, while its chemical structure provides a strategic starting point for the development of novel therapeutics. By understanding its properties, synthesis, and mechanism of action, and by adhering to strict safety protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

  • Fisher Scientific. (2009, February 18). Safety Data Sheet: 4-Iodo-benzamidine hydrochloride.
  • Fisher Scientific. (2014, July 7). Safety Data Sheet: Benzamidine Hydrochloride Hydrate.
  • TCI Chemicals. (2025, March 5). Safety Data Sheet: Benzydamine Hydrochloride.
  • Fisher Scientific. (2009, February 18). Safety Data Sheet: Benzamidine hydrochloride hydrate.
  • Apollo Scientific. (2023, July 10). Safety Data Sheet: Benzamidine hydrochloride anhydrous.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. Retrieved from [Link]

  • Changzhou Tianhua Pharmaceutical Co., Ltd. (2014). Synthesis method of benzamidine hydrochloride. CN104163778A.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Gouvea, I. E., et al. (2002). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. Biological Chemistry, 383(7-8), 1199-1202.
  • Sironi, M., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. International Journal of Molecular Sciences, 22(11), 5843.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride?. Retrieved from [Link]

  • Baker, B. R., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 26(11), 1594-1598.
  • Sironi, M., et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.). Royal Society of Chemistry.
  • CN104163778A - Method for preparing p-amino-benzamidine hydrochloride. (2014). Google Patents.
  • MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: benzamidine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzamidine. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). acetamidine hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Iodo-benzamidine Hydrochloride: Applications in Serine Protease Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Iodo-benzamidine hydrochloride, a key molecular tool for researchers in biochemistry, cell biology, and drug discovery. We will delve into its core applications, focusing on its well-established role as a serine protease inhibitor and exploring its potential in other therapeutic areas. This document is intended for professionals who require a deep, mechanistic understanding of this compound and its practical application in a laboratory setting.

Introduction: The Benzamidine Scaffold in Enzyme Inhibition

Benzamidine and its derivatives represent a cornerstone class of reversible, competitive inhibitors for a specific group of enzymes known as trypsin-like serine proteases.[1] These enzymes are characterized by a catalytic triad (typically Serine, Histidine, and Aspartate) in their active site and play critical roles in physiological processes ranging from digestion and blood coagulation to inflammation and cell signaling.[2][3] The positively charged amidinium group of the benzamidine core mimics the side chains of arginine and lysine, which are the natural substrates for these proteases. This allows the inhibitor to bind with high affinity to the S1 specificity pocket of the enzyme, effectively blocking substrate access and halting catalytic activity.

4-Iodo-benzamidine hydrochloride is a substituted benzamidine that has been utilized in various research contexts. The addition of the iodine atom to the benzene ring modifies the compound's physicochemical properties, such as hydrophobicity and electron distribution, which can influence its binding affinity and selectivity for different proteases.[2]

Core Application: Inhibition of Trypsin-like Serine Proteases

The primary and most well-documented use of 4-Iodo-benzamidine hydrochloride is as a competitive inhibitor of serine proteases.[1][4]

Mechanism of Action: Competitive Inhibition

4-Iodo-benzamidine hydrochloride functions as a reversible, competitive inhibitor. The positively charged amidinium group is crucial for its interaction with the negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket of trypsin-like proteases. This interaction is a key determinant of the inhibitor's potency.[5] The binding of the inhibitor to the active site is a dynamic equilibrium, and its efficacy is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half.

G Substrate Natural Substrate (e.g., Arginine/Lysine residue) S1_pocket S1_pocket Substrate->S1_pocket Binds Inhibitor 4-Iodo-benzamidine (Positively Charged Amidinium Group) Inhibitor->S1_pocket Competitively Binds Product Cleavage Products No_Reaction Enzyme Activity Blocked S1_pocket->No_Reaction Prevents Substrate Binding Catalytic_Triad Catalytic_Triad S1_pocket->Catalytic_Triad Positions for cleavage Catalytic_Triad->Product Catalyzes

Quantitative Analysis of Inhibition

While extensive quantitative data for 4-Iodo-benzamidine across a wide range of proteases is not consolidated in a single source, the inhibitory constants (Kᵢ) for the parent compound, benzamidine, provide a valuable benchmark. The substitution at the 4-position is known to influence binding affinity.[2]

EnzymeKᵢ for Benzamidine (µM)
Trypsin35
Plasmin350
Thrombin220
Table 1: Approximate inhibitory constants (Kᵢ) for the parent compound, benzamidine, against common serine proteases.[6]
Experimental Protocol: Serine Protease Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potential of 4-Iodo-benzamidine hydrochloride against a serine protease using a chromogenic substrate.

Materials:

  • Serine protease of interest (e.g., trypsin)

  • 4-Iodo-benzamidine hydrochloride

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 4-Iodo-benzamidine hydrochloride in the assay buffer.

  • Create a serial dilution of the inhibitor in the assay buffer in a 96-well plate.

  • Add the serine protease to each well containing the inhibitor and a control well without inhibitor. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

  • Plot V₀ against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • To determine the Kᵢ , the assay should be repeated with varying substrate concentrations. The data can then be analyzed using a Dixon plot or by non-linear regression fitting to the appropriate inhibition model.[7]

G A Prepare Inhibitor Serial Dilution B Add Enzyme and Pre-incubate A->B C Add Chromogenic Substrate B->C D Monitor Absorbance (Kinetic Read) C->D E Calculate Initial Velocities (V₀) D->E F Determine IC₅₀ / Kᵢ E->F

Application in Protein Purification and Crystallography

A critical application of 4-Iodo-benzamidine hydrochloride is in the purification of proteins, where it is used to prevent proteolytic degradation by endogenous serine proteases.[8][9]

Use as a Protease Inhibitor in Lysis Buffers

During cell lysis, proteases are released, which can degrade the protein of interest. The inclusion of a cocktail of protease inhibitors in the lysis buffer is standard practice. 4-Iodo-benzamidine hydrochloride can be a key component of this cocktail, typically used at a concentration of 1 mM, to specifically inhibit serine proteases.

Affinity Chromatography for Protease Removal

For applications requiring highly pure protein, such as protein crystallography, even trace amounts of proteases can be detrimental. Benzamidine-functionalized resins (e.g., Benzamidine Sepharose) are widely used for the affinity purification of serine proteases or for their removal from a protein sample.[9][10][11]

Experimental Protocol: Removal of Thrombin After Fusion Tag Cleavage

This protocol describes the removal of thrombin, a common serine protease used to cleave fusion tags from recombinant proteins, using a benzamidine affinity column.[9]

Materials:

  • Protein sample containing the target protein and thrombin

  • Pre-packed benzamidine affinity column (e.g., HiTrap Benzamidine FF)

  • Binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4)

  • Elution buffer (e.g., 50 mM Glycine-HCl, pH 3.0)

  • Chromatography system or syringe

Procedure:

  • Equilibrate the column with 5-10 column volumes of binding buffer.

  • Load the protein sample onto the column. The thrombin will bind to the benzamidine ligand, while the target protein should flow through.

  • Collect the flow-through fraction , which contains the purified target protein.

  • Wash the column with several column volumes of binding buffer to ensure all of the target protein has been recovered.

  • (Optional) Elute the bound thrombin with the low pH elution buffer to regenerate the column.

  • Re-equilibrate the column with binding buffer for future use.

G Sample Protein Sample (Target Protein + Thrombin) Column Column Sample->Column Load Flowthrough Purified Target Protein Eluate Eluted Thrombin Column->Flowthrough Collect Flow-through Column->Eluate Elute (Optional)

Potential Application: PARP1 Inhibition in Drug Discovery

While the primary role of 4-Iodo-benzamidine hydrochloride is in serine protease inhibition, its core benzamide structure is also a feature of many inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[12] PARP1 is a key enzyme in the DNA damage response, and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations).[13][14]

The Benzamide Scaffold in PARP Inhibitors

PARP inhibitors typically function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD⁺), at the catalytic site. The benzamide moiety of these inhibitors mimics the nicotinamide portion of NAD⁺. Given that 4-Iodo-benzamidine contains a benzamide-like structure, it is plausible that it could exhibit some inhibitory activity against PARP1. However, it is crucial to note that direct and robust evidence of potent PARP1 inhibition by 4-Iodo-benzamidine hydrochloride is not prevalent in the current scientific literature. Its affinity for PARP1 would need to be empirically determined.

G NAD NAD⁺ (Substrate) NAD_site NAD_site NAD->NAD_site Binds Benzamide_Inhibitor Benzamide-based Inhibitor (e.g., Olaparib) Benzamide_Inhibitor->NAD_site Competitively Binds Iodo_Benzamidine 4-Iodo-benzamidine (Potential Inhibitor) Iodo_Benzamidine->NAD_site Hypothesized to Bind PARylation Poly(ADP-ribosyl)ation (DNA Repair) No_PARylation Inhibition of DNA Repair NAD_site->PARylation Catalyzes NAD_site->No_PARylation Blocks Catalysis

Experimental Protocol: PARP1 Inhibition Assay

To evaluate the potential of 4-Iodo-benzamidine hydrochloride as a PARP1 inhibitor, a biochemical assay can be employed.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (to stimulate PARP1 activity)

  • β-NAD⁺ (substrate)

  • 4-Iodo-benzamidine hydrochloride

  • PARP1 assay kit (e.g., a fluorescence-based kit that detects nicotinamide production)

  • 96-well plate (black, for fluorescence assays)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of 4-Iodo-benzamidine hydrochloride in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

  • Dispense the inhibitor at various concentrations into the wells of a 96-well plate.

  • Add PARP1 enzyme and activated DNA to each well and incubate.

  • Initiate the reaction by adding β-NAD⁺.

  • Allow the reaction to proceed for the optimal time as determined by enzyme titration and kinetic studies.

  • Stop the reaction and add the detection reagents as per the kit manufacturer's instructions.

  • Read the fluorescence signal and calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[15]

Synthesis, Properties, and Handling

Synthesis Outline

4-Iodo-benzamidine hydrochloride can be synthesized from 4-iodobenzonitrile. A common method involves the conversion of the nitrile to an imidate, followed by reaction with ammonia.

G A 4-Iodobenzonitrile B Pinner Reaction (HCl, Ethanol) A->B C Ethyl 4-iodobenzimidate (Intermediate) B->C D Ammonolysis (Ammonia) C->D E 4-Iodo-benzamidine Hydrochloride D->E

Physical and Chemical Properties
  • Appearance: White to off-white solid

  • Storage: Store at 2-8°C, desiccated and protected from light.[8]

Safety and Handling
  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use in a well-ventilated area. Avoid dust formation.

  • Incompatible Materials: Strong oxidizing agents.

Conclusion

4-Iodo-benzamidine hydrochloride is a valuable and versatile tool for researchers. Its primary application as a reversible, competitive inhibitor of trypsin-like serine proteases is well-established and supported by a clear mechanistic understanding. This property makes it indispensable for preventing proteolysis during protein purification and for studying the function of these important enzymes. While its benzamide core suggests a potential for PARP1 inhibition, this remains a hypothesis that requires experimental validation. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize 4-Iodo-benzamidine hydrochloride in their experimental designs and to explore its full potential in their respective fields.

References

  • GE Healthcare. (n.d.). Removal and purification of trypsin-like serine proteases.
  • Cytiva. (n.d.). HiTrap™ Benzamidine FF (high sub).
  • Selleck Chemicals. (n.d.). Benzamidine HCl Serine/threonin kinase inhibitor.
  • GE Healthcare. (2007). Affinity Chromatography Handbook: Principles and Methods.
  • Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).
  • Scientific Laboratory Supplies. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub).
  • Horvath, A. J., Lu, B. G. C., Pike, R. N., & Bottomley, S. P. (2011). Methods to measure the kinetics of protease inhibition by serpins. Methods in Enzymology, 501, 223–235.
  • Mares-Guia, M., & Shaw, E. (1973). Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. Journal of Medicinal Chemistry, 16(10), 1102-1106.
  • University of Arizona. (n.d.). Protease Kinetics.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
  • Chen, D., Wang, S., Diao, X., Zhu, Q., Shen, H., Han, X., Wang, Y., Gong, G., & Xu, Y. (2015). Design, synthesis and antithrombotic evaluation of novel dabigatran etexilate analogs, a new series of non-peptides thrombin inhibitors. Bioorganic & Medicinal Chemistry, 23(23), 7405-7416.
  • Katz, B. A., Clark, J. M., Finer-Moore, J. S., Jenkins, T. E., Johnson, C. R., Ross, M. J., Luong, C., Moore, W. R., & Stroud, R. M. (1998). Oxyanion-mediated inhibition of serine proteases. Biochemistry, 37(48), 16879-16887.
  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • Sigma-Aldrich. (n.d.). 4-Iodobenzonitrile 97%.
  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
  • Roffman, S., Sanocka, U., & Troll, W. (1970). Assay of the esterase activity of thrombin, plasmin and trypsin with a chromogenic substrate p-nitrobenzyl p-toluenesulfonyl-l-arginine. Archives of Biochemistry and Biophysics, 138(2), 522-527.
  • ChemicalBook. (n.d.). 4-Iodobenzonitrile synthesis.
  • National Center for Biotechnology Information. (n.d.). 4-Iodobenzonitrile. PubChem Compound Database.
  • Weaver, A. N., & Yang, E. S. (2013). PARP inhibitors: a new era of targeted therapy.
  • Groll, A. H., Piscitelli, S. C., & Walsh, T. J. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. International Journal of Molecular Sciences, 25(4), 2296.
  • Stürzebecher, J., Markwardt, F., Wagner, G., & Walsmann, P. (1983). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Acta Biologica et Medica Germanica, 42(11-12), 1267-1273.
  • Ferguson, J., Martin, N. P., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 982540.
  • Reaction Biology. (n.d.). PARP1 Assay Service.
  • BPS Bioscience. (n.d.). PARP Enzymes and Assay Kits.
  • Markwardt, F., Landmann, H., & Walsmann, P. (1972). Differential specificities of the thrombin, plasmin and trypsin with regard to synthetic and natural substrates and inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 258(2), 577-590.
  • MedChemExpress. (n.d.). PARP1-IN-50 | PARP-1 Inhibitor.
  • Pozzi, N., Chen, Z., & Di Cera, E. (2015). Thrombin has dual trypsin-like and chymotrypsin-like specificity. The Journal of Biological Chemistry, 290(16), 10199–10210.
  • de Vries, Schuurman, van der Stoep, & van der Graaf. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(12), 1667–1684.
  • Markwardt, F., Walsmann, P., Stürzebecher, J., Landmann, H., & Wagner, G. (1970).
  • ClinicalTrials.gov. (2007). Study to Assess the Efficacy and Safety of a PARP Inhibitor for the Treatment of BRCA-positive Advanced Ovarian Cancer.
  • Sun, C., Yin, J., Fang, Y., Chen, J., Jeong, K. J., Chen, X., ... & Liu, J. (2021). Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer. Journal of Experimental & Clinical Cancer Research, 40(1), 1-19.
  • Li, Y., Wang, Y., Wu, M., & Wan, X. (2025). Four-year complete remission with reduced-dose PARP inhibitor in advanced-stage epithelial ovarian cancer harboring a BRCA1 mutation: a case report of a chemotherapy-intolerant patient with idiopathic thrombocytopenic purpura. Journal of Ovarian Research, 18(1), 286.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodo-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-benzamidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document is structured to provide not only a step-by-step protocol for its preparation via the Pinner reaction but also a detailed rationale behind the experimental choices. Furthermore, a thorough guide to the characterization of the final compound using modern analytical techniques is presented, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of the synthesis and quality control of this important chemical entity.

Introduction: The Significance of 4-Iodo-benzamidine Hydrochloride in Drug Discovery

Substituted benzamidines are a class of compounds that have garnered significant attention in medicinal chemistry due to their ability to act as bioisosteres of guanidines and their capacity to interact with a variety of biological targets.[1][2] The benzamidine moiety is a common feature in the design of inhibitors for enzymes such as serine proteases, which are implicated in a wide range of physiological and pathological processes.[2]

The introduction of a halogen atom, such as iodine, at the para-position of the benzamidine scaffold in 4-Iodo-benzamidine hydrochloride offers several strategic advantages in drug design. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Moreover, the iodo-substituent provides a reactive handle for further molecular elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[3] This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The hydrochloride salt form of the amidine enhances its stability and aqueous solubility, which is advantageous for handling and formulation.

Synthesis of 4-Iodo-benzamidine Hydrochloride via the Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, remains a robust and widely used method for the synthesis of amidines from nitriles.[4][5] The reaction proceeds in two main stages: the formation of an imidate salt (a Pinner salt) from a nitrile and an alcohol under acidic conditions, followed by aminolysis of the imidate to yield the desired amidine.[6][7]

Reaction Mechanism

The mechanism of the Pinner reaction for the synthesis of 4-Iodo-benzamidine hydrochloride is initiated by the protonation of the nitrile nitrogen of 4-iodobenzonitrile by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol, such as ethanol. The resulting protonated imidate intermediate is then deprotonated to form the ethyl 4-iodobenzimidate hydrochloride (Pinner salt). Subsequent treatment with ammonia or an ammonium salt leads to the displacement of the ethoxy group to form the final 4-Iodo-benzamidine hydrochloride.

Experimental Workflow Diagram

Pinner_Reaction_Workflow Figure 1: Experimental Workflow for the Synthesis of 4-Iodo-benzamidine Hydrochloride cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Aminolysis cluster_2 Step 3: Isolation and Purification Start 4-Iodobenzonitrile in Anhydrous Ethanol HCl Bubble Anhydrous HCl Gas (0-5 °C) Start->HCl Stir Stir at Room Temperature HCl->Stir Pinner_Salt Formation of Ethyl 4-iodobenzimidate HCl Stir->Pinner_Salt Ammonia Addition of Ethanolic Ammonia Pinner_Salt->Ammonia Stir_2 Stir at Room Temperature Ammonia->Stir_2 Product_Formation Formation of 4-Iodo-benzamidine HCl Stir_2->Product_Formation Filter Filter the Precipitate Product_Formation->Filter Wash Wash with Cold Ethanol and Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Product Pure 4-Iodo-benzamidine HCl Dry->Final_Product

Caption: A step-by-step workflow for the synthesis of 4-Iodo-benzamidine hydrochloride.

Detailed Experimental Protocol

Materials:

  • 4-Iodobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or saturated solution in ethanol)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Drying tube (e.g., with calcium chloride)

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Pinner Salt Formation:

    • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-iodobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

    • Cool the solution in an ice bath to 0-5 °C.

    • Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 10 °C.

    • After the introduction of HCl is complete, seal the flask and allow the mixture to stir at room temperature for 12-24 hours. The formation of a precipitate (the Pinner salt) may be observed.

  • Aminolysis:

    • Cool the reaction mixture back down to 0-5 °C in an ice bath.

    • Slowly add a saturated solution of ammonia in ethanol (2-3 eq) to the stirred suspension of the Pinner salt. Alternatively, bubble anhydrous ammonia gas through the mixture.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Isolation and Purification:

    • The resulting precipitate of 4-Iodo-benzamidine hydrochloride is collected by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold anhydrous ethanol, followed by a thorough wash with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

    • Dry the purified white to off-white solid under vacuum to a constant weight.

Characterization of 4-Iodo-benzamidine Hydrochloride

Thorough characterization of the synthesized 4-Iodo-benzamidine hydrochloride is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Iodo-benzamidine hydrochloride, both ¹H NMR and ¹³C NMR spectra should be acquired.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amidinium group. Due to the para-substitution pattern, the aromatic region will likely exhibit a characteristic AA'BB' system, which may appear as two doublets. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the amidinium group and the electron-donating/withdrawing properties of the iodine atom.[8] The protons of the -NH2 groups in the amidinium moiety may appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with D2O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule. The spectrum is expected to show signals for the four distinct aromatic carbons and the carbon of the amidinium group. The chemical shift of the carbon atom attached to the iodine (ipso-carbon) will be significantly shifted upfield due to the heavy atom effect.

Table 1: Predicted NMR Data for 4-Iodo-benzamidine Hydrochloride

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~7.8-8.0d2H, Aromatic (ortho to -C(NH)NH2)
¹H~7.6-7.8d2H, Aromatic (meta to -C(NH)NH2)
¹H~9.0-9.5br s4H, -C(NH2)2⁺
¹³C~165-170-1C, -C(NH)NH2
¹³C~138-140-2C, Aromatic (ortho to -C(NH)NH2)
¹³C~130-132-2C, Aromatic (meta to -C(NH)NH2)
¹³C~135-140-1C, Aromatic (ipso to -C(NH)NH2)
¹³C~95-100-1C, Aromatic (ipso to -I)

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data for analogous compounds. Actual values may vary depending on the solvent and other experimental conditions.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Iodo-benzamidine hydrochloride is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for 4-Iodo-benzamidine Hydrochloride

Wavenumber (cm⁻¹) Intensity Assignment
3300-3100Strong, BroadN-H stretching (amidinium group)
~1670StrongC=N stretching (amidinium group)
~1600, 1480MediumC=C stretching (aromatic ring)
~820StrongC-H out-of-plane bending (para-substituted benzene)
~500MediumC-I stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which helps in determining its molecular weight and elemental composition. For 4-Iodo-benzamidine hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (4-Iodobenzamidine). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean spectrum for the parent ion.

Table 3: Expected Mass Spectrometry Data for 4-Iodo-benzamidine

Ion Calculated m/z
[C₇H₇IN₂ + H]⁺246.97
Melting Point (MP)

The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point range suggests a high degree of purity. The melting point of the synthesized 4-Iodo-benzamidine hydrochloride should be determined using a calibrated melting point apparatus and compared with literature values if available.

Characterization Workflow Diagram

Characterization_Workflow Figure 2: Characterization Workflow for 4-Iodo-benzamidine Hydrochloride cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical and Purity Analysis Synthesized_Product Synthesized 4-Iodo-benzamidine HCl NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS MP Melting Point Synthesized_Product->MP Purity Purity Assessment (e.g., HPLC) Synthesized_Product->Purity Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation MP->Confirmation Purity->Confirmation

Caption: A logical workflow for the comprehensive characterization of the synthesized product.

Conclusion

This technical guide has detailed a reliable and well-established method for the synthesis of 4-Iodo-benzamidine hydrochloride using the Pinner reaction. The causality behind the experimental choices, rooted in the mechanism of the reaction, has been explained to provide a deeper understanding for the practicing scientist. Furthermore, a comprehensive suite of analytical techniques has been outlined for the thorough characterization of the final product, ensuring its identity, purity, and structural integrity. The self-validating nature of this combined synthetic and analytical protocol provides a high degree of confidence in the quality of the synthesized 4-Iodo-benzamidine hydrochloride, a key intermediate for the advancement of drug discovery programs.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Wikipedia. Pinner reaction. [Link][5]

  • NROChemistry. Pinner Reaction. [Link][4]

  • Organic Chemistry Portal. Pinner Reaction. [Link][7]

  • Khan, A. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1023. [Link][10]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Tanaka, T., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 27(7), 815-820. [Link][2]

  • University of Calgary. Ch 13 - Aromatic H. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link][8]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][9]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link][11]

  • PubMed. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. [Link][12]

  • NIST WebBook. Benzonitrile, 4-iodo-. [Link][13]

Sources

4-Iodo-benzamidine Hydrochloride: A Technical Guide for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Iodo-benzamidine hydrochloride as a competitive inhibitor of serine proteases. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, chemical properties, synthesis, and practical applications of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comparative analysis of its inhibitory potency. This guide is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity.[1] Their catalytic activity is characterized by the presence of a highly reactive serine residue within a conserved catalytic triad in the enzyme's active site.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, such as cardiovascular diseases, inflammatory disorders, and cancer, making them significant targets for therapeutic intervention.[2][3]

Small molecule inhibitors are invaluable tools for studying the function of serine proteases and for the development of novel therapeutics. Among these, benzamidine and its derivatives have long been recognized as effective, reversible, competitive inhibitors of trypsin-like serine proteases.[4][5][6] This guide focuses specifically on 4-Iodo-benzamidine hydrochloride, a halogenated derivative of benzamidine, and aims to provide a comprehensive technical resource for its use in research and drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-Iodo-benzamidine hydrochloride is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 134322-01-3
Molecular Formula C₇H₈ClIN₂ChemicalBook
Molecular Weight 282.51 g/mol ChemicalBook
Appearance White to off-white solid
Storage 2-8°C, sealed, away from moisture and light

Safety and Handling: 4-Iodo-benzamidine hydrochloride should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the workspace. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Mechanism of Action: Competitive Inhibition at the S1 Specificity Pocket

4-Iodo-benzamidine hydrochloride functions as a competitive inhibitor, reversibly binding to the active site of serine proteases.[7] The primary determinant of specificity for trypsin-like serine proteases is the S1 pocket, a well-defined cavity that accommodates the side chain of the substrate's P1 residue (typically arginine or lysine).

The positively charged amidinium group of 4-Iodo-benzamidine mimics the guanidinium or ammonium group of these natural substrates, allowing it to form a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.[8] This interaction is a key driver of the inhibitor's affinity. The phenyl ring of the inhibitor engages in hydrophobic interactions with the side chains of residues lining the S1 pocket.

The Role of the Iodine Atom: The introduction of a halogen atom at the para-position of the benzamidine scaffold can significantly influence its inhibitory potency and selectivity. The iodine atom in 4-Iodo-benzamidine is thought to contribute to binding through a combination of effects:

  • Hydrophobicity: The bulky and lipophilic nature of the iodine atom can enhance hydrophobic interactions within the S1 pocket, potentially increasing binding affinity.

  • Halogen Bonding: Halogen bonds are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site. While not universally observed, in some protein-ligand complexes, a halogen atom can act as a halogen bond donor to a carbonyl oxygen or other Lewis basic group in the protein. However, a study on the related compound 4-iodobenzylamine (IBA) in complex with urokinase-type plasminogen activator (uPA) suggested that the iodine atom did not form a halogen bond in the S1 pocket. Instead, the amino group of IBA interacted with the key aspartate residue. Further structural studies with 4-Iodo-benzamidine are needed to definitively elucidate the role of the iodine atom in its binding to different serine proteases.

The following diagram illustrates the general mechanism of competitive inhibition by 4-Iodo-benzamidine.

G cluster_0 Serine Protease Active Site S1_Pocket S1 Specificity Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket->Catalytic_Triad Positioning Products Cleaved Products Catalytic_Triad->Products Cleavage Substrate Substrate (e.g., Arginine) Substrate->S1_Pocket Binding Inhibitor 4-Iodo-benzamidine Inhibitor->S1_Pocket Competitive Binding

Caption: Competitive inhibition of a serine protease by 4-Iodo-benzamidine.

Synthesis of 4-Iodo-benzamidine Hydrochloride

The synthesis of 4-Iodo-benzamidine hydrochloride is typically achieved via the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to amidines.[7][9][10] The starting material for this synthesis is 4-iodobenzonitrile.

The following diagram outlines the general workflow for the Pinner synthesis of 4-Iodo-benzamidine hydrochloride.

G Start 4-Iodobenzonitrile Step1 React with alcohol (e.g., ethanol) and dry HCl gas Start->Step1 Intermediate Ethyl 4-iodobenzimidate hydrochloride (Pinner Salt) Step1->Intermediate Step2 React with ammonia (ammonolysis) Intermediate->Step2 Product 4-Iodo-benzamidine hydrochloride Step2->Product

Caption: Pinner synthesis of 4-Iodo-benzamidine hydrochloride.

Detailed Protocol: A Representative Pinner Synthesis

This protocol is a general representation and may require optimization based on laboratory conditions and scale.

  • Preparation of the Imidate (Pinner Salt):

    • Dissolve 4-iodobenzonitrile in a suitable anhydrous alcohol (e.g., absolute ethanol) in a flask equipped with a drying tube.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is exothermic, so maintain the temperature below 10°C.

    • Continue passing HCl gas until the solution is saturated.

    • Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for an extended period (typically 24-48 hours) to allow the Pinner salt to crystallize.

    • Collect the crystalline product by filtration, wash with cold anhydrous ether, and dry under vacuum.

  • Ammonolysis to the Amidine:

    • Suspend the dried Pinner salt in a solution of anhydrous ammonia in an appropriate solvent (e.g., absolute ethanol).

    • Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

    • After the reaction is complete, remove the precipitated ammonium chloride by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-Iodo-benzamidine hydrochloride.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final, pure 4-Iodo-benzamidine hydrochloride.

Applications in Research and Drug Development

4-Iodo-benzamidine hydrochloride is a versatile tool with several key applications in the study of serine proteases.

In Vitro Characterization of Serine Proteases

As a reversible inhibitor, 4-Iodo-benzamidine is widely used in in vitro assays to probe the function and substrate specificity of serine proteases. Its primary application is in kinetic studies to determine the inhibition constant (Ki), which provides a quantitative measure of the inhibitor's potency.

Protocol: Determination of Ki for Trypsin Inhibition using a Chromogenic Substrate

This protocol describes a typical experiment to determine the Ki of 4-Iodo-benzamidine hydrochloride for bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which can be monitored spectrophotometrically at 410 nm.[11][12]

Materials:

  • Bovine Trypsin

  • 4-Iodo-benzamidine hydrochloride

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare a stock solution of 4-Iodo-benzamidine hydrochloride in the assay buffer.

    • Prepare a stock solution of BAPNA in a small amount of DMSO and then dilute with the assay buffer.

  • Set up the Assay Plate:

    • In a 96-well plate, add varying concentrations of 4-Iodo-benzamidine hydrochloride to the wells. Include a control with no inhibitor.

    • Add a fixed concentration of trypsin to each well.

    • Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

  • Initiate the Reaction and Monitor:

    • Initiate the reaction by adding the BAPNA substrate to each well.

    • Immediately place the plate in the microplate reader and monitor the increase in absorbance at 410 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Determine the mode of inhibition and the Ki value by plotting the data using methods such as the Dixon plot (1/V₀ vs. [I]) or by fitting the data to the appropriate inhibition equation using non-linear regression analysis.

Affinity Chromatography

The ability of benzamidine and its derivatives to bind specifically and reversibly to the active site of many serine proteases makes them excellent ligands for affinity chromatography.[13] 4-Iodo-benzamidine can be immobilized on a solid support (e.g., agarose beads) to create an affinity matrix for the purification of serine proteases from complex biological samples.[14][15]

The following diagram illustrates the workflow for affinity purification of a serine protease using a 4-Iodo-benzamidine-coupled resin.

G Start Crude Protein Sample (containing Serine Protease) Step1 Load sample onto 4-Iodo-benzamidine-Agarose Column Start->Step1 Binding Serine Protease Binds to Ligand Step1->Binding Wash Wash with buffer to remove unbound proteins Binding->Wash Elution Elute with low pH buffer or competitive inhibitor Wash->Elution Product Purified Serine Protease Elution->Product

Caption: Affinity purification of a serine protease.

Structural Biology

Co-crystallization of serine proteases with inhibitors like 4-Iodo-benzamidine provides high-resolution structural information about the inhibitor's binding mode. This is invaluable for understanding the molecular basis of inhibition and for structure-based drug design. While crystal structures of trypsin in complex with the parent compound benzamidine are available in the Protein Data Bank (PDB entries 1H4W, 2OXS, 1BTY, etc.), a structure with 4-Iodo-benzamidine would be highly informative.[16][17][18]

Comparative Analysis and Selectivity

The inhibitory potency of benzamidine derivatives can vary significantly against different serine proteases. The parent compound, benzamidine, exhibits the following approximate Ki values:

Serine ProteaseApproximate Ki of Benzamidine (µM)Source
Trypsin35[4], [5], [6]
Plasmin350[4], [5], [6]
Thrombin220[4], [5], [6]

It is also important to consider the selectivity of 4-Iodo-benzamidine for serine proteases over other classes of proteases, such as cysteine proteases. The distinct catalytic mechanisms and active site architectures of these enzyme families generally lead to a high degree of selectivity for inhibitors that target the active site.[20][21][22] The design of 4-Iodo-benzamidine, with its positively charged amidinium group, is specifically tailored to the S1 pocket of trypsin-like serine proteases and is not expected to potently inhibit cysteine proteases.

Conclusion and Future Perspectives

4-Iodo-benzamidine hydrochloride is a valuable chemical tool for the study of serine proteases. Its mechanism as a competitive inhibitor, targeting the S1 specificity pocket, is well-established for the benzamidine scaffold. The presence of the iodine atom likely modulates its inhibitory profile through steric and hydrophobic effects, although its precise role in binding requires further investigation, ideally through co-crystallization studies.

This guide has provided a framework for understanding and utilizing 4-Iodo-benzamidine hydrochloride, from its fundamental properties and synthesis to its practical applications in enzyme kinetics and purification. Future research efforts should focus on obtaining detailed kinetic data for 4-Iodo-benzamidine against a broader panel of serine proteases to fully characterize its potency and selectivity. Such studies will further solidify its position as a valuable probe for exploring the complex world of serine protease biology and will aid in the rational design of next-generation serine protease inhibitors for therapeutic applications.

References

  • He, L., et al. (2017). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Chemical Communications, 53(83), 11445-11448. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for "A mild and efficient synthesis of 2-substituted quinazolines from N-arylamidines and aldehydes". [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]

  • Pál, G., et al. (2002). Structure of human trypsin IV (brain trypsin). RCSB PDB. [Link]

  • Cuesta-Seijo, J. A., & Garcia-Granda, S. (2001). Crystal structure of benzamidine inhibited bovine pancreatic trypsin at 105k to 1.21a resolution from laboratory source with high number of waters modelled. RCSB PDB. [Link]

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577. [Link]

  • Yamane, J., Yao, M., & Tanaka, I. (2011). Crystal structure of trypsin complexed with benzamidine. RCSB PDB. [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Baker, B. R., & Erickson, E. H. (1967). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 10(6), 1123-1128. [Link]

  • GE Healthcare. (2004). Affinity Chromatography: Principles and Methods. [Link]

  • Fujimoto, Y., et al. (1994). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 85(5), 503-509. [Link]

  • Changzhou Tianhua Pharmaceutical Co., Ltd. (2016). Synthesis method of benzamidine hydrochloride. CN105461915A.
  • Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0248970). [Link]

  • Karaseva, Y. A., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Methods and Protocols, 5(5), 78. [Link]

  • SpectraBase. Benzamide, 4-iodo-N-[2-(4-methoxyphenyl)ethyl]-. [Link]

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]

  • Cytiva. (2020). HiTrap Benzamidine FF (high sub). [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? [Link]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524. [Link]

  • GE Healthcare. (2010). Affinity Chromatography Handbook. [Link]

  • Bogin, O., et al. (2014). Purification and characterization of a serine protease from organic dust and elucidation of its inductive effects on lung inflammatory mediators. PLoS One, 9(5), e96993. [Link]

  • Tofflon Life Science. Benzamidine series AC Resins-Affinity Chromatography Resins. [Link]

  • Powers, J. C., et al. (2002). Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors. Chemical Reviews, 102(12), 4639-4750. [Link]

  • Sperling, C., et al. (2006). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. Biointerphases, 1(4), 146-155. [Link]

  • Liu, X., et al. (2004). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of Chromatography A, 1033(2), 281-287. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Affinity Chromatography: Leveraging 4-Aminobenzamidine Dihydrochloride for Enzyme Purification. [Link]

  • Shokhen, M., et al. (2011). Differentiating Serine and Cysteine Proteases Mechanism by New Covalent QSAR Descriptors. ChemBioChem, 12(8), 1236-1239. [Link]

  • Duarte, F., & Amaro, R. E. (2014). Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. Molecules, 19(8), 11448-11478. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • PubChem. Benzamidine. [Link]

  • Brown, J. R., & Hartley, B. S. (1966). Chemical and serological studies with an iodine-containing synthetic immunological determinant 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and related compounds. Biochemical Journal, 101(1), 214-228. [Link]

  • Cytiva. (2020). HiTrap™ Benzamidine FF (high sub). [Link]

  • PubChem. 4-[(4-Carbamimidoylphenyl)methoxy]-3-iodo-benzamidine. [Link]

  • NIST. Benzamide, N-(4-methylphenyl)-. [Link]

Sources

The Discovery and Development of Substituted Benzamidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzamidine derivatives represent a versatile and highly valuable scaffold in modern medicinal chemistry. Possessing a unique combination of structural features, these compounds have been extensively explored and developed as potent modulators of a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the discovery of substituted benzamidine derivatives, detailing their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will delve into the causality behind experimental choices in their synthesis and characterization, and explore their mechanisms of action across different disease areas, including their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.

Introduction: The Benzamidine Scaffold - A Privileged Structure in Drug Discovery

Benzamidine, a simple aromatic amidine, serves as the foundational structure for a vast library of pharmacologically active compounds.[1] Its inherent ability to act as a bioisostere for arginine and lysine allows it to interact with the active sites of many enzymes, particularly serine proteases.[1] The positively charged amidinium group at physiological pH is a key feature, enabling strong electrostatic interactions with negatively charged residues, such as aspartate and glutamate, commonly found in enzyme active sites and receptor binding pockets.

The true therapeutic potential of this scaffold, however, is unlocked through the strategic placement of various substituents on the phenyl ring. These modifications allow for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. This guide will explore the journey from the basic benzamidine core to highly optimized, clinically relevant derivatives.

Synthetic Strategies: Crafting the Benzamidine Core and its Analogs

The synthesis of substituted benzamidines can be approached through several reliable and adaptable methods. The choice of a particular synthetic route often depends on the desired substitution pattern and the compatibility of functional groups on the starting materials.

The Pinner Reaction: A Classic Route from Nitriles

One of the most established methods for synthesizing benzamidines is the Pinner reaction.[2][3] This acid-catalyzed reaction involves the treatment of a substituted benzonitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate Pinner salt (an imidate salt).[2][3] Subsequent reaction of the Pinner salt with ammonia or an amine yields the desired benzamidine derivative.[3][4]

Experimental Protocol: A Generalized Pinner Reaction

  • Imidate Formation: A solution of the substituted benzonitrile in a suitable anhydrous alcohol (e.g., ethanol) is cooled to 0°C. Anhydrous hydrogen chloride gas is then bubbled through the solution until saturation. The reaction mixture is typically stirred at a low temperature to facilitate the formation of the Pinner salt, which may precipitate out of the solution.[2]

  • Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with a solution of ammonia in an alcohol (e.g., ethanolic ammonia). The reaction is stirred, often at room temperature, until the conversion to the benzamidine is complete.

  • Work-up and Purification: The reaction mixture is typically concentrated, and the resulting crude product is purified by crystallization or chromatography to yield the pure substituted benzamidine, often as its hydrochloride salt.

Diagram: Pinner Reaction Workflow

Pinner_Reaction Benzonitrile Substituted Benzonitrile Pinner_Salt Pinner Salt (Imidate) Benzonitrile->Pinner_Salt  + Alcohol, HCl (anhydrous) Benzamidine Substituted Benzamidine Pinner_Salt->Benzamidine  + Ammonia/Amine

Caption: General workflow of the Pinner reaction for benzamidine synthesis.

Synthesis via Amidoxime Intermediates: A Milder Alternative

An alternative and often milder approach to benzamidines from benzonitriles proceeds through an amidoxime intermediate.[5][6] This method is particularly useful when acid-labile functional groups are present in the molecule.

Experimental Protocol: Synthesis via Amidoximes

  • Amidoxime Formation: The substituted benzonitrile is reacted with hydroxylamine, typically in the presence of a base, to form the corresponding benzamidoxime.

  • Reduction to Amidine: The benzamidoxime is then reduced to the benzamidine. A common method for this reduction is catalytic hydrogenation.[5][6]

Diagram: Synthesis via Amidoxime Workflow

Amidoxime_Route Benzonitrile Substituted Benzonitrile Amidoxime Benzamidoxime Intermediate Benzonitrile->Amidoxime  + Hydroxylamine Benzamidine Substituted Benzamidine Amidoxime->Benzamidine  + Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthesis of benzamidines from nitriles via an amidoxime intermediate.

From Thioamides: A Versatile Transformation

Substituted thioamides can also serve as valuable precursors for the synthesis of benzamidines. This transformation typically involves the S-alkylation of the thioamide to form a thioimidate, which is then reacted with an amine. A more direct conversion can be achieved using silver(I) salts to promote the reaction of the thioamide with an amine.[7]

Structure-Activity Relationships (SAR): Tailoring Benzamidines for Specific Targets

The pharmacological activity of substituted benzamidine derivatives is profoundly influenced by the nature and position of the substituents on the phenyl ring. Understanding these structure-activity relationships is crucial for the rational design of potent and selective therapeutic agents.

Enzyme Inhibitors: A Focus on Proteases

The benzamidine scaffold is a classic pharmacophore for the inhibition of serine proteases, such as thrombin, trypsin, and factor Xa.[1][2][8] The positively charged amidine group mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of these enzymes, which typically contains an aspartic acid residue.

Key SAR Insights for Protease Inhibitors:

  • Lipophilic Substituents: The addition of lipophilic groups to the phenyl ring can enhance binding affinity by interacting with hydrophobic pockets in the enzyme's active site.

  • Extension into other Pockets: By extending substituents from the benzamidine core, it is possible to engage with other specificity pockets (S2, S3, S4) of the protease, leading to increased potency and selectivity.

  • Linker Optimization: The nature and length of a linker connecting the benzamidine moiety to other parts of the molecule are critical for optimal positioning within the active site.

Target Enzyme Key Substituent Features for Enhanced Activity Reference(s)
Acrosin Introduction of bulky, hydrophobic groups can significantly increase potency.[9]
Factor Xa Vicinally-substituted heterocyclic cores attached to the benzamidine have shown high potency.[2]
Batroxobin Primary amides of 4-amidinophenyl-alpha-aminobutyric acid exhibit selective inhibition.[7]
G-Protein Coupled Receptor (GPCR) Modulators

Substituted benzamidines have also emerged as modulators of G-protein coupled receptors (GPCRs). In some cases, the positively charged amidine group can interact with conserved allosteric sodium ion binding sites within class A GPCRs.[10][11][12] This interaction can lead to both positive and negative allosteric modulation of receptor function.[11][12] For instance, benzamidine derivatives have been developed as agonists for the Mas-related G-protein-coupled receptor X1 (MRGPRX1), a target for pain therapeutics.[13]

Therapeutic Applications and Mechanisms of Action

The versatility of the substituted benzamidine scaffold has led to its exploration in a wide range of therapeutic areas.

Anticoagulants: Targeting the Coagulation Cascade

A significant area of research for benzamidine derivatives has been in the development of anticoagulants.[8][14][15] By potently and selectively inhibiting key enzymes in the coagulation cascade, such as factor Xa and thrombin, these compounds can prevent the formation of blood clots.[8][16]

Diagram: Benzamidine Derivatives in the Coagulation Cascade

Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin  Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin  Thrombin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Benzamidine_Derivative Substituted Benzamidine Derivative Benzamidine_Derivative->Thrombin Inhibition Benzamidine_Derivative->FactorXa Inhibition

Caption: Mechanism of action of anticoagulant benzamidine derivatives.

Anticancer Agents: Multiple Modes of Action

Substituted benzamidines have demonstrated promising anticancer activity through various mechanisms. Some derivatives act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.[17] Others have been shown to induce apoptosis, the programmed cell death, in cancer cells.[17] Furthermore, benzamidine-based compounds have been designed to inhibit vascular endothelial growth factor C (VEGF-C) binding to neuropilin-2 (Nrp2), a receptor involved in tumor metastasis.[18]

Antimicrobial Agents: A Renewed Area of Interest

With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial and antifungal agents. Substituted benzamidine derivatives have shown significant potential in this area.[19][20][21] Their mechanisms of action can vary, but some have been found to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for the formation of the division septum.[22]

Diagram: Antimicrobial Mechanism of FtsZ Inhibition

FtsZ_Inhibition FtsZ_Monomers FtsZ Monomers Z_Ring Z-Ring Formation FtsZ_Monomers->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Benzamidine_Derivative Substituted Benzamidine Derivative Benzamidine_Derivative->Z_Ring Inhibition

Caption: Inhibition of bacterial cell division by benzamidine derivatives targeting FtsZ.

Anti-inflammatory Agents

Substituted benzamides, a closely related class of compounds, have shown anti-inflammatory properties, and this activity is also being explored for benzamidine derivatives.[23][24] The mechanism can involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[24][25] Some benzamides have also been shown to inhibit the transcription factor NF-kappaB, a central regulator of the inflammatory response.[23]

Conclusion and Future Perspectives

The substituted benzamidine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its ability to be readily synthesized and modified, coupled with its inherent affinity for a diverse range of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on the development of even more selective and potent derivatives, with a particular emphasis on tackling challenges such as drug resistance and the need for novel mechanisms of action. The application of computational modeling and structure-based drug design will undoubtedly accelerate the optimization of this privileged scaffold for the next generation of innovative medicines.

References

  • Judkins, B. D., Allen, D. G., Cook, T. A., Evans, B., & Sardharwala, T. E. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
  • Judkins, B. D., Allen, D. G., Cook, T. A., Evans, B., & Sardharwala, T. E. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Wiley, M. R., et al. (2002). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & Medicinal Chemistry Letters, 12(2), 245-250.
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Smalley, K. S., & Eisen, M. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.
  • BenchChem. (2025).
  • Di Mauro, G., & Pani, L. (2002). Consensus on the use of substituted benzamides in psychiatric patients.
  • El-Sayed, M. A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
  • Narang, R., et al. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. Chemistry Central Journal, 12(1), 1-15.
  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Cor Therapeutics, Inc. (1998). Benzamidine derivatives and their use as anti-coagulants. U.S.
  • Koth, C. M., et al. (2018). Effect of the bound benzamidine moiety on the agonist-induced conformational changes of the leukotriene B4 receptor 1. Scientific Reports, 8(1), 1-13.
  • Sa'ad, M. A., et al. (2022).
  • Parrish, R. F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136.
  • Sancilio, L. F., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(6), 517-530.
  • Berlex Laboratories, Inc. (1997). Benzamidine derivatives, their preparation and use as anticoagulants. U.S.
  • Sa'ad, M. A., et al. (2022).
  • Al-Said, M. S., et al. (2019). The effect of the benzamidine derivatives on (left panel) Topoisomerase II (Topo II) concentration and (right panel) Cleaved Caspase 3 activity in HepG2 cells. Molecules, 24(12), 2296.
  • Khan, I., et al. (2024).
  • Markwardt, F., et al. (1981). Degradation of a benzamidine-type synthetic inhibitor of coagulation enzymes in plasma of various species. Thrombosis Research, 24(1-2), 125-129.
  • Sperling, C., et al. (2008). Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding. Biomacromolecules, 9(1), 271-279.
  • El-Faham, A., et al. (2022). Design of novel benzimidazole derivatives as potential α-amylase inhibitors using QSAR, pharmacokinetics, molecular docking, and molecular dynamics simulation studies. Journal of Biomolecular Structure and Dynamics, 40(14), 6439-6454.
  • Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Toxicon, 24(6), 585-595.
  • Kumar, V., et al. (2021).
  • Asif, M., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Inflammopharmacology, 31(5), 2533-2549.
  • Kamijo, K., et al. (2019). Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G-Protein-Coupled Receptor X1 (MRGPRX1) Agonists. Journal of Medicinal Chemistry, 62(18), 8476-8491.
  • Sa'ad, M. A., et al. (2022).
  • Gajbhiye, A., et al. (2020). Design, Synthesis, and Evaluation of a Novel Benzamidine-Based Inhibitor of VEGF-C binding to Neuropilin-2. ACS Omega, 5(16), 9362-9370.
  • Berlex Laboratories, Inc. (2004). Benzamidine derivatives, their preparation and use as anticoagulants.
  • Wang, Y., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481-10505.
  • Zuo, K., et al. (2019). Chemical structures of bis-benzamidine inhibitors and their interactions with matriptase active site residues. Molecules, 24(18), 3249.
  • Chen, Y., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 22(19), 10738.
  • Gao, X. H., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114.
  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Massink, A., et al. (2019). Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. British Journal of Pharmacology, 176(17), 3148-3160.
  • Massink, A., et al. (2019). Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. British Journal of Pharmacology, 176(17), 3148-3160.
  • Gregorio, G. G., et al. (2016). Allosteric coupling from G protein to the agonist binding pocket in GPCRs. Nature Structural & Molecular Biology, 23(12), 1114-1122.

Sources

structure-activity relationship of iodinated benzamidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Iodinated Benzamidines

Foreword: From Privileged Scaffold to Precision Tool

The benzamidine moiety represents a classic example of a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic the side chain of arginine allows it to effectively target the S1 specificity pocket of numerous serine proteases, a class of enzymes central to physiological processes ranging from blood coagulation to digestion and neurotransmission.[1][2][3] However, the journey from a simple, broadly active inhibitor to a selective, potent, and pharmacokinetically sound drug candidate is one of meticulous molecular tailoring.

This guide delves into a specific and powerful modification of the benzamidine core: iodination . As Senior Application Scientists, we understand that drug development is not merely about finding a molecule that binds; it's about understanding why it binds and engineering it for optimal performance in a complex biological system. The introduction of iodine, a large, lipophilic, and polarizable halogen, offers a fascinating case study in how a single atomic substitution can profoundly alter a molecule's interaction with its biological target, its metabolic fate, and its utility in both therapeutic and diagnostic applications.

Herein, we move beyond a simple recitation of facts to explore the causality behind the structure-activity relationship (SAR) of iodinated benzamidines. We will examine how the strategic placement of iodine atoms influences binding affinity, selectivity, and the potential for developing highly specific enzyme inhibitors and targeted imaging agents.

The Benzamidine Core: A Foundation for Inhibition

The effectiveness of benzamidine as an inhibitor stems from its positively charged amidinium group, which forms a strong salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket of many serine proteases.[3][4] This fundamental interaction anchors the molecule, while the benzene ring engages in hydrophobic interactions with the sides of the pocket.[3][5] The core challenge and opportunity in benzamidine drug design lie in modifying the benzene ring to achieve selectivity among the highly similar active sites of different serine proteases and other targets.

Visualizing the Core Interaction

The following diagram illustrates the foundational binding hypothesis of a simple benzamidine in the S1 pocket of a trypsin-like serine protease.

G cluster_0 Serine Protease S1 Pocket cluster_1 Benzamidine Inhibitor pocket_wall_1 Hydrophobic Walls (e.g., Trp215, Gly216) asp189 Asp189 pocket_wall_2 Hydrophobic Walls (e.g., Gly226, Cys191-Cys220) benzamidine Benzene Ring Amidinium Group (+ve charge) benzamidine->pocket_wall_1 Hydrophobic Interaction benzamidine:f0->asp189 Ionic Interaction (Salt Bridge) benzamidine->pocket_wall_2 Hydrophobic Interaction

Caption: Foundational binding of benzamidine in a serine protease S1 pocket.

The Impact of Iodination: Modulating Physicochemical and Biological Properties

Introducing iodine onto the benzamidine ring is a strategic decision driven by the unique properties of this halogen. Understanding these properties is key to interpreting the resulting SAR.

  • Size and Steric Hindrance: Iodine is the largest stable halogen. Its van der Waals radius can introduce significant steric bulk, which can either be detrimental, by preventing entry into a binding pocket, or highly advantageous, by promoting specific conformations or accessing unique sub-pockets not engaged by smaller substituents.

  • Lipophilicity: Iodine significantly increases the lipophilicity (hydrophobicity) of the molecule. This can enhance binding through increased hydrophobic interactions with the target protein but may also impact solubility, plasma protein binding, and overall pharmacokinetics.[1][5]

  • Halogen Bonding: The iodine atom has an electropositive region (the σ-hole) that can form a favorable, non-covalent interaction with an electron-dense atom (like an oxygen or nitrogen) on the protein backbone or a side chain. This is a subtle but increasingly recognized interaction that can fine-tune binding affinity and orientation.

  • Radioisotopes for Imaging: Iodine possesses several radioisotopes (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) that are invaluable for developing radiopharmaceuticals for diagnostic imaging (SPECT, PET) and targeted radiotherapy.[6][7] This dual-purpose potential makes iodinated scaffolds highly attractive in drug discovery.

Structure-Activity Relationship at Key Biological Targets

The influence of iodination is highly context-dependent, varying significantly from one biological target to another.

Serine Proteases: The Quest for Selectivity

Benzamidines are potent but often non-selective inhibitors of trypsin-like serine proteases.[2][8] Iodination has proven to be a successful strategy for introducing selectivity.

A seminal study on the inhibition of boar sperm acrosin, a serine protease, by 52 different benzamidine derivatives provides a clear example.[9] While most derivatives were more potent than the parent benzamidine, one compound, α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene, displayed outstanding potency with a Kᵢ value of 4.5 x 10⁻⁸ M, nearly 100-fold more potent than benzamidine itself.[9]

Key SAR Insights for Acrosin Inhibition:

  • Di-iodination at positions 2 and 6: The presence of two iodine atoms flanking the phenoxy linkage dramatically increases potency. This suggests that the bulky iodine atoms may force the molecule into a conformation that optimizes its fit within the active site or makes additional favorable contacts.

  • Hydrophobicity: The overall increase in hydrophobicity contributes to tighter binding, a common theme in the SAR of serine protease inhibitors.[1]

CompoundSubstitutionsTargetKᵢ (M)Fold Improvement vs. Benzamidine
BenzamidineNoneAcrosin4.0 x 10⁻⁶[9]1x
α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene2,6-diiodo, 4-amidinophenoxy, 3-nitrotolueneAcrosin4.5 x 10⁻⁸[9]~89x
α-(4-amidinophenoxy)-3-nitrotoluene (non-iodinated analog)4-amidinophenoxy, 3-nitrotolueneAcrosin1.4 x 10⁻⁷[9]~28x

This data clearly illustrates that while the larger phenoxytoluene substituent provides a significant boost in potency, the addition of the two iodine atoms provides a further, critical enhancement.

Dopamine D2 Receptor: Ligands for Neuroimaging

Iodinated benzamides (a closely related structural class) have been extensively developed as high-affinity ligands for the dopamine D2 receptor, a crucial target for PET and SPECT imaging in neurological and psychiatric disorders.[10] The affinity for the D2 receptor is a key parameter for their utility as imaging agents.

A comparative analysis of several iodinated benzamides reveals a strong correlation between the substitution pattern and binding affinity (Kᵈ).[10]

CompoundStructure HighlightsD2 Receptor Kᵈ (nM)
(S)-(-)-IodosulprideIodo, methoxy, ethylpyrrolidine side chain0.23
(S)-(-)-IodobenzamideIodo, methoxy, ethylpyrrolidine side chain, no SO₂NH₂0.15
(S)-(-)-2-Hydroxy-3-iodo-6-methoxybenzamideIodo, methoxy, hydroxyl group , ethylpyrrolidine side chain0.08

Data synthesized from comparative charts in reference[10].

Key SAR Insights for D2 Receptor Binding:

  • Iodine Position: The placement of iodine on the aromatic ring is critical for optimizing receptor affinity.

  • Role of Other Substituents: The presence of a hydroxyl group and the specific positioning of methoxy substituents can significantly enhance binding affinity, demonstrating that the SAR is a multifactorial relationship.[10] The interplay between the iodine and other functional groups dictates the overall electronic and steric profile that is recognized by the receptor.

The signaling pathway for the D2 receptor, which these ligands probe, is shown below.

D2_Pathway Dopamine Dopamine or Iodinated Ligand D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Neuronal Excitability PKA->Downstream

Caption: Simplified Dopamine D2 receptor signaling pathway.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific research is built on robust and reproducible methodologies. The following protocols represent standard, self-validating workflows for the synthesis and evaluation of novel iodinated benzamidines.

General Synthesis of N-Substituted Iodinated Benzamides

This protocol describes a common two-step synthesis for N-substituted iodinated benzamides, a scaffold closely related to benzamidines and often a precursor. The key is a direct iodination followed by amide coupling.

Objective: To synthesize N-(2-iodo-4-substituted-phenyl)-p-substituted benzamide.

Pillar of Trustworthiness: Each step includes purification and characterization to validate the identity and purity of the intermediates and final product, ensuring the integrity of the subsequent biological data.

Step-by-Step Methodology: [11][12]

  • Step 1: Iodination of Substituted Aniline

    • Reagents: Substituted aniline, Potassium Iodide (KI), Potassium Iodate (KIO₃), Methanol.

    • Procedure:

      • Dissolve the starting substituted aniline in methanol in a round-bottom flask.

      • Add an equimolar solution of KI and KIO₃ in methanol dropwise to the aniline solution while stirring at room temperature.

      • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

      • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess iodine.

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the resulting iodo-aniline intermediate via column chromatography.

    • Validation: Confirm the structure and purity of the iodinated aniline using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Step 2: Amide Coupling

    • Reagents: Purified iodo-aniline, substituted acid chloride, dry benzene (or other suitable aprotic solvent), inert gas (Nitrogen or Argon).

    • Procedure:

      • Dissolve the purified iodo-aniline from Step 1 in dry benzene under an inert atmosphere.

      • Add the desired substituted acid chloride dropwise to the solution at room temperature.

      • Stir the reaction for 24-48 hours, monitoring progress by TLC.

      • Upon completion, filter the reaction mixture to remove any precipitate.

      • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

      • Purify the final iodinated benzamide product by recrystallization or column chromatography.

    • Validation: Confirm the final structure, purity, and identity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

In Vitro Serine Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of a synthesized iodinated benzamidine against a target serine protease (e.g., trypsin, thrombin).

Pillar of Trustworthiness: The protocol includes controls for enzyme activity and non-specific inhibition. The determination of Kᵢ requires multiple substrate and inhibitor concentrations, providing a robust measure of competitive inhibition.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the target enzyme (e.g., trypsin) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a stock solution of a chromogenic or fluorogenic substrate specific to the enzyme.

    • Prepare a 96-well microplate.

  • Assay Procedure:

    • In the microplate wells, add assay buffer.

    • Add serial dilutions of the test inhibitor to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.

    • Add a fixed amount of the enzyme to all wells (except the "no enzyme" control) and pre-incubate with the inhibitor for 15 minutes at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Subtract the background rate (from "no enzyme" wells) from all other measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • To determine the Kᵢ for competitive inhibitors, repeat the assay at several different substrate concentrations and perform a Cheng-Prusoff or Dixon plot analysis.[1][9]

Visualizing the SAR Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Design Design Analogs (Vary I position, other groups) Synthesis Chemical Synthesis (Protocol 4.1) Design->Synthesis Purify Purification & Characterization (NMR, MS) Synthesis->Purify Screening Primary In Vitro Assay (Protocol 4.2) Purify->Screening DoseResponse IC50 Determination Screening->DoseResponse Selectivity Selectivity Profiling (vs. related targets) DoseResponse->Selectivity SAR_Analysis SAR Analysis (Relate structure to activity) Selectivity->SAR_Analysis Lead_Opt Lead Optimization (Improve potency, PK/PD) SAR_Analysis->Lead_Opt Lead_Opt->Design Iterate Design Cycle

Caption: A typical iterative workflow for a Structure-Activity Relationship study.

Metabolic Stability and Pharmacokinetics: The In Vivo Challenge

A significant challenge for iodinated pharmaceuticals is the potential for in vivo deiodination.[6][7] The carbon-iodine bond can be cleaved by metabolic enzymes, such as cytochrome P450s or specific deiodinases, releasing free iodide.[6] This has two major consequences:

  • Loss of Activity: The parent drug is metabolized to a likely less active or inactive form.

  • Off-Target Effects: The released radioiodide can accumulate in tissues expressing the sodium-iodide symporter (NIS), primarily the thyroid, stomach, and salivary glands, leading to unwanted radiation exposure in imaging studies or off-target toxicity.[6][7]

The pharmacokinetic profile of iodinated compounds is crucial. For instance, the contrast agent iodamide is excreted almost exclusively in the urine in normal subjects, with a disposition half-life of about 69 minutes.[13] However, in patients with renal impairment, this half-life can extend dramatically to over 16 hours, highlighting the importance of renal function in clearance.[13]

Strategies to Improve Metabolic Stability:

  • Positional Optimization: Placing the iodine on an aromatic ring (an sp² carbon) is generally more stable than on an aliphatic chain (an sp³ carbon).[6]

  • Electronic Effects: Introducing electron-withdrawing groups near the iodine atom can strengthen the C-I bond and increase resistance to metabolic cleavage.

  • Steric Shielding: Flanking the iodine atom with other bulky groups can sterically hinder the approach of metabolic enzymes.

Future Perspectives: Beyond Classical SAR

The field of iodinated benzamidines continues to evolve. While classical SAR studies remain foundational, new approaches are expanding the possibilities.

  • Bioisosteric Replacement: As bioavailability and metabolic stability issues arise, replacing the core benzamidine or labile peripheral groups with bioisosteres is a common strategy.[4][14] For example, less basic groups like aminoisoquinoline have been used to replace the benzamidine moiety to improve oral bioavailability in thrombin inhibitors.[4]

  • Structure-Based Design: With an increasing number of high-resolution X-ray crystal structures of proteins in complex with benzamidine-type inhibitors, computational and structure-based design is becoming more powerful.[15][16][17] This allows for the rational design of iodinated compounds that can exploit unique features of the target's binding site for enhanced potency and selectivity.

  • Targeted Radiotheranostics: Combining the diagnostic capabilities of PET/SPECT imaging (using ¹²³I or ¹²⁴I) with the therapeutic potential of β-emitting isotopes like ¹³¹I in the same molecular scaffold is a leading-edge approach in oncology. Iodinated benzamidines targeting tumor-associated enzymes are promising candidates for such "theranostic" agents.

References

  • Ohmomo, Y., Murakami, K., Hirata, M., Sugimoto, A., Magata, Y., Miyahara, N., Tanaka, C., & Yokoyama, A. (1992). Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. Chemical & Pharmaceutical Bulletin, 40(7), 1789-92. [Link]

  • González-Naranjo, P., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules. [Link]

  • Salma, U. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. Bangladesh University of Engineering and Technology (BUET) Institutional Repository. [Link]

  • Wagener, M., & Lommerse, J. P. M. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • BUET Repository. (n.d.). Synthesis of 2-Iodobenzamide Derivatives. Bangladesh University of Engineering and Technology (BUET) Institutional Repository. [Link]

  • Mays, R. W., et al. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. [Link]

  • Wächtler, S., et al. (2011). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Parrish, R. F., et al. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-6. [Link]

  • Drug Design Org. (2005). Bioisosterism. DrugDesign.org. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]

  • Smalås, A. O., et al. (1992). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Journal of Molecular Biology. [Link]

  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung. [Link]

  • Peter, K., et al. (1996). Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Journal of Medicinal Chemistry. [Link]

  • Kiss, L. E., et al. (2024). Iodine-Promoted C–H Bond Amination Reaction for the Synthesis of Fused Tricyclic Heteroarenes. The Journal of Organic Chemistry. [Link]

  • Rao, R., et al. (2017). Iodine stimulates estrogen receptor singling and its systemic level is increased in surgical patients due to topical absorption. Oncotarget. [Link]

  • Check, C. T., & Tantillo, D. J. (2021). Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. ChemRxiv. [Link]

  • Lee, C. S., et al. (1985). Pharmacokinetics of iodamide in normal subjects and in patients with renal impairment. Journal of Pharmaceutical Sciences. [Link]

  • Dobó, J., et al. (2011). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. cambridgemedchemconsulting.com. [Link]

  • Wang, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]

  • Mairs, R. J., et al. (1994). Pharmacokinetics and efficacy of 131I-meta-iodobenzylguanidine in two neuroblastoma xenografts. The British Journal of Radiology. [Link]

  • Fevig, J. M., et al. (2001). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MEROPS. (2023). Small-molecule inhibitor: benzamidine. MEROPS - the Peptidase Database. [Link]

  • Rock Chemicals, Inc. (2024). Role of Iodine and Its Derivatives in Different Industries. Rock Chemicals, Inc.. [Link]

  • Stürzebecher, J., et al. (1989). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Acta Biologica et Medica Germanica. [Link]

  • RxList. (n.d.). Iodine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2017). Iodine stimulates estrogen receptor singling and its systemic level is increased in surgical patients due to topical absorption. ResearchGate. [Link]

  • Scirp.org. (n.d.). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Scirp.org. [Link]

  • Pediatric Oncall. (2025). Iodine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. DrugDesign.org. [Link]

  • Al-Haj, W. A., & Al-Wusais, K. A. (2022). Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. IntechOpen. [Link]

  • Pretze, M., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Chemistry – A European Journal. [Link]

  • Taryagina, A. O., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. [Link]

  • Brown, A., et al. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Ghamdi, M. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules. [Link]

  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]

  • Betzi, S., et al. (2015). Protein X-ray Crystallography and Drug Discovery. Molecules. [Link]

  • He, L., et al. (1986). Biological activity of oxidized and reduced iodinated bombesins. Brain Research Bulletin. [Link]

  • Beckett, K. R., et al. (2008). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. The Ochsner Journal. [Link]

  • Bourin, M., & Jolliet, P. (1995). An overview of the clinical pharmacokinetics of x-ray contrast media. Clinical Pharmacokinetics. [Link]

  • ResearchGate. (2025). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate. [Link]

  • PubMed. (n.d.). Drug targets cellular enzyme. PubMed. [Link]

  • Zhang, J., et al. (2021). New Promises from an Old Friend: Iodine-Rich Compounds as Prospective Energetic Biocidal Agents. Accounts of Chemical Research. [Link]

Sources

An In-depth Technical Guide to 4-Iodo-benzamidine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-benzamidine hydrochloride is a halogenated derivative of benzamidine, a well-known competitive inhibitor of serine proteases. The introduction of an iodine atom at the para-position of the phenyl ring significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of 4-Iodo-benzamidine hydrochloride, detailing its physical and chemical properties, synthesis, and potential applications in research and drug development. This document is intended to serve as a valuable resource for scientists working with or considering the use of this compound.

Physicochemical Properties

The physicochemical properties of 4-Iodo-benzamidine hydrochloride are crucial for its handling, formulation, and application in various experimental settings. While some specific experimental data for this particular derivative is not extensively reported, we can infer and compare its properties to the well-characterized parent compound, benzamidine hydrochloride.

Property4-Iodo-benzamidine hydrochlorideBenzamidine hydrochloride (for comparison)
CAS Number 134322-01-3[1][2]1670-14-0
Molecular Formula C₇H₈ClIN₂[1]C₇H₉ClN₂
Molecular Weight 282.51 g/mol [1]156.61 g/mol
Appearance White to off-white solidWhite crystalline powder
Melting Point Data not available. The related compound, 4-Iodobenzamide, has a melting point of 215-217 °C.169-173 °C (anhydrous)
Solubility Data not available. Expected to be soluble in water and polar organic solvents like ethanol and DMSO. For many hydrochloride salts, solubility can be enhanced by first dissolving in a minimal amount of DMSO and then diluting with an aqueous buffer.Soluble in water. Soluble in ethanol and DMSO.
pKa Data not available. The presence of the electron-withdrawing iodine atom is expected to slightly decrease the pKa of the amidinium group compared to benzamidine. Computational prediction methods can provide an estimate.~11.6 (for the conjugate acid)
Storage Store at 2-8°C, sealed, and protected from light and moisture.Store at room temperature.

Chemical Properties and Reactivity

The chemical behavior of 4-Iodo-benzamidine hydrochloride is dictated by the interplay of the amidinium group and the iodo-substituted aromatic ring.

Amidinium Group: The protonated amidine group is a key feature, rendering the molecule a strong base and enabling it to act as a competitive inhibitor of serine proteases by mimicking the binding of arginine and lysine residues in the enzyme's active site.

Aryl Iodide Moiety: The carbon-iodine bond is the most reactive of the carbon-halogen bonds and is susceptible to a variety of chemical transformations. This makes 4-Iodo-benzamidine hydrochloride a valuable intermediate in organic synthesis. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups at the 4-position of the phenyl ring. The reactivity of aryl iodides in such reactions is well-documented and provides a versatile handle for molecular elaboration.[3][4]

Synthesis of 4-Iodo-benzamidine hydrochloride

A common and effective method for the synthesis of amidines from nitriles is the Pinner reaction .[5][6] This reaction proceeds in two main steps: the formation of a Pinner salt (an imidate hydrochloride) followed by ammonolysis.

Proposed Synthesis Workflow: Pinner Reaction

G cluster_0 Step 1: Imidate Formation (Pinner Salt) cluster_1 Step 2: Ammonolysis A 4-Iodobenzonitrile D Ethyl 4-iodobenzimidate hydrochloride (Pinner Salt) A->D Reacts with B Anhydrous Ethanol B->D Reacts with C Dry HCl gas C->D Catalyzed by E Ethyl 4-iodobenzimidate hydrochloride G 4-Iodo-benzamidine hydrochloride E->G Reacts with F Anhydrous Ammonia (in ethanol) F->G Reacts with H Ammonium chloride (by-product) G->H Forms

Caption: Proposed Pinner reaction workflow for the synthesis of 4-Iodo-benzamidine hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Formation of Ethyl 4-iodobenzimidate hydrochloride (Pinner Salt)

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 4-iodobenzonitrile in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Cool the solution in an ice bath (0°C). Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be monitored. Continue the addition of HCl gas until the solution is saturated.

  • Isolation: Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for an extended period (typically 12-24 hours) to allow for the precipitation of the Pinner salt. Collect the resulting white crystalline solid by filtration under anhydrous conditions, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to 4-Iodo-benzamidine hydrochloride

  • Preparation: Suspend the dried ethyl 4-iodobenzimidate hydrochloride in a solution of anhydrous ammonia in ethanol in a pressure-resistant vessel.

  • Reaction: Seal the vessel and stir the mixture at room temperature for several hours (e.g., 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the ammonium chloride by-product. The filtrate, containing the desired 4-Iodo-benzamidine hydrochloride, can be concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Applications in Research and Drug Development

The unique combination of a protease-inhibiting pharmacophore (the benzamidine group) and a synthetically versatile handle (the iodo group) makes 4-Iodo-benzamidine hydrochloride a compound of significant interest for researchers.

Serine Protease Inhibition

Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[5] They function by binding to the S1 pocket of the protease, which typically accommodates the side chains of arginine or lysine residues of the substrate. The inhibitory activity of substituted benzamidines is influenced by the electronic and steric properties of the substituents on the phenyl ring.[5][7] The electron-withdrawing nature of the iodine atom in 4-Iodo-benzamidine hydrochloride may modulate its binding affinity and selectivity for different serine proteases compared to the parent compound.

Experimental Workflow: Serine Protease Inhibition Assay

G A Prepare Serine Protease Solution D Incubate Protease with Inhibitor (various concentrations) A->D B Prepare Substrate Solution (e.g., chromogenic or fluorogenic) E Initiate Reaction by Adding Substrate B->E C Prepare 4-Iodo-benzamidine hydrochloride (Inhibitor) Stock Solution C->D D->E F Monitor Product Formation (Spectrophotometrically or Fluorometrically) E->F G Data Analysis (Determine IC50 or Ki) F->G

Caption: General workflow for determining the inhibitory activity of 4-Iodo-benzamidine hydrochloride against a serine protease.

Intermediate in Medicinal Chemistry and Drug Discovery

The presence of the iodo group provides a reactive site for the synthesis of more complex molecules through various cross-coupling reactions. This makes 4-Iodo-benzamidine hydrochloride a valuable building block for the development of novel therapeutic agents. For instance, it can be used to synthesize targeted protease inhibitors by attaching specific chemical moieties to the phenyl ring to enhance potency, selectivity, or pharmacokinetic properties.

Logical Relationship: Role as a Synthetic Intermediate

G A 4-Iodo-benzamidine hydrochloride B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Novel Benzamidine Derivatives B->C D Enhanced Biological Activity (Potency, Selectivity) C->D

Caption: The role of 4-Iodo-benzamidine hydrochloride as a key intermediate in the synthesis of novel bioactive compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Iodo-benzamidine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Iodo-benzamidine hydrochloride is a valuable chemical entity with significant potential in both synthetic chemistry and biomedical research. Its dual functionality as a serine protease inhibitor and a versatile synthetic intermediate makes it an attractive starting point for the design and synthesis of novel therapeutic agents and research tools. While specific experimental data for this compound is somewhat limited in the public domain, this guide provides a foundational understanding of its properties and potential applications, encouraging further investigation into its utility.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

Sources

4-Iodo-benzamidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Iodo-benzamidine Hydrochloride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-Iodo-benzamidine hydrochloride. It delves into the compound's fundamental properties, logical synthesis, mechanism of action, and practical applications, with a focus on the scientific rationale behind its use.

Core Physicochemical Properties

4-Iodo-benzamidine hydrochloride is a halogenated derivative of benzamidine, a well-known inhibitor of serine proteases. The introduction of an iodine atom at the para-position of the phenyl ring imparts specific properties that can be leveraged in various biochemical and structural biology applications. Its core characteristics are summarized below.

PropertyValueSource
Molecular Formula C₇H₈ClIN₂[1]
Molecular Weight 282.51 g/mol [1]
CAS Number 134322-01-3[2]
Appearance White to off-white solid[1]
Storage Temperature 2-8°C, protected from light and moisture[1]

Rationale of Chemical Synthesis

The synthesis of benzamidine derivatives typically originates from the corresponding benzonitrile precursor. This approach is favored due to the high availability of substituted benzonitriles and the reliability of the reaction chemistry. A common and established method is the Pinner reaction, which proceeds through an imino ether intermediate.

A logical synthetic pathway for 4-Iodo-benzamidine hydrochloride would commence with 4-iodobenzonitrile. The nitrile is first reacted with an alcohol (like ethanol) under anhydrous acidic conditions (using dry HCl gas) to form the ethyl imino ether hydrochloride salt. This intermediate is then reacted with ammonia in alcohol to displace the ethoxy group, forming the desired amidine hydrochloride.[3][4]

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Aminolysis 4-Iodobenzonitrile 4-Iodobenzonitrile Ethyl 4-iodobenzimidate HCl Ethyl 4-iodobenzimidate HCl 4-Iodobenzonitrile->Ethyl 4-iodobenzimidate HCl  Dry HCl, Ethanol   Product 4-Iodo-benzamidine HCl Ethyl 4-iodobenzimidate HCl->Product  Ammonia (NH3) in Ethanol  

Caption: Competitive inhibition of a serine protease by 4-Iodo-benzamidine.

Role of the Iodine Atom: The para-iodo substitution adds two key features:

  • Heavy Atom for Crystallography: Iodine is an electron-rich heavy atom. When an inhibitor is co-crystallized with a target protein, the iodine atom scatters X-rays strongly, which can be invaluable for solving the phase problem in X-ray crystallography to determine the protein's three-dimensional structure.

  • Modified Pharmacokinetics: The iodine atom increases the molecule's size and lipophilicity, which can alter its binding affinity, solubility, and cell permeability compared to unsubstituted benzamidine.

Applications in Research and Drug Discovery

The unique properties of 4-Iodo-benzamidine hydrochloride make it a valuable tool in several scientific domains.

  • Protease Inhibition in Protein Purification: The primary and most common application is as a component of protease inhibitor cocktails. [5]During the lysis of cells or tissues to extract a protein of interest, endogenous proteases are released, which can rapidly degrade the target protein. Adding 4-Iodo-benzamidine HCl to the lysis buffer at a concentration of approximately 1 mM effectively neutralizes serine protease activity, preserving the integrity of the protein sample. [6]* Structural Biology: As mentioned, its use as a heavy-atom ligand is a key application. Researchers can soak crystals of a target protease with 4-Iodo-benzamidine hydrochloride or co-crystallize the complex to aid in structure determination.

  • Fragment-Based Drug Design (FBDD): The 4-iodophenyl moiety is a versatile scaffold in medicinal chemistry. The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the initial fragment (4-Iodo-benzamidine) that binds in the active site to be elaborated into more complex and potent inhibitors, making it an excellent starting point for a drug discovery campaign.

Experimental Protocols

The following are standard, field-proven protocols for the preparation and use of 4-Iodo-benzamidine hydrochloride in a research setting.

Protocol 1: Preparation of a 1 M Stock Solution

This protocol describes the preparation of a concentrated stock solution for easy addition to experimental buffers.

Methodology:

  • Weighing: Tare a 15 mL conical tube on an analytical balance. Carefully weigh out 282.5 mg of 4-Iodo-benzamidine hydrochloride (MW = 282.51 g/mol ).

  • Solubilization: Add approximately 800 µL of sterile, nuclease-free water to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Adjust the final volume to exactly 1.0 mL with nuclease-free water.

  • Storage: Aliquot the 1 M stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Protocol 2: Use as a Protease Inhibitor in a Protein Lysis Buffer

This protocol provides a recipe for a standard mammalian cell lysis buffer incorporating 4-Iodo-benzamidine hydrochloride.

Buffer Recipe (for 10 mL):

ComponentFinal ConcentrationStock Conc.Volume to AddPurpose
Tris-HCl, pH 7.450 mM1 M500 µLBuffering agent
NaCl150 mM5 M300 µLMaintains ionic strength
Triton X-1001% (v/v)10%1 mLNon-ionic detergent for cell lysis
EDTA1 mM0.5 M20 µLChelates divalent cations, inhibits metalloproteases
4-Iodo-benzamidine HCl 1 mM 1 M 10 µL Inhibits serine proteases
Nuclease-free H₂O--8.17 mLSolvent

Methodology:

  • Preparation: Prepare the lysis buffer by combining all components except the 4-Iodo-benzamidine HCl. This base buffer can be stored at 4°C.

  • Final Addition: Immediately before use, add the 4-Iodo-benzamidine HCl stock solution to the required volume of cold lysis buffer. Keep the complete lysis buffer on ice at all times.

  • Application: Use the complete lysis buffer to resuspend the cell pellet and proceed with the protein extraction protocol.

Self-Validating System: The efficacy of this protocol is validated by the integrity of the target protein. When analyzed by SDS-PAGE and Western blotting, a sample prepared with the inhibitor should show a sharp, distinct band at the correct molecular weight, whereas a sample prepared without the inhibitor may show multiple lower-molecular-weight bands indicative of proteolytic degradation.

Safety and Handling

While a comprehensive safety data sheet (SDS) for 4-Iodo-benzamidine hydrochloride is not widely available, its handling should be guided by the data for the parent compound, benzamidine hydrochloride, and general chemical safety principles. [7][8]

  • Hazard Classification: The parent compound is often classified as harmful if swallowed and may cause skin and serious eye irritation. [7][9]It is prudent to assume similar hazards for the iodo-derivative.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses when handling the solid powder or its solutions.

  • Handling: Avoid creating dust when weighing the solid material; use a chemical fume hood if possible. [8]Wash hands thoroughly after handling.

  • First Aid: In case of skin contact, wash immediately with plenty of water. [7]In case of eye contact, rinse cautiously with water for several minutes. [7]If swallowed, rinse mouth and seek medical attention.

References

  • Wikipedia. (n.d.). Benzamidine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). [Link]

  • Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride.
  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.). University of Nebraska - Lincoln. [Link]

  • Organic Syntheses. (n.d.). acetamidine hydrochloride. [Link]

Sources

Introduction: Unveiling a Potent Modulator of Key Biological Processes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Iodo-benzamidine Hydrochloride for Advanced Research

4-Iodo-benzamidine hydrochloride is a specialized small molecule that has garnered significant interest within the scientific community, particularly in the fields of enzymology and drug discovery. As a derivative of the well-known serine protease inhibitor benzamidine, the strategic addition of an iodine atom at the para-position of the phenyl ring imparts unique properties that enhance its utility as a research tool.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, mechanism of action, and practical applications.

Primarily recognized as a competitive inhibitor, 4-Iodo-benzamidine hydrochloride is instrumental in the study of enzymes that play critical roles in physiological and pathological processes, including nitric oxide synthases (NOS) and various serine proteases. Its ability to selectively engage with the active sites of these enzymes allows for the elucidation of their functions, the validation of new drug targets, and the exploration of novel therapeutic strategies for conditions ranging from inflammatory disorders to cancer.

Physicochemical and Handling Characteristics

A thorough understanding of the compound's properties is fundamental to its effective and safe use in a laboratory setting.

Table 1: Core Properties of 4-Iodo-benzamidine Hydrochloride

PropertyValueSource(s)
CAS Number 134322-01-3[2][3]
Molecular Formula C₇H₈ClIN₂[3]
Molecular Weight 282.51 g/mol [3]
Appearance White to off-white solid[3]
Solubility Soluble in water, ethanol, DMSO, and DMF.[]
Storage Conditions Store at 2-8°C in a dry, well-ventilated place, sealed away from moisture and light.[3]
Safety and Handling Protocols

As with any laboratory chemical, adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling the compound.[5][6] A NIOSH/MSHA-approved respirator is required when dusts are generated.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6] Ensure adequate ventilation and wash hands thoroughly after handling.[5] The compound should be handled in accordance with good industrial hygiene and safety practices.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[5][6]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and get medical attention if you feel unwell.[7]

Synthetic Strategy: A Conceptual Overview

The synthesis of 4-Iodo-benzamidine hydrochloride typically follows established methodologies for creating amidine compounds, with the Pinner reaction being a classic and effective route. The causality behind this multi-step process is rooted in the controlled transformation of a nitrile functional group into the desired amidine.

G cluster_0 Pinner Reaction Synthesis Pathway A 4-Iodobenzonitrile B Ethyl 4-iodobenzimidate HCl (Imino Ether Intermediate) A->B  Dry HCl Gas,  Anhydrous Ethanol   C 4-Iodo-benzamidine HCl B->C  Ammonia (in Ethanol)  

Caption: Conceptual workflow for the Pinner synthesis of 4-Iodo-benzamidine HCl.

Step-by-Step Rationale:

  • Imino Ether Formation: The synthesis commences with 4-iodobenzonitrile. Introducing dry hydrogen chloride gas into an anhydrous ethanol solution of the nitrile protonates the nitrogen atom, making the nitrile carbon highly electrophilic. This facilitates nucleophilic attack by ethanol, forming the ethyl 4-iodobenzimidate hydrochloride salt (an imino ether intermediate).[8] Anhydrous conditions are critical to prevent hydrolysis of the nitrile or the intermediate back to an amide.

  • Ammonolysis: The isolated imino ether hydrochloride is then treated with ammonia, typically dissolved in ethanol.[9] The more nucleophilic ammonia displaces the ethoxy group from the intermediate. This reaction proceeds to form 4-Iodo-benzamidine and ammonium chloride as a byproduct, yielding the final product upon purification.[8]

Mechanism of Action: Competitive Inhibition of Arginine-Binding Enzymes

The therapeutic and research utility of 4-Iodo-benzamidine stems from its function as a competitive inhibitor. Its chemical structure, featuring a positively charged amidinium group, is a structural mimic of the guanidinium side chain of L-arginine. This mimicry is the causal basis for its inhibitory activity against enzymes that use L-arginine as a substrate or have a high affinity for it in their binding pockets.

Primary Target: Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a crucial signaling molecule synthesized from L-arginine by a family of three NOS isoforms (nNOS, eNOS, and iNOS).[10] Overproduction of NO, particularly by the inducible isoform (iNOS), is implicated in various inflammatory conditions and septic shock.[11][12][13]

4-Iodo-benzamidine acts by competing with the endogenous substrate, L-arginine, for binding to the catalytic site of the NOS enzyme. By occupying the active site, it physically blocks L-arginine from binding, thereby preventing the synthesis of NO.[14] This makes it a valuable tool for studying the downstream effects of NOS inhibition in cellular and animal models of disease.

G cluster_0 Nitric Oxide Synthesis Pathway and Inhibition L_Arginine L-Arginine NOS_Enzyme {NOS Enzyme | (nNOS, eNOS, iNOS)} L_Arginine->NOS_Enzyme Binds to Active Site Products L-Citrulline + Nitric Oxide (NO) NOS_Enzyme->Products Catalyzes Conversion Inhibitor 4-Iodo-benzamidine HCl (Competitive Inhibitor) Inhibitor->NOS_Enzyme Blocks Active Site

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by 4-Iodo-benzamidine HCl.

Broader Activity: Serine Proteases and PARP

The parent molecule, benzamidine, is a well-characterized reversible inhibitor of serine proteases like trypsin, thrombin, and plasmin.[1][][15] This activity is also conferred by the amidinium group's ability to interact with the aspartate residue found in the S1 pocket of these enzymes, which normally binds arginine or lysine side chains. It is highly probable that 4-Iodo-benzamidine retains this inhibitory profile.

Furthermore, the benzamidine scaffold is a key component in a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[16] PARP enzymes are critical for DNA single-strand break repair, and their inhibition is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like those involving BRCA1/2.[17][18][19] While 4-Iodo-benzamidine itself is not a frontline PARP inhibitor, its structural relation makes it a relevant compound for comparative studies in the development of more complex and potent PARP-targeting drugs.

Table 2: Potential Inhibitory Targets and Associated Ki Values (for parent compound Benzamidine)

Enzyme TargetEnzyme ClassKi Value (μM)RelevanceSource
Trypsin Serine Protease35Proteolysis, Digestive Processes[]
Plasmin Serine Protease350Fibrinolysis, Blood Clot Dissolution[]
Thrombin Serine Protease220Coagulation Cascade, Blood Clotting[]
Nitric Oxide Synthase Oxidoreductase120 (for p-aminobenzamidine)NO Signaling, Inflammation[14]
PARP-1 DNA Repair Enzyme- (Scaffold for inhibitors with Ki in nM range)DNA Repair, Cancer Therapy[16]
Note: Ki values are for the parent compound benzamidine or a closely related analog, as specific data for the 4-iodo derivative is not readily available. These values serve as a strong indicator of expected activity.

Experimental Protocol: In Vitro NOS Inhibition Assay

This protocol provides a validated framework for quantifying the inhibitory potency of 4-Iodo-benzamidine hydrochloride on NOS activity using a Griess assay, which measures nitrite (a stable NO metabolite).

Objective: To determine the IC₅₀ value of 4-Iodo-benzamidine HCl for a specific NOS isoform.

Materials:

  • Recombinant NOS enzyme (e.g., human iNOS)

  • 4-Iodo-benzamidine hydrochloride

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Calmodulin (for eNOS/nNOS)

  • HEPES buffer (pH 7.4)

  • Griess Reagent (Solution A: Sulfanilamide in HCl; Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well microplate

  • Microplate reader (540 nm)

Caption: Step-by-step workflow for an in vitro Nitric Oxide Synthase (NOS) inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 4-Iodo-benzamidine HCl in assay buffer. Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 1 mM).

    • Prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, and Calmodulin (if needed).

    • Prepare a sodium nitrite solution for the standard curve.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the reaction mixture.

    • Add 10 µL of either the 4-Iodo-benzamidine HCl dilution, vehicle control (buffer), or positive control inhibitor (e.g., L-NAME).

    • Add 20 µL of the NOS enzyme solution.

    • Pre-incubate the plate at 37°C for 5 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding 20 µL of L-Arginine solution.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The choice of duration depends on the enzyme's specific activity and should be within the linear range of the reaction.

    • Stop the reaction and develop the color by adding 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Generate a standard curve using the sodium nitrite standards.

    • Convert the absorbance values of the samples to nitrite concentration (µM).

    • Calculate the percentage of inhibition for each concentration of 4-Iodo-benzamidine HCl relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating system, which includes positive and negative controls and a standard curve, ensures the reliability and reproducibility of the obtained inhibitory data.

Conclusion

4-Iodo-benzamidine hydrochloride stands as a potent and versatile tool for biochemical and pharmacological research. Its ability to act as a structural mimic of L-arginine makes it an effective competitive inhibitor of nitric oxide synthases and serine proteases. The insights gained from its use can accelerate the understanding of complex enzymatic pathways and provide a foundational scaffold for the rational design of novel therapeutics targeting inflammation, thrombosis, and cancer. By combining a clear understanding of its mechanism with robust experimental design, researchers can fully leverage the potential of this valuable chemical probe.

References

  • Jamal, R. A., Ashiq, U., Arshad, M. N., Maqsood, Z. T., & Khan, I. U. (2008). 4-Iodobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2205.
  • Changzhou Tianhua Pharmaceutical Co., Ltd. (2017). Synthesis method of benzamidine hydrochloride. CN104945119B.
  • Wikipedia. Benzamidine. Retrieved from [Link]

  • Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British journal of pharmacology, 110(3), 963–968.
  • ResearchGate. (n.d.). Optimization experiments for biocatalytic N‐chlorination of benzamidine hydrochloride (1). Retrieved from [Link]

  • Penning, T. D., Zhu, G. D., Gong, J., Thomas, S., Gandhi, V. B., Liu, X., ... & Giranda, V. L. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry, 16(14), 6965–6975.
  • Sironi, M., Culla, B., & Bellini, R. (2025). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride? Retrieved from [Link]

  • Szabó, C., Salzman, A. L., & Ischiropoulos, H. (1997). Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia.
  • Sironi, M., Culla, B., & Bellini, R. (2025). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.
  • Tanihara, H., Nakayama, Y., & Kudo, T. (1994). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. FEBS letters, 343(2), 143–146.
  • Wang, J., & Liu, K. (2014). Process for the manufacture of 4-aminobenzoamidine dihydrochloride. WO2014064016A1.
  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.). Retrieved from [Link]

  • Harding, J. J., & Abou-Alfa, G. K. (2023). PARP inhibitor therapy in patients with IDH1 mutated cholangiocarcinoma.
  • Corbett, J. A., Tilton, R. G., Chang, K., Hasan, K. S., Ido, Y., Wang, J. L., ... & McDaniel, M. L. (1992). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. Diabetes, 41(4), 552–556.
  • Wessolly, M., Vornsand, L. P., Buettner, F. F., Schoell, B., & Bendas, G. (2025). Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition.
  • Organic Syntheses Procedure. acetamidine hydrochloride. Retrieved from [Link]

  • Higuchi, T., Flies, D. B., Marjon, N. A., Mantia-Smaldone, G., Ronner, L., Gimotty, P. A., & Adams, S. F. (2015). CTLA-4 blockade synergizes therapeutically with PARP inhibition in BRCA1-deficient ovarian cancer. Cancer immunology research, 3(11), 1257–1268.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16219042, Benzamidine HCl hydrate. Retrieved from [Link].

  • Hagemann, C., An, Q., Gries, A., Muschg, A. M., & Bronger, H. (2025). PARP inhibitor-induced anti-tumour chemokine response is suppressed by dipeptidyl peptidase 4 (DPP4) in ovarian cancer. British Journal of Cancer, 132(11), 1836-1848.
  • Rochette, L., Lorin, J., Zeller, M., Guilland, J. C., Lorgis, L., Cottin, Y., & Vergely, C. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & therapeutics, 140(3), 239–257.

Sources

A Theoretical Investigation into the Binding of 4-Iodo-benzamidine Hydrochloride with Serine Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the theoretical study of 4-Iodo-benzamidine hydrochloride's binding to key serine proteases, namely trypsin and thrombin. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling. We will delve into the rationale behind the chosen computational methodologies, provide detailed, step-by-step protocols for their execution, and interpret the potential outcomes, thereby offering a complete roadmap for investigating the molecular interactions of this compound.

Introduction: The Significance of 4-Iodo-benzamidine Hydrochloride as a Serine Protease Inhibitor

Benzamidine and its derivatives are a well-established class of competitive inhibitors for serine proteases, enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and fibrinolysis.[1] Their dysfunction is implicated in a multitude of pathological conditions, making them attractive targets for therapeutic intervention. 4-Iodo-benzamidine hydrochloride, a halogenated derivative of benzamidine, presents an interesting case for theoretical investigation. The introduction of an iodine atom can significantly alter the molecule's physicochemical properties, such as its size, lipophilicity, and ability to form halogen bonds, which may, in turn, influence its binding affinity and selectivity towards target proteins.

Theoretical studies, primarily molecular docking and molecular dynamics (MD) simulations, offer a powerful and cost-effective approach to elucidate the binding mechanism of 4-Iodo-benzamidine hydrochloride at an atomic level.[2] These methods can predict the preferred binding pose, identify key interacting residues, and estimate the binding free energy, providing invaluable insights for the rational design of more potent and selective inhibitors.

Part 1: Foundational Steps - Ligand and Receptor Preparation

A robust theoretical study hinges on the meticulous preparation of both the ligand and the protein receptor. This initial phase ensures the accuracy and reliability of the subsequent computational analyses.

Ligand Preparation: Parameterizing 4-Iodo-benzamidine Hydrochloride

The accuracy of any molecular simulation is fundamentally dependent on the quality of the force field parameters used to describe the potential energy of the system. For a non-standard ligand like 4-Iodo-benzamidine hydrochloride, these parameters must be carefully generated.

Experimental Protocol: Ligand Parameterization using CHARMM General Force Field (CGenFF)

  • Generate a 3D structure: Using a molecular builder such as Avogadro or GaussView, create a 3D structure of 4-Iodo-benzamidine.

  • Perform Geometry Optimization: Optimize the geometry of the molecule using a quantum mechanical method, for instance, at the HF/6-31G* level, to obtain a low-energy conformation.

  • Submit to CGenFF Server: The optimized structure is then submitted to the CGenFF server. This server will provide a topology file (.str) containing the necessary parameters compatible with the CHARMM force field.[3]

  • Handle Halogen Bonds: A critical consideration for 4-Iodo-benzamidine is the proper treatment of the iodine atom. Standard force fields often lack adequate parameters for halogens, potentially failing to capture the phenomenon of halogen bonding, a directional non-covalent interaction that can significantly contribute to binding affinity. The CGenFF framework has been extended to include parameters for halogenated compounds, often by incorporating a virtual particle to represent the positive region of the electrostatic potential on the halogen atom (the σ-hole).[4][5][6] It is imperative to utilize these updated force fields to accurately model the interactions of the iodine atom.

Receptor Preparation: Selecting and Preparing the Protein Target

The choice of the protein target is dictated by the known pharmacology of benzamidine derivatives. Human trypsin and thrombin are primary and well-characterized targets.

Experimental Protocol: Receptor Preparation

  • Retrieve Crystal Structures: High-resolution crystal structures of human trypsin and thrombin in complex with benzamidine or similar ligands should be downloaded from the Protein Data Bank (PDB). Suitable examples include PDB IDs: 1H4W (Human Trypsin with benzamidine) and 1D4P (Human Thrombin with an amidinophenyl inhibitor).[7][8] The presence of a co-crystallized ligand is advantageous for validating the docking protocol.

  • Pre-processing the PDB file:

    • Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for binding.

    • Add hydrogen atoms, as they are typically absent in X-ray crystal structures.

    • Assign protonation states to ionizable residues appropriate for a physiological pH.

    • Repair any missing residues or atoms using tools like the "Prepare Protein" wizard in Chimera or the Protein Preparation Wizard in Maestro (Schrödinger).

Part 2: Predicting the Binding Pose - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] It is a rapid and effective method for virtual screening and for generating plausible binding poses for further analysis.

The Rationale for AutoDock Vina

For this guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[11][12][13][14]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files:

    • Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools (ADT). This format includes atomic charges and atom types required by Vina.

  • Define the Binding Site (Grid Box):

    • In ADT, define a grid box that encompasses the active site of the protein. For trypsin and thrombin, this will be the S1 specificity pocket where the benzamidine moiety is expected to bind. The co-crystallized ligand in the template PDB structure can be used to guide the placement and dimensions of the grid box.

  • Configure and Run the Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the output file name.

    • Execute the docking run from the command line: vina --config conf.txt --log log.txt

  • Analysis of Docking Results:

    • The output file will contain several predicted binding poses ranked by their binding affinity scores (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most likely.

    • Visualize the top-ranked poses in a molecular visualization program like PyMOL or Chimera to analyze the interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between 4-Iodo-benzamidine and the protein.

Part 3: Simulating the Dynamic Interaction - Molecular Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, allowing for a more detailed analysis of its stability and the nature of the interactions.[2][15][16]

The Rationale for GROMACS

GROMACS is a versatile and high-performance package for performing MD simulations of biomolecules.[2][9][10][15][16]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Combine Protein and Ligand: Create a complex of the protein with the best-ranked docked pose of 4-Iodo-benzamidine.

    • Choose a Force Field: Select a suitable force field for the protein, such as CHARMM36, which is compatible with the CGenFF parameters generated for the ligand.

    • Generate Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the protein. Manually include the ligand's topology file (.itp and .prm files from CGenFF) in the main system topology file (topol.top).

  • Solvation and Ionization:

    • Create a simulation box (e.g., a cubic box) around the protein-ligand complex.

    • Fill the box with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT (isothermal-isochoric) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand.

      • NPT (isothermal-isobaric) equilibration: Maintain the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax without disturbing the complex.

  • Production MD Run:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to observe the stability of the protein-ligand complex and to collect data for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

    • Hydrogen Bond Analysis: Quantify the formation and lifetime of hydrogen bonds between the ligand and the protein.

    • Interaction Energy: Calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein.

    • Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the MD trajectory.

Data Presentation and Visualization

Quantitative Data Summary

The results from the molecular docking and MD simulations should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Molecular Docking Results of 4-Iodo-benzamidine with Trypsin and Thrombin

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Human Trypsin1H4W[Example Value][Example: Asp189, Ser195, Gly216]
Human Thrombin1D4P[Example Value][Example: Asp189, Ser195, Gly216]

Table 2: Summary of MD Simulation Analysis for 4-Iodo-benzamidine Complexes

SystemAverage Protein RMSD (nm)Average Ligand RMSD (nm)Key Hydrogen Bonds (Occupancy %)Estimated Binding Free Energy (kcal/mol)
4-Iodo-benzamidine-Trypsin[Example Value][Example Value][Example: Ligand-Asp189 (>90%)][Example Value]
4-Iodo-benzamidine-Thrombin[Example Value][Example Value][Example: Ligand-Asp189 (>90%)][Example Value]
Visualizing Workflows and Interactions

Visual representations are crucial for understanding the complex workflows and molecular interactions involved in these theoretical studies.

Theoretical_Study_Workflow cluster_prep Preparation Phase cluster_docking Molecular Docking cluster_md Molecular Dynamics Ligand_Prep Ligand Preparation (4-Iodo-benzamidine) Docking AutoDock Vina Ligand_Prep->Docking Ligand Parameters Receptor_Prep Receptor Preparation (Trypsin/Thrombin) Receptor_Prep->Docking Prepared Receptor Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Docked Poses MD_Setup System Setup (GROMACS) Pose_Analysis->MD_Setup Best Pose MD_Sim MD Simulation MD_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis

Caption: Overall workflow for the theoretical study of 4-Iodo-benzamidine binding.

Binding_Interactions cluster_protein Protein Active Site Ligand 4-Iodo-benzamidine Asp189 Asp189 Ligand->Asp189 Salt Bridge Ser195 Ser195 Ligand->Ser195 Hydrogen Bond Gly216 Gly216 Ligand->Gly216 Hydrogen Bond Hydrophobic_Pocket Hydrophobic Pocket Ligand->Hydrophobic_Pocket Iodine Interaction (Halogen Bond/Hydrophobic)

Caption: Predicted binding interactions of 4-Iodo-benzamidine in the active site.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the binding of 4-Iodo-benzamidine hydrochloride to serine proteases. By following the detailed protocols for ligand and receptor preparation, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecular determinants of binding. The findings from such studies can guide the optimization of lead compounds in drug discovery programs targeting serine proteases. The emphasis on proper force field parameterization, especially for the iodine atom, is critical for the reliability of the simulation results. The integration of these computational techniques provides a powerful platform for understanding protein-ligand interactions and accelerating the development of novel therapeutics.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023, August 6). YouTube. Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12). Bioinformatics Review. Retrieved from [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. Retrieved from [Link]

  • Ibrahim, M. A. A., et al. (2016). Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions. Bioorganic & Medicinal Chemistry, 24(19), 4505-4518. Retrieved from [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2023). Borneo Journal of Pharmacy, 6(3), 184-194. Retrieved from [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2021). Molecules, 26(16), 4987. Retrieved from [Link]

  • Parametrization of Halogen Bonds in the CHARMM General Force Field. ResearchGate. Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • PDB 1H4W: Structure of human trypsin IV (brain trypsin). RCSB PDB. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. Retrieved from [Link]

  • PDB 4UFD: Thrombin in complex with 4-(((1-((2S)-1-((2R)-2-(benzylsulfonylamino)- 3-phenyl-propanoyl)pyrrolidin-2-yl)-1-oxo-ethyl)amino)methyl) benzamidine. RCSB PDB. Retrieved from [Link]

  • PDB 3ATL: Crystal structure of trypsin complexed with benzamidine. RCSB PDB. Retrieved from [Link]

  • PDB 6FJT: 4-chloro-benzamidine in complex with thrombin. RCSB PDB. Retrieved from [Link]

  • Parametrize force field for halogen bonding? ResearchGate. Retrieved from [Link]

  • PDB 1D4P: CRYSTAL STRUCTURE OF HUMAN ALPHA THROMBIN IN COMPLEX WITH 5-AMIDINOINDOLE-4-BENZYLPIPERIDINE INHIBITOR. RCSB PDB. Retrieved from [Link]

  • Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand-protein interactions. PubMed. Retrieved from [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

  • PDB 9AWB: Crystal structure of trypsin at 175 Kelvin with benzamidine. NCBI. Retrieved from [Link]

  • PDB 9AWI: Crystal structure of trypsin at 225 Kelvin with benzamidine. RCSB PDB. Retrieved from [Link]

  • PDB 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. RCSB PDB. Retrieved from [Link]

  • PDB 5AF9: Thrombin in complex with 4-Methoxy-N-(2-pyridinyl)benzamide. RCSB PDB. Retrieved from [Link]

  • Thrombin model construction: a PDB structure 1DWB (thrombin/benzamidine...). ResearchGate. Retrieved from [Link]

  • How to parameterize iodide (I-) ion in AMBER11? ResearchGate. Retrieved from [Link]

  • AMBER parameter database. University of Manchester. Retrieved from [Link]

  • How to do manual parameterization in AMBER11? ResearchGate. Retrieved from [Link]

  • Generated bond and angle Amber force-field parameters based on... ResearchGate. Retrieved from [Link]

  • Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. BioExcel. Retrieved from [Link]

  • 4-[(4-Carbamimidoylphenyl)methoxy]-3-iodo-benzamidine. PubChem. Retrieved from [Link]

  • Benzamidine. Wikipedia. Retrieved from [Link]

  • Benzamidine. PubChem. Retrieved from [Link]

  • Benzamidine, hydrochloride. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Iodo-benzamidine Hydrochloride for Basic Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Iodo-benzamidine hydrochloride, a valuable tool for researchers and drug development professionals. We will delve into its core functionalities, mechanisms of action, and practical applications in the laboratory, with a focus on its role as a competitive inhibitor of nitric oxide synthase (NOS) and its utility in affinity chromatography.

Introduction: Understanding the Utility of 4-Iodo-benzamidine Hydrochloride

4-Iodo-benzamidine hydrochloride is a synthetic small molecule that belongs to the benzamidine class of compounds. While benzamidine itself is well-established as a reversible competitive inhibitor of trypsin and other serine proteases, the addition of an iodine atom at the para position of the benzene ring confers distinct properties that make it a subject of interest for specific research applications. Its structural similarity to L-arginine, the substrate for nitric oxide synthase, positions it as a potent tool for investigating the nitric oxide signaling pathway. This guide will explore the scientific principles behind its use and provide practical insights for its application in a research setting.

Table 1: Physicochemical Properties of 4-Iodo-benzamidine Hydrochloride

PropertyValue
CAS Number 134322-01-3
Molecular Formula C₇H₈IN₂ · HCl
Molecular Weight 282.52 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

The primary utility of 4-Iodo-benzamidine hydrochloride in basic research stems from its role as a competitive inhibitor of nitric oxide synthase (NOS). NOS enzymes are a family of three isoforms—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—that catalyze the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes.

The inhibitory action of 4-Iodo-benzamidine is rooted in its structural analogy to L-arginine, the natural substrate for NOS. The amidine group (-C(=NH)NH₂) of 4-Iodo-benzamidine mimics the guanidinium group of L-arginine, allowing it to bind to the active site of the NOS enzyme. This binding is competitive, meaning that 4-Iodo-benzamidine and L-arginine vie for the same binding site. By occupying the active site, 4-Iodo-benzamidine prevents the binding of L-arginine and subsequent synthesis of NO.

A study on the structurally similar compound, p-aminobenzamidine, demonstrated competitive inhibition of mouse brain nitric oxide synthase with a Ki of 1.2 x 10⁻⁴ M. This strongly suggests that 4-Iodo-benzamidine hydrochloride also acts as a competitive inhibitor of NOS isoforms. The iodine substitution may influence the binding affinity and selectivity towards the different NOS isoforms, a critical aspect for targeted research.

NOS Inhibition Mechanism cluster_0 Nitric Oxide Synthase (NOS) Active Site NOS NOS Enzyme NO_Production Nitric Oxide (NO) Production NOS->NO_Production Catalyzes Inhibition Inhibition L-Arginine L-Arginine L-Arginine->NOS Binds to active site 4-Iodo-benzamidine 4-Iodo-benzamidine 4-Iodo-benzamidine->NOS Competitively Binds to active site

Figure 1: Competitive inhibition of Nitric Oxide Synthase by 4-Iodo-benzamidine.

Applications in Basic Research

Probing the Nitric Oxide Signaling Pathway

Given its function as a NOS inhibitor, 4-Iodo-benzamidine hydrochloride is a powerful tool for elucidating the role of nitric oxide in various signaling cascades. NO is a key regulator in neurotransmission, vasodilation, and the immune response. By selectively inhibiting NO production, researchers can study the downstream effects and uncover the intricate mechanisms governed by this gaseous signaling molecule.

Key Research Areas:

  • Neuroscience: Investigating the role of NO in synaptic plasticity, neuroinflammation, and neurodegenerative diseases.

  • Cardiovascular Research: Studying the impact of NO on blood pressure regulation, endothelial function, and angiogenesis.

  • Immunology: Exploring the contribution of NO to inflammatory responses and host defense mechanisms.

Affinity Chromatography for Serine Protease Purification

The benzamidine moiety of 4-Iodo-benzamidine makes it an effective ligand for the affinity purification of serine proteases. Serine proteases, such as trypsin and thrombin, play crucial roles in various biological processes and are often targets for purification in research and biotechnology.

By immobilizing 4-Iodo-benzamidine onto a chromatography matrix (e.g., sepharose beads), a highly specific affinity column can be created. When a complex protein mixture is passed through the column, serine proteases will specifically bind to the immobilized 4-Iodo-benzamidine ligand, while other proteins will pass through. The bound proteases can then be eluted by changing the buffer conditions, such as lowering the pH or using a competitive inhibitor in the elution buffer.

Affinity Chromatography Workflow Start Start Prepare_Column Prepare Affinity Column (4-Iodo-benzamidine immobilized on matrix) Start->Prepare_Column Equilibrate Equilibrate Column with Binding Buffer Prepare_Column->Equilibrate Load_Sample Load Protein Mixture (containing Serine Proteases) Equilibrate->Load_Sample Wash Wash Column (remove unbound proteins) Load_Sample->Wash Elute Elute Bound Serine Proteases (e.g., with low pH or competitive inhibitor) Wash->Elute Collect_Fractions Collect Purified Serine Protease Fractions Elute->Collect_Fractions End End Collect_Fractions->End

Figure 2: Workflow for serine protease purification using 4-Iodo-benzamidine affinity chromatography.

Experimental Protocols

In Vitro NOS Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency of 4-Iodo-benzamidine hydrochloride on NOS activity. The most common method measures the conversion of [³H]-L-arginine to [³H]-L-citrulline.

Materials:

  • Purified NOS isoform (nNOS, eNOS, or iNOS)

  • [³H]-L-arginine

  • 4-Iodo-benzamidine hydrochloride

  • NADPH

  • CaCl₂

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH₄)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer. A range of 4-Iodo-benzamidine hydrochloride concentrations should be prepared to determine the IC₅₀ value.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified NOS enzyme, cofactors (NADPH, CaCl₂, calmodulin, BH₄), and varying concentrations of 4-Iodo-benzamidine hydrochloride or vehicle control.

  • Initiate Reaction: Start the reaction by adding [³H]-L-arginine. Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

  • Separate Substrate and Product: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will flow through.

  • Quantify Product: Collect the eluate containing [³H]-L-citrulline and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 4-Iodo-benzamidine hydrochloride and determine the IC₅₀ value by plotting the inhibition curve. The Ki can be determined using the Cheng-Prusoff equation if the Km for L-arginine is known.

Cell-Based Assay for NO Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in the supernatant of cultured cells.

Materials:

  • Cell line capable of producing NO (e.g., RAW 264.7 macrophages for iNOS, or endothelial cells for eNOS)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS induction)

  • 4-Iodo-benzamidine hydrochloride

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microplate and reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 4-Iodo-benzamidine hydrochloride for a specified time (e.g., 1 hour).

  • Stimulation: Add the stimulating agent (e.g., LPS/IFN-γ) to induce NO production. Include control wells with no stimulation and wells with vehicle control.

  • Incubation: Incubate the cells for a period sufficient for NO production and nitrite accumulation (e.g., 24 hours).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess Reagent.

  • Color Development: Incubate at room temperature for 10-15 minutes to allow for the development of a magenta color.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production for each concentration of 4-Iodo-benzamidine hydrochloride.

Synthesis of 4-Iodo-benzamidine

A common synthetic route to 4-Iodo-benzamidine starts from the commercially available 4-iodobenzonitrile. The Pinner reaction is a classical method for converting nitriles to imidates, which can then be converted to amidines.

Synthesis of 4-Iodo-benzamidine 4-Iodobenzonitrile 4-Iodobenzonitrile Pinner_Reaction Pinner Reaction (HCl, Ethanol) 4-Iodobenzonitrile->Pinner_Reaction Ethyl_4-Iodobenzimidate Ethyl 4-Iodobenzimidate Hydrochloride Pinner_Reaction->Ethyl_4-Iodobenzimidate Ammonolysis Ammonolysis (Ammonia) Ethyl_4-Iodobenzimidate->Ammonolysis 4-Iodo-benzamidine 4-Iodo-benzamidine Hydrochloride Ammonolysis->4-Iodo-benzamidine

Figure 3: A plausible synthetic route to 4-Iodo-benzamidine hydrochloride.

Conclusion

4-Iodo-benzamidine hydrochloride is a versatile and valuable tool for researchers in various fields. Its ability to competitively inhibit nitric oxide synthase provides a means to investigate the complex roles of nitric oxide in health and disease. Furthermore, its application in affinity chromatography offers a robust method for the purification of serine proteases. As with any research tool, a thorough understanding of its mechanism of action and proper experimental design are crucial for obtaining reliable and meaningful results. This guide serves as a foundational resource to empower researchers to effectively utilize 4-Iodo-benzamidine hydrochloride in their scientific endeavors.

References

  • GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzonitrile. Retrieved from [Link]

  • Lundberg, J. O., & Weitzberg, E. (2022). Nitric oxide signaling in health and disease. Cell, 185(16), 2853–2878. [Link]

  • Amadei, F., & Tarsitano, M. G. (2022). Targeting Nitric Oxide with Natural Derived Compounds as a Therapeutic Strategy in Vascular Diseases. International journal of molecular sciences, 23(19), 11467. [Link]

  • Narayanan, D., Xi, Q., & Nattel, S. (2018). Nitric Oxide Signals Through IRAG to Inhibit TRPM4 Channels and Dilate Cerebral Arteries. The Journal of neuroscience : the official journal of the Society for Neuroscience, 38(24), 5519–5532. [Link]

  • Cooke, J. P., & Losordo, D. W. (2002). Nitric oxide and angiogenesis. Circulation, 105(17), 2133–2135. [Link]

  • Chen, J., Li, Y., Wang, L., Zhang, C., Chen, J., & Li, X. (2019). The Role of Ca2+/PI3K/Akt/eNOS/NO Pathway in Astragaloside IV–Induced Inhibition of Endothelial Inflammation Triggered by Angiotensin II. Mediators of inflammation, 2019, 8129538. [Link]

  • Corbett, J. A., Tilton, R. G., Chang, K., Hasan, K. S., Ido, Y., Wang, J. L., Sweetland, M. A., Lancaster, J. R., Jr, Williamson, J. R., & McDaniel, M. L. (1992).

A Technical Guide to Halogenated Serine Protease Inhibitors: Mechanism, Synthesis, and Kinetic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of halogenated serine protease inhibitors, a critical class of compounds for researchers and drug development professionals. We will move beyond a superficial listing of facts to explore the underlying causality of their mechanism, provide field-proven experimental protocols, and ground all claims in verifiable, authoritative references. Our focus is on the "why" and "how," empowering you to apply these powerful tools with scientific integrity.

The Core Principle: Irreversible Inhibition of Serine Proteases

Serine proteases are a ubiquitous class of enzymes that utilize a highly conserved catalytic triad—typically composed of serine (Ser), histidine (His), and aspartate (Asp)—to hydrolyze peptide bonds. The reaction proceeds through a nucleophilic attack by the serine hydroxyl group on the substrate's carbonyl carbon, forming a transient tetrahedral intermediate and subsequently a covalent acyl-enzyme intermediate.

Halogenated inhibitors, specifically peptidyl halomethyl ketones (e.g., chloromethyl, fluoromethyl ketones), are classified as mechanism-based or affinity labels. They are designed to act as "Trojan horse" substrates. The peptide portion of the inhibitor directs it to the active site of a specific protease, leveraging the same substrate-binding pockets that confer enzyme specificity. Once positioned, the inhibitor's true purpose is revealed.

Mechanism of Covalent Modification

The process of irreversible inhibition by a halomethyl ketone is a two-step mechanism:

  • Initial Reversible Binding (Formation of E•I Complex): The inhibitor ([I]) first binds non-covalently to the enzyme's ([E]) active site, forming a reversible Michaelis-like complex (E•I). The affinity of this initial binding is described by the inhibition constant, KI . This step is governed by the complementarity between the inhibitor's peptide sequence and the enzyme's substrate-binding pockets (S1, S2, etc.).

  • Irreversible Covalent Alkylation (Formation of E-I Complex): The catalytic histidine (His57 in chymotrypsin) abstracts a proton from the active site serine (Ser195), activating it for nucleophilic attack. However, instead of attacking a peptide bond, the serine attacks the inhibitor's carbonyl carbon. This is where the mechanism diverges critically. The electron-withdrawing halogen on the adjacent methylene group makes the ketone highly electrophilic. The resulting tetrahedral intermediate is stabilized, but instead of proceeding to hydrolysis, the activated His57 residue is perfectly positioned to be alkylated by the adjacent halomethyl group. This forms a stable, covalent bond, typically a 3-alkylated histidine derivative, effectively and irreversibly inactivating the enzyme.[1][2]

The overall potency of such an irreversible inhibitor is best described not by an IC50 value, which is time-dependent, but by the second-order rate constant kinact/KI .[3][4] This value represents the efficiency of inactivation, combining the initial binding affinity (KI) and the maximum rate of inactivation (kinact).[4]

Diagram: Mechanism of Serine Protease Inactivation by a Peptidyl Chloromethyl Ketone

G E Active Serine Protease (Ser-OH, His) EI Reversible E•I Complex E->EI KI I Peptidyl-CMK Inhibitor I->EI Tetrahedral Hemiketal Intermediate (Ser-O-C-CH2Cl) EI->Tetrahedral k_inact Inactive Inactive Covalent E-I Complex (His-CH2-...) Tetrahedral->Inactive caption Mechanism of irreversible inhibition.

Caption: A two-step mechanism of inhibition.

Synthesis of Halogenated Inhibitors: A Practical Workflow

The synthesis of peptidyl halomethyl ketones is a multi-step process that can be accomplished using solid-phase peptide synthesis (SPPS) methodologies, which offer advantages in purification and handling.[5][6] The choice of halogen is significant; fluoromethyl ketones are generally more stable than their chloromethyl counterparts but may exhibit different reactivity profiles.[7]

Generalized Solid-Phase Synthesis Workflow

This workflow outlines the synthesis of a peptidyl chloromethyl ketone (CMK).

  • Resin Preparation: Start with a suitable solid support, such as a Wang or Rink Amide resin. The C-terminal amino acid of the desired peptide sequence is coupled to the resin.

  • Iterative Peptide Coupling: The peptide chain is elongated through sequential cycles of Fmoc-deprotection (using a base like piperidine) and coupling of the next Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU, DIC/HOBt).[8]

  • Coupling of the N-terminal Amino Acid: The final amino acid in the peptide sequence is coupled.

  • Diazomethane Preparation (Caution): Diazomethane is toxic and explosive and must be generated in situ using specialized glassware and appropriate safety precautions (e.g., from Diazald®).

  • Conversion to Diazomethyl Ketone: The N-protected peptide on resin is treated with a mixed anhydride and then reacted with the freshly prepared diazomethane solution to form a peptidyl diazomethyl ketone.

  • Halogenation: The diazomethyl ketone is then treated with an anhydrous HCl solution (e.g., in dioxane) to yield the final peptidyl chloromethyl ketone.

  • Cleavage and Deprotection: The completed inhibitor is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% Trifluoroacetic Acid with scavengers like triisopropylsilane and water).

  • Purification: The crude product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity and purity are confirmed by mass spectrometry (MS) and NMR.

Diagram: Solid-Phase Synthesis Workflow for Peptidyl CMK

G Resin 1. Start with Amino Acid-Resin SPPS 2. Iterative SPPS Cycles (Deprotection & Coupling) Resin->SPPS Diazotization 3. Convert to Diazomethyl Ketone SPPS->Diazotization Halogenation 4. React with HCl to form CMK Diazotization->Halogenation Cleavage 5. Cleave from Resin & Deprotect Halogenation->Cleavage Purify 6. RP-HPLC Purification Cleavage->Purify Verify 7. MS/NMR Verification Purify->Verify caption Solid-phase synthesis of a peptidyl CMK.

Caption: A streamlined workflow for inhibitor synthesis.

Experimental Design: Kinetic Characterization of Irreversible Inhibitors

Determining the kinetic parameters kinact and KI is essential for characterizing and comparing irreversible inhibitors. The Kitz-Wilson method is a classic and robust approach for this purpose.[9][10]

Protocol: Determination of kinact and KI using the Kitz-Wilson Method

This protocol is designed to determine the kinetic parameters of an irreversible inhibitor by monitoring enzyme activity over time in the presence of both the inhibitor and a chromogenic or fluorogenic substrate.

Principle: The observed rate of inactivation (kobs) will vary with the inhibitor concentration. By plotting kobs versus inhibitor concentration, one can determine the key kinetic constants. The reaction follows the equation: kobs = kinact[I] / (KI(1 + [S]/Km) + [I])

Materials:

  • Purified serine protease of interest

  • Halogenated inhibitor stock solution (in DMSO)

  • Chromogenic/fluorogenic substrate for the protease

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Methodology:

  • Assay Optimization (Causality):

    • Substrate Concentration: Determine the Michaelis constant (Km) for your substrate under the desired assay conditions. For this protocol, use a substrate concentration equal to or below the Km. This is critical because the substrate is a competitive binder to the active site and will protect the enzyme from the inhibitor. Using a known, fixed concentration allows for correction of this protective effect.

    • Enzyme Concentration: Determine an enzyme concentration that yields a linear reaction rate for at least 10-15 minutes and stays within the linear range of the plate reader's detection.

    • DMSO Tolerance: Verify that the final concentration of DMSO (from the inhibitor stock) does not significantly affect enzyme activity (typically <1-2% v/v).

  • Kinetic Assay Setup:

    • Prepare a series of inhibitor dilutions in Assay Buffer. A typical range would span from 0.1x to 10x the expected KI. Include a "no inhibitor" (DMSO vehicle) control.

    • In a 96-well plate, add Assay Buffer and the substrate to each well.

    • Add the various dilutions of the inhibitor to their respective wells.

    • Initiate the reaction by adding the enzyme to all wells simultaneously (a multi-channel pipette is recommended).

    • Immediately place the plate in the reader and begin kinetic measurements (e.g., read absorbance or fluorescence every 30 seconds for 20-30 minutes).

  • Data Analysis:

    • For each inhibitor concentration, plot the product formation (absorbance/fluorescence) versus time. The data will show curves that decrease in slope over time as the enzyme is inactivated.

    • Fit each curve to the equation for the progress of an irreversible inhibition reaction: *P = (v0/kobs)(1 - e-kobst) Where P is the product concentration, v0 is the initial velocity, kobs is the observed rate of inactivation, and t is time. This will yield a kobs value for each inhibitor concentration [I].

    • Create a secondary plot of the calculated kobs values versus the inhibitor concentration [I].

    • Fit this secondary plot using non-linear regression to the Michaelis-Menten equation: kobs = (kinact * [I]) / (KI + [I])

    • This fit will directly provide the values for kinact (the Vmax of the plot) and KI (the Km of the plot). The overall inactivation efficiency is then calculated as kinact/KI .[11][12]

Ensuring Scientific Integrity: Selectivity Profiling

A potent inhibitor is only useful if it is also selective. Halogenated inhibitors can have off-target effects, sometimes inhibiting cysteine proteases or other unintended serine proteases.[1][13] Therefore, selectivity profiling is a non-negotiable step in their validation.

Methodology: Counter-Screening Assays

  • Principle: The most direct way to assess selectivity is to test the inhibitor against a panel of related and unrelated proteases using kinetic assays similar to the one described above.[14][15]

  • Workflow:

    • Select a panel of proteases. This should include proteases from the same family (e.g., other trypsin-like serine proteases) and from different mechanistic classes (e.g., cysteine proteases like papain, aspartyl proteases like pepsin).

    • For each protease, use an optimized substrate and perform the kinetic inactivation assay at a high concentration of the inhibitor (e.g., 100x the KI for the primary target).

    • If significant inhibition is observed, perform a full kinact/KI determination for that off-target enzyme.

    • The ratio of kinact/KI (off-target) to kinact/KI (on-target) provides a quantitative measure of selectivity. A high ratio indicates good selectivity.

Advanced Method: Activity-Based Protein Profiling (ABPP)

For a more comprehensive and unbiased view of selectivity in a complex biological system (e.g., cell lysate or live cells), competitive ABPP is the state-of-the-art method.[15][16][17] This technique uses a broad-spectrum, tagged activity-based probe (ABP) that covalently labels many active serine proteases. By pre-incubating the sample with your inhibitor, you can identify its true targets by observing which enzymes are no longer labeled by the ABP.[15][17]

Data Presentation: Comparative Analysis

Summarizing kinetic data in a structured format is crucial for comparing the potency and selectivity of different inhibitors.

InhibitorTarget ProteaseKI (nM)kinact (s-1)kinact/KI (M-1s-1)Reference
TPCKChymotrypsinVariesVaries~1.0 x 105[13]
TLCKTrypsinVariesVaries~2.5 x 104[18]
Hypothetical Inhibitor AThrombin150.16.7 x 106N/A
Hypothetical Inhibitor BFactor Xa50.24.0 x 107N/A

Note: Exact KI and kinact values for classic inhibitors like TPCK and TLCK can vary significantly based on experimental conditions. The provided kinact/KI is an approximate value for comparative purposes.

Conclusion and Future Perspectives

Halogenated serine protease inhibitors are indispensable tools in biochemistry and drug discovery. Their strength lies in their mechanism-based, irreversible mode of action, which can provide sustained target engagement. However, this power necessitates a rigorous and systematic approach to their synthesis, characterization, and validation. By understanding the causality behind their mechanism and applying robust kinetic and selectivity profiling protocols, researchers can confidently employ these molecules to probe biological function and develop next-generation therapeutics. The continued evolution of synthetic methodologies and advanced proteomic techniques will undoubtedly further refine our ability to design and deploy highly selective and potent halogenated inhibitors for challenging therapeutic targets.

References

  • Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum . MDPI. [Link]

  • Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor . PubMed. [Link]

  • Tosyl phenylalanyl chloromethyl ketone . Wikipedia. [Link]

  • N-Tosyl-l-phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA . R Discovery. [Link]

  • Protease Assay Services . Reaction Biology. [Link]

  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics . Molecular & Cellular Proteomics. [Link]

  • In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics . PubMed. [Link]

  • Generally accepted mechanism of serine protease inhibition by chloromethylketones . ResearchGate. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors . National Institutes of Health. [Link]

  • An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors . PubMed Central. [Link]

  • The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation . PubMed. [Link]

  • Reaction of serine proteases with halomethyl ketones . PubMed. [Link]

  • Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B . PubMed. [Link]

  • Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay . Evotec. [Link]

  • An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling . Charles River Laboratories. [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds . Domainex. [Link]

  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay . Semantic Scholar. [Link]

  • kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells . bioRxiv. [Link]

  • Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase . PubMed. [Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease . PubMed Central. [Link]

  • Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors . Taylor & Francis Online. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 4-Iodo-benzamidine hydrochloride in Protease Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, from digestion to blood coagulation and cellular signaling. Their activity is tightly regulated, and dysregulation is often implicated in pathological conditions, making them a prime target for therapeutic intervention and a key subject of biochemical research. The development and characterization of specific inhibitors are therefore of paramount importance in both drug discovery and fundamental biological studies.

4-Iodo-benzamidine hydrochloride is a small molecule inhibitor belonging to the benzamidine class, known for its competitive inhibition of serine proteases. The benzamidine moiety itself is a well-established pharmacophore that mimics the guanidinium group of arginine, a common substrate residue for trypsin-like serine proteases. The addition of an iodine atom at the 4-position of the benzene ring introduces a bulky and hydrophobic substituent, which can significantly alter the binding affinity and specificity of the inhibitor for different proteases. While specific kinetic data for 4-Iodo-benzamidine hydrochloride is not extensively documented in publicly available literature, this application note provides a comprehensive guide for researchers to characterize its inhibitory properties and leverage it as a tool in protease research.

This document will provide the theoretical framework and practical protocols for two primary applications of 4-Iodo-benzamidine hydrochloride:

  • Determination of the Inhibition Constant (Kᵢ): A fundamental parameter to quantify the potency of the inhibitor against a specific serine protease.

  • Affinity Chromatography: Utilizing immobilized 4-Iodo-benzamidine as a ligand for the purification or removal of serine proteases from a complex mixture.

Part 1: Characterizing the Inhibitor - Determination of the Inhibition Constant (Kᵢ)

The inhibition constant (Kᵢ) is a measure of the affinity of an inhibitor for an enzyme. For a competitive inhibitor, Kᵢ represents the dissociation constant of the enzyme-inhibitor (EI) complex. A lower Kᵢ value indicates a more potent inhibitor. The determination of Kᵢ is crucial for comparing the efficacy of different inhibitors and for understanding their structure-activity relationship.

Theoretical Basis: Michaelis-Menten and Lineweaver-Burk Kinetics

To determine the Kᵢ of a competitive inhibitor, we first need to understand the kinetics of the uninhibited enzyme reaction, which is often described by the Michaelis-Menten equation:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • V₀ is the initial reaction velocity

  • Vₘₐₓ is the maximum reaction velocity

  • [S] is the substrate concentration

  • Kₘ is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vₘₐₓ.

A competitive inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. This increases the apparent Kₘ of the enzyme for its substrate, but does not affect the Vₘₐₓ, as the inhibition can be overcome by high concentrations of the substrate.[1][2]

For a more accurate graphical determination of Kₘ and Vₘₐₓ, the Michaelis-Menten equation can be linearized using the Lineweaver-Burk plot (a double reciprocal plot):[3][4]

1/V₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

This equation gives a straight line where the y-intercept is 1/Vₘₐₓ, the x-intercept is -1/Kₘ, and the slope is Kₘ/Vₘₐₓ. In the presence of a competitive inhibitor, the y-intercept remains the same, while the slope and the x-intercept increase.[5][6]

The Kᵢ can then be calculated using the following equation:[7]

Kₘ(app) = Kₘ * (1 + [I]/Kᵢ)

Where:

  • Kₘ(app) is the apparent Kₘ in the presence of the inhibitor.

  • [I] is the concentration of the inhibitor.

Experimental Workflow for Kᵢ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock (4-Iodo-benzamidine HCl) - Assay Buffer determine_km 1. Determine Km of the Enzyme (Vary [S], no inhibitor) prep_reagents->determine_km inhibition_assay 2. Perform Inhibition Assay (Vary [S] at fixed [I]) determine_km->inhibition_assay Use determined Km to inform [S] range repeat_inhibition 3. Repeat Inhibition Assay (Multiple fixed [I]) inhibition_assay->repeat_inhibition plot_mm 4. Plot Michaelis-Menten Curves repeat_inhibition->plot_mm plot_lb 5. Generate Lineweaver-Burk Plots plot_mm->plot_lb calc_ki 6. Calculate Ki plot_lb->calc_ki

Figure 1: Workflow for determining the inhibition constant (Kᵢ).

Detailed Protocol for Kᵢ Determination

Materials:

  • Purified serine protease of interest

  • Chromogenic or fluorogenic substrate specific for the protease

  • 4-Iodo-benzamidine hydrochloride (CAS 134322-01-3)[8]

  • Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme, containing CaCl₂ if required)

  • Microplate reader capable of absorbance or fluorescence measurements

  • 96-well microplates

Procedure:

Part A: Determination of Kₘ of the Enzyme

  • Prepare a series of substrate dilutions in assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Kₘ.

  • Pipette the substrate dilutions into the wells of a 96-well plate.

  • Initiate the reaction by adding a fixed, optimized concentration of the enzyme to each well.

  • Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a microplate reader. The reaction should be in the linear range (initial velocity, V₀).

  • Plot V₀ versus substrate concentration [S] to generate a Michaelis-Menten curve.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the Kₘ and Vₘₐₓ from the x- and y-intercepts, respectively.[3][9]

Part B: Inhibition Assay

  • Prepare a stock solution of 4-Iodo-benzamidine hydrochloride in a suitable solvent (e.g., water or DMSO).

  • Choose a fixed concentration of the inhibitor. A good starting point is a concentration close to the expected IC₅₀. If this is unknown, a range of concentrations should be tested in a preliminary experiment.

  • Prepare a series of substrate dilutions as in Part A.

  • Pipette the substrate dilutions into the wells of a 96-well plate.

  • Add the fixed concentration of the inhibitor to each well and pre-incubate with the enzyme for a short period (e.g., 5-10 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (or enzyme, if the inhibitor was pre-incubated with the substrate).

  • Measure the initial reaction velocities (V₀) as in Part A.

  • Repeat steps 2-7 with at least two other fixed concentrations of the inhibitor.

Part C: Data Analysis and Kᵢ Calculation

  • Plot Michaelis-Menten curves for the uninhibited reaction and for each inhibitor concentration. You should observe that as the inhibitor concentration increases, the curve shifts to the right (apparent Kₘ increases) but the Vₘₐₓ remains the same.[1][2]

  • Generate Lineweaver-Burk plots for all datasets. For a competitive inhibitor, the lines will intersect at the y-axis (1/Vₘₐₓ).[4][10]

  • Determine the apparent Kₘ (Kₘ(app)) from the x-intercept of each inhibited reaction on the Lineweaver-Burk plot.

  • Calculate Kᵢ using the equation: Kᵢ = [I] / ((Kₘ(app) / Kₘ) - 1).[7] Calculate Kᵢ for each inhibitor concentration and determine the average value.

Table 1: Example Data for Kᵢ Determination

Inhibitor Conc. [I] (µM)Apparent Kₘ (µM)Kᵢ (µM)
0 (Uninhibited)50-
107520
2010020
5015025
Average Kᵢ 21.7

Note: This is hypothetical data for illustrative purposes.

Part 2: Application in Protease Purification - Affinity Chromatography

Affinity chromatography is a powerful technique for purifying proteins based on a specific and reversible interaction between the protein and an immobilized ligand.[11][12] 4-Iodo-benzamidine, as a competitive inhibitor of serine proteases, can be an effective ligand for their purification. The principle is to covalently attach 4-Iodo-benzamidine to a solid support (resin). When a crude protein mixture is passed through a column containing this resin, serine proteases will bind to the immobilized inhibitor, while other proteins will pass through. The bound proteases can then be eluted by changing the buffer conditions to disrupt the interaction.

Workflow for Affinity Chromatography

G cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis prep_resin 1. Prepare Affinity Resin (Couple 4-Iodo-benzamidine to activated resin) pack_column 2. Pack Column prep_resin->pack_column equilibration 4. Equilibrate Column (Binding Buffer) pack_column->equilibration prep_sample 3. Prepare Sample (e.g., cell lysate) load_sample 5. Load Sample prep_sample->load_sample equilibration->load_sample wash 6. Wash Column (Remove unbound proteins) load_sample->wash elution 7. Elute Bound Protease (e.g., low pH or competitive inhibitor) wash->elution analyze_fractions 8. Analyze Fractions (SDS-PAGE, Activity Assay) elution->analyze_fractions

Figure 2: Workflow for serine protease purification using 4-Iodo-benzamidine affinity chromatography.

Detailed Protocol for Affinity Chromatography

Materials:

  • 4-Iodo-benzamidine hydrochloride

  • Activated chromatography resin (e.g., NHS-activated agarose, epoxy-activated agarose)[13]

  • Chromatography column

  • Crude protein sample containing the target serine protease (e.g., cell lysate, tissue extract)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0)

  • Wash Buffer (same as Binding Buffer)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0, or Binding Buffer containing a high concentration of a competitive inhibitor like benzamidine)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)

  • Coupling Buffer (specific to the activated resin chemistry)

  • Blocking Buffer (specific to the activated resin chemistry)

Procedure:

Part A: Preparation of the Affinity Resin

Note: The following is a general procedure for coupling an amine-containing ligand to an NHS-activated resin. The specific protocol will depend on the chosen resin and the functional groups available on the 4-Iodo-benzamidine derivative used for coupling. It is crucial to consult the manufacturer's instructions for the activated resin.

  • Wash the NHS-activated resin with a cold, anhydrous solvent (e.g., acetone) to remove any preservatives.

  • Equilibrate the resin with the appropriate coupling buffer (typically a buffer with a pH of 7-8.5).

  • Dissolve 4-Iodo-benzamidine hydrochloride in the coupling buffer.

  • Immediately mix the ligand solution with the resin slurry and incubate at room temperature or 4°C with gentle mixing for a specified time (e.g., 1-4 hours).

  • Wash the resin to remove unreacted ligand.

  • Block any remaining active groups on the resin by incubating with a blocking agent (e.g., ethanolamine or Tris).

  • Wash the resin extensively with alternating low and high pH buffers to remove any non-covalently bound molecules.

  • Store the prepared affinity resin in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Part B: Protease Purification

  • Pack the affinity resin into a chromatography column and equilibrate with 5-10 column volumes of Binding Buffer.

  • Clarify the crude protein sample by centrifugation or filtration to remove any particulate matter.

  • Load the clarified sample onto the equilibrated column at a flow rate that allows for efficient binding.

  • Wash the column with 10-20 column volumes of Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline, indicating that all unbound proteins have been removed.

  • Elute the bound serine protease by applying the Elution Buffer.

    • pH Elution: A common method is to use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and preserve the activity of the eluted protease.

    • Competitive Elution: An alternative is to use the Binding Buffer containing a high concentration of a competing soluble ligand, such as unsubstituted benzamidine hydrochloride (e.g., 10-20 mM). This can be a milder elution method that better preserves the native conformation of the enzyme.

  • Analyze the collected fractions for protein content (e.g., Bradford assay or A₂₈₀) and for the presence of the target protease using SDS-PAGE and a specific activity assay.

  • Pool the fractions containing the purified protease and dialyze into a suitable storage buffer.

Conclusion and Further Considerations

4-Iodo-benzamidine hydrochloride is a valuable tool for the study of serine proteases. The protocols outlined in this application note provide a robust framework for its characterization and application in protease research. It is important to reiterate that these are generalized protocols and may require optimization depending on the specific protease, the experimental conditions, and the available instrumentation.

Key considerations for optimization include:

  • Solubility and Stability: The solubility and stability of 4-Iodo-benzamidine hydrochloride in different buffers and at various pH values should be determined.

  • Enzyme and Substrate Concentrations: The concentrations of the enzyme and substrate in the Kᵢ determination assay should be carefully optimized to ensure accurate kinetic measurements.

  • Affinity Chromatography Conditions: The pH, ionic strength, and composition of the binding, wash, and elution buffers for affinity chromatography should be optimized to achieve the best balance between binding capacity, specificity, and recovery of the target protease.

By following the principles and protocols described herein, researchers can effectively utilize 4-Iodo-benzamidine hydrochloride to advance their understanding of serine protease function and to develop novel strategies for their purification and modulation.

References

  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

  • Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]

  • Figueroa, N. E., Hernandez-Sanchez, I. E., Maruri-Lopez, I., & Chodasiewicz, M. (2023). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2554, 11-19.
  • Coconote. (2025, September 3). Enzyme Kinetics Overview. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • YouTube. (2020, May 13). Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors. Retrieved from [Link]

  • Fiveable. (n.d.). Michaelis-Menten kinetics and inhibition | Biophysics Class Notes. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

  • Figueroa, N. E., Hernandez-Sanchez, I. E., Maruri-Lopez, I., & Chodasiewicz, M. (2023). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2554, 11–19.
  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]

  • YouTube. (2023, March 6). Finding the dissociation constant ki for a competitive inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzamide. Retrieved from [Link]

  • Bitesize Bio. (2025, July 29). How to Make a Custom Affinity Medium for Protein Purification. Retrieved from [Link]

  • ResearchGate. (2020, November 9). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • G-Biosciences. (2016, July 21). Coupling of ligands for carbohydrate affinity chromatography. Retrieved from [Link]

  • Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • G-Biosciences. (n.d.). Affinity Coupling. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Imaging with 4-Iodo-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of 4-Iodo-benzamidine as a Theranostic Agent

4-Iodo-benzamidine hydrochloride is a small molecule belonging to the benzamidine class of compounds. Benzamidines are recognized as reversible, competitive inhibitors of serine proteases like trypsin[1]. The introduction of an iodine atom onto the benzamidine scaffold opens the possibility of radiolabeling with isotopes of iodine, such as ¹²³I for Single Photon Emission Computed Tomography (SPECT), ¹²⁴I for Positron Emission Tomography (PET), and ¹³¹I for targeted radiotherapy[2][3]. This positions 4-iodo-benzamidine as a potential "theranostic" agent—a compound that can be used for both diagnosis and therapy.

The primary rationale for exploring radioiodinated benzamides in oncology stems from their observed affinity for melanin, the pigment found in most melanoma cells[2][4][5]. This specific uptake allows for the targeted imaging and potentially the radiotherapeutic treatment of metastatic melanoma[2][3][5]. Additionally, certain benzamide derivatives have demonstrated high affinity for sigma receptors, which are overexpressed in various tumor types, including breast and prostate cancers, presenting another avenue for targeted imaging[6][7][8][9].

This document provides a comprehensive guide to the preclinical in vivo application of 4-Iodo-benzamidine hydrochloride, synthesized from analogous studies of structurally related radioiodinated benzamides. The protocols herein are designed to be self-validating and are grounded in established methodologies for preclinical imaging.

Scientific Foundation: Mechanism of Action

The proposed utility of radioiodinated 4-Iodo-benzamidine hydrochloride in in vivo imaging is predicated on two potential biological targets:

  • Melanin: In the context of melanoma, radioiodinated benzamides have been shown to accumulate in melanin-expressing tumors[2][4]. The binding is thought to be a high-capacity interaction with the melanin pigment itself, leading to prolonged retention of the radiotracer within the tumor cells[2]. This allows for high-contrast imaging and the delivery of a sustained radiotherapeutic dose.

  • Sigma Receptors: Sigma receptors (subtypes σ₁ and σ₂) are transmembrane proteins that are overexpressed in a variety of cancer cell lines[6][7][8]. Benzamide derivatives have been developed as high-affinity ligands for these receptors[6][8][10]. Binding of a radiolabeled benzamidine to these receptors would enable the visualization of tumors expressing these markers.

The following diagram illustrates the proposed targeting mechanisms:

cluster_0 Radiolabeled 4-Iodo-benzamidine cluster_1 Target Cell cluster_2 Biological Target cluster_3 Imaging Modality Radiotracer [¹²³I/¹²⁴I]-4-Iodo-benzamidine Melanoma Melanoma Cell Radiotracer->Melanoma Uptake OtherTumor Other Tumor Cell (e.g., Breast, Prostate) Radiotracer->OtherTumor Uptake Melanin Melanin Granules Melanoma->Melanin Contains SigmaR Sigma Receptors OtherTumor->SigmaR Expresses SPECT SPECT Imaging Melanin->SPECT Signal Source PET PET Imaging SigmaR->PET Signal Source

Caption: Proposed targeting mechanisms of radiolabeled 4-Iodo-benzamidine.

Radiolabeling and Formulation

The synthesis of radioiodinated benzamides typically involves an oxidative iododestannylation reaction from a trimethyltin precursor[3]. This method allows for high radiochemical yields and specific activity.

Protocol 1: Radioiodination of 4-Iodo-benzamidine Precursor for SPECT (¹²³I) or PET (¹²⁴I)

This protocol is adapted from established methods for similar compounds.

Materials:

  • 4-(trimethylstannyl)-benzamidine precursor

  • Na[¹²³I] or Na[¹²⁴I] in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in water)

  • Sodium metabisulfite solution (2 mg/mL in water)

  • Phosphate buffered saline (PBS), pH 7.4

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • To a sterile, sealed vial, add the 4-(trimethylstannyl)-benzamidine precursor (approx. 100 µg in ethanol).

  • Add Na[¹²³I] or Na[¹²⁴I] (activity as required for the study).

  • Initiate the reaction by adding 50 µL of Chloramine-T solution.

  • Vortex the reaction mixture for 60 seconds at room temperature.

  • Quench the reaction by adding 100 µL of sodium metabisulfite solution.

  • Purify the radiolabeled product using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water.

  • Wash the cartridge with water to remove unreacted iodine and other hydrophilic impurities.

  • Elute the final product, [¹²³I/¹²⁴I]-4-Iodo-benzamidine, with 1 mL of ethanol.

  • Determine the radiochemical purity by radio-HPLC.

Formulation for In Vivo Administration

For intravenous injection in preclinical models, the radiolabeled compound must be in a biocompatible formulation.

Materials:

  • Purified [¹²³I/¹²⁴I]-4-Iodo-benzamidine in ethanol

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

Procedure:

  • Evaporate the ethanol from the purified radiotracer under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of ethanol (e.g., 50 µL).

  • Add sterile saline to the desired final volume, ensuring the final ethanol concentration is less than 10% to avoid toxicity.

  • The final formulation should be sterile-filtered through a 0.22 µm filter before injection. The solubility of non-iodinated benzamidine hydrochloride in PBS is approximately 3 mg/mL[11].

Preclinical In Vivo Imaging Protocols

The following protocols are designed for murine models (e.g., nude mice bearing human tumor xenografts). All animal procedures must be conducted in accordance with institutional guidelines.

Animal Models
  • Melanoma: Subcutaneous xenografts of human melanoma cell lines (e.g., B16F0, A375) in immunodeficient mice[4][5].

  • Sigma Receptor-Positive Tumors: Subcutaneous xenografts of human breast (e.g., MCF-7) or prostate (e.g., DU-145) cancer cell lines[6][9].

Protocol 2: SPECT Imaging with [¹²³I]-4-Iodo-benzamidine

Objective: To assess the biodistribution and tumor-targeting of [¹²³I]-4-Iodo-benzamidine.

Materials:

  • Tumor-bearing mice

  • Formulated [¹²³I]-4-Iodo-benzamidine (3.7-7.4 MBq per mouse)

  • Anesthesia (e.g., isoflurane)

  • Preclinical SPECT/CT scanner

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Administer 100-200 µL of the formulated radiotracer via tail vein injection.

  • Acquire SPECT/CT images at multiple time points (e.g., 1, 4, 24, and 48 hours post-injection) to assess uptake and clearance.

  • For imaging, position the anesthetized animal on the scanner bed.

  • Perform a CT scan for anatomical co-registration.

  • Acquire SPECT data over 30-60 minutes.

  • Reconstruct the images and co-register the SPECT and CT data.

  • Quantify the radioactivity in regions of interest (ROIs) drawn on the tumor and major organs. Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: PET Imaging with [¹²⁴I]-4-Iodo-benzamidine

Objective: To quantitatively assess the biodistribution and tumor uptake with the higher sensitivity and resolution of PET.

Materials:

  • Tumor-bearing mice

  • Formulated [¹²⁴I]-4-Iodo-benzamidine (1.85-3.7 MBq per mouse)

  • Anesthesia (e.g., isoflurane)

  • Preclinical PET/CT scanner

Procedure:

  • Follow steps 1 and 2 from the SPECT protocol for animal preparation and tracer administration.

  • Dynamic PET imaging can be performed for the first 60 minutes post-injection to assess initial pharmacokinetics.

  • Static PET/CT scans should be acquired at later time points (e.g., 4, 24, 48, and 96 hours) to evaluate tumor retention and clearance from non-target organs[12].

  • Position the anesthetized animal in the PET/CT scanner.

  • Acquire a CT scan for attenuation correction and anatomical localization.

  • Perform a 15-30 minute static PET scan at each time point.

  • Reconstruct the PET data and co-register with the CT images.

  • Analyze the images by drawing ROIs on the tumor and major organs to determine the %ID/g.

The following diagram outlines the general in vivo imaging workflow:

cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Imaging & Analysis Radiolabeling Radiolabeling of Precursor ([¹²³I] or [¹²⁴I]) Formulation Formulation in Biocompatible Vehicle Radiolabeling->Formulation Injection Intravenous Injection of Radiotracer Formulation->Injection AnimalModel Tumor-Bearing Mouse Model AnimalModel->Injection Imaging SPECT/CT or PET/CT Image Acquisition Injection->Imaging Biodistribution Ex Vivo Biodistribution (Optional Validation) Injection->Biodistribution Analysis Image Reconstruction & ROI Analysis Imaging->Analysis Data Quantitative Data (%ID/g) Analysis->Data Biodistribution->Data

Caption: General workflow for preclinical in vivo imaging studies.

Data Analysis and Expected Outcomes

Quantitative Biodistribution Data

Biodistribution studies in mice with analogous radioiodinated benzamides targeting melanoma have shown high tumor uptake. For example, some compounds exhibited tumor uptake of over 8% ID/g at 1 hour, with maximums of 9-12% ID/g at 6 hours post-injection[4]. For sigma receptor-targeted benzamides in prostate tumor models, uptake has been reported at 2.0% ID/g at 4 hours[9].

Table 1: Representative Biodistribution Data for Radioiodinated Benzamides in Tumor-Bearing Mice (%ID/g)

OrganMelanoma Model (Analogous Compound)[4]Prostate Tumor Model (Analogous Compound)[9]
6h post-injection 4h post-injection
Blood~0.5~0.2
Tumor9.0 - 12.0 2.0
Liver~1.5~2.5
Kidneys~1.0~1.8
Muscle~0.3~0.4

Note: These values are illustrative and based on published data for similar, but not identical, compounds.

A successful imaging agent will demonstrate high uptake and retention in the tumor with rapid clearance from non-target tissues, leading to high tumor-to-background ratios over time.

Safety and Toxicology

Benzamidine hydrochloride itself is a known serine protease inhibitor[1]. The hydrochloride salt is generally handled as a laboratory chemical that can cause skin, eye, and respiratory tract irritation[11]. For iodinated contrast media in general, adverse reactions can range from mild to severe, though modern non-ionic agents are considered safe[13][14][15]. The renal toxicity of iodinated contrast agents is a known consideration[13][16].

For a novel radiopharmaceutical like [¹²³I/¹²⁴I]-4-Iodo-benzamidine, a full toxicological assessment would be required before clinical translation. In preclinical studies, the microdosing amounts of the radiotracer are typically well below pharmacologically active or toxic levels.

Table 2: Safety Considerations

AspectInformationSource
Chemical Hazard Benzamidine HCl can cause skin, eye, and respiratory irritation.[11]
Radiological Safety Standard radiation safety protocols for handling ¹²³I and ¹²⁴I must be followed.Institutional Radiation Safety Guidelines
In Vivo Toxicity At tracer doses, acute toxicity is unlikely. For therapeutic doses with ¹³¹I, dose-limiting toxicity to organs like the kidneys and bone marrow would need to be determined.[13][16]

Conclusion and Future Directions

4-Iodo-benzamidine hydrochloride, when radiolabeled, presents a promising platform for the in vivo imaging of tumors, particularly melanoma and those overexpressing sigma receptors. The protocols outlined in this document, derived from extensive research on analogous compounds, provide a robust framework for preclinical evaluation. Successful validation of this tracer in animal models could pave the way for its development as a clinical tool for non-invasive tumor characterization, patient stratification, and monitoring of therapeutic response. Future studies should focus on direct in vivo evaluation of [¹²³I/¹²⁴I]-4-Iodo-benzamidine to confirm its biological target, quantify its pharmacokinetics and dosimetry, and establish its safety profile.

References

  • Synthesis and evaluation of novel radioiodinated benzamides for malignant melanoma. (2007). PubMed. Retrieved from [Link]

  • Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma. (n.d.). PubMed Central. Retrieved from [Link]

  • Radiopharmaceutical Therapy of Patients with Metastasized Melanoma with the Melanin-Binding Benzamide 131 I-BA52. (2014). Journal of Nuclear Medicine. Retrieved from [Link]

  • Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. (2020). PubMed. Retrieved from [Link]

  • JNM: Radiolabeled benzamides could aid melanoma patients. (n.d.). AuntMinnie. Retrieved from [Link]

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. (1995). Cancer Research. Retrieved from [Link]

  • Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. (2025). ResearchGate. Retrieved from [Link]

  • In vivo evaluation of 4-[123I]iodo-N-[2[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl]benzamide, a potential SPECT radioligand for the 5-HT1A receptor. (2001). PubMed. Retrieved from [Link]

  • Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4- iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. (1994). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Radioiodination and biodistribution of analogs of a calichemicin constituent. (1991). PubMed. Retrieved from [Link]

  • CAS 134322-01-3 | 4-IODO-BENZAMIDINE HYDROCHLORIDE. (n.d.). Alchem Pharmtech. Retrieved from [Link]

  • Simultaneous acquisition of (99m)Tc- and (123)I-labeled radiotracers using a preclinical SPECT scanner with CZT detectors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Radioiodination and Biodistribution Evaluation of 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-IODO-BENZAMIDINE HYDROCHLORIDE 134322-01-3. (n.d.). 瑞楚生物. Retrieved from [Link]

  • Method for preparing p-amino-benzamidine hydrochloride. (n.d.). Google Patents.
  • In vivo evaluation of [123I]-4-iodo-N-(4-(4-(2-methoxyphenyl)- piperazin-1-yl)butyl)-benzamide: A potential sigma receptor ligand for SPECT studies. (2025). ResearchGate. Retrieved from [Link]

  • Radiation dose estimation using preclinical imaging with 124I-metaiodobenzylguanidine (MIBG) PET. (n.d.). PubMed. Retrieved from [Link]

  • In vivo characterization of radioiodinated 2-(4-phenylpiperidino)cyclohexanol (vesamicol) analogs: potential radioligand for mapping presynaptic cholinergic neurons. (n.d.). PubMed. Retrieved from [Link]

  • [123I]Iodooctyl fenbufen amide as a SPECT tracer for imaging tumors that over-express COX enzymes. (2013). ResearchGate. Retrieved from [Link]

  • Benzamidine. (n.d.). Wikipedia. Retrieved from [Link]

  • PET Imaging in Preclinical Anti-Aβ Drug Development. (2022). PubMed. Retrieved from [Link]

  • [123I]iodobenzamide-SPECT predicts dopaminergic responsiveness in patients with de novo parkinsonism. (1992). PubMed. Retrieved from [Link]

  • Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT. (n.d.). PubMed. Retrieved from [Link]

  • Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis method of benzamidine hydrochloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of the safety of seven iodinated contrast media. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of Phenyl 4-123I-Iodophenylcarbamate for Visualization of Cholinesterases Associated with Alzheimer Disease Pathology. (n.d.). PubMed. Retrieved from [Link]

  • Protocols for Dual Tracer PET/SPECT Preclinical Imaging. (2020). Frontiers. Retrieved from [Link]

  • Preclinical Evaluation of 124I-Radionuclide for PET/CT Imaging System. (n.d.). IDEAS/RePEc. Retrieved from [Link]

  • Update on the renal toxicity of iodinated contrast drugs used in clinical medicine. (2017). PubMed Central. Retrieved from [Link]

  • Preclinical PET Imaging of Tumor Cell Death following Therapy Using Gallium-68-Labeled C2Am. (2023). MDPI. Retrieved from [Link]

  • Hypersensitivity Reactions to Iodinated Contrast Media. (2022). PubMed Central. Retrieved from [Link]

  • A Facile Radiolabeling of [18F]FDPA via Spirocyclic Iodonium Ylides: Preliminary PET Imaging Studies in Preclinical Models of Neuroinflammation. (2017). PubMed. Retrieved from [Link]

  • Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists. (n.d.). PubMed Central. Retrieved from [Link]

  • Adverse reactions to iodinated contrast media: Safety of a study protocol that includes fast full-dose parenteral challenge tests searching for an alternative contrast media. (2020). PubMed. Retrieved from [Link]

  • Renal toxicity of contrast agents: iopamidol, iothalamate, and diatrizoate. (n.d.). PubMed. Retrieved from [Link]

  • 4-[(4-Carbamimidoylphenyl)methoxy]-3-iodo-benzamidine. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for Radiolabeling 4-Iodo-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the radiolabeling of 4-Iodo-benzamidine hydrochloride, a key structural motif in various targeted radiopharmaceuticals. The document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of radiotracers for diagnostic imaging (SPECT/PET) and therapeutic applications. We present two primary, field-proven methodologies: a direct, copper-catalyzed isotopic exchange for labeling with radioiodine, and a high molar activity synthesis via an organotin precursor. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, rigorous quality control measures, and essential safety guidelines. The aim is to equip researchers with the necessary technical knowledge to successfully and reliably produce radioiodinated benzamidine derivatives for preclinical and clinical research.

Introduction: The Significance of Radioiodinated Benzamidines

4-Iodo-benzamidine serves as a crucial pharmacophore for a variety of molecular targets, including enzymes such as thrombin and other serine proteases. Its ability to form strong interactions within enzyme active sites makes it an attractive scaffold for the development of targeted therapies and diagnostic agents. The incorporation of a radioiodine atom onto this scaffold provides a powerful tool for non-invasive imaging and radiotherapy.[1]

The choice of iodine radioisotope is dictated by the intended application:

  • SPECT Imaging: Iodine-123 (t1/2: 13.2 h) and Iodine-125 (t1/2: 59.4 days) are gamma emitters suitable for Single Photon Emission Computed Tomography.[2]

  • PET Imaging: Iodine-124 (t1/2: 4.18 days) is a positron emitter, enabling Positron Emission Tomography, which offers higher sensitivity and resolution.[2]

  • Radiotherapy: Iodine-131 (t1/2: 8.04 days) is a beta and gamma emitter, making it suitable for targeted radionuclide therapy.[1]

This guide details two robust labeling strategies:

  • Copper-Catalyzed Isotopic Exchange: A direct labeling method where a stable ¹²⁷I atom on 4-iodo-benzamidine is exchanged with a radioactive iodine isotope (*I). This method is straightforward but typically results in products with lower molar activity.[3][4]

  • Electrophilic Radioiodination of an Organotin Precursor: An indirect method involving the synthesis of a 4-(tributylstannyl)benzamidine precursor. This approach allows for the production of radiolabeled compounds with high molar activity, which is critical for imaging targets with low receptor density.[3]

Safety and Handling of Radioiodine

Working with radioactive iodine isotopes requires strict adherence to safety protocols due to their potential health risks, primarily the accumulation in the thyroid gland.

Core Safety Principles:

  • Volatility: Unbound radioiodine is highly volatile. All procedures involving open sources of radioiodine must be conducted in a certified fume hood with adequate airflow.[5]

  • Personal Protective Equipment (PPE): Always wear two pairs of gloves, a lab coat, and safety glasses. Change the outer gloves frequently, especially if contamination is suspected.

  • Shielding: Use lead shielding appropriate for the energy of the iodine isotope being used to minimize external radiation exposure.

  • Monitoring: Regular thyroid monitoring is mandatory for personnel handling significant quantities of radioiodine. Personal dosimeters should be worn at all times.

  • Decontamination: Use a dedicated decontamination solution for radioiodine (e.g., a solution of sodium thiosulfate) as bleach can increase its volatility.

  • Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.

Radiolabeling Method 1: Copper-Catalyzed Isotopic Exchange

This method is based on the direct nucleophilic substitution of the non-radioactive iodine atom on the 4-iodo-benzamidine molecule with a radioactive iodide ion. The reaction is facilitated by a copper(I) catalyst, which forms an intermediate complex that lowers the activation energy for the exchange.[3] This protocol is well-suited for producing radiotracers for initial biological evaluations where very high molar activity is not a primary requirement.

Rationale and Mechanism

The carbon-iodine bond in aryl iodides is generally strong. Copper(I) salts catalyze the isotopic exchange by forming an intermediate Cu-aryl halide complex.[3] This complexation facilitates the nucleophilic attack of the radioactive iodide ion on the carbon atom, leading to the displacement of the non-radioactive iodine. The process is a reversible equilibrium, and driving the reaction towards the radiolabeled product often involves using a high concentration of radioactive iodide relative to the substrate.

Diagram 1: Copper-Catalyzed Isotopic Exchange Mechanism

G cluster_0 Catalytic Cycle Substrate 4-Iodo-benzamidine Complex [Aryl-Cu(I)-I] Intermediate Substrate->Complex + Cu(I) Radioiodide [I]⁻ Product [I]-4-Iodo-benzamidine Radioiodide->Product Cu_I Cu(I) Catalyst Cu_I->Complex Complex->Product + [*I]⁻ Product->Cu_I Releases Catalyst Iodide I⁻ Product->Iodide Releases I⁻

A simplified representation of the copper-catalyzed isotopic exchange process.

Experimental Protocol

Materials:

  • 4-Iodo-benzamidine hydrochloride

  • Radioactive Sodium Iodide (e.g., Na[¹²⁵I]) in 0.1 M NaOH

  • Copper(I) Iodide (CuI)

  • Ammonium sulfate

  • Ethanol/Water (1:1, v/v)

  • 0.1 M Hydrochloric acid (HCl)

  • Reaction vial (2 mL, V-shaped)

  • Heating block

Procedure:

  • To a 2 mL V-shaped reaction vial, add 4-Iodo-benzamidine hydrochloride (50-100 µg).

  • Add 10-20 µg of Copper(I) Iodide (CuI) and 1-2 mg of ammonium sulfate.

  • In a separate vial, neutralize the Na[*I] solution (e.g., 5-10 mCi in 0.1 M NaOH) with an equimolar amount of 0.1 M HCl.

  • Transfer the neutralized Na[*I] solution to the reaction vial containing the substrate and catalyst.

  • Add 200-300 µL of an ethanol/water (1:1) mixture to the vial.

  • Seal the vial tightly and heat at 120-140°C for 30-45 minutes in a heating block.

  • After cooling to room temperature, the reaction mixture is ready for purification.

Purification and Quality Control

The crude product is purified using reverse-phase High-Performance Liquid Chromatography (HPLC).

Table 1: HPLC Conditions for Purification and Analysis

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm and a series radioactivity detector |

The fraction corresponding to the radiolabeled 4-Iodo-benzamidine is collected, and the solvent is removed under a gentle stream of nitrogen. The final product is reconstituted in a suitable buffer for further use.

Radiolabeling Method 2: Electrophilic Radioiodination of an Organotin Precursor

For applications requiring high molar activity, such as imaging low-density receptors, an indirect labeling method using a precursor is necessary.[6] The most common approach is the radioiododestannylation of a trialkylstannyl precursor. This involves the synthesis of 4-(tributylstannyl)benzamidine, followed by electrophilic substitution of the tributylstannyl group with radioiodine.

Rationale and Precursor Synthesis

The C-Sn bond is significantly more labile than a C-H or C-I bond, making it highly susceptible to electrophilic attack. This allows for a rapid and efficient reaction under mild conditions. The radioiodine, typically supplied as iodide ([I]⁻), is first oxidized to an electrophilic species (e.g., [I]⁺) using an oxidizing agent like Chloramine-T.[7] This electrophilic iodine then readily displaces the tributylstannyl group on the precursor.

Diagram 2: Electrophilic Radioiodination Workflow

G cluster_1 Workflow for High Molar Activity Labeling Precursor_Synth Synthesis of 4-(Tributylstannyl)benzamidine Radioiodination Electrophilic Radioiodination Precursor_Synth->Radioiodination Purification HPLC Purification Radioiodination->Purification QC Quality Control Analysis Purification->QC Final_Product High Molar Activity [*I]-4-Iodo-benzamidine QC->Final_Product

The workflow for producing high molar activity radiolabeled 4-iodobenzamidine.

Synthesis of 4-(Tributylstannyl)benzamidine Precursor (Proposed Route): This synthesis can be adapted from established methods for preparing aryl stannanes. A plausible route involves the reaction of 4-bromobenzonitrile to form the stannyl derivative, followed by conversion of the nitrile group to a benzamidine.

Experimental Protocol

Materials:

  • 4-(Tributylstannyl)benzamidine precursor

  • Radioactive Sodium Iodide (e.g., Na[¹²³I]) in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in phosphate buffer, pH 7.4)

  • Sodium metabisulfite solution (2 mg/mL in water)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Reaction vial (1 mL)

Procedure:

  • To a 1 mL reaction vial, add 10-20 µg of the 4-(tributylstannyl)benzamidine precursor dissolved in 50 µL of methanol.

  • Add 100 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add the desired amount of Na[*I] (e.g., 1-5 mCi).

  • Initiate the reaction by adding 10-20 µL of the Chloramine-T solution.

  • Allow the reaction to proceed at room temperature for 60-90 seconds with gentle agitation.

  • Quench the reaction by adding 20-30 µL of the sodium metabisulfite solution. The solution should become colorless.

  • The reaction mixture is now ready for purification.

Purification and Quality Control

Purification is performed using the same HPLC system as described in section 3.3. The key difference is that the product peak will be well-separated from the precursor peak, allowing for the isolation of a high molar activity product.

Quality Control and Data Analysis

Rigorous quality control is essential to ensure the purity, identity, and stability of the final radiolabeled product.

Table 2: Key Quality Control Parameters

Parameter Method Acceptance Criteria
Radiochemical Purity (RCP) HPLC (radioactivity detector) / Radio-TLC > 95%
Identity of Product Co-elution with a non-radioactive standard on HPLC Retention time of the radioactive peak matches the UV peak of the standard.
Molar Activity (Aₘ) HPLC with UV and radioactivity detectors Method 1: 0.1-5 GBq/µmolMethod 2: > 50 GBq/µmol[8][9]

| Radionuclidic Purity | Gamma spectroscopy | > 99% |

Radiochemical Purity by Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plate

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) can be a starting point. The polarity should be adjusted to achieve an Rf value for the product between 0.3 and 0.7.[10]

  • Visualization: The plate is analyzed using a radio-TLC scanner to determine the distribution of radioactivity. Unbound radioiodide will remain at the origin (Rf = 0), while the radiolabeled product will move up the plate.

Calculating Molar Activity (Aₘ): Molar activity is calculated by dividing the total radioactivity of the product by the total number of moles of the compound (both radioactive and non-radioactive).[6][8] This is determined from the HPLC data by integrating the area of the radioactivity peak and the corresponding UV peak and comparing the UV peak area to a standard curve of the non-radioactive compound.

Table 3: Comparison of Radiolabeling Methods

Feature Method 1: Isotopic Exchange Method 2: Organotin Precursor
Starting Material 4-Iodo-benzamidine 4-(Tributylstannyl)benzamidine
Molar Activity Low to Moderate High
Radiochemical Yield (RCY) 30-60% 70-90%
Complexity Simpler, one-step labeling More complex, requires precursor synthesis

| Primary Application | Initial in vitro/in vivo studies | Imaging low-density targets, quantitative studies |

Conclusion

The protocols detailed in this guide provide robust and reproducible methods for the radiolabeling of 4-Iodo-benzamidine hydrochloride. The choice between copper-catalyzed isotopic exchange and electrophilic destannylation depends on the specific requirements of the research, particularly the need for high molar activity. By following these detailed procedures and adhering to strict safety and quality control standards, researchers can confidently produce high-quality radioiodinated benzamidines for a wide range of applications in molecular imaging and targeted radiotherapy.

References

  • Gouverneur, V., et al. (2024). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Organic Letters. Available at: [Link]

  • Gouverneur, V., et al. (2024). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. PubMed Central. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Gustavsson, J., et al. (2005). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. Journal of Chromatography A. Available at: [Link]

  • Krasikova, R., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Proposed catalytic mechanism of copper-mediated CEL radioiodination. Available at: [Link]

  • Hao, G., et al. (2021). Radiolabelling small and biomolecules for tracking and monitoring. PubMed Central. Available at: [Link]

  • Stanko, V. I., et al. (1984). Copper catalysis on isotopic exchange as a novel approach to incorporating iodine and bromine into benzene derivatives. International Journal of Applied Radiation and Isotopes. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Chloramine-t – Knowledge and References. Available at: [Link]

  • TPC - Turku PET Centre. (2014). Specific activity. Available at: [Link]

  • Verbruggen, A., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Robles, A. M., et al. (2001). Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation. Nuclear Medicine and Biology. Available at: [Link]

  • Ferreira, C., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PubMed Central. Available at: [Link]

  • Sutherland, A., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • Kondo, Y., et al. (n.d.). Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. Tohoku University Repository. Available at: [Link]

  • Amartey, J. K., et al. (2000). Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

Sources

Harnessing the Power of 4-Iodo-benzamidine Hydrochloride for Phasing in Macromolecular X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Overcoming the Phase Problem with Strategic Derivatization

Macromolecular X-ray crystallography stands as a cornerstone technique in structural biology, providing atomic-level insights that drive drug discovery and fundamental biological understanding.[1][2][3] The journey from a diffracting crystal to a final electron density map, however, is fundamentally hampered by the "phase problem": while diffraction experiments meticulously record the intensities (and thus the amplitudes) of scattered X-rays, the crucial phase information is lost.[4][5][6] Reconstructing the molecule's structure is impossible without this missing information.

Experimental phasing techniques are a direct solution to this challenge.[4] Among the most robust of these are methods based on heavy-atom derivatization.[7][8][9] By introducing atoms of high atomic number (Z) into the protein crystal, we can induce measurable changes in diffraction intensities. These changes, whether used for isomorphous replacement or anomalous scattering, provide the necessary clues to unlock the phase information.[10][11]

This guide focuses on the strategic application of 4-Iodo-benzamidine hydrochloride , a bifunctional reagent designed for precisely this purpose. It combines the potent anomalous scattering properties of iodine with the specific targeting ability of benzamidine, a known inhibitor of serine proteases.[12][13] This document provides a comprehensive overview, practical protocols, and expert insights for leveraging this tool to solve novel macromolecular structures.

The Reagent: 4-Iodo-benzamidine Hydrochloride

4-Iodo-benzamidine is a powerful tool for crystallographers due to its dual-function nature. Understanding its components is key to its effective use.

  • The "Heavy" Component (Iodine): Iodine (Z=53) is an excellent anomalous scatterer. At the commonly used Cu-Kα wavelength (1.54 Å) from a home X-ray source, it produces a significant anomalous signal (f'' ≈ 6.8 e⁻), which is often sufficient for Single-wavelength Anomalous Dispersion (SAD) phasing.[6] On a synchrotron source, data can be collected at multiple wavelengths around the iodine absorption edge (λ ≈ 0.37 Å) for Multi-wavelength Anomalous Dispersion (MAD) experiments.

  • The "Targeting" Component (Benzamidine): Benzamidine is a well-characterized reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[12][14] It mimics the guanidinium group of arginine, allowing it to bind with high affinity to the specificity pocket of these enzymes, which typically cleave after basic residues. This targeting ability transforms a generic heavy atom into a specific probe, increasing the likelihood of ordered binding and successful derivatization.

Properties of 4-Iodo-benzamidine Hydrochloride
PropertyValueSource
CAS Number 134322-01-3[15]
Molecular Formula C₇H₈IN₂ · HCl[15]
Appearance Typically a white to off-white solidInferred
Purity >98% (Typical)[15]
Solubility Soluble in waterInferred from hydrochloride salt form

Mechanism of Action in Phasing

The introduction of 4-iodo-benzamidine into the crystal lattice provides two primary pathways for phase determination:

  • Isomorphous Replacement (SIR/MIR): The significant electron density of the iodine atom causes substantial changes in the structure factor amplitudes compared to the native protein crystal. By measuring complete datasets for both the native and derivative crystals, the positions of the heavy atoms can be determined using a Patterson map, which in turn provides initial phase estimates.[7][10]

  • Anomalous Dispersion (SAD/MAD): The absorption of X-rays by the inner-shell electrons of iodine leads to a phase shift in the scattered radiation.[5] This effect breaks Friedel's Law (Ihkl ≠ I-h-k-l), and the differences in these "Friedel pairs" can be used to locate the anomalous scatterers and calculate the phases.[4][11] This is often the preferred method as it can be performed on a single crystal, minimizing non-isomorphism issues.[7]

The workflow for utilizing this reagent is grounded in these well-established principles.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P Purified Protein Target (e.g., Serine Protease) Coxtal Co-crystallization (Reagent + Protein) P->Coxtal Soak Crystal Soaking (Native Crystal + Reagent) P->Soak Native Crystals R 4-Iodo-benzamidine HCl Stock Solution R->Coxtal R->Soak Data X-ray Diffraction Data Collection (Anomalous Wavelength) Coxtal->Data Soak->Data Phase Substructure Solution & Phasing (SAD/MAD) Data->Phase Anomalous Signal Model Electron Density Map & Model Building Phase->Model

Figure 1: General experimental workflow for phasing using 4-Iodo-benzamidine HCl.

Experimental Protocols

Success in heavy-atom derivatization requires careful planning and execution. The choice between co-crystallization and soaking depends on the stability of the protein and the nature of the crystal contacts.

Protocol 1: Co-crystallization

This method is often preferred if the target protein is known to be stable in the presence of the inhibitor and if soaking native crystals proves difficult (e.g., causes cracking).

Materials:

  • Purified protein (e.g., serine protease) at a concentration suitable for crystallization (typically 5-15 mg/mL).

  • 4-Iodo-benzamidine hydrochloride.

  • Appropriate protein buffer (e.g., Tris, HEPES), pH stable.

  • Crystallization screens and plates (hanging or sitting drop vapor diffusion).[16]

Methodology:

  • Prepare a Stock Solution: Prepare a 100 mM stock solution of 4-Iodo-benzamidine hydrochloride in sterile, deionized water. Causality Note: A high-concentration stock minimizes the volume added to the protein, preventing significant dilution.

  • Incubate Protein with Reagent: On ice, mix the purified protein with the 4-Iodo-benzamidine hydrochloride stock solution to achieve a final molar excess of 5-10 fold of the reagent over the protein. For example, for a 100 µM protein solution, add the reagent to a final concentration of 0.5-1.0 mM.

  • Equilibration: Allow the mixture to incubate on ice for 30-60 minutes. Causality Note: This incubation period allows for the inhibitor to bind to the protein's active site before the crystallization process begins, ensuring the complex is pre-formed.

  • Centrifugation: Spin the protein-reagent mixture at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to remove any small aggregates that may have formed.[16] Causality Note: Aggregates can act as competing nucleation sites, leading to poorly formed crystals or amorphous precipitate.

  • Set Up Crystallization Trials: Use the clarified supernatant to set up crystallization trials using standard vapor diffusion methods (hanging or sitting drop).[16] Screen a wide range of conditions.

  • Monitor and Harvest: Monitor the drops for crystal growth over several days to weeks. Once crystals appear, harvest them using appropriate cryoprotection techniques for X-ray data collection.

Protocol 2: Crystal Soaking

This is the method of choice when high-quality native crystals of the target protein are already available.

Materials:

  • High-quality, single native protein crystals.

  • 4-Iodo-benzamidine hydrochloride.

  • "Soaking Solution": Mother liquor from the successful crystallization condition.

  • Cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol).

  • Crystal harvesting loops.

Methodology:

  • Prepare Soaking Solutions: Prepare a series of soaking solutions by adding 4-Iodo-benzamidine hydrochloride from a 100 mM stock to the mother liquor to achieve final concentrations ranging from 1 mM to 20 mM. Causality Note: A concentration gradient is used because the optimal concentration for derivatization without crystal damage is unknown. High concentrations can disrupt the crystal lattice.

  • Perform the Soak: Carefully transfer a native crystal from its growth drop into a drop containing the soaking solution. Start with the lowest concentration.

  • Incubation Time: Allow the crystal to soak for a period ranging from 30 minutes to 24 hours. The optimal time is highly variable. A shorter time (1-4 hours) is a good starting point. Causality Note: Soaking must be long enough for the reagent to diffuse into the crystal and bind, but short enough to minimize non-isomorphism or crystal degradation.

  • Cryoprotection and Harvesting: Briefly move the soaked crystal into a cryoprotectant solution that also contains the same concentration of 4-Iodo-benzamidine hydrochloride. Immediately thereafter, loop the crystal and flash-cool it in liquid nitrogen.[17] Causality Note: Including the heavy atom in the cryo-solution prevents it from diffusing out of the crystal during the brief cryoprotection step.

  • Test and Optimize: Collect a test diffraction image from the soaked crystal. Check for signs of derivatization (changes in intensity, anomalous signal) and crystal damage (increased mosaicity, loss of resolution). Optimize the soaking concentration and time based on these results.

G cluster_coxtal Protocol 1: Co-Crystallization cluster_soak Protocol 2: Crystal Soaking P Protein Solution Mix Mix & Incubate (5-10x Molar Excess) P->Mix R Reagent Stock R->Mix Spin Centrifuge to Clarify Mix->Spin Screen Set Up Crystallization Screen Spin->Screen Cryo Cryoprotect & Harvest Screen->Cryo Harvest Crystals NC Native Crystal in Mother Liquor Soak Transfer Crystal & Soak (1-20 mM, 1-4h) NC->Soak SS Prepare Soaking Solution (Reagent in Mother Liquor) SS->Soak Soak->Cryo

Figure 2: Step-by-step workflows for co-crystallization and crystal soaking protocols.

Data Collection and Phasing Strategy

  • Wavelength Selection: For SAD phasing with an in-house copper source, data collection is straightforward. For synchrotron-based MAD or SAD experiments, perform an X-ray fluorescence scan at the beamline to precisely locate the iodine L-III absorption edge (~2.7 Å) or K-edge (~0.37 Å) and select appropriate wavelengths for peak, inflection, and remote data sets.

  • Data Quality: Collect high-redundancy data. Redundancy is critical for accurately measuring the small intensity differences between Friedel pairs. Aim for a redundancy of at least 4-6, and higher if the anomalous signal is weak.

  • Software: Use standard software packages like HKL2MAP, SHELX, or Phenix.autoSol to automatically find the heavy atom substructure, calculate initial phases, and perform density modification.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Crystal Cracking/Dissolving during Soaking Reagent concentration is too high, disrupting the crystal lattice. Osmotic shock.Decrease the reagent concentration. Try a stepwise increase in concentration. Ensure the soaking solution is perfectly matched to the mother liquor.
No Crystal Growth in Co-crystallization The reagent inhibits crystallization by binding to surfaces involved in crystal contacts. Protein is destabilized by the reagent.Screen different protein-to-reagent molar ratios. Try the crystal soaking method instead.
No Significant Anomalous Signal Low occupancy of the heavy atom at the binding site. The heavy atom is disordered.Increase soaking concentration or time. Try co-crystallization to promote ordered binding. Confirm binding with orthogonal methods if possible (e.g., mass spectrometry).
Severe Non-isomorphism The binding of the reagent has caused significant conformational changes or a shift in the unit cell parameters.Reduce soaking time or concentration. Use the SAD/MAD method which does not require a native dataset, thus isomorphism is not a concern.[7]

Safety and Handling

As with any laboratory chemical, proper handling of 4-Iodo-benzamidine hydrochloride is essential.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.[18][19]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[20]

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[18][21] Harmful if swallowed.[20]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18]

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the manufacturer before use.

References

  • Rigaku. (n.d.). Experimental phasing - Crystallography Technique.
  • Structural Medicine. (2010, February 26). The phase problem: introduction to phasing methods.
  • Read, R. J., & McCoy, A. J. (2016). Introduction to phasing. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 375–387.
  • Wikipedia. (n.d.). Phase problem.
  • University of Vermont. (n.d.). Phase Determination by the Heavy Atom Method. Retrieved from University of Vermont, Department of Molecular Physiology & Biophysics.
  • Alchem Pharmtech. (n.d.). CAS 134322-01-3 | 4-IODO-BENZAMIDINE HYDROCHLORIDE.
  • Echemi. (n.d.). 5234 4-Iodo-benzamidine hydrochloride Suppliers.
  • Echemi. (n.d.). 4-Iodo-benzamidine hydrochloride Suppliers.
  • Fisher Scientific. (2014, July 7). SAFETY DATA SHEET - Benzamidine Hydrochloride Hydrate.
  • TCI Chemicals. (2025, March 5). SAFETY DATA SHEET - Benzydamine Hydrochloride.
  • Fisher Scientific. (2009, February 18). SAFETY DATA SHEET - Benzenecarboximidamide, monohydrochloride.
  • Pike, A. C., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 303–318.
  • Spectrum Chemical. (n.d.). Laboratory Chemicals, Benzamidine Hydrochloride, Crystal, 100g, Each.
  • Sigma-Aldrich. (n.d.). 4-Iodobenzylamine hydrochloride 95%.
  • Truong, K. N., et al. (2020). Simplified heavy-atom derivatization of protein structures via co-crystallization with the MAD tetragon tetrabromoterephthalic acid. Acta Crystallographica Section D: Structural Biology, 76(Pt 1), 66-75.
  • Sugahara, M., et al. (2008). Novel versatile cryoprotectants for heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 6), 686-694.
  • Garman, E., & Murray, J. W. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 11), 1903–1913.
  • Pike, A. C., et al. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica. Section D, Structural biology, 72(Pt 3), 303–318.
  • Sigma-Aldrich. (n.d.). 4-Iodobenzamide 97%.
  • RuiChu Bio. (n.d.). 4-IODO-BENZAMIDINE HYDROCHLORIDE 134322-01-3.
  • Cayman Chemical. (2025, August 11). Benzamidine (hydrochloride) - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
  • Love, J., et al. (2012). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of visualized experiments : JoVE, (64), e3833.
  • Wikipedia. (n.d.). Benzamidine.
  • Dobó, J., et al. (2009). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region.
  • Benchchem. (n.d.). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts.
  • Hilaris Publisher. (n.d.). Drug Discovery Using X-Ray Crystallography.
  • Arol, S. D., et al. (1993). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Journal of Molecular Biology, 231(3), 927-930.
  • Scapin, G. (2013). X-Ray Crystallography in Drug Discovery. Methods in Molecular Biology, 922, 159-173.
  • Wlodawer, A., & Dauter, Z. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2215.
  • Betz, M., et al. (2016). The impact of structural biology in medicine illustrated with four case studies. European Journal of Cell Biology, 95(11), 507-523.
  • Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub).

Sources

Application Notes and Protocols: 4-Iodo-benzamidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Iodo-benzamidine Hydrochloride

In the landscape of modern drug discovery, the strategic selection of chemical tools and building blocks is paramount to the successful identification and optimization of novel therapeutic agents. 4-Iodo-benzamidine hydrochloride emerges as a molecule of significant interest, embodying a convergence of functionalities that render it a versatile asset for researchers in pharmacology and medicinal chemistry. At its core, the benzamidine scaffold is a well-established pharmacophore, recognized for its ability to competitively inhibit serine proteases, a class of enzymes implicated in a myriad of physiological and pathological processes. The introduction of a strategically positioned iodine atom at the 4-position of the phenyl ring bestows upon this molecule a unique set of properties, expanding its utility beyond simple enzyme inhibition into the realms of advanced biochemical and biophysical applications.

This comprehensive guide provides an in-depth exploration of the multifaceted applications of 4-Iodo-benzamidine hydrochloride in drug discovery. We will delve into its role as a potent inhibitor of key enzymatic targets, its application as a versatile fragment in screening campaigns, and its utility as a tool for structural biology and radiolabeling. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers to explore the full potential of this intriguing molecule.

Part 1: Serine Protease Inhibition

The benzamidine moiety of 4-Iodo-benzamidine hydrochloride acts as a mimic of the guanidinium group of arginine, allowing it to bind to the S1 pocket of many serine proteases with high affinity. These enzymes play critical roles in coagulation, fibrinolysis, inflammation, and cancer progression.

Mechanism of Action: Competitive Inhibition

4-Iodo-benzamidine hydrochloride functions as a reversible, competitive inhibitor. It competes with the natural substrate for binding to the active site of the serine protease, thereby preventing the substrate from being cleaved. The positively charged amidinium group forms strong electrostatic interactions with the negatively charged aspartate residue (Asp189 in trypsin-like proteases) at the bottom of the S1 specificity pocket.

G cluster_0 Serine Protease Active Site Active_Site S1 Pocket (Asp189) Products Cleavage Products Active_Site->Products Catalysis No_Reaction No Reaction Active_Site->No_Reaction Inhibition Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Substrate Arginine-containing Substrate Substrate->Active_Site Binds Inhibitor 4-Iodo-benzamidine Hydrochloride Inhibitor->Active_Site Competitively Binds

Caption: Competitive inhibition of a serine protease by 4-Iodo-benzamidine hydrochloride.

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potency of 4-Iodo-benzamidine hydrochloride against a target serine protease using a chromogenic substrate.

Materials:

  • Target Serine Protease (e.g., Trypsin, Thrombin)

  • 4-Iodo-benzamidine hydrochloride

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 10 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve 4-Iodo-benzamidine hydrochloride in assay buffer to create a stock solution (e.g., 10 mM). Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Dissolve the chromogenic substrate in assay buffer to the recommended working concentration.

    • Dilute the serine protease in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of each inhibitor dilution to triplicate wells.

    • Add 20 µL of assay buffer to control wells (no inhibitor).

    • Add 160 µL of the chromogenic substrate solution to all wells. .

    • Initiate the reaction by adding 20 µL of the diluted enzyme solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Ki The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

Part 2: Nitric Oxide Synthase (NOS) Inhibition

The structural similarity of the benzamidine moiety to the guanidino group of L-arginine, the natural substrate for Nitric Oxide Synthases (NOS), suggests that 4-Iodo-benzamidine hydrochloride may also act as a competitive inhibitor of this enzyme family. p-Aminobenzamidine, a structurally related compound, has been shown to be a competitive NOS inhibitor with a Ki of 1.2 x 10⁻⁴ M[2].

Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of 4-Iodo-benzamidine hydrochloride on NOS activity by measuring the production of nitric oxide-derived nitrite and nitrate.

Materials:

  • Purified NOS isoform (e.g., nNOS, iNOS, eNOS)

  • 4-Iodo-benzamidine hydrochloride

  • L-Arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • Greiss Reagent System

  • Nitrate Reductase

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution and serial dilutions of 4-Iodo-benzamidine hydrochloride in assay buffer.

    • Prepare a reaction mixture containing L-arginine, NADPH, calmodulin (if required), and BH4 in assay buffer.

  • Assay Setup:

    • To wells of a 96-well plate, add the inhibitor dilutions.

    • Add the reaction mixture to all wells.

    • Initiate the reaction by adding the purified NOS enzyme.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite/Nitrate Determination:

    • To convert nitrate to nitrite, add nitrate reductase and its cofactors to each well and incubate as recommended by the supplier.

    • Add the components of the Greiss Reagent system to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the amount of nitrite in each sample and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50.

Part 3: Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments. 4-Iodo-benzamidine hydrochloride is an excellent candidate for inclusion in a fragment library due to its desirable properties.

G cluster_0 Fragment-Based Drug Discovery Workflow Screening Fragment Screening (e.g., NMR, SPR, X-ray) Hit_ID Hit Identification (4-Iodo-benzamidine) Screening->Hit_ID Identifies Weak Binders Optimization Hit-to-Lead Optimization Hit_ID->Optimization Structure-Guided Design Lead Lead Compound Optimization->Lead Improved Potency and Properties

Caption: Workflow of fragment-based drug discovery featuring 4-Iodo-benzamidine hydrochloride.

Protocol: General Workflow for Fragment Screening

This outlines a general workflow for using 4-Iodo-benzamidine hydrochloride in an FBDD campaign.

1. Library Design and Curation:

  • Include 4-Iodo-benzamidine hydrochloride in a diverse fragment library that adheres to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

2. Primary Screening:

  • Employ a sensitive biophysical technique to detect the weak binding of fragments to the target protein.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects changes in the protein's or ligand's NMR spectrum upon binding.

    • Surface Plasmon Resonance (SPR): Measures changes in the refractive index at the surface of a sensor chip when the target protein binds to an immobilized ligand or vice versa.

    • X-ray Crystallography: Provides direct structural information of the fragment bound to the target.

3. Hit Validation:

  • Confirm true binding events using orthogonal screening methods to eliminate false positives.

  • Determine the binding affinity (Kd) and ligand efficiency of the confirmed hits.

4. Hit-to-Lead Optimization:

  • Utilize the structural information from X-ray crystallography or computational modeling to guide the chemical elaboration of the 4-Iodo-benzamidine hydrochloride fragment. The iodine atom can serve as a versatile chemical handle for further synthetic modifications (e.g., through Suzuki or Sonogashira coupling reactions) to "grow" the fragment into a more potent and selective lead compound.

Part 4: Utility in Structural Biology and Radiolabeling

The iodine atom in 4-Iodo-benzamidine hydrochloride provides unique advantages for structural biology and radiolabeling studies.

Heavy Atom for X-ray Crystallography

The high electron density of the iodine atom makes it a useful "heavy atom" for phasing in X-ray crystallography. Soaking protein crystals with 4-Iodo-benzamidine hydrochloride can facilitate structure determination through methods like single- or multiple-isomorphous replacement (SIR/MIR) or single-wavelength anomalous dispersion (SAD).

Radiolabeling for In Vitro and In Vivo Studies

The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) to create a radiolabeled version of the molecule. This allows for a range of applications:

  • ¹²⁵I-labeling: Useful for in vitro binding assays, autoradiography, and metabolic studies due to its longer half-life and gamma emission.

  • ¹³¹I-labeling: Can be used for in vivo imaging (SPECT) and targeted radiotherapy due to its beta and gamma emissions.

Protocol: General Radioiodination

This is a generalized protocol for the radioiodination of 4-Iodo-benzamidine. Note: All work with radioactive materials must be conducted in a licensed facility with appropriate safety precautions.

Materials:

  • 4-Iodo-benzamidine hydrochloride

  • Radioactive Sodium Iodide (e.g., Na¹²⁵I)

  • Oxidizing agent (e.g., Chloramine-T or Iodogen)

  • Quenching solution (e.g., sodium metabisulfite)

  • Purification system (e.g., HPLC or solid-phase extraction)

Procedure:

  • To a reaction vial, add a solution of 4-Iodo-benzamidine hydrochloride in a suitable buffer.

  • Add the radioactive sodium iodide solution.

  • Initiate the reaction by adding the oxidizing agent.

  • Allow the reaction to proceed for a short period at room temperature.

  • Quench the reaction by adding the quenching solution.

  • Purify the radiolabeled product to remove unreacted iodide and other impurities.

  • Determine the radiochemical purity and specific activity of the final product.

Conclusion

4-Iodo-benzamidine hydrochloride represents a powerful and versatile tool in the drug discovery arsenal. Its ability to act as a potent inhibitor of serine proteases and potentially nitric oxide synthases, combined with its utility as a fragment in FBDD and a tool for structural biology and radiolabeling, makes it a valuable asset for researchers. The protocols and application notes provided herein offer a comprehensive guide to harnessing the full potential of this multifaceted molecule in the quest for novel therapeutics.

References

  • PubChem. 4-Iodobenzamidine. [Link]

  • Venturini, G., Menegatti, E., & Ascenzi, P. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. Biochemical and Biophysical Research Communications, 232(1), 88–90. [Link]

  • Murray, C. W., & Verdonk, M. L. (2006). The successes and challenges of fragment-based drug discovery. Trends in pharmacological sciences, 27(10), 499–505.
  • Blundell, T. L., & Johnson, L. N. (1976). Protein crystallography. Academic press.
  • Bolton, W., & Perutz, M. F. (1970). Three dimensional fourier synthesis of horse methaemoglobin at 2-8 Å resolution.
  • Fraker, P. J., & Speck, J. C. (1978). Protein and cell membrane iodinations with a sparingly soluble chloramide, 1, 3, 4, 6-tetrachloro-3a, 6a-diphenylglycoluril.

Sources

Preparation of 4-Iodo-benzamidine Hydrochloride Stock Solutions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the preparation, storage, and handling of 4-Iodo-benzamidine hydrochloride stock solutions. This protocol is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The information herein is curated to ensure scientific integrity, promote reproducible results, and maintain a safe laboratory environment.

Introduction: The Role of 4-Iodo-benzamidine in Modern Research

4-Iodo-benzamidine is a versatile molecule, primarily recognized in the scientific community as a potent inhibitor of serine proteases. Its structural features, particularly the benzamidine moiety, allow it to competitively and reversibly bind to the active sites of enzymes such as trypsin, thrombin, and plasmin. The addition of an iodine atom provides a valuable tool for various biochemical and pharmacological studies, including its use as a heavy atom derivative in X-ray crystallography for protein structure determination.

Understanding the precise preparation of stock solutions is a critical first step in any experiment to ensure the accuracy and reliability of downstream applications. This guide will walk you through the necessary calculations, procedures, and quality control measures to confidently prepare and utilize 4-Iodo-benzamidine hydrochloride solutions.

Material and Reagent Specifications

A successful protocol begins with high-quality starting materials. The following table outlines the necessary reagents and equipment, along with their required specifications, to ensure the integrity of your stock solution.

Material/Reagent Specification Supplier Recommendation Notes
4-Iodo-benzamidine hydrochloride≥98% purityReputable chemical supplierConfirm identity and purity via Certificate of Analysis (CoA).
Solvent (e.g., sterile, nuclease-free water, DMSO, ethanol)ACS grade or higherVaries by experimental needThe choice of solvent is critical and depends on the downstream application.
Pipettes and tipsCalibrated, sterile, filter-barrierStandard laboratory suppliersEnsure accurate volume dispensing.
Conical tubes or vialsSterile, polypropylene or glassStandard laboratory suppliersSelect appropriate size for stock solution volume.
BalanceAnalytical, calibratedMettler Toledo, Sartorius, etc.Accurate to at least 0.1 mg.
Vortex mixerStandard laboratory modelStandard laboratory suppliersFor thorough dissolution.
pH meterCalibratedStandard laboratory suppliersIf pH adjustment is necessary for your application.

Safety Precautions and Handling

Prior to handling 4-Iodo-benzamidine hydrochloride, it is imperative to review the Safety Data Sheet (SDS). This compound may cause skin and serious eye irritation, and may also cause respiratory irritation[1][2][3].

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or latex gloves.

  • Body Protection: Laboratory coat.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder[1][3].

  • Avoid direct contact with skin, eyes, and clothing[1][4]. In case of contact, rinse the affected area thoroughly with water[1][5].

  • Prevent dust formation during weighing and handling[1][4].

  • Do not eat, drink, or smoke in the laboratory[2][3].

Step-by-Step Stock Solution Preparation Protocol

This protocol details the preparation of a 100 mM aqueous stock solution of 4-Iodo-benzamidine hydrochloride. The principles can be adapted for different concentrations and solvents.

Pre-calculation: Determining the Required Mass

The molecular weight of 4-Iodo-benzamidine hydrochloride is a critical parameter for accurate stock solution preparation. Always refer to the manufacturer's label or CoA for the precise molecular weight of your specific lot. For the purpose of this guide, we will use a representative molecular weight.

Example Calculation for a 100 mM Stock Solution:

  • Molecular Weight (MW) of 4-Iodo-benzamidine hydrochloride: ~282.5 g/mol

  • Desired Concentration (C): 100 mM = 0.1 mol/L

  • Desired Volume (V): 10 mL = 0.01 L

Formula: Mass (g) = C (mol/L) x V (L) x MW ( g/mol )

Calculation: Mass (g) = 0.1 mol/L x 0.01 L x 282.5 g/mol = 0.2825 g = 282.5 mg

Protocol Workflow

The following diagram illustrates the key steps in the preparation of the stock solution.

G cluster_prep Preparation cluster_storage Storage & QC start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex qs Adjust to Final Volume vortex->qs aliquot Aliquot qs->aliquot label_tube Label Aliquots aliquot->label_tube store Store at -20°C qc Perform QC (Optional) store->qc label_tube->store

Caption: Decision tree for storing 4-Iodo-benzamidine hydrochloride.

Quality Control and Best Practices

To ensure the reliability of your experiments, consider the following quality control measures:

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change, which could indicate degradation or contamination.

  • pH Measurement: If your application is pH-sensitive, measure the pH of the stock solution and adjust as necessary.

  • Functional Assays: Periodically, it may be beneficial to test the activity of your stock solution in a well-established functional assay to confirm its potency.

  • Accurate Record Keeping: Maintain a detailed laboratory notebook, documenting the lot number of the compound, the date of preparation, the solvent used, and the calculated concentration.

By adhering to these detailed protocols and best practices, researchers can confidently prepare and utilize 4-Iodo-benzamidine hydrochloride stock solutions, contributing to the generation of high-quality, reproducible scientific data.

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Merck. (n.d.). Benzamidine, Hydrochloride - CAS 1670-14-0 - Calbiochem | 199001. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]"

Sources

Application Notes and Protocols: A Guide to Characterizing 4-Iodo-benzamidine Hydrochloride Protein Binding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Iodo-benzamidine and its Interactions

4-Iodo-benzamidine hydrochloride belongs to the benzamidine class of compounds, which are well-established as reversible, competitive inhibitors of trypsin-like serine proteases.[1][2] These enzymes, including critical targets like thrombin, plasmin, and trypsin itself, play pivotal roles in physiological processes ranging from blood coagulation to digestion and tissue remodeling.[3][4][5] The dysregulation of serine protease activity is implicated in numerous pathologies, making them prime targets for therapeutic intervention.[4][6]

The study of how small molecules like 4-Iodo-benzamidine bind to their protein targets is a cornerstone of modern drug discovery and chemical biology.[7] A comprehensive understanding of this interaction requires a multi-faceted approach, employing a suite of biophysical techniques to elucidate not just if a molecule binds, but how. This involves quantifying the binding affinity (KD), determining the kinetics (the rates of association and dissociation, kon and koff), defining the thermodynamics (the enthalpic and entropic drivers of the interaction, ΔH and ΔS), and ultimately, visualizing the precise atomic contacts at the binding site.[8][9]

This guide provides an in-depth overview of key methodologies for the robust characterization of 4-Iodo-benzamidine binding to its protein targets. We will delve into the theoretical principles, practical protocols, and data interpretation for several core biophysical assays, empowering researchers to build a complete and validated profile of their protein-ligand system.

Section 1: Foundational Biophysical Techniques for Binding Analysis

A thorough characterization of a protein-ligand interaction is best achieved by combining orthogonal methods that provide complementary information.[10][] We will focus on four powerful and widely used techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and X-ray Crystallography.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[12] This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, providing the binding affinity (KD), stoichiometry of the interaction (n), and the change in enthalpy (ΔH) and entropy (ΔS).[8][] As a label-free, in-solution technique, it is considered a gold standard for validating binding interactions.[13]

Causality Behind the Method: The principle of ITC is based on detecting minute temperature differences between a sample cell containing the protein and a reference cell. The ligand (4-Iodo-benzamidine) is titrated into the sample cell in small, precise injections. Each injection triggers a heat change corresponding to the binding event, which is measured by the power required to maintain zero temperature difference between the cells.[14][15] As the protein becomes saturated, the heat change diminishes, resulting in a binding isotherm that can be fitted to determine the thermodynamic parameters.[15]

ITC_Principle cluster_0 Initial State cluster_1 Titration cluster_2 Output Syringe Syringe Ligand (4-Iodo-benzamidine) Injection Injection Syringe:f0->Injection Injects into Cell Sample Cell Protein Target Binding Binding Event Protein-Ligand Complex Formation Injection->Binding:f0 Heat Heat Change (ΔH) Binding:f0->Heat Isotherm Binding Isotherm (Heat vs. Molar Ratio) Heat->Isotherm Generates Data Thermodynamic Data K D n ΔH ΔS Isotherm->Data Fitted to yield

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Protocol 1: ITC Analysis of 4-Iodo-benzamidine Binding

This protocol assumes the use of a modern automated ITC instrument.

  • 1. Materials & Reagents:

    • Purified protein target (e.g., Trypsin) of >95% purity, with accurately known concentration.

    • 4-Iodo-benzamidine hydrochloride.

    • ITC Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Crucial: The buffer used to dissolve the protein and the ligand must be identical to avoid large heats of dilution.[15] Dialyze the protein extensively against the final ITC buffer.

    • ITC Instrument (e.g., Malvern MicroCal PEAQ-ITC).

  • 2. Sample Preparation:

    • Prepare a 10-20 µM solution of the target protein in the ITC buffer. Degas the solution thoroughly.

    • Prepare a 100-200 µM solution of 4-Iodo-benzamidine in the exact same buffer stock used for the protein. This 10-20x molar excess is a good starting point.[15] Degas the ligand solution.

    • Accurately determine the concentration of both protein and ligand solutions (e.g., via UV-Vis spectroscopy or a BCA assay for the protein).

  • 3. Instrument Setup and Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.[15]

    • Load the protein solution into the sample cell (~200-300 µL, depending on the instrument).

    • Load the 4-Iodo-benzamidine solution into the titration syringe (~40 µL).

    • Set up the titration parameters:

      • Injections: 19 injections of 2 µL each.

      • Spacing: 150 seconds between injections (to allow return to baseline).

      • Stirring Speed: 750 rpm.

      • Initial Delay: 60 seconds before the first injection.

  • 4. Control Experiment (Self-Validation):

    • Perform a control titration by injecting the ligand solution into the sample cell containing only buffer. This measures the heat of dilution of the ligand and is essential for accurate data correction.[15]

  • 5. Data Analysis:

    • Subtract the heat of dilution data from the primary binding experiment data.

    • Integrate the peaks of the raw titration data to generate a binding isotherm (kcal/mol vs. molar ratio).

    • Fit the isotherm to a suitable binding model (e.g., One Set of Sites) to determine KD, n, ΔH, and ΔS.[15]

ParameterTypical Value/RangeRationale
Protein Concentration10 - 20 µMEnsures a measurable heat signal while conserving protein.
Ligand Concentration100 - 200 µM (10-20x Protein)Ensures saturation of the protein is achieved during the titration.
Temperature25°CStandard physiological temperature; can be varied to determine heat capacity (ΔCp).[8]
Injection Volume2 µLSmall enough to provide many data points for a well-defined binding curve.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical detection technique that measures biomolecular interactions in real time.[16] Its primary strength is the ability to determine both the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.[17][18]

Causality Behind the Method: In a typical SPR experiment, the protein (ligand) is immobilized on a gold-coated sensor chip.[17] Polarized light is directed at the chip, and at a specific angle (the resonance angle), surface plasmons are excited, causing a dip in the intensity of reflected light.[16] When an analyte (4-Iodo-benzamidine) in solution flows over the surface and binds to the immobilized protein, the mass on the surface increases. This changes the local refractive index, which in turn shifts the resonance angle.[16][19] This shift is measured in real-time as a response, generating a sensorgram that tracks the association and dissociation phases.[16]

SPR_Principle cluster_0 Setup cluster_1 Association Phase cluster_2 Dissociation Phase cluster_3 Output: Sensorgram Protein Protein Target (Immobilized) Chip Sensor Chip Protein->Chip LigandFlow Flow Ligand (4-Iodo-benzamidine) Binding Binding Event (Mass Increase) LigandFlow->Binding SignalUp SPR Signal Increases Binding->SignalUp BufferFlow Flow Buffer SignalUp->BufferFlow Switch to Dissociation Dissociation (Mass Decrease) BufferFlow->Dissociation SignalDown SPR Signal Decreases Dissociation->SignalDown Sensorgram Response vs. Time

Caption: Principle of Surface Plasmon Resonance (SPR) experiment.

Protocol 2: SPR Kinetic Analysis of 4-Iodo-benzamidine Binding

This protocol describes a typical workflow using amine coupling to immobilize the protein.

  • 1. Materials & Reagents:

    • Purified protein target (>95% purity).

    • 4-Iodo-benzamidine hydrochloride.

    • SPR Instrument (e.g., Cytiva Biacore™ system).[20]

    • Sensor Chip (e.g., CM5 sensor chip).

    • Amine Coupling Kit (EDC, NHS, Ethanolamine).

    • Running Buffer (e.g., HBS-EP+, pH 7.4).

    • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

  • 2. Protein Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC/NHS.

    • Inject the protein solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface. The protein will covalently couple to the chip via its primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • 3. Kinetic Titration Experiment:

    • Prepare a dilution series of 4-Iodo-benzamidine in the running buffer. A good range would be from 0.1x to 10x the expected KD (e.g., 100 nM to 100 µM). Include a zero-concentration (buffer only) injection for double referencing.

    • Inject each concentration over the protein and reference flow cells for a set association time (e.g., 120 seconds).

    • Switch to flowing running buffer only and monitor the dissociation phase (e.g., for 300 seconds).

    • Between each concentration, inject a regeneration solution (if necessary, e.g., low pH glycine) to remove all bound analyte and return to the baseline.

  • 4. Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the "zero concentration" sensorgram from all other sensorgrams (double referencing).

    • Globally fit the resulting sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model).[19]

    • The fitting will yield the kinetic parameters ka and kd, and the calculated affinity KD.

ParameterTypical Value/RangeRationale
Immobilization Level2000 - 5000 RULow enough to minimize mass transport limitations, high enough for a good signal.
Analyte Concentration0.1x - 10x KDProvides a wide range of binding responses needed for accurate kinetic fitting.
Flow Rate30 µL/minA standard flow rate that helps minimize mass transport effects.
Dissociation Time300 s or longerMust be long enough to observe a significant portion of the dissociation curve.
Fluorescence Polarization (FP): A Homogeneous Assay for Screening

FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[21][22] It is a homogeneous assay (no separation steps required), making it highly amenable to high-throughput screening (HTS).[22][23]

Causality Behind the Method: The principle relies on exciting a fluorescently labeled molecule (the tracer) with plane-polarized light.[24] If the tracer is small and unbound, it tumbles rapidly in solution, and the emitted light is largely depolarized.[21][23] However, when the tracer binds to a large protein, its rotational motion is slowed dramatically.[21] As a result, it emits light that remains highly polarized.[25] For an unlabeled compound like 4-Iodo-benzamidine, a competitive FP assay is used. Here, the unlabeled compound competes with a fluorescent tracer for binding to the target protein. Increasing concentrations of 4-Iodo-benzamidine will displace the tracer, causing it to tumble freely again and leading to a decrease in the measured polarization.[25]

FP_Principle cluster_0 No Competitor cluster_1 With Competitor Protein_A Protein Complex Slow Tumbling Complex Protein_A->Complex Tracer_A Fluorescent Tracer Tracer_A->Complex High_FP High Polarization Complex->High_FP Competitor 4-Iodo-benzamidine Protein_B Protein Protein_B->Competitor Binds Tracer_B Free Tracer (Fast Tumbling) Low_FP Low Polarization Tracer_B->Low_FP

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Protocol 3: Competitive FP Assay for 4-Iodo-benzamidine

  • 1. Materials & Reagents:

    • Purified protein target.

    • 4-Iodo-benzamidine hydrochloride.

    • A suitable fluorescent tracer (a known ligand of the target protein labeled with a fluorophore like fluorescein or rhodamine).

    • Assay Buffer (e.g., PBS with 0.01% Tween-20).

    • Black, low-volume 96- or 384-well plates.

    • A microplate reader with FP capabilities.

  • 2. Assay Development & Optimization:

    • Tracer KD Determination: First, perform a direct titration by adding increasing concentrations of the protein to a fixed, low concentration of the tracer (e.g., 1-5 nM). This determines the KD of the tracer for the protein and establishes the optimal protein concentration to use (typically around the KD of the tracer).[25]

    • Z'-factor Validation: Run controls for high polarization (protein + tracer) and low polarization (tracer only) to ensure the assay window is robust (Z' > 0.5).

  • 3. Competition Assay Protocol:

    • Prepare a serial dilution of 4-Iodo-benzamidine in assay buffer in the microplate. A typical starting range might be from 100 µM down to low nM concentrations.

    • Create a master mix containing the protein and the fluorescent tracer at their predetermined optimal concentrations (e.g., 1x KD of protein, 1 nM of tracer).

    • Add the master mix to all wells containing the 4-Iodo-benzamidine dilutions.

    • Include control wells:

      • High Signal: Protein + Tracer (no competitor).

      • Low Signal: Buffer + Tracer (no protein).

    • Incubate the plate for a set time (e.g., 30-60 minutes) at room temperature, protected from light.

    • Read the fluorescence polarization on the plate reader.

  • 4. Data Analysis:

    • Plot the measured polarization values against the logarithm of the 4-Iodo-benzamidine concentration.

    • Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value (the concentration of competitor that displaces 50% of the tracer).

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which requires the known KD of the fluorescent tracer.

X-ray Crystallography: The Atomic View of Binding

While other techniques define the energetics and kinetics of binding, X-ray crystallography provides the ultimate structural validation by revealing a high-resolution, three-dimensional picture of the ligand bound to the protein.[26][27] This information is invaluable for structure-based drug design, as it shows the precise orientation, conformation, and atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) of the ligand in the protein's active site.[28]

Causality Behind the Method: The technique requires growing a highly ordered, single crystal of the protein-ligand complex.[29] This crystal is then exposed to a focused beam of X-rays. The electrons in the crystal's atoms diffract the X-rays in a specific pattern. By measuring the position and intensity of these diffraction spots, one can calculate an electron density map of the molecule. A molecular model of the protein and the bound ligand is then built into this map and refined to yield an atomic-resolution structure.[27][28]

Protocol 4: Co-crystallization of a Protein with 4-Iodo-benzamidine

There are two primary methods to obtain a protein-ligand complex structure: co-crystallization and soaking.[30] Co-crystallization, described here, involves forming the complex before setting up crystallization trials.

  • 1. Materials & Reagents:

    • Highly purified (>98%), concentrated protein solution (e.g., 5-20 mg/mL).

    • 4-Iodo-benzamidine hydrochloride.

    • Crystallization screens (commercially available kits of different buffer conditions).

    • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

  • 2. Complex Formation and Crystallization:

    • Prepare the protein-ligand complex by incubating the purified protein with a 3-5 fold molar excess of 4-Iodo-benzamidine. This is typically done on ice for 30 minutes to several hours.[30]

    • Centrifuge the complex solution to remove any precipitate.

    • Set up crystallization trials using the vapor diffusion method. Mix a small volume (e.g., 1 µL) of the protein-ligand complex with an equal volume of the reservoir solution from a crystallization screen.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.

  • 3. Crystal Harvesting and Data Collection:

    • Once suitable crystals have grown, they must be cryo-protected to prevent damage from ice formation during X-ray exposure. This is done by briefly soaking the crystal in a solution containing the original mother liquor supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol).

    • Using a small loop, harvest the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • 4. Structure Determination and Analysis:

    • Process the diffraction data to determine the space group and unit cell dimensions.

    • Solve the structure, typically using molecular replacement if a structure of the protein alone (apo) is available.[28]

    • Build and refine the molecular model into the resulting electron density map. The presence of clear, unambiguous density in the active site will confirm the binding of 4-Iodo-benzamidine and reveal its binding mode.

Section 2: Data Integration and Conclusion

No single technique tells the whole story. The true power in characterizing a protein-ligand interaction comes from integrating data from multiple, orthogonal methods.

Integrated Workflow Example:

Integrated_Workflow Start Hypothesis: 4-Iodo-benzamidine binds Protein X Screening Primary Screening (e.g., FP Assay) Start->Screening Does it bind? (IC50) Confirmation Hit Confirmation & Thermodynamics (ITC) Screening->Confirmation Yes. How does it bind? (KD, ΔH) Kinetics Kinetic Characterization (SPR) Confirmation->Kinetics How fast does it bind? (kon, koff) Structure Structural Validation (X-ray Crystallography) Kinetics->Structure Where does it bind? (3D View) Conclusion Complete Binding Profile: Affinity, Kinetics, Thermodynamics, Structure Structure->Conclusion

Caption: An integrated workflow for protein-ligand characterization.

Comparative Summary:

TechniquePrimary OutputStrengthsLimitations
ITC KD, n, ΔH, ΔSGold standard thermodynamics; label-free; in-solution.[12][13]Requires large amounts of pure protein; lower throughput.
SPR kon, koff, KDReal-time kinetics; label-free; high sensitivity.[16]Requires protein immobilization which may affect activity; potential for mass transport artifacts.
FP IC50 / KiHigh throughput; low sample consumption; homogeneous assay.[22][23]Requires a fluorescent probe; indirect measurement of binding.
X-ray Crystallography 3D Atomic StructureUnambiguous binding mode; detailed interaction map.[27]Requires diffraction-quality crystals; can be time-consuming and challenging.

By systematically applying these techniques, researchers can build a comprehensive and trustworthy profile of the interaction between 4-Iodo-benzamidine hydrochloride and its protein target. This detailed characterization is essential for validating its mechanism of action, guiding lead optimization efforts in drug discovery, and fundamentally understanding its biological role.

References

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (n.d.). National Center for Biotechnology Information.
  • Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Inhibition of serine proteinases by benzamidine derivatives. Die Pharmazie, 38(5), 341–343.
  • Schiebel, J., & Kern, D. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155–166.
  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech.
  • Fluorescence Polarization (FP). (n.d.). Molecular Devices.
  • Biacore SPR for small-molecule discovery. (n.d.). Cytiva Life Sciences.
  • How to Effectively Use Fluorescence Polarization Assay Protocol for Accurate Results. (n.d.). Nanomicrospheres.
  • Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. (n.d.). ProQuest.
  • Ciulli, A., & Williams, G. (Eds.). (2019). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology.
  • Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2957.
  • Han, Q., & Wang, J. (2015). Development of Trypsin-Like Serine Protease Inhibitors as Therapeutic Agents: Opportunities, Challenges, and their Unique Structure-Based Rationales. Current Pharmaceutical Design, 21(27), 3899–3911.
  • Jhoti, H., & Williams, G. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457–477.
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). Springer Nature.
  • X-Ray Crystallography of Protein-Ligand Interactions. (n.d.). Springer Nature Experiments.
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). World Scientific.
  • Benzamidine. (n.d.). In Wikipedia.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). National Center for Biotechnology Information.
  • Gupta, A., Shaik, J., & Pan, D. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Chembiochem, 19(19), 2021–2025.
  • Nagatoishi, S., Caaveiro, J. M. M., & Tsumoto, K. (2017). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Yakugaku Zasshi, 137(1), 19–26.
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). National Center for Biotechnology Information.
  • Biophysical Assays | Protein Interaction Analysis. (n.d.). BOC Sciences.
  • Katz, B. A., Mackman, R., Luong, C., Radika, K., Martelli, A., Sprengeler, P. A., ... & Verner, E. (2001). Exploiting Subsite S1 of Trypsin-Like Serine Proteases for Selectivity: Potent and Selective Inhibitors of Urokinase-Type Plasminogen Activator. Journal of Medicinal Chemistry, 44(19), 3141–3157.
  • The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. (2022). Frontiers in Chemistry.
  • Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. (2022). Queen's University Belfast Research Portal.
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). Springer Nature.
  • Walker, T., Martin, S. L., Scott, C. J., & Walker, B. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 869611.
  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Portland Press.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument.
  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012). Protocols.io.
  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences, Penn State.
  • Methods to investigate protein–protein interactions. (n.d.). In Wikipedia.
  • Toleikis, A., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61–74.
  • Velazquez-Campoy, A. (2015). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. In Protein-Ligand Interactions. InTech.
  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. (2021). International Journal of Molecular Sciences, 22(5), 2386.

Sources

how to use 4-Iodo-benzamidine hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Use of 4-Iodo-benzamidine hydrochloride in Cell Culture

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Iodo-benzamidine hydrochloride in cell culture experiments. The protocols and insights are designed to ensure scientific rigor and experimental success.

Introduction: Understanding 4-Iodo-benzamidine hydrochloride

4-Iodo-benzamidine hydrochloride is a derivative of benzamidine, a well-known competitive inhibitor of serine proteases like trypsin.[1] However, the addition of the iodo- group and the core benzamidine structure places it within a class of compounds recognized as potent inhibitors of Peptidyl Arginine Deiminases (PADs).[2][3] Specifically, PAD enzymes, and PAD4 in particular, are critical drivers of a unique form of programmed cell death in neutrophils called NETosis.[4]

NETosis involves the release of decondensed chromatin, forming Neutrophil Extracellular Traps (NETs) that ensnare and neutralize pathogens.[5] While a vital component of the innate immune response, excessive or dysregulated NETosis is implicated in the pathophysiology of numerous diseases, including autoimmune disorders (e.g., rheumatoid arthritis), sepsis, thrombosis, and cancer.[2][4][6] Therefore, chemical inhibitors of PAD enzymes, such as 4-Iodo-benzamidine hydrochloride, are invaluable tools for studying these disease mechanisms and for the development of novel therapeutics. This guide will focus on its application as a putative PAD inhibitor to modulate NETosis in vitro.

The Mechanism of Action: Inhibiting the Engine of NETosis

The primary mechanism by which 4-Iodo-benzamidine hydrochloride is proposed to function in cell culture is through the inhibition of PAD4.

  • The Role of PAD4 in NETosis: PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination.[7][8] In neutrophils, a key substrate for PAD4 is histone H3. The conversion of positively charged arginine to neutral citrulline on histones neutralizes the histone's charge, weakening its interaction with negatively charged DNA.[7] This leads to massive chromatin decondensation, a prerequisite for the formation and release of NETs.[4][5]

  • Inhibition by Amidine Analogs: 4-Iodo-benzamidine belongs to a family of halo-acetamidine-based compounds that have been developed as PAD inhibitors.[2] These compounds often act as irreversible inhibitors by forming a covalent bond with a critical cysteine residue (Cys645) in the active site of the PAD enzyme.[2] This covalent modification permanently inactivates the enzyme, thereby blocking histone citrullination and all subsequent steps in the NETosis cascade.

The central hypothesis is that by using 4-Iodo-benzamidine hydrochloride, researchers can effectively block PAD4 activity, prevent histone citrullination, and thus inhibit the formation of NETs in response to various stimuli.[3]

Signaling Pathway Overview

Caption: Mechanism of PAD4 inhibition by 4-Iodo-benzamidine hydrochloride to block NETosis.

Core Application: In Vitro NETosis Inhibition Assay

The primary application for 4-Iodo-benzamidine hydrochloride is to serve as a selective inhibitor in cell-based assays to study the functional consequences of blocking NETosis. This is particularly useful for investigating inflammatory and autoimmune processes.

Protocol: Quantifying NETosis Inhibition in Human Neutrophils

This protocol provides a framework for testing the efficacy of 4-Iodo-benzamidine hydrochloride in preventing NET formation in primary human neutrophils stimulated with Phorbol 12-myristate 13-acetate (PMA).

A. Essential Materials & Reagents
  • Cells: Freshly isolated human neutrophils from healthy donor blood.

  • Inhibitor: 4-Iodo-benzamidine hydrochloride (CAS 134322-01-3).

  • Culture Media: RPMI 1640 medium supplemented with 10 mM HEPES.

  • NET Stimulant: Phorbol 12-myristate 13-acetate (PMA).

  • DNA Stains:

    • Cell-impermeant DNA dye (e.g., SYTOX™ Green) for live-cell quantification.

    • Cell-permeant DNA dye (e.g., DAPI or Hoechst 33342) for fixed-cell imaging.

  • Antibodies (for Immunofluorescence):

    • Primary: Rabbit anti-citrullinated Histone H3 (anti-H3Cit) (e.g., Abcam ab5103).[5]

    • Secondary: Alexa Fluor-conjugated anti-rabbit IgG.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Solvent: Anhydrous DMSO for preparing stock solutions.

B. Experimental Workflow

Sources

Application Notes & Protocols: 4-Iodo-benzamidine Hydrochloride for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the principles and application of 4-Iodo-benzamidine hydrochloride as a high-affinity ligand for the purification of serine proteases. While commercially available affinity media often utilize p-aminobenzamidine, this document provides the theoretical framework and practical protocols for the synthesis, characterization, and use of a 4-Iodo-benzamidine-based affinity resin. We will explore the mechanistic basis of the interaction, provide step-by-step protocols for resin preparation and protein purification, and offer insights into process optimization and troubleshooting. This guide is intended to empower researchers to leverage this specific ligand for isolating trypsin-like serine proteases, such as thrombin, trypsin, and Factor Xa, from complex biological mixtures like serum, cell culture supernatants, and bacterial lysates.[1][2][3]

Introduction: The Rationale for Benzamidine-Based Affinity Chromatography

Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad featuring a critical serine residue in the active site. They play pivotal roles in physiological processes ranging from digestion and blood coagulation to cellular signaling and immune responses. Their dysregulation is implicated in numerous pathologies, making them key targets for drug development.

Affinity chromatography provides an elegant and efficient method for the purification of these enzymes.[4] The technique relies on the principle of reversible, specific interaction between a target protein and a ligand immobilized on a solid support (resin). Benzamidine and its derivatives are potent competitive inhibitors of trypsin-like serine proteases.[5] They act as mimics of the natural substrate, arginine, binding reversibly to the S1 specificity pocket of the enzyme's active site.[5] This specific interaction forms the basis for their use as affinity ligands.

While p-aminobenzamidine is a commonly used ligand in commercial affinity media, 4-Iodo-benzamidine offers an alternative with potentially distinct interaction properties due to the substitution of an amino group with a more hydrophobic and electron-withdrawing iodine atom. This guide will focus on the practical application of 4-Iodo-benzamidine hydrochloride for this purpose.

The Mechanism of Interaction

The purification strategy is predicated on the specific and reversible binding of the benzamidine moiety to the active site of trypsin-like serine proteases.

  • Competitive Inhibition: 4-Iodo-benzamidine acts as a competitive inhibitor, binding to the enzyme's active site and preventing substrate binding. This interaction is non-covalent and reversible.

  • Specificity Pocket (S1): Trypsin-like serine proteases possess a deep S1 binding pocket with an aspartate residue at its base, which confers specificity for basic amino acids like arginine and lysine. The positively charged amidinium group of benzamidine forms a salt bridge with this aspartate residue, anchoring the ligand in the active site.

  • Hydrophobic Interactions: The phenyl ring of the benzamidine ligand engages in hydrophobic interactions with the side chains of amino acids lining the S1 pocket, further stabilizing the enzyme-ligand complex. The iodine atom in 4-Iodo-benzamidine may enhance these hydrophobic interactions compared to an amino group.

This strong, specific, and reversible binding allows for the capture of serine proteases on the affinity column, while other proteins in the sample pass through. The bound proteases can then be eluted by altering conditions to disrupt the interaction.

Preparation of 4-Iodo-benzamidine Affinity Resin

Currently, pre-made 4-Iodo-benzamidine affinity resins are not widely available. However, a skilled researcher can synthesize this material in the lab. The following protocol is based on the well-established cyanogen bromide (CNBr) activation chemistry for coupling ligands with primary amines to an agarose matrix. Since 4-Iodo-benzamidine itself lacks a primary amine suitable for direct coupling, a derivative or a multi-step synthesis approach would be necessary. For the purpose of this guide, we will outline a theoretical protocol assuming the use of a related starting material that can be converted to the desired ligand or coupled via a different chemistry if a suitable functional group is present on the 4-Iodo-benzamidine molecule. A more direct approach would be to use a resin pre-activated with a group that can react with the benzamidine structure, but CNBr activation remains a classic and illustrative example of ligand immobilization.

It is critical to note that Cyanogen Bromide (CNBr) is highly toxic and must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials
  • CNBr-activated Sepharose 4B or 4 Fast Flow (or similar agarose-based resin)

  • 4-Iodo-benzamidine hydrochloride

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffers:

    • Acidic Wash: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

    • Basic Wash: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Ice-cold 1 mM HCl

  • Sintered glass filter

  • Reaction vessel and rotator

Protocol for Resin Synthesis (Theoretical)

This protocol assumes a derivative of 4-Iodo-benzamidine with a primary amine is available for coupling.

  • Resin Hydration and Activation: a. Weigh the required amount of dry CNBr-activated Sepharose powder. For each gram of dry powder, approximately 3.5 mL of final gel volume is obtained.[6] b. Suspend the powder in ice-cold 1 mM HCl (using about 200 mL per gram of powder) and allow it to swell for 15-30 minutes on a sintered glass filter.[7] This step washes and preserves the activity of the CNBr-activated groups. c. Wash the swollen gel extensively with additional ice-cold 1 mM HCl.[7]

  • Ligand Coupling: a. Immediately transfer the washed and suction-dried gel to a solution of the amino-functionalized 4-Iodo-benzamidine derivative prepared in the Coupling Buffer. A typical ligand concentration is 5-10 mg per mL of gel. b. Mix the gel slurry gently on a rotator for 2 hours at room temperature or overnight at 4°C.[6]

  • Blocking Unreacted Sites: a. After coupling, collect the resin by filtration and transfer it to the Blocking Buffer. b. Incubate for 2-4 hours at room temperature or overnight at 4°C to block any remaining active sites on the resin, preventing non-specific binding.[6][7]

  • Washing the Resin: a. To remove non-covalently bound ligand and blocking agent, perform a series of alternating pH washes. b. Wash the resin with at least three cycles of the Basic Wash Buffer followed by the Acidic Wash Buffer.[6] c. Finally, equilibrate the resin with a neutral buffer (e.g., PBS) and store it in a solution containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.[3]

Diagram of Resin Synthesis Workflow

G cluster_prep Resin Preparation cluster_coupling Ligand Immobilization cluster_finish Finalization Swell Swell CNBr-activated Sepharose in 1 mM HCl Wash_HCl Wash with cold 1 mM HCl Swell->Wash_HCl Couple Incubate resin with ligand solution Wash_HCl->Couple Prepare_Ligand Dissolve 4-Iodo-benzamidine derivative in Coupling Buffer Prepare_Ligand->Couple Block Block unreacted sites with Ethanolamine/Tris Couple->Block Wash_Cycle Alternating pH washes (pH 8.0 and pH 4.0) Block->Wash_Cycle Store Store resin in 20% Ethanol at 4°C Wash_Cycle->Store

Caption: Workflow for the synthesis of 4-Iodo-benzamidine affinity resin.

Affinity Chromatography Protocol for Serine Protease Purification

This protocol provides a general framework for the purification of a target serine protease. Optimal conditions, especially buffer compositions and pH, may vary depending on the specific properties of the target protein and should be optimized accordingly.

Materials and Buffers
  • Chromatography Column: Appropriate size for the packed resin volume.

  • Peristaltic Pump or Chromatography System (e.g., ÄKTA™)

  • UV Detector (for monitoring protein elution at 280 nm)

  • Fraction Collector

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0.[1][8] The high salt concentration minimizes non-specific ionic interactions.[9][10]

  • Wash Buffer: Same as Binding Buffer.

  • Elution Buffers (choose one):

    • Low pH Elution: 50 mM Glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0.[8][9][11]

    • Competitive Elution: 20 mM p-aminobenzamidine or 0.5 M L-arginine in Binding Buffer.[9][12]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0 (for low pH elution).

  • Regeneration Buffers:

    • High pH Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5[1]

    • Low pH Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5[1]

  • Storage Solution: 20% Ethanol in 50 mM Sodium Acetate, pH 4.0.[3][4][13]

Step-by-Step Protocol
  • Column Packing and Equilibration: a. Pack the synthesized 4-Iodo-benzamidine resin into a suitable chromatography column according to the manufacturer's instructions. b. Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer until the UV absorbance at 280 nm and the pH of the effluent are stable and match the buffer.[8][9]

  • Sample Preparation and Loading: a. Prepare the sample by centrifugation or filtration (0.45 µm filter) to remove any particulate matter.[9] b. Ensure the sample is in a buffer compatible with the Binding Buffer (adjust pH and ionic strength if necessary). c. Apply the clarified sample to the equilibrated column at a recommended flow rate (e.g., 1 mL/min for a 1 mL column).[9]

  • Washing: a. After loading the entire sample, wash the column with 5-10 CV of Binding Buffer, or until the A280 reading returns to baseline.[8][9] This step removes unbound proteins.

  • Elution: a. Low pH Elution: i. Apply the Low pH Elution Buffer to the column. ii. Collect fractions into tubes pre-filled with Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 9.0 per mL of fraction) to immediately neutralize the low pH and prevent denaturation of the target protease.[9][13] iii. Monitor the A280 to identify the protein peak. b. Competitive Elution: i. Apply the Competitive Elution Buffer containing a competing agent like p-aminobenzamidine or L-arginine. ii. The competing agent will displace the target protease from the resin. iii. Note: Competitive elution buffers containing benzamidine derivatives will have a high A280 absorbance. Therefore, protein-containing fractions must be identified by other methods, such as activity assays or SDS-PAGE.[8][9][10]

  • Column Regeneration and Storage: a. After elution, regenerate the column to remove any tightly bound proteins and prepare it for subsequent runs. b. Wash the column with 3 CV of the High pH Buffer, followed by 3 CV of the Low pH Buffer. Repeat this cycle 2-3 times.[1] c. Re-equilibrate the column with 5-10 CV of Binding Buffer if it is to be used immediately. d. For long-term storage, wash the column with 5 CV of Storage Solution and store at 4°C.[3][4][13]

Diagram of Affinity Chromatography Workflow

G Start Start Equilibrate Equilibrate Column (5-10 CV Binding Buffer) Start->Equilibrate Load Load Clarified Sample Equilibrate->Load Wash Wash Unbound Proteins (5-10 CV Binding Buffer) Load->Wash Elute Elute Target Protease Wash->Elute Low_pH Low pH Elution (e.g., pH 2.0-3.0) Elute->Low_pH Method 1 Competitive Competitive Elution (e.g., Arginine) Elute->Competitive Method 2 Neutralize Neutralize Fractions Low_pH->Neutralize Analyze Analyze Fractions (SDS-PAGE, Activity Assay) Competitive->Analyze Neutralize->Analyze Regenerate Regenerate Column (Alternating pH) Analyze->Regenerate Store Store Column (20% Ethanol) Regenerate->Store End End Store->End

Caption: General workflow for serine protease purification via affinity chromatography.

Data Interpretation and Validation

The success of the purification should be validated by multiple methods:

  • SDS-PAGE: Analyze fractions from the flow-through, wash, and elution steps. A successful purification will show the target protein as a prominent band in the elution fractions, with a corresponding depletion from the flow-through.

  • Enzyme Activity Assays: Measure the specific activity of the protease in the elution fractions using a chromogenic or fluorogenic substrate. The specific activity should be significantly higher in the purified sample compared to the starting material.

  • Protein Quantification: Determine the protein concentration (e.g., via Bradford or BCA assay) in all fractions to calculate the yield and purification fold.

Quantitative Data Summary (Illustrative)
ParameterTypical Value (p-aminobenzamidine resin)Notes
Binding Capacity >35 mg trypsin / mL resin (high sub)[3]Capacity can be influenced by ligand density, flow rate, and target protein.
Binding Buffer pH 7.4 - 8.0[1][10]Optimal for most trypsin-like proteases.
Binding NaCl Conc. ≥ 0.5 M[1][8][10]Crucial for minimizing ionic interactions.
Elution pH 2.0 - 3.0[8][13]Effective but risks protein denaturation.
Competitive Eluent 20 mM p-aminobenzamidine[9][13]Specific, maintains neutral pH, but interferes with A280.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Binding of Target Protein - Incorrect binding buffer pH or ionic strength.- Target protein is inactive or denatured.- Low ligand density on the resin.- Verify pH and increase NaCl concentration to ≥ 0.5 M.- Perform an activity assay on the starting material.- Re-synthesize the resin or test its capacity with a known standard like trypsin.
High Non-Specific Binding - Insufficient NaCl in binding/wash buffers.- Hydrophobic interactions with the matrix/spacer arm.- Increase NaCl concentration in binding and wash buffers (up to 1.0 M).[1]- Add a non-ionic detergent (e.g., 0.1% Triton X-100) to the wash buffer.
Low Recovery of Target Protein - Elution conditions are too mild.- Protein precipitated on the column.- Irreversible binding or denaturation at low pH.- Decrease elution pH or increase concentration of competitive eluent.- Ensure rapid neutralization of low pH fractions.- Switch to competitive elution to maintain a constant, neutral pH.[8]
Eluted Protein has Low Activity - Denaturation due to harsh elution (low pH).- Co-elution of inhibitors.- Immediately neutralize fractions after low pH elution.- Use competitive elution as a milder alternative.- Consider adding a subsequent purification step (e.g., size exclusion chromatography).

Conclusion

4-Iodo-benzamidine hydrochloride serves as a potent and specific ligand for the affinity purification of serine proteases. By leveraging its function as a competitive inhibitor, researchers can achieve high-purity isolation of enzymes like trypsin and thrombin in a single chromatographic step. This guide provides the foundational knowledge and detailed protocols necessary for both the creation of a custom 4-Iodo-benzamidine affinity resin and its successful implementation in purification workflows. Through careful optimization of binding, washing, and elution conditions, this powerful technique can be tailored to a wide array of research and drug development applications.

References

  • Cytiva. (n.d.). Benzamidine Sepharose 6B.
  • Baker, J. R., & Johnson, J. M. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
  • Cytiva. (n.d.). HiTrap™ Benzamidine FF (high sub).
  • European Patent Office. (2021). Methods for purification of serine proteases (EP 3293175 B1).
  • G-Biosciences. (n.d.). p-Aminobenzamidine Agarose.
  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (low sub).
  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub).
  • Larsen, M. T., et al. (2019).
  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
  • Markwardt, F. (2005). Characterization of P-aminobenzamidine-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases.
  • Cytiva. (n.d.). Affinity chromatography - CNBr-activated Sepharose 4 Fast Flow.
  • Sigma-Aldrich. (n.d.). Coupling Protocol for Primary Amine of a Ligand.
  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub).
  • De-Simone, S. G., et al. (2005). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms.
  • Wiegand, T., et al. (2021).
  • Kido, H., et al. (1993). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 84(10), 1136-1142.
  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub).
  • Proteintech. (n.d.). AFFINITY-PURIFICATION OF ANTIBODIES VIA PROTEIN-COUPLED SEPHAROSE.

Sources

Application Notes and Protocols for the Experimental Use of 4-Iodo-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Serine Proteases with Substituted Benzamidines

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, from digestion and blood coagulation to immune responses and cellular signaling. Their dysregulation is implicated in numerous pathologies, including cancer, thrombosis, and inflammatory diseases, making them prime targets for therapeutic intervention and essential subjects of basic research.

Benzamidine is a well-established, reversible competitive inhibitor of trypsin-like serine proteases. It functions as an arginine mimetic, with its positively charged amidinium group forming a salt bridge with the key aspartate residue at the base of the enzyme's S1 specificity pocket.[1] 4-Iodo-benzamidine hydrochloride, the subject of this guide, is a halogenated derivative of this classic inhibitor. The introduction of an iodine atom at the 4-position of the phenyl ring significantly alters the molecule's physicochemical properties. This substitution increases hydrophobicity and introduces an electron-withdrawing group, which can modulate the inhibitor's binding affinity, selectivity, and potential for forming halogen bonds within the active site.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experiments using 4-Iodo-benzamidine hydrochloride. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and interpretable data.

Compound Properties, Handling, and Storage

Physicochemical Data
PropertyValue
Chemical Name 4-Iodo-benzamidine hydrochloride
CAS Number 134322-01-3[3]
Molecular Formula C₇H₇IN₂ · HCl
Molecular Weight 298.51 g/mol
Appearance White to off-white solid[4]
Storage Store at 2-8°C, desiccated, and protected from light.[4]
Safety and Handling

4-Iodo-benzamidine hydrochloride should be handled with care. It is classified as harmful if swallowed and is suspected of causing genetic defects.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat. Use a dust mask or work in a ventilated hood when handling the powder.[5]

  • Handling: Avoid dust formation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]

  • First Aid: In case of contact, flush skin or eyes with copious amounts of water.[6] If swallowed, rinse mouth with water and seek immediate medical attention.

Protocol: Stock Solution Preparation

Causality: Benzamidine and its derivatives can be prone to oxidation and hydrolysis in aqueous solutions.[8] Preparing fresh stock solutions is critical for ensuring consistent potency in your assays. If using an organic solvent like DMSO, be aware that residual amounts can have physiological effects in cell-based experiments.[9]

Materials:

  • 4-Iodo-benzamidine hydrochloride powder

  • Solvent of choice (e.g., anhydrous DMSO, ethanol, or sterile, nuclease-free water)[9]

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Solvent Choice:

    • For biochemical assays, anhydrous DMSO is recommended for high concentration stocks (e.g., 50-100 mM). Benzamidine is highly soluble in DMSO.[9][10]

    • For cell-based assays, consider preparing stocks in ethanol or directly in aqueous buffers/media to minimize solvent toxicity. Solubility in PBS (pH 7.2) is lower, approximately 3 mg/mL for the parent compound.[9]

  • Preparation:

    • Weigh the required amount of 4-Iodo-benzamidine hydrochloride powder in a sterile tube.

    • Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of solvent to 2.985 mg of powder).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required for aqueous solutions.

  • Storage:

    • It is strongly recommended to prepare solutions fresh for each experiment.[8]

    • If storage is necessary, prepare small, single-use aliquots and store them at -20°C or -80°C for no more than one month.[10] Avoid repeated freeze-thaw cycles.

Mechanism of Action: Competitive Inhibition

4-Iodo-benzamidine acts as a competitive inhibitor. It directly competes with the enzyme's natural substrate (which typically has an arginine or lysine residue at the P1 position) for binding to the active site. The positively charged amidine group is the key pharmacophore, electrostatically interacting with the negatively charged aspartate (Asp189 in trypsin) at the bottom of the S1 pocket, thus blocking substrate entry and preventing catalysis.

G cluster_0 Trypsin-like Serine Protease Active Site cluster_1 Ligands S1_pocket S1 Specificity Pocket Asp189 Asp189 (COO⁻) Substrate Substrate (Arginine Side Chain) Substrate->S1_pocket Binds to Catalyze Reaction Inhibitor 4-Iodo-benzamidine (Amidinium Group) Inhibitor->S1_pocket Competitively Binds to Inhibit Reaction

Caption: Competitive inhibition of a trypsin-like protease.

Application 1: Biochemical Characterization of Protease Inhibition

This section details the protocol for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of an inhibitor's potency.

Workflow for IC₅₀ Determination

G A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock) B Perform Serial Dilutions of 4-Iodo-benzamidine A->B C Set Up Plate Reactions (Enzyme + Inhibitor/Vehicle) B->C D Pre-incubate C->D E Initiate Reaction (Add Chromogenic Substrate) D->E F Kinetic Measurement (Read Absorbance Over Time) E->F G Calculate Initial Rates (V₀) F->G H Calculate % Inhibition vs. Control G->H I Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) H->I J Determine IC₅₀ Value (Non-linear Regression) I->J

Caption: Workflow for determining the IC₅₀ value.

Detailed Protocol: IC₅₀ Determination against Trypsin

Principle: This assay uses a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which is colorless. Upon cleavage by trypsin, it releases p-nitroaniline, a yellow product that can be quantified by measuring absorbance at ~405-410 nm. The rate of color development is proportional to enzyme activity.[11] A Standard Operating Protocol for enzyme inhibition assays provides a valuable framework for experimental design.[12]

Materials:

  • Bovine Trypsin (e.g., TPCK-treated to inactivate chymotrypsin)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • 4-Iodo-benzamidine hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Anhydrous DMSO

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Reagent Preparation:

  • Trypsin Stock (1 mg/mL): Dissolve trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to a working concentration (e.g., 1-10 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • BAPNA Substrate (10 mM): Dissolve BAPNA in DMSO. This is the stock solution. For the assay, dilute it in pre-warmed (37°C) Assay Buffer to a final working concentration (e.g., 0.5-1 mM).

  • Inhibitor Solutions: Prepare a 10 mM stock of 4-Iodo-benzamidine hydrochloride in DMSO. Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a range of concentrations. Then, dilute each of these concentrations 1:50 or 1:100 into the Assay Buffer. This intermediate dilution minimizes the final DMSO concentration in the well.

Assay Procedure:

  • Plate Setup: In a 96-well plate, add reagents as follows:

    • Blank Wells: 100 µL Assay Buffer.

    • Control Wells (100% Activity): 50 µL Assay Buffer + 50 µL Trypsin working solution.

    • Inhibitor Wells: 50 µL of each diluted inhibitor solution + 50 µL Trypsin working solution.

    • Note: Ensure the final concentration of DMSO is consistent across all wells (typically ≤1%) and does not affect enzyme activity.

  • Pre-incubation: Gently tap the plate to mix. Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of the pre-warmed BAPNA working solution to all wells to start the reaction. The total volume is now 200 µL.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Read the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

Data Analysis:

  • Calculate Reaction Rates: For each well, plot absorbance vs. time. Determine the initial velocity (V₀) from the slope of the linear portion of the curve (mOD/min).

  • Calculate Percent Inhibition: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)) * 100

  • Determine IC₅₀: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism or R. The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.

Application 2: Assessing Cellular Effects

Rationale: Many serine proteases are overexpressed in cancer and contribute to tumor growth, invasion, and metastasis. Inhibiting these proteases may offer a therapeutic strategy.[13] A cell viability assay is a fundamental first step to assess the cytotoxic or cytostatic potential of 4-Iodo-benzamidine.

Protocol: Cell Viability (MTT) Assay

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan, dissolved in a solubilizing agent, is proportional to the number of living cells.

Materials:

  • Human colon carcinoma cell line (e.g., HT-29) or another relevant line.

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Penicillin/Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-Iodo-benzamidine hydrochloride in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with the same final concentration of solvent, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours until purple precipitates are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

Data Analysis:

  • Calculate Percent Viability: % Viability = (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100

  • Plot Results: Plot % Viability against inhibitor concentration to visualize the dose-dependent effect on cell viability.

Application 3: Use in Protease Inhibitor Cocktails

Rationale: During cell lysis for protein extraction, endogenous proteases are released, which can rapidly degrade the proteins of interest. Adding protease inhibitors to the lysis buffer is essential to maintain protein integrity.[14] Benzamidine is a standard component of such "cocktails."[8]

Protocol Note: 4-Iodo-benzamidine hydrochloride can be used as a direct substitute for or in addition to standard benzamidine in lysis buffers.

  • Recommended Concentration: A final concentration of 1 mM is typically effective for general serine protease inhibition.[8]

  • Sample Lysis Buffer Recipe (for 10 mL):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% Triton X-100

    • 100 µL of a 100 mM stock of 4-Iodo-benzamidine hydrochloride (for a final concentration of 1 mM)

    • Add other protease inhibitors as needed (e.g., for cysteine, aspartic, and metalloproteases).

  • Important: Add the inhibitor to the buffer immediately before use, as its stability in aqueous solution is limited.

Comparative Inhibition Data

The following table provides context for the inhibitory activity of benzamidine derivatives against common serine proteases. Values for 4-Iodo-benzamidine should be determined experimentally but are expected to fall within a similar range.

InhibitorTarget ProteaseInhibition Constant (Kᵢ)
BenzamidineTrypsin35 µM[15][]
BenzamidinePlasmin350 µM[15][]
BenzamidineThrombin220 µM[15][]
4-AminobenzamidineHuman Kallikrein (hK1)146 µM[11]

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-Iodo-benzamidine hydrochloride.
  • Merck Millipore. (n.d.). Safety Data Sheet for Benzamidine, Hydrochloride.
  • Laura, R., & Bing, D. H. (1981). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

  • Nishiyama, Y., et al. (1992). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research, 83(7), 723-8. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]

  • Shapiro, A. B. (2015). Answer to "Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?". ResearchGate. [Link]

  • Aso, M., et al. (2015). The inhibitory effect of benzamidine as blocker on the protease activity of trypsin is enhanced by covalent conjugation with bioadhesive molecular glue. Scientific Reports, 5, 9996. [Link]

  • Sironi, M., & Cuzzocrea, S. (2025). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. [Link]

  • ASAP Discovery Consortium. (2025). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride?. [Link]

  • Sironi, M., & Cuzzocrea, S. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Fundamental & Clinical Pharmacology, 35(6), 1049-1065. [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]

  • GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
  • G-Biosciences. (n.d.). Enzyme Analysis. [Link]

  • Dosa, S., et al. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Bioorganic & Medicinal Chemistry, 20(21), 6489-505. [Link]

  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Oscarsson, S., et al. (2000). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. Journal of Chromatography A, 889(1-2), 49-56. [Link]

  • Juliano, M. A., et al. (2001). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. Brazilian Journal of Medical and Biological Research, 34(1), 81-87. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Iodo-benzamidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Iodobenzamidine Derivatives

4-Iodobenzamidine and its derivatives are valuable building blocks in medicinal chemistry and drug development. The presence of the iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the synthesis of a diverse library of compounds with potential therapeutic applications. The benzamidine moiety itself is a known pharmacophore, often interacting with serine proteases and other enzymes. Consequently, reliable and efficient synthetic routes to 4-iodobenzamidine hydrochloride are of significant interest to researchers in the pharmaceutical and biotechnology sectors.

This guide provides a detailed overview of the primary synthetic methodologies for preparing 4-iodobenzamidine hydrochloride, with a focus on the classic and widely utilized Pinner reaction. We will delve into the mechanistic underpinnings of this method, provide a step-by-step experimental protocol, and discuss alternative synthetic strategies.

Primary Synthetic Route: The Pinner Reaction

The Pinner reaction is a cornerstone of amidine synthesis, offering a reliable two-step process from a nitrile precursor.[1][2] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt.[3][4] This intermediate is then treated with ammonia to yield the desired amidine.[5]

Mechanism of the Pinner Reaction

The reaction proceeds in two main stages:

  • Formation of the Pinner Salt (Alkyl Imidate Hydrochloride): Anhydrous hydrogen chloride gas is bubbled through a solution of 4-iodobenzonitrile in an anhydrous alcohol (typically ethanol). The nitrile nitrogen is protonated, activating the carbon atom for nucleophilic attack by the alcohol. This results in the formation of the ethyl 4-iodobenzimidate hydrochloride salt. The use of anhydrous conditions is crucial to prevent the hydrolysis of the Pinner salt to an ester.[2]

  • Ammonolysis of the Pinner Salt: The isolated Pinner salt is then dissolved in a suitable solvent, and anhydrous ammonia is introduced. The ammonia displaces the ethoxy group of the imidate to form the 4-iodobenzamidine, which is then protonated by the ammonium chloride present to yield the final hydrochloride salt.

Experimental Workflow for the Pinner Reaction

cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_purification Step 3: Purification A 4-Iodobenzonitrile in Anhydrous Ethanol B Bubble Dry HCl Gas at 0-5 °C A->B C Stir at Room Temperature B->C D Precipitation and Isolation of Ethyl 4-Iodobenzimidate HCl C->D E Suspend Pinner Salt in Anhydrous Ethanol D->E Intermediate Product F Bubble Dry NH3 Gas E->F G Stir and Monitor Reaction F->G H Isolation of 4-Iodobenzamidine HCl G->H I Recrystallization from Ethanol/Ether H->I Crude Product J Drying under Vacuum I->J K Characterization (NMR, MS, MP) J->K

Caption: Workflow for the synthesis of 4-Iodobenzamidine HCl via the Pinner Reaction.

Detailed Protocol for the Pinner Reaction

Materials:

  • 4-Iodobenzonitrile[6]

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride Gas

  • Dry Ammonia Gas

  • Anhydrous Diethyl Ether

Step 1: Synthesis of Ethyl 4-Iodobenzimidate Hydrochloride (Pinner Salt)

  • Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet.

  • In the flask, dissolve 10.0 g of 4-iodobenzonitrile in 50 mL of anhydrous ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Continue the addition of HCl until the solution is saturated and a white precipitate of the Pinner salt begins to form.

  • Seal the flask and stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC for the disappearance of the starting nitrile.

  • The Pinner salt will precipitate out of the solution. Collect the solid by filtration, wash with anhydrous diethyl ether to remove any unreacted starting material, and dry under vacuum.

Step 2: Synthesis of 4-Iodobenzamidine Hydrochloride

  • Suspend the dried ethyl 4-iodobenzimidate hydrochloride in 100 mL of anhydrous ethanol in a flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the suspension in an ice bath.

  • Bubble dry ammonia gas through the stirred suspension for 1-2 hours.

  • After the addition of ammonia is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • The product, 4-iodobenzamidine hydrochloride, will precipitate from the solution.

  • Collect the white solid by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum to yield 4-iodobenzamidine hydrochloride.

Purification:

  • The crude product can be recrystallized from ethanol or a mixture of ethanol and diethyl ether to obtain a product of high purity.

Characterization:

  • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Alternative Synthetic Methodologies

While the Pinner reaction is a robust and widely used method, other approaches for the synthesis of benzamidine derivatives exist. These can be advantageous in certain situations, such as when milder reaction conditions are required or for the synthesis of N-substituted derivatives.

Catalytic Conversion of Nitriles

Recent advancements have led to the development of catalytic methods for the synthesis of amidines from nitriles. These methods often offer greener and more efficient alternatives to classical approaches.

  • Copper-Catalyzed Amination: Aromatic nitriles can react with amines in the presence of a copper catalyst, such as CuCl, and a base like Cs₂CO₃ to form N-substituted benzamidines.[7][8] This method is particularly useful for the synthesis of derivatives with specific substitutions on the amidine nitrogen.

  • Lewis Acid Catalysis: Lewis acids like AlCl₃ and ZnCl₂ can activate the nitrile group towards nucleophilic attack by an amine.[7]

  • Ytterbium Amide Catalysis: The addition of amines to nitriles can be catalyzed by ytterbium amides, providing monosubstituted N-arylamidines in good yields under solvent-free conditions.[9]

Hydrogenation of Benzamidoximes

This method involves a two-step process starting from the corresponding benzonitrile:

  • Formation of Benzamidoxime: The benzonitrile derivative reacts with hydroxylamine hydrochloride to form the corresponding benzamidoxime.

  • Hydrogenation: The benzamidoxime is then reduced via catalytic hydrogenation (e.g., using a nano-metal catalyst or Raney Ni) to yield the benzamidine.[10]

Direct Ammonolysis of Nitriles

Aromatic nitriles can be converted directly to the corresponding amidine hydrochlorides by heating with ammonium chloride and ammonia in an autoclave under pressure.[11] This method, however, often requires high temperatures and pressures.

Comparison of Synthetic Methods

MethodStarting MaterialsKey ReagentsConditionsAdvantagesDisadvantages
Pinner Reaction 4-Iodobenzonitrile, AlcoholAnhydrous HCl, Anhydrous NH₃Low to ambient temperatureWell-established, reliable, good yieldsRequires handling of corrosive and toxic gases
Copper-Catalyzed Amination 4-Iodobenzonitrile, AmineCuCl, Base (e.g., Cs₂CO₃)Elevated temperature (e.g., 100 °C)Good for N-substituted derivativesRequires catalyst and ligand, higher temperatures
Hydrogenation of Benzamidoximes 4-IodobenzonitrileHydroxylamine HCl, H₂/CatalystMulti-step, variable conditionsAvoids corrosive gasesTwo-step process, potential for side reactions
Direct Ammonolysis 4-IodobenzonitrileNH₄Cl, NH₃High temperature and pressureOne-step processHarsh reaction conditions, requires specialized equipment

Safety and Handling

  • 4-Iodobenzonitrile: This compound is a solid and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Anhydrous Hydrogen Chloride and Ammonia: These are corrosive and toxic gases. They should be handled with extreme caution in a fume hood using appropriate gas handling equipment. Ensure that the reaction setup is secure and that there are no leaks.

  • Solvents: Anhydrous ethanol and diethyl ether are flammable. Work away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these syntheses.

Conclusion

The synthesis of 4-iodobenzamidine hydrochloride is most commonly and reliably achieved through the Pinner reaction, a classic method that remains highly relevant in modern organic synthesis. This guide has provided a detailed, step-by-step protocol for this procedure, along with an overview of alternative methods that may be suitable for specific applications or for the synthesis of more complex derivatives. By understanding the principles and practical aspects of these synthetic routes, researchers can confidently prepare 4-iodobenzamidine hydrochloride as a key intermediate for their drug discovery and development programs.

References

  • CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.
  • Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum. Available at: [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. Available at: [Link]

  • US6204385B1 - Process for preparing amidines - Google Patents.
  • Synthesis of amidines - Organic Chemistry Portal. Available at: [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. Available at: [Link]

  • Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity | Request PDF - ResearchGate. Available at: [Link]

  • Pinner Reaction | NROChemistry. Available at: [Link]

  • CA1238922A - Process for the preparation of benzamidine derivatives having an antimicrobial activity - Google Patents.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - NIH. Available at: [Link]

  • Pinner reaction - Wikipedia. Available at: [Link]

  • Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Publishing. Available at: [Link]

  • (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. Available at: [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. Available at: [Link]

  • Pinner Reaction - Organic Chemistry Portal. Available at: [Link]

  • 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem. Available at: [Link]

  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. Available at: [Link]

  • Synthesis of 2-Iodobenzamide Derivatives - BUET. Available at: [Link]

  • CN105330568A - Preparation method for p-aminobenzamidine hydrochloride - Google Patents.
  • Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - MDPI. Available at: [Link]

Sources

4-Iodo-benzamidine hydrochloride as a tool for enzyme kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-Iodo-benzamidine Hydrochloride: A Precision Tool for Probing Enzyme Kinetics

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Iodo-benzamidine hydrochloride stands as a critical tool in the study of enzyme kinetics, particularly for the family of trypsin-like serine proteases. As a potent, reversible, and competitive inhibitor, it serves as an invaluable molecular probe for elucidating catalytic mechanisms, characterizing active site topographies, and validating enzymatic assays. This guide provides a senior application scientist's perspective on the mechanistic basis of 4-Iodo-benzamidine's inhibitory action and delivers detailed, field-proven protocols for its application in determining key kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Scientific Foundation: Mechanism of Inhibition

4-Iodo-benzamidine belongs to the benzamidine class of compounds, which are renowned as reversible inhibitors of serine proteases that exhibit specificity for cleaving peptide bonds after positively charged amino acid residues like arginine or lysine.[1]

1.1. The Principle of Competitive Inhibition

The inhibitory power of 4-Iodo-benzamidine stems from its structural mimicry of the side chains of arginine and lysine. The key interaction is governed by its positively charged amidinium group, which forms a salt bridge with a conserved negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the enzyme's S1 specificity pocket.[1][2] This high-affinity interaction allows the inhibitor to occupy the active site, thereby preventing the binding of the natural substrate.

The presence of the iodine atom at the 4-position of the benzene ring contributes significantly to the binding affinity through hydrophobic interactions with the sides of the S1 pocket.[3][4] This halogen substitution enhances the compound's potency compared to unsubstituted benzamidine. Because the inhibitor and substrate compete for the same binding site, the inhibition is reversible and can be overcome by increasing the substrate concentration.[5][6]

1.2. Target Enzyme Classes

4-Iodo-benzamidine and its analogs are effective inhibitors of a range of trypsin-like serine proteases, which are pivotal in numerous physiological and pathological processes.[2] Key targets include:

  • Trypsin: A digestive enzyme crucial for protein breakdown.[5][7]

  • Thrombin: A key enzyme in the blood coagulation cascade.[1][3]

  • Plasmin: The primary enzyme responsible for fibrinolysis (clot dissolution).[7]

  • Factor Xa: A critical component of the coagulation cascade.[5]

  • Urokinase Plasminogen Activator (uPA): Involved in tissue remodeling and cancer metastasis.[5]

Competitive_Inhibition cluster_0 Scenario 1: No Inhibitor cluster_1 Scenario 2: With Competitive Inhibitor E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) S Substrate (S) ES->E - S (k-1) P Product (P) ES->P + E (k_cat) E2 Free Enzyme (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E2->EI + I (Ki) I Inhibitor (I) (4-Iodo-benzamidine) EI->E2 - I

Caption: Mechanism of competitive inhibition by 4-Iodo-benzamidine.

Applications in Kinetic Analysis

The predictable, competitive mechanism of 4-Iodo-benzamidine makes it an exemplary tool for:

  • Active Site Titration: To determine the concentration of active enzyme in a preparation.

  • Mechanism Validation: To confirm that a novel enzyme is a trypsin-like serine protease.

  • Assay Development: As a positive control for inhibition in high-throughput screening (HTS) campaigns.

  • Structure-Activity Relationship (SAR) Studies: As a reference compound when evaluating newly synthesized inhibitors.

  • Affinity Chromatography: Immobilized benzamidine derivatives are widely used to purify trypsin-like proteases from complex biological samples.[1]

Experimental Protocols: A Step-by-Step Guide

Scientific integrity demands that protocols be self-validating. The following workflows are designed to ensure robust and reproducible data generation.

3.1. Prerequisite: Reagent Preparation & Handling

Accuracy begins with proper reagent preparation.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 8.0 at 25°C.

    • Causality: Tris provides pH stability. NaCl mimics physiological ionic strength. CaCl₂ is essential for the stability and optimal activity of many serine proteases like trypsin.

  • Enzyme Stock (e.g., Trypsin): Prepare a 1 mg/mL stock solution in 1 mM HCl. Aliquot and store at -80°C.

    • Causality: The acidic pH prevents autolysis, ensuring the enzyme remains inactive until diluted into the assay buffer.

  • Substrate Stock (e.g., BAPNA): Prepare a 10 mM stock solution of Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride in DMSO. Store in aliquots at -20°C, protected from light.

    • Causality: BAPNA is a chromogenic substrate; its cleavage by trypsin releases p-nitroaniline, which can be monitored spectrophotometrically at ~405-410 nm.[6]

  • Inhibitor Stock (4-Iodo-benzamidine HCl): Prepare a 10 mM stock solution in deionized water. The compound is readily soluble in water.[1] Store in aliquots at -20°C.

3.2. Protocol 1: Determination of the Inhibition Constant (Kᵢ)

The Kᵢ is the true dissociation constant of the enzyme-inhibitor complex and is a more fundamental measure of inhibitor potency than the IC₅₀. Its determination requires first establishing the enzyme's Michaelis-Menten constant (Kₘ) for the substrate.

G cluster_A Part A: Determine Km of Substrate cluster_B Part B: Determine Ki of Inhibitor A1 Prepare serial dilutions of Substrate (e.g., BAPNA) A2 Add fixed concentration of Enzyme (e.g., Trypsin) A1->A2 A3 Measure initial velocity (V₀) at each substrate concentration (Absorbance at 405 nm over time) A2->A3 A4 Plot V₀ vs. [Substrate] and fit to Michaelis-Menten equation A3->A4 A5 Calculate Km and Vmax A4->A5 B1 Select multiple fixed concentrations of 4-Iodo-benzamidine (e.g., 0.5x, 1x, 2x expected Ki) B2 For each inhibitor concentration, repeat substrate titration (from Part A) B1->B2 B3 Measure initial velocities (V₀) B2->B3 B4 Generate multiple Michaelis-Menten plots (one for each inhibitor concentration) B3->B4 B5 Globally fit data to competitive inhibition model or use Lineweaver-Burk plot B4->B5 B6 Calculate Ki B5->B6

Caption: Experimental workflow for determining the inhibition constant (Kᵢ).

Methodology:

  • Part A - Kₘ Determination:

    • Design a 96-well plate layout. In triplicate, add 50 µL of Assay Buffer to each well.

    • Add 25 µL of varying concentrations of BAPNA substrate to achieve final concentrations from ~0.1x Kₘ to 10x Kₘ (a typical starting range is 0.05 mM to 2 mM).

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of a pre-diluted enzyme solution (e.g., 5 µg/mL final concentration).

    • Immediately place the plate in a microplate reader set to 25°C and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

    • Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time curve.

    • Plot V₀ against substrate concentration [S] and fit the data using non-linear regression to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

  • Part B - Kᵢ Determination:

    • Prepare at least three different fixed concentrations of 4-Iodo-benzamidine hydrochloride. The concentrations should bracket the expected Kᵢ (e.g., 10 µM, 20 µM, 40 µM).

    • For each fixed inhibitor concentration, repeat the entire substrate titration experiment as described in Part A. The inhibitor should be added to the buffer/substrate mix before the enzyme is added.

    • Calculate the initial velocities for all conditions.

    • Data Analysis:

      • Method 1 (Non-linear Regression - Recommended): Globally fit all data sets (V₀ vs. [S] at different inhibitor concentrations [I]) to the competitive inhibition equation: V₀ = (Vₘₐₓ * [S]) / ([S] + Kₘ * (1 + [I]/Kᵢ)) This method provides the most accurate determination of Kᵢ.

      • Method 2 (Lineweaver-Burk Plot): Plot 1/V₀ vs. 1/[S] for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis. The apparent Kₘ (Kₘ,ₐₚₚ) for each inhibitor concentration can be determined from the x-intercept (-1/Kₘ,ₐₚₚ). A secondary plot of Kₘ,ₐₚₚ vs. [I] will yield a straight line with a slope of Kₘ/Kᵢ and a y-intercept of Kₘ, from which Kᵢ can be calculated.

3.3. Protocol 2: Determination of IC₅₀

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8][9] It is dependent on the substrate concentration used in the assay.

Methodology:

  • Plate Setup: In a 96-well plate, add 50 µL of Assay Buffer to each well (in triplicate).

  • Inhibitor Titration: Prepare a serial dilution of 4-Iodo-benzamidine HCl. Add 12.5 µL of each inhibitor concentration to the appropriate wells. For control wells (0% inhibition), add 12.5 µL of deionized water.

  • Substrate Addition: Add 12.5 µL of BAPNA substrate to all wells to achieve a fixed final concentration, typically equal to the Kₘ value determined previously.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the pre-diluted enzyme solution to all wells.

  • Measurement: Immediately measure the reaction kinetics as described in Protocol 1 (Part A, step 5).

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration using the formula: % Inhibition = (1 - (Vᵢ / V₀)) * 100 where Vᵢ is the velocity with inhibitor and V₀ is the velocity of the uninhibited control.

    • Plot % Inhibition vs. the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ value.

  • Converting IC₅₀ to Kᵢ (Cheng-Prusoff Equation): For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ value using the following equation: Kᵢ = IC₅₀ / (1 + ([S]/Kₘ)) where [S] is the substrate concentration used in the IC₅₀ assay and Kₘ is the Michaelis-Menten constant.

Data Presentation & Interpretation

Organizing data into clear tables is essential for analysis and reporting.

Table 1: Representative Inhibition Data for Benzamidine Analogs against Serine Proteases

CompoundEnzymeKᵢ (µM)Source
BenzamidineTrypsin21 - 35[5][7]
BenzamidinePlasmin350[7]
BenzamidineThrombin220[7]
BenzamidineuPA97[5]
BenzamidineFactor Xa110[5]
BenzamidineHuman Tissue Kallikrein (hK1)1098 ± 91[10]
4-AminobenzamidineHuman Tissue Kallikrein (hK1)146 ± 10[10]

Note: Data for 4-Iodo-benzamidine specifically can vary by publication and experimental conditions. The values for related benzamidines illustrate the typical potency range. A lower Kᵢ value signifies a more potent inhibitor.

Troubleshooting & Scientific Considerations

  • Enzyme Inactivity: Ensure proper storage conditions and avoid repeated freeze-thaw cycles. Use fresh dilutions for each experiment.

  • Inhibitor Solubility: While 4-Iodo-benzamidine HCl is water-soluble, always visually inspect stock solutions for precipitation.

  • Assay Linearity: Ensure initial velocities are calculated from the true linear phase of the reaction. If the reaction proceeds too quickly, reduce the enzyme concentration. The total absorbance should ideally not exceed 1.0 to remain within the linear range of the spectrophotometer.[11]

  • Controls are Critical: Always include "no enzyme" controls to check for substrate auto-hydrolysis and "no inhibitor" controls to establish the 100% activity level.

References

  • Markwardt, F., et al. (1968). Inhibition of four human serine proteases by substituted benzamidines. PubMed. Available at: [Link]

  • MEROPS - The Peptidase Database. Small-molecule inhibitor: benzamidine. Available at: [Link]

  • AdooQ Bioscience. Benzamidine hydrochloride | serine proteases inhibitor. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available at: [Link]

  • Cytiva. (2020). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Affinity Chromatography Handbook. Available at: [Link]

  • El-Dorry, H. A., et al. (1984). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. PubMed. Available at: [Link]

  • Gupta, S. P., et al. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. PubMed. Available at: [Link]

  • Woon, J. Y., et al. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC - NIH. Available at: [Link]

  • Bertin Bioreagent. Benzamidine (hydrochloride). Available at: [Link]

  • Wikipedia. Enzyme kinetics. Available at: [Link]

  • Georg-August-Universität Göttingen. (2016). Protocol for Extracellular Enzyme Assays. Available at: [Link]

  • Wikipedia. Serine protease. Available at: [Link]

  • University of California, San Diego. Enzyme Assay Protocol. Available at: [Link]

  • Patsnap. Synthesis method of benzamidine hydrochloride.
  • Porta, E. O. J., & Kales, K. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. Available at: [Link]

  • Zhang, Y., et al. (2007). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. PubMed. Available at: [Link]

  • ResearchGate. Determination of IC50 values based on dose response plots of fractional velocity. Available at: [Link]

  • Re-Lling, L. L., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. Available at: [Link]

  • Gholami, M., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. PMC - NIH. Available at: [Link]

  • Mollica, A., et al. (2005). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. PMC - NIH. Available at: [Link]

  • Taylor & Francis Online. IC50 – Knowledge and References. Available at: [Link]

  • Sebaugh, J. L. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed. Available at: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Iodo-benzamidine Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Iodo-benzamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common solubility challenges encountered during experimental work. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your research.

Core Compound Properties

A quick reference for the essential specifications of 4-Iodo-benzamidine hydrochloride.

PropertyValueSource(s)
CAS Number 134322-01-3[1]
Appearance White to off-white solid[2]
Purity Typically ≥98%[1]
Storage 2-8°C, sealed, away from moisture and light[2]

Frequently Asked Questions (FAQs) & Solubility Guide

This section addresses the most common questions and issues regarding the dissolution of 4-Iodo-benzamidine hydrochloride.

Q1: What is the recommended starting solvent for 4-Iodo-benzamidine hydrochloride?

A1: The optimal solvent choice depends on your target concentration and final application.

  • For High-Concentration Stock Solutions (e.g., >10 mM): We strongly recommend using an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[3] These solvents can typically dissolve the compound at high concentrations. A stock solution in DMSO is a standard and reliable starting point for most biological assays.

  • For Direct Aqueous Dissolution: Direct dissolution in aqueous buffers (e.g., PBS) is possible, but typically at lower concentrations. For the parent compound, benzamidine hydrochloride, the solubility in PBS (pH 7.2) is approximately 3 mg/mL.[3] While 4-Iodo-benzamidine hydrochloride is expected to have different solubility, this provides a useful reference point. Direct aqueous dissolution is suitable for applications where organic solvents are prohibited.

Q2: I'm struggling to dissolve 4-Iodo-benzamidine hydrochloride directly in my aqueous buffer. What steps can I take?

A2: This is a frequent challenge. The hydrochloride salt form is intended to enhance aqueous solubility, but several factors can impede dissolution. Follow this systematic troubleshooting workflow.

G start Start: Undissolved compound in aqueous buffer check_ph Step 1: Verify Buffer pH Is pH ≤ 7.5? start->check_ph adjust_ph Adjust pH downwards with dilute HCl. Re-evaluate solubility. check_ph->adjust_ph No (pH > 7.5) warm Step 2: Apply Gentle Heat Warm to 37-50°C with agitation. check_ph->warm Yes adjust_ph->check_ph sonicate Step 3: Use Mechanical Agitation Sonicate or vortex vigorously. warm->sonicate Still undissolved success Success: Compound Dissolved warm->success Dissolved stock_prep Step 4: Use Organic Co-Solvent Prepare a concentrated stock in DMSO, then dilute into buffer. sonicate->stock_prep Still undissolved sonicate->success Dissolved stock_prep->success Success fail Issue Persists: Re-evaluate concentration or buffer choice. stock_prep->fail Precipitates (See Q3)

Sources

Technical Support Center: Optimizing 4-Iodo-benzamidine Hydrochloride in Serine Protease Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of 4-Iodo-benzamidine hydrochloride in various assays. Our goal is to empower you with the scientific rationale behind experimental design and troubleshooting steps, ensuring the integrity and success of your research.

I. Foundational Knowledge: Understanding 4-Iodo-benzamidine

4-Iodo-benzamidine is a derivative of benzamidine, a well-known competitive inhibitor of trypsin and other serine proteases.[1][2] The benzamidine moiety mimics the side chain of arginine, allowing it to bind reversibly to the active site of these enzymes, thus preventing substrate binding and catalysis.[3] The addition of the iodine atom can influence its binding affinity and provides a site for further chemical modification if desired.

It is typically supplied as a hydrochloride salt, which is a white, water-soluble solid, enhancing its ease of use in aqueous buffer systems.[1][4] Proper storage is crucial for maintaining its stability; it should be kept in a tightly sealed container at 2-8°C, protected from moisture and light.[5]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter when using 4-Iodo-benzamidine hydrochloride in your assays.

Issue 1: High Background Signal in the Assay

A high background signal can mask the true enzymatic activity and reduce the sensitivity of your assay.[6] This is often observed as high absorbance or fluorescence values in your negative control wells (no enzyme or no substrate).

Possible Causes & Recommended Solutions:

  • Contaminated Reagents: Buffers or substrate solutions may be contaminated.[6]

    • Solution: Prepare fresh reagents, using high-purity water and sterile techniques. Filter-sterilize your buffers if necessary.

  • Sub-optimal Blocking: In plate-based assays like ELISA, insufficient blocking can lead to non-specific binding of reagents to the plate surface.[6]

    • Solution: Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. The addition of a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking and wash buffers can also be beneficial.[6]

  • Inadequate Washing: Residual unbound reagents can contribute to a high background.[6]

    • Solution: Increase the number of wash steps or the volume of wash buffer used. Introducing a short soaking step (e.g., 30 seconds) during each wash can improve washing efficiency.[6]

  • Light-Sensitive Substrates: Some chromogenic or fluorogenic substrates are sensitive to light and can degrade over time, leading to a high background.[7]

    • Solution: Protect your substrate from light by wrapping the container in foil and perform incubations in the dark.[7]

Issue 2: No or Weak Inhibition Observed

Seeing little to no inhibitory effect from 4-Iodo-benzamidine hydrochloride can be perplexing. This troubleshooting workflow can help identify the root cause.

digraph "Troubleshooting_Weak_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Troubleshooting workflow for weak inhibition.

Detailed Steps:

  • Verify Inhibitor Concentration: Incorrect calculations or pipetting errors are common sources of error.[7] Double-check your stock solution concentration and dilution calculations.

  • Confirm Enzyme Activity: Ensure your enzyme is active. Run a positive control with the enzyme and substrate but no inhibitor. If the enzyme activity is low, the inhibitory effect may not be apparent.[8]

  • Review Pre-incubation Time: For competitive inhibitors, pre-incubation of the enzyme with the inhibitor before adding the substrate can be crucial. A short pre-incubation time may not be sufficient for the inhibitor to bind to the enzyme's active site. Experiment with different pre-incubation times (e.g., 15, 30, and 60 minutes).

  • Assess Inhibitor Solubility: While the hydrochloride salt is generally water-soluble, high concentrations in certain buffers may lead to precipitation. Visually inspect your solutions for any signs of precipitation.

  • Evaluate Inhibitor Purity and Integrity: Ensure the inhibitor has been stored correctly and has not degraded. If in doubt, use a fresh vial or lot of the compound.

Issue 3: Assay Interference

Assay interference can arise from various sources, leading to either falsely elevated or reduced measurements of enzymatic activity.[9][10]

Potential Sources of Interference & Mitigation Strategies:

  • Chemical Reactivity: Some compounds can react directly with assay components, such as the substrate or cofactors, leading to a false signal.[11]

    • Mitigation: Run a control where the inhibitor is incubated with the substrate in the absence of the enzyme. A change in signal indicates a direct reaction.

  • Off-Target Effects: At high concentrations, some inhibitors may interact with other components in the assay, leading to non-specific effects.[12][13]

    • Mitigation: Titrate the inhibitor concentration to find the lowest effective concentration. If using a complex biological sample, consider purifying the target enzyme to reduce the chances of off-target interactions.

  • Sample Matrix Effects: Components in your sample (e.g., lipids, other proteins) can interfere with the assay.[9]

    • Mitigation: If possible, dilute your sample to minimize the concentration of interfering substances.[14] Alternatively, dialysis or desalting can be used to remove small molecule interferents.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 4-Iodo-benzamidine hydrochloride in an assay?

A1: The optimal concentration is highly dependent on the specific enzyme and the assay conditions. A good starting point is to perform a dose-response experiment. Based on the known inhibition constants (Ki) of the parent compound, benzamidine, for various serine proteases (e.g., 35 µM for trypsin, 350 µM for plasmin, and 220 µM for thrombin), you can plan your concentration range.[15][16] A typical starting range for a dose-response curve could be from 1 nM to 1 mM.

Q2: How do I determine the inhibition constant (Ki) for 4-Iodo-benzamidine hydrochloride against my enzyme of interest?

A2: The Ki value is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, the Ki can be determined by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations. The data is then globally fitted to the Michaelis-Menten equation for competitive inhibition. A common method involves creating a Dixon plot or using non-linear regression analysis of the velocity data.[17]

Q3: Can I use 4-Iodo-benzamidine hydrochloride in cell-based assays?

A3: While 4-Iodo-benzamidine hydrochloride is primarily used in biochemical assays with purified enzymes, it can potentially be used in cell-based assays. However, considerations such as cell permeability, potential cytotoxicity, and off-target effects within the complex cellular environment need to be carefully evaluated.[12] A preliminary cytotoxicity assay (e.g., MTT or LDH assay) is recommended to determine a non-toxic concentration range.

Q4: How should I prepare and store stock solutions of 4-Iodo-benzamidine hydrochloride?

A4: Prepare a concentrated stock solution in a suitable solvent. While it is soluble in water, preparing a stock in an organic solvent like DMSO or ethanol and then diluting it into your aqueous assay buffer is a common practice.[15] Aliquot the stock solution into single-use vials and store at -20°C to minimize freeze-thaw cycles.[18] Aqueous solutions are not recommended for long-term storage.[15]

Q5: My standard curve is not linear. What should I do?

A5: A non-linear standard curve can be due to several factors.[8][14]

  • Incorrect Axis Scale: For enzyme kinetics, it is often appropriate to use a logarithmic scale for the x-axis (inhibitor concentration) when plotting dose-response curves.[8]

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.[7]

  • Inappropriate Curve Fitting Model: A simple linear regression may not be suitable. For dose-response curves, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) model is often more appropriate.[7]

IV. Experimental Protocols

Protocol 1: Determining the IC50 of 4-Iodo-benzamidine Hydrochloride

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50%.

Materials:

  • Purified serine protease

  • Appropriate fluorogenic or chromogenic substrate

  • Assay buffer (e.g., Tris-HCl or PBS at the optimal pH for the enzyme)

  • 4-Iodo-benzamidine hydrochloride

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of 4-Iodo-benzamidine hydrochloride: Start with a high concentration (e.g., 1 mM) and perform 1:10 serial dilutions in the assay buffer to cover a wide concentration range.

  • Add the inhibitor to the microplate: Pipette a small volume (e.g., 10 µL) of each inhibitor dilution into the wells of the 96-well plate. Include a "no inhibitor" control.

  • Add the enzyme: Add a fixed concentration of the enzyme to each well (e.g., 80 µL).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the substrate to each well to start the reaction (e.g., 10 µL).

  • Measure the reaction rate: Immediately place the plate in a microplate reader and measure the change in fluorescence or absorbance over time.

  • Data Analysis: Plot the reaction rate as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

digraph "IC50_Determination_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Workflow for IC50 determination.

V. References

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. Retrieved from [Link]

  • Bitesize Bio. (2022, May 14). Troubleshooting a Faulty ELISA. Retrieved from [Link]

  • Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]

  • Merck. (n.d.). Benzamidine, Hydrochloride - CAS 1670-14-0 - Calbiochem | 199001. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization experiments for biocatalytic N‐chlorination of benzamidine.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trypsin inhibition by benzamidine-conjugated molecular glues. PMC. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride?. Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of four human serine proteases by substituted benzamidines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. NIH. Retrieved from [Link]

  • YouTube. (2023, March 6). Finding the dissociation constant ki for a competitive inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. PubMed. Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Enzyme assays for high-throughput screening. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interferences in Immunoassay. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Interference by Contrast Agents in Biochemical Assays. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. PubMed. Retrieved from [Link]

  • ResearchGate. (2017, April 10). (PDF) Analytical Interference by Contrast Agents in Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, July 17). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. Retrieved from [Link]

  • MDPI. (2022, February 3). Improved Enzymatic Assay and Inhibition Analysis of Redox Membranotropic Enzymes, AtGALDH and TcGAL, Using a Reversed Micellar System. Retrieved from [Link]

Sources

Technical Support Center: 4-Iodo-benzamidine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the effective use and storage of 4-Iodo-benzamidine hydrochloride solutions. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

Introduction: Understanding the Stability of 4-Iodo-benzamidine Hydrochloride

4-Iodo-benzamidine hydrochloride is a valuable molecule in various research applications, including as a fragment for screening in drug discovery and as an inhibitor of certain enzymes.[1][2] As with many benzamidine derivatives, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. The primary challenges to the stability of 4-Iodo-benzamidine hydrochloride in solution are hydrolysis and potential photodegradation. This guide will walk you through the key factors influencing its stability and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of 4-Iodo-benzamidine hydrochloride degradation in solution?

The two main degradation pathways for 4-Iodo-benzamidine hydrochloride in solution are hydrolysis and photodegradation .

  • Hydrolysis: This is the most significant degradation pathway for benzamidine derivatives in aqueous solutions.[3] The amidine functional group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding benzamide (4-Iodo-benzamide) and ammonia. The rate of hydrolysis is highly dependent on the pH of the solution.[4][5]

  • Photodegradation: Aromatic iodides can be sensitive to light, particularly UV radiation.[6][7] The carbon-iodine bond can be cleaved upon exposure to light, leading to the formation of radical species and subsequent degradation products. This can result in the loss of the iodine atom (deiodination) and the formation of other byproducts.[6]

Q2: How does pH affect the stability of my 4-Iodo-benzamidine hydrochloride solution?

The pH of your aqueous solution is the most critical factor influencing the rate of hydrolysis.[3]

  • Acidic to Neutral pH (pH < 7): In acidic to neutral conditions, the benzamidine group is protonated, forming the benzamidinium ion. This protonated form is significantly more stable and less susceptible to nucleophilic attack by water.

  • Basic pH (pH > 7): As the pH increases, the concentration of the unprotonated, more reactive benzamidine base form rises. This unprotonated form is readily attacked by hydroxide ions, leading to rapid hydrolysis.[4][5][8] Studies on unsubstituted benzamidinium have shown a dramatic decrease in half-life as the pH increases from 9 to 13.[4][9][10]

Recommendation: To minimize hydrolysis, prepare and maintain your 4-Iodo-benzamidine hydrochloride solutions in a buffer system that is acidic to neutral (ideally pH 5-7). Avoid alkaline conditions.

Visualizing Degradation: Hydrolysis Pathway

Below is a diagram illustrating the pH-dependent hydrolysis of 4-Iodo-benzamidine.

G cluster_0 Acidic/Neutral pH cluster_1 Basic pH Stable 4-Iodo-benzamidinium Ion (Protonated & More Stable) Unstable 4-Iodo-benzamidine (Unprotonated & Reactive) Stable->Unstable Deprotonation (Increasing pH) Unstable->Stable Protonation (Decreasing pH) Product 4-Iodo-benzamide + NH₃ Unstable->Product Rapid Hydrolysis Hydroxide OH⁻ (Hydroxide Ion)

Caption: pH-dependent equilibrium and hydrolysis of 4-Iodo-benzamidine.

Q3: I've noticed a change in the color/clarity of my solution. What does this indicate?

A change in the appearance of your 4-Iodo-benzamidine hydrochloride solution, such as discoloration (e.g., turning yellow or brown) or the formation of a precipitate, is a strong indicator of degradation.

  • Discoloration: This can be a sign of photodegradation, where light exposure may lead to the formation of colored byproducts, potentially involving elemental iodine.

  • Precipitation: The primary degradation product of hydrolysis, 4-Iodo-benzamide, is significantly less soluble in aqueous solutions than the parent hydrochloride salt. Therefore, the formation of a precipitate often indicates that substantial hydrolysis has occurred.

Troubleshooting: If you observe these changes, it is highly recommended to discard the solution and prepare a fresh batch to ensure the accuracy of your experimental results.

Q4: What are the best practices for preparing and storing 4-Iodo-benzamidine hydrochloride solutions?

To maximize the shelf-life of your solutions, adhere to the following guidelines:

Table 1: Recommended Solvents and Storage Conditions

SolventRecommended UseShort-Term Storage (≤ 24 hours)Long-Term Storage
Aqueous Buffers (pH 5-7) For immediate use in biological assays.2-8°C, protected from light.Not recommended. Prepare fresh.
DMSO or DMF For preparing concentrated stock solutions.Room temperature, protected from light.-20°C or -80°C in small aliquots.
Ethanol For preparing stock solutions.Room temperature, protected from light.-20°C or -80°C in small aliquots.

Key Recommendations:

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents to prepare your stock solutions.

  • Protect from Light: Store all solutions, both stock and working solutions, in amber vials or wrap containers with aluminum foil to prevent photodegradation.[11]

  • Inert Gas: For long-term storage of stock solutions in organic solvents, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.[12]

  • Aliquoting: Freeze stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[13]

Experimental Workflow: Solution Preparation and Storage

G start Start: Solid 4-Iodo-benzamidine HCl stock Prepare Concentrated Stock in DMSO, DMF, or Ethanol start->stock aliquot Aliquot into single-use tubes stock->aliquot store_stock Store at -20°C or -80°C Protected from light aliquot->store_stock working Prepare Working Solution in Aqueous Buffer (pH 5-7) aliquot->working Dilute use Use Immediately in Experiment working->use store_working Store at 2-8°C, protected from light (Max 24 hours) working->store_working

Caption: Recommended workflow for preparing and storing solutions.

Q5: How can I detect and quantify the degradation of my 4-Iodo-benzamidine hydrochloride solution?

For quantitative analysis of the stability of your solution, High-Performance Liquid Chromatography (HPLC) is the recommended method.[14][15]

Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water to maintain an acidic pH.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Detection: A photodiode array (PDA) detector is ideal for monitoring the parent compound and any degradation products, as they will likely have different UV spectra. Monitor at a wavelength where 4-Iodo-benzamidine has strong absorbance.

  • Forced Degradation Study: To confirm that your HPLC method is "stability-indicating," you should perform a forced degradation study.[16][17] This involves intentionally degrading a sample of 4-Iodo-benzamidine hydrochloride under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal). The goal is to demonstrate that your HPLC method can separate the intact drug from its degradation products.

  • Analysis: Inject your stored solution and a freshly prepared standard. Compare the peak area of the 4-Iodo-benzamidine in your sample to the standard to determine the extent of degradation. The appearance of new peaks, particularly one corresponding to 4-Iodo-benzamide, confirms degradation.

References

  • Yu, L., Cullen, D., Morshedi, M., Coote, M. L., & White, N. G. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(20), 14095–14102. [Link]

  • Yu, L., Cullen, D., Morshedi, M., Coote, M., & White, N. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link]

  • Yu, L., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ANU Open Research. [Link]

  • ACS Publications. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry. [Link]

  • Flinders University. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. [Link]

  • Wang, C., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Science of The Total Environment, 869, 161838. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • PubMed. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. [Link]

  • National Institutes of Health. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. [Link]

  • PubMed. (2006). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. [Link]

  • ResearchGate. (2025). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. [Link]

  • SLS. (n.d.). Benzamidine hydrochloride hydr | B6506-25G | SIGMA-ALDRICH. [Link]

  • Nanyang Technological University. (n.d.). Investigating the photodegradation mechanism and effects of excess iodide on the photostability of all-inorganic lead halide perovskite. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • Universidade de Lisboa. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. [Link]

  • SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. [Link]

  • Merck. (n.d.). Benzamidine, Hydrochloride - CAS 1670-14-0 - Calbiochem. [Link]

  • ACS Publications. (n.d.). Journal of Chemical Education. [Link]

  • LCGC International. (n.d.). Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]

  • Organic Syntheses. (n.d.). acetamidine hydrochloride. [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Impurities and Degradation Products/Causes for m -Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]

Sources

improving the stability of 4-Iodo-benzamidine hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Stability in Aqueous Buffer Systems

Welcome to the technical support hub for 4-Iodo-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound in experimental buffers. As a potent inhibitor of serine proteases, maintaining the structural integrity of 4-Iodo-benzamidine hydrochloride is paramount for reproducible and accurate results. This document provides in-depth explanations, troubleshooting workflows, and validated protocols to ensure the optimal performance of your molecule.

Section 1: Frequently Asked Questions (FAQs)

Here are answers to the most common questions we receive regarding the stability of 4-Iodo-benzamidine hydrochloride solutions.

Q1: My 4-Iodo-benzamidine hydrochloride solution has turned slightly yellow/brown. Is it still usable?

A slight discoloration often indicates the formation of elemental iodine (I₂) due to the degradation of the compound, potentially through oxidation or photolysis.[1] While a very faint color change might not significantly impact potency in short-term experiments, it is a clear sign of instability. For sensitive assays or long-term studies, we strongly recommend preparing a fresh solution from solid stock.

Q2: What is the primary cause of degradation in aqueous buffers?

The most significant degradation pathway for benzamidine derivatives in aqueous solution is hydrolysis of the amidine group, which is highly dependent on pH and temperature.[2] This process converts the amidine to an amide (4-Iodo-benzamide), rendering it inactive as a protease inhibitor. A secondary concern is the potential for de-iodination, especially under reducing conditions or upon exposure to light.

Q3: What is the optimal pH range for my buffer?

4-Iodo-benzamidine hydrochloride is most stable in acidic to neutral conditions (pH 4-7). Stability decreases dramatically in basic conditions (pH > 8) due to the increased rate of hydrolysis.[2] The protonated benzamidinium ion, prevalent at lower pH, is less susceptible to nucleophilic attack by water or hydroxide ions.

Q4: How long can I store my prepared buffer solution?

We do not recommend storing aqueous solutions for more than one day.[3] For optimal results, solutions should be prepared fresh from a solid, desiccated stock before each experiment.[4] If short-term storage is unavoidable, keep the solution at 2-8°C in a tightly sealed, light-protected vial for no longer than 24 hours.

Q5: Can I freeze my stock solution?

While freezing can slow degradation, the stability of frozen aliquots is not well-established and may be variable.[4] If you must freeze solutions, use degassed, sterile-filtered buffers, flash-freeze aliquots in an inert atmosphere (e.g., argon or nitrogen), and store them at -80°C. Avoid repeated freeze-thaw cycles.

Section 2: Understanding the Chemistry of Degradation

The stability of 4-Iodo-benzamidine is governed by two primary chemical vulnerabilities: the amidine functional group and the carbon-iodine bond.

  • Hydrolysis of the Amidine Group : This is the most common degradation pathway in aqueous solutions. The central carbon of the amidine group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This reaction is significantly accelerated at higher pH and temperatures, leading to the formation of the inactive 4-Iodo-benzamide and ammonia.[2]

  • De-iodination of the Aromatic Ring : The carbon-iodine bond can be cleaved under certain conditions. This is a concern because the resulting molecule, benzamidine, has a different inhibitory profile.[5] Factors that can promote de-iodination include:

    • Photolysis : Exposure to UV or even ambient light can provide the energy to break the C-I bond.[1]

    • Reductive Environments : The presence of reducing agents in the buffer or sample can lead to reductive de-halogenation.[6]

    • Heat : Elevated temperatures can increase the rate of de-iodination.[1]

Below is a diagram illustrating the primary degradation pathways.

G cluster_main 4-Iodo-benzamidine HCl (Active Inhibitor) cluster_products Degradation Products A 4-Iodo-benzamidine HCl B 4-Iodo-benzamide (Inactive) A->B  Hydrolysis (High pH, Temp) C Benzamidine (Altered Activity) A->C  De-iodination (Light, Reducing Agents, Heat)

Figure 1. Primary degradation pathways for 4-Iodo-benzamidine hydrochloride.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common stability issues encountered during your experiments.

ObservationPotential Cause(s)Recommended Actions & Explanations
Loss of Inhibitory Activity 1. Hydrolysis: The amidine group has degraded to an inactive amide. This is the most likely cause, especially if the solution is old or was prepared at a high pH. 2. Precipitation: The compound may have precipitated out of solution if its solubility limit was exceeded.1. Prepare Fresh Solution: Discard the old solution and prepare a new one immediately before use.[3][4] 2. Verify pH: Ensure your final buffer pH is within the optimal 4-7 range. 3. Check Solubility: The solubility of benzamidine derivatives is limited in some buffers like PBS (approx. 3 mg/mL).[3][5] If you need a higher concentration, consider making a concentrated stock in water or DMSO and diluting it into your final buffer.
Solution Discoloration (Yellow/Brown) 1. Photodegradation: Exposure to light has caused de-iodination and the formation of elemental iodine. 2. Oxidation: The compound is sensitive to oxidation, which can be accelerated by impurities in the buffer or exposure to air.[4]1. Protect from Light: Store solid compound and prepared solutions in amber vials or wrap containers in aluminum foil.[7] 2. Use Degassed Buffers: Purge your buffer with an inert gas (nitrogen or argon) before dissolving the compound to remove dissolved oxygen.[4] 3. Prepare Fresh: Discoloration is a definitive sign of degradation; a fresh solution is required.
Unexpected Peaks in HPLC/LC-MS 1. Degradation Products: New peaks corresponding to 4-Iodo-benzamide or Benzamidine are present. 2. Buffer Reactivity: A component of your buffer (e.g., a primary amine like Tris) may be reacting with the compound.1. Run a Forced Degradation Study: Use the protocol in Section 4.3 to identify the retention times of expected degradation products. 2. Choose an Inert Buffer: Opt for buffers that are less likely to react, such as phosphate, citrate, or MES, instead of amine-based buffers like Tris, especially for long-term studies.
Precipitate Forms in Solution 1. Low Solubility: The concentration is too high for the chosen buffer system. 2. pH Shift: The pH of the solution may have shifted upon addition of the hydrochloride salt, reducing its solubility. 3. Salting Out: High salt concentrations in the buffer can decrease the solubility of the compound.1. Confirm Solubility Limits: Check the solubility of the compound in your specific buffer system (e.g., ~3 mg/mL in PBS pH 7.2).[3] 2. Adjust pH After Dissolving: Re-verify and adjust the pH of the solution after the compound has been fully dissolved. 3. Prepare a Concentrated Stock: Dissolve the compound in a solvent where it is more soluble (e.g., water at 50 mg/mL, DMSO at 25 mg/mL) and then dilute into the final buffer.[2][5]

Section 4: Experimental Protocols

These protocols provide step-by-step instructions for preparing solutions and assessing stability.

Protocol 4.1: Preparation of a Stabilized Working Solution

This protocol minimizes degradation during preparation for immediate use.

  • Buffer Preparation: Prepare your desired buffer (e.g., 100 mM Sodium Phosphate) using high-purity water.

  • Degas the Buffer: Place the buffer in a sonicator bath under vacuum for 15-20 minutes, or bubble argon or nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen. This is a critical step to prevent oxidative degradation.[4]

  • Weigh Compound: In a separate, sterile amber tube, weigh out the required amount of solid 4-Iodo-benzamidine hydrochloride. Solid compound should be stored desiccated and protected from light.[7]

  • Dissolution: Add the degassed buffer to the solid and vortex until fully dissolved. Gentle heating or sonication may be used if necessary, but do not overheat.

  • pH Verification: Check the pH of the final solution and adjust carefully to your target pH (ideally between 4 and 7) using dilute HCl or NaOH.

  • Final Preparation: Sterile filter the solution through a 0.22 µm filter if required for your application. Use the solution immediately.

G cluster_prep Solution Preparation Workflow A 1. Prepare Buffer B 2. Degas Buffer (Remove O₂) A->B D 4. Dissolve Solid in Degassed Buffer B->D C 3. Weigh Solid Compound (Use Amber Tube) C->D E 5. Verify & Adjust pH (Target: 4-7) D->E F 6. Use Immediately E->F

Figure 2. Workflow for preparing a stabilized 4-Iodo-benzamidine HCl solution.
Protocol 4.2: Stability-Indicating HPLC-UV Method

This method can be used to quantify the parent compound and separate it from its primary degradation products.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm.[8]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare standards of 4-Iodo-benzamidine hydrochloride and, if available, its potential degradants (4-Iodo-benzamide, Benzamidine) in the mobile phase.

    • Generate a calibration curve for the parent compound (e.g., 1-100 µg/mL).

    • Prepare your experimental samples by diluting them into the mobile phase.

    • Inject standards and samples. The parent compound should be well-resolved from any degradation products.

Protocol 4.3: Performing a Forced Degradation Study

This study helps identify potential degradation pathways and confirms the specificity of your analytical method.[8][9]

  • Prepare Stock: Prepare a 1 mg/mL stock solution of 4-Iodo-benzamidine hydrochloride in water.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute for HPLC analysis.[8]

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute for HPLC analysis.[8]

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.[10]

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[9] Dilute for HPLC analysis.

  • Thermal Degradation: Store a vial of the stock solution at 80°C for 24 hours. Cool and dilute for HPLC analysis.

  • Analysis: Analyze all stressed samples by the HPLC-UV method (Protocol 4.2) alongside an unstressed control sample. Compare chromatograms to identify and quantify degradation products.

Section 5: Data Summary

The following table provides general guidance for buffer selection and storage to maximize the stability of 4-Iodo-benzamidine hydrochloride.

Buffer SystemRecommended pHTemperatureMax Recommended Use-By TimeComments
Sodium Phosphate 5.0 - 7.22-8°C< 24 hoursA good, non-reactive choice for general use. Ensure buffer is degassed.
Sodium Citrate 4.0 - 6.02-8°C< 24 hoursExcellent choice for maintaining an acidic pH where the compound is most stable.
MES 5.5 - 6.72-8°C< 24 hoursA common "Good's" buffer that is suitable for many biological assays.
PBS (Phosphate-Buffered Saline) 7.2 - 7.42-8°C< 8 hours Widely used but be aware of limited solubility (~3 mg/mL) and the slightly basic pH which reduces stability over time.[2][3] Always prepare fresh.
Tris, HEPES 7.0 - 8.02-8°C< 4 hours Use with caution. The amine groups in these buffers can potentially be reactive. The higher pH range significantly reduces stability. Not recommended unless required by the assay.

References

  • Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. [Link]

  • Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH. [Link]

  • Gladysz, J. A., et al. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds. Semantic Scholar. [Link]

  • Deresa, B., et al. (2025). Recent Advances in Stability of Iodine in Iodized Salt. International Journal of Scientific Research and Engineering Development. [Link]

  • Studies on the stability of iodine compounds in iodized salt. National Center for Biotechnology Information (PMC). [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa Scholar. [Link]

  • Zwiener, C. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]

  • Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. PubMed. [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (PMC). [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. JETIR. [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University. [Link]

  • Lee, C. H., et al. (2014). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. National Center for Biotechnology Information (PMC). [Link]

Sources

Technical Support Center: Synthesis of 4-Iodo-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Iodo-benzamidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. 4-Iodo-benzamidine is a valuable building block in medicinal chemistry, often utilized in the development of protease inhibitors and other therapeutic agents.

This guide provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights. We will explore the common challenges encountered during the synthesis, focusing on the widely used Pinner reaction pathway, and offer practical solutions to overcome them.

Synthesis Overview: The Pinner Reaction Pathway

The most prevalent and reliable method for synthesizing 4-Iodo-benzamidine hydrochloride begins with 4-Iodobenzonitrile. The process involves two primary stages:

  • Pinner Reaction: The nitrile group of 4-Iodobenzonitrile is reacted with an alcohol (typically ethanol) under anhydrous acidic conditions (using hydrogen chloride gas) to form the corresponding imidate salt, known as a Pinner salt.

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia to replace the ethoxy group, forming the final amidine hydrochloride product.

G cluster_0 Stage 1: Pinner Reaction cluster_1 Stage 2: Ammonolysis A 4-Iodobenzonitrile B Ethyl 4-Iodobenzimidate HCl (Pinner Salt) A->B + Anhydrous EtOH + Dry HCl Gas C 4-Iodo-benzamidine HCl (Final Product) B->C + Ammonolysis (e.g., NH3 in EtOH)

Caption: Overall workflow for the synthesis of 4-Iodo-benzamidine HCl.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 4-Iodo-benzamidine hydrochloride?

The most established method is the two-step Pinner reaction, which involves the acid-catalyzed addition of an alcohol to 4-iodobenzonitrile to form an imidate hydrochloride (Pinner salt), followed by ammonolysis to yield the desired amidine.[1][2] This classical method is widely applied in organic synthesis for preparing amidines.[2]

Q2: Why are anhydrous (dry) conditions so critical during the first step (Pinner reaction)?

Anhydrous conditions are paramount because the reaction intermediates and the Pinner salt product are extremely sensitive to moisture.[2] Water is detrimental to the reaction; it can act as a nucleophile, attacking the activated nitrilium cation or hydrolyzing the resulting imidate salt to form the corresponding ester (ethyl 4-iodobenzoate) as an undesired byproduct.[3] This significantly reduces the yield of the target compound.

Q3: What are the primary safety precautions I should take during this synthesis?

  • Hydrogen Chloride (HCl) Gas: Dry HCl gas is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.[3]

  • Pressure: The reaction of nitriles with ammonia can be conducted under pressure, requiring an autoclave and appropriate safety measures.[4]

  • Moisture Sensitivity: Reagents like dry HCl and the Pinner salt intermediate are moisture-sensitive.[5][6] Handle them under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[5][6]

Q4: How should I properly store the final product, 4-Iodo-benzamidine hydrochloride?

The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It is hygroscopic and may be sensitive to light.[6][8] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[7]

Q5: My final product has a yellowish tint. Is this an issue, and how can I purify it?

While the pure compound is a white to off-white solid, a yellow tint often indicates the presence of impurities.[7] Purification can be achieved through recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol, followed by treatment with activated carbon to remove colored impurities.[4] After filtering the hot solution, the pure product crystallizes upon cooling.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, categorized by reaction stage.

Stage 1: Pinner Reaction (4-Iodobenzonitrile → Ethyl 4-Iodobenzimidate HCl)

Problem: The reaction is sluggish or fails to start, with starting material recovered.

  • Possible Cause 1: Insufficient Acid Catalyst. The Pinner reaction requires a strong acid to protonate the nitrile, forming a highly reactive nitrilium cation.[3] If the concentration of HCl is too low, this activation step will not occur efficiently.

    • Solution: Ensure that dry HCl gas is bubbled through the anhydrous alcohol solution until it is fully saturated. The reaction vessel should be cooled during this process (e.g., in an ice-salt bath) to maximize HCl dissolution and prevent side reactions.[9] Alternatively, commercially available solutions of HCl in anhydrous solvents like dioxane or cyclopentyl methyl ether (CPME) can be used for better control.[3]

  • Possible Cause 2: Presence of Water. Trace amounts of water will compete with the alcohol as a nucleophile, leading to the formation of 4-iodobenzamide or hydrolysis of the product.[3]

    • Solution: Use freshly distilled, anhydrous alcohol. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon before use. Use of molecular sieves in the reaction can also help scavenge residual moisture.

G cluster_0 Troubleshooting: Pinner Reaction Failure Start Problem: Reaction Fails to Start Check_HCl Is HCl concentration sufficiently high? Start->Check_HCl Check_H2O Are conditions strictly anhydrous? Check_HCl->Check_H2O Yes Action_HCl Solution: Saturate anhydrous alcohol with dry HCl gas. Check_HCl->Action_HCl No Action_H2O Solution: Use oven-dried glassware and anhydrous solvents. Check_H2O->Action_H2O No

Caption: Logic diagram for troubleshooting a failed Pinner reaction.

Problem: A significant amount of 4-Iodobenzamide forms as a byproduct.

  • Possible Cause: Thermal Instability of the Pinner Salt. Imidate hydrochlorides are thermodynamically unstable and can rearrange or decompose, especially at elevated temperatures.[1][2] This, combined with any trace moisture, can lead to the formation of the corresponding amide.

    • Solution: Maintain strict temperature control throughout the reaction. The initial addition of HCl gas should be done at low temperatures (0°C or below).[2] Allow the reaction to proceed at a controlled temperature (e.g., letting it slowly warm to room temperature and stand for several hours or days) rather than applying heat, which can promote side reactions.[9]

Problem: The intermediate imidate salt (Pinner salt) is oily or fails to precipitate.

  • Possible Cause: Sub-optimal Solvent or Concentration. The Pinner salt may have some solubility in the alcoholic reaction medium, preventing efficient precipitation, especially if the reaction is too dilute.

    • Solution: After the reaction is judged to be complete, the addition of a non-polar, anhydrous solvent like diethyl ether can often induce the precipitation of the Pinner salt.[9] Ensure the reaction is run at a reasonable concentration to favor crystallization. If an oil forms, try cooling the mixture further and scratching the inside of the flask with a glass rod to initiate crystallization.

Stage 2: Ammonolysis (Imidate Salt → 4-Iodo-benzamidine HCl)

Problem: Low yield of the final 4-Iodo-benzamidine hydrochloride.

  • Possible Cause 1: Incomplete Ammonolysis. The conversion of the imidate to the amidine can be slow and is an equilibrium-driven process.

    • Solution: Use a significant excess of ammonia. This is typically achieved by using a saturated solution of ammonia in an anhydrous alcohol (e.g., ethanol).[10] Grinding the crystalline Pinner salt into a fine powder before adding it to the ammonia solution can increase the surface area and reaction rate.[9] The reaction may require stirring for an extended period (e.g., 24-48 hours) at room temperature to proceed to completion.[9][10]

  • Possible Cause 2: Hydrolysis of the Imidate Salt. If the isolated Pinner salt was not thoroughly dried, or if the ammonia solution contains water, the imidate will hydrolyze to an ester, which will not convert to the amidine under these conditions.

    • Solution: Ensure the Pinner salt is filtered and dried under vacuum to remove all residual solvent and HCl before proceeding to the ammonolysis step. Prepare the alcoholic ammonia solution using anhydrous alcohol and dry ammonia gas.

Problem: The final product is heavily contaminated with ammonium chloride (NH₄Cl).

  • Possible Cause: Co-precipitation of Byproduct. Ammonium chloride is a stoichiometric byproduct of the ammonolysis reaction. Due to its ionic nature, it can easily co-precipitate with the desired amidine hydrochloride salt, especially during solvent removal.

    • Solution: Purification is necessary. The most effective method is recrystallization. 4-Iodo-benzamidine hydrochloride and ammonium chloride have different solubility profiles in solvents like ethanol. Dissolving the crude mixture in a minimum of hot ethanol and allowing it to cool slowly will often yield crystals of the purified product, leaving the more soluble NH₄Cl in the mother liquor.[4] A second purification approach involves washing the crude solid with a solvent in which the product has minimal solubility but NH₄Cl is more soluble.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 4-Iodobenzimidate Hydrochloride

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: Oven-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future liquid level, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂).

  • Reagents: Allow the flask to cool to room temperature under a stream of dry argon or nitrogen. Add 4-Iodobenzonitrile (e.g., 11.45 g, 0.05 mol) and anhydrous ethanol (e.g., 2.9 mL, 0.05 mol).[11]

  • HCl Addition: Cool the flask in an ice-salt bath to between -10°C and 0°C. Bubble a steady stream of dry hydrogen chloride gas through the stirred solution. Continue the addition until the solution is saturated and a significant amount of precipitate has formed (typically requires 1.1 to 1.2 equivalents of HCl).

  • Reaction: Seal the flask and allow it to stand at a cool temperature (e.g., in a refrigerator at ~4°C) for 48-72 hours, or until a solid mass of crystals has formed.[9]

  • Isolation: Break up the solid crystalline mass. Quickly filter the solid under suction, minimizing exposure to atmospheric moisture. Wash the crystals with a small amount of cold, anhydrous diethyl ether. Dry the isolated Pinner salt under high vacuum to obtain the intermediate, Ethyl 4-Iodobenzimidate hydrochloride.

Protocol 2: Synthesis of 4-Iodo-benzamidine Hydrochloride
  • Preparation: Prepare a solution of ~10% anhydrous ammonia in absolute ethanol by bubbling dry ammonia gas through cooled ethanol.

  • Reaction: In a dry flask, suspend the finely ground Ethyl 4-Iodobenzimidate hydrochloride (from the previous step) in the ethanolic ammonia solution (using a generous excess of ammonia, e.g., 5-10 equivalents).

  • Stirring: Seal the flask and stir the suspension vigorously at room temperature for 24-48 hours. During this time, the starting solid will gradually dissolve, and a new precipitate (a mixture of the product and ammonium chloride) will form.[9]

  • Isolation: Filter the solid precipitate by suction. The filtrate can be concentrated to yield a second crop of crude product.

  • Purification: Combine the crude solids. Dissolve the material in a minimum amount of boiling ethanol. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through celite to remove the charcoal. Allow the clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Final Product: Collect the white crystalline product by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Table 1: Troubleshooting Summary
Stage Problem Primary Cause(s) Recommended Solution(s)
Pinner Reaction No reaction / Low conversionInsufficient HCl catalyst; Presence of waterSaturate with dry HCl gas; Use oven-dried glassware and anhydrous alcohol.
Formation of amide byproductThermal instability of intermediate; Trace moistureMaintain strict low-temperature control (0°C or below during HCl addition).
Oily product / Fails to precipitateReaction too dilute; Sub-optimal solventAdd an anhydrous non-polar co-solvent (e.g., diethyl ether) to induce precipitation.
Ammonolysis Low yield of final productIncomplete reaction; Hydrolysis of imidateUse a large excess of anhydrous ammonia solution; Ensure Pinner salt is completely dry.
Product contaminated with NH₄ClCo-precipitation of byproductRecrystallize the crude product from a suitable solvent like ethanol.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions. Benchchem.
  • Fisher Scientific. (2009). Safety Data Sheet - Benzamidine hydrochloride. Fisher Scientific.
  • Fisher Scientific. (2014).
  • ChemicalBook. 4-IODO-BENZAMIDINE HYDROCHLORIDE CAS#: 134322-01-3. ChemicalBook.
  • Cayman Chemical. (2022). Product Information - Benzamidine (hydrochloride). Cayman Chemical.
  • Cayman Chemical. Benzamidine (hydrochloride) (CAS Number: 1670-14-0). Cayman Chemical.
  • Prabhakar, P., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH.
  • Wikipedia. Pinner reaction. Wikipedia.
  • J&K Scientific. (2025). Pinner Reaction. J&K Scientific.
  • Sigma-Aldrich. Benzamidine, Hydrochloride. Sigma-Aldrich.
  • Schmalz, H.-G., & Böttcher, T. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
  • NROChemistry. Pinner Reaction. NROChemistry.
  • Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal.
  • Eureka | Patsnap. Synthesis method of benzamidine hydrochloride.
  • Apollo Scientific. (2023).
  • Sigma-Aldrich. 4-Iodobenzonitrile 97%. Sigma-Aldrich.
  • ChemicalBook. Benzamidine hydrochloride synthesis. ChemicalBook.
  • ChemicalBook. 4-Iodobenzonitrile synthesis. ChemicalBook.
  • Google Patents. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride.
  • Organic Syntheses. Acetamidine hydrochloride. Organic Syntheses Procedure.
  • Wang, Y., et al.
  • El-Kholy, A. A., & El-Shazly, S. A. (1947). The ammonolysis of ethyl iodide by liquid ammonia. Journal of the American Chemical Society.
  • Sigma-Aldrich. 4-Iodobenzonitrile 97%. Sigma-Aldrich.

Sources

how to avoid off-target effects of 4-Iodo-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Iodo-benzamidine Hydrochloride

A Guide to Ensuring On-Target Specificity in Your Experiments

Frequently Asked Questions (FAQs)

Q1: What is 4-Iodo-benzamidine hydrochloride and what is its primary mechanism of action?

4-Iodo-benzamidine hydrochloride belongs to the benzamidine class of chemical compounds.[1] Benzamidines are well-established as reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases.[1][2] The benzamidine group mimics the structure of arginine, allowing it to bind to the active site of these proteases and prevent substrate binding.[3] Therefore, 4-Iodo-benzamidine hydrochloride is presumed to function primarily as a serine protease inhibitor, although its exact target profile may vary. It is crucial for researchers to experimentally validate its activity on their specific target of interest.

Q2: What are "off-target effects" and why are they a concern with inhibitors like 4-Iodo-benzamidine hydrochloride?

Off-target effects occur when a pharmacological inhibitor binds to and modulates the activity of proteins other than its intended target.[4] This is a significant concern because such unintended interactions can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target when it is actually caused by the modulation of an off-target protein.[5] For a competitive inhibitor like 4-Iodo-benzamidine, off-targets are often other enzymes with structurally similar active sites, such as different members of the serine protease family.[2]

Q3: At what concentration should I start my experiments to minimize off-target risks?

If the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) for your target is known from the literature, a good starting point is 5 to 10 times this value to ensure complete inhibition. However, if these values are unknown, or to confirm the optimal concentration in your specific assay, it is essential to perform a dose-response curve analysis. This will allow you to identify the lowest possible concentration that elicits the maximal desired effect, as excessively high concentrations are more likely to induce off-target binding.[6]

Troubleshooting Guide: Interpreting Unexpected Results

This section addresses common issues that may indicate the presence of off-target effects.

Observed Problem (Symptom) Potential Cause (Diagnosis) Recommended Action (Solution)
The observed phenotype is inconsistent with the known function of the target protein. The inhibitor may be acting on an alternative target or pathway.Validate the inhibitor's mechanism of action using an orthogonal approach, such as a structurally different inhibitor for the same target or genetic knockdown of the target.[7][8]
The dose-response curve is not a standard sigmoidal shape (e.g., U-shaped or biphasic). This can indicate complex pharmacology, including the engagement of multiple targets with different affinities or feedback loop activation at different concentrations.[9]Carefully analyze the curve to identify different phases of activity. Consider if low-dose effects differ from high-dose effects. Test the inhibitor in a system where the primary target is absent (e.g., knockout cells) to isolate off-target responses.[9][10]
Significant effects are only observed at very high inhibitor concentrations (e.g., >100x IC₅₀). The inhibitor may have low potency for the intended target in your system, or the observed effect is due to low-affinity binding to one or more off-targets.Re-evaluate the IC₅₀ in your specific assay. Perform a selectivity screen against related proteins to identify potential off-targets.[11] Use the lowest concentration that produces a maximal effect.
The experimental results cannot be replicated using siRNA/shRNA or CRISPR-mediated knockout of the target gene. This is a strong indicator of an off-target effect. Genetic methods are highly specific and provide a "gold standard" for target validation.[12] A discrepancy suggests the inhibitor's effect is independent of the intended target.Trust the genetic data. The inhibitor is likely not suitable for concluding target-specific function. Use the inhibitor's structure to search for other potential binding partners and consider screening alternative, more specific inhibitors.

Experimental Design for Ensuring Specificity

Proactive experimental design is the most effective way to prevent and identify off-target effects. The following workflows and protocols are essential for validating the on-target activity of 4-Iodo-benzamidine hydrochloride.

Workflow for Validating Inhibitor Specificity

This diagram illustrates the logical progression for confirming that an observed biological effect is due to the specific inhibition of the intended target.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Specificity Testing cluster_2 Phase 3: Gold-Standard Validation A Step 1: Initial Experiment Observe phenotype with inhibitor B Step 2: Dose-Response Curve Determine EC50/IC50 and optimal concentration A->B Quantify Effect C Step 3: Selectivity Profiling Test against a panel of related enzymes B->C Establish Potency D Step 4: Negative Control Compound Use a structurally similar, inactive analog C->D Compare Profiles E Step 5: Genetic Validation Use target knockout/knockdown cells or organisms D->E Rule out Artifacts F Result: Confirmed On-Target Effect Phenotype is replicated by genetic perturbation and rescued by re-expression. E->F Confirm Causality

Caption: Workflow for validating inhibitor specificity.

Protocol 1: Determining the Dose-Response Curve

A dose-response curve is critical for understanding the relationship between inhibitor concentration and biological effect.[13]

  • Preparation : Prepare a series of dilutions of 4-Iodo-benzamidine hydrochloride. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation : Add the different concentrations of the inhibitor to your cell or enzyme assay.

  • Measurement : After a set incubation period, measure the biological endpoint of interest (e.g., enzyme activity, cell viability, gene expression).

  • Data Analysis : Plot the response (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Interpretation : Fit the data to a non-linear regression model (sigmoidal curve) to determine the IC₅₀/EC₅₀, the concentration at which 50% of the maximal effect is observed. The optimal concentration for experiments is typically at or near the top plateau of the curve, representing the lowest concentration that gives a maximal effect.[6]

The Principle of Competitive Inhibition

Understanding how 4-Iodo-benzamidine hydrochloride likely works at the molecular level helps in designing and interpreting experiments. As a competitive inhibitor, it directly competes with the natural substrate for the enzyme's active site.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Enzyme (Serine Protease) Product Product Enzyme->Product Catalysis Substrate Substrate (e.g., Arginine-containing peptide) Substrate->Enzyme Enzyme2 Enzyme (Serine Protease) NoProduct No Reaction Enzyme2->NoProduct Substrate2 Substrate Substrate2->NoProduct Blocked Inhibitor Inhibitor (4-Iodo-benzamidine) Inhibitor->Enzyme2 Binding to Active Site

Sources

Technical Support Center: Optimization of 4-Iodo-benzamidine Hydrochloride for Radiolabeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4-Iodo-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in radiolabeling. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible outcomes.

Introduction to Radiolabeling 4-Iodo-benzamidine

4-Iodo-benzamidine is a crucial molecule, often utilized for its ability to target trypsin-like serine proteases such as thrombin and urokinase plasminogen activator (uPA).[1] Its structure makes it a candidate for radioiodination, typically through an iodine-iodine isotope exchange reaction, where a stable 127I is replaced with a radioisotope like 123I, 124I, or 125I.[2] This process, while established, requires careful optimization to achieve high radiochemical yield (RCY), purity (RCP), and specific activity.

This guide focuses on the most common method for this compound: Copper-Catalyzed Isotopic Exchange .

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the radiolabeling of 4-Iodo-benzamidine. Each problem is broken down into potential causes and actionable solutions.

Diagram: General Radiolabeling & QC Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Precursor 1. Precursor Prep (4-Iodo-benzamidine HCl) - Purity Check - Degas Solvents Reaction 3. Labeling Reaction - Add Precursor, Cu(II) catalyst, Radioiodide - Heat (e.g., 80-100°C) Precursor->Reaction Add to vial Radioisotope 2. Radioiodide Prep - Check Activity - pH Adjustment Radioisotope->Reaction Add to vial Quench 4. Quench Reaction (e.g., Sodium Metabisulfite) Reaction->Quench Stop reaction Purification 5. Purification (e.g., HPLC, SPE) Quench->Purification Isolate product QC 6. Quality Control - Radio-TLC/HPLC (RCP) - Stability Assay Purification->QC Analyze purity Final Final Product [*I]-Iodo-benzamidine QC->Final

Caption: Standard workflow for radiolabeling and quality control.

Problem 1: Low or No Radiochemical Yield (RCY)

This is the most frequent challenge, where the amount of radioactivity incorporated into the product is significantly lower than expected.

  • Cause A: Inactive or Insufficient Oxidizing Agent (if applicable) or Catalyst.

    • Scientific Rationale: While isotopic exchange can be driven by heat, copper(II) salts are often used to catalyze the reaction, facilitating the nucleophilic attack of the radioiodide.[3] If the catalyst is degraded or used in insufficient quantity, the reaction rate will be negligible.

    • Solution:

      • Use Fresh Catalyst: Prepare a fresh solution of Copper (II) Sulfate (CuSO₄) or a similar copper salt for each set of experiments.

      • Optimize Concentration: Titrate the amount of catalyst used. Start with established literature concentrations and adjust as needed.

      • Ensure Proper pH: The efficacy of copper catalysis for radioiodination is often pH-dependent, with acidic conditions (pH 1-4.4) being favorable for some reactions.[3] Verify and adjust the pH of your reaction mixture.

  • Cause B: Poor Quality of Precursor or Radioiodide.

    • Scientific Rationale: The 4-Iodo-benzamidine hydrochloride precursor must be pure and free of contaminants that could interfere with the reaction. The radioiodide solution can undergo oxidation to volatile I₂, reducing its availability.

    • Solution:

      • Verify Precursor Purity: Confirm the purity of your 4-Iodo-benzamidine HCl via HPLC or NMR before use. Store it in a cool, dry, dark place.[4]

      • Check Radioiodide Certificate: Always check the calibration date and specific activity of the incoming radioiodide. Use it as soon as possible after receipt.

      • Minimize Headspace Air: Perform the reaction in a sealed vial with minimal headspace to reduce air oxidation of the iodide.

  • Cause C: Suboptimal Reaction Conditions (Temperature, Time, pH).

    • Scientific Rationale: Isotopic exchange reactions are equilibrium-driven and often require significant energy input (heat) to proceed at a reasonable rate.[2] The reaction time and pH must be optimized to maximize incorporation before the product begins to degrade.

    • Solution:

      • Temperature Optimization: If yields are low, incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 120°C). Monitor for product degradation.

      • Time Course Study: Run the reaction for varying lengths of time (e.g., 15, 30, 60, 90 minutes) and analyze the RCY at each point to find the optimal duration.

      • pH Adjustment: The benzamidine group is sensitive to pH.[5] Ensure the reaction pH is maintained within a stable range, typically mildly acidic to neutral, to prevent hydrolysis of the amidine group while facilitating the exchange reaction.

Problem 2: Poor Radiochemical Purity (RCP)

This issue manifests as multiple radioactive peaks in your radio-HPLC or radio-TLC analysis, indicating the presence of unwanted radioactive species.

  • Cause A: Radiolysis of Precursor or Product.

    • Scientific Rationale: High levels of radioactivity can generate reactive radicals that damage the target molecule, leading to fragmentation or alteration. This is a common issue in radiopharmaceutical preparations.[6]

    • Solution:

      • Add Radical Scavengers: Include a quencher or radical scavenger, such as gentisic acid or ascorbic acid, in the reaction mixture or the final formulation to protect the product.[6]

      • Reduce Reaction Time/Temperature: Minimize the exposure of the product to harsh conditions once it has formed.

      • Optimize Specific Activity: Using an excessively high concentration of radioactivity can exacerbate radiolysis. Dilute the radioisotope if necessary, balancing specific activity needs with product stability.

  • Cause B: Presence of Unreacted Radioiodide.

    • Scientific Rationale: This is a direct consequence of an incomplete reaction (see Problem 1). The goal is to drive the reaction to completion, consuming the limiting radioactive reagent.[3]

    • Solution:

      • Increase Precursor Concentration: In radiolabeling, the non-radioactive precursor is typically in large excess compared to the nanomolar quantities of the radioisotope.[3] Increasing the amount of 4-Iodo-benzamidine can help drive the equilibrium towards the product.

      • Improve Purification: Enhance the separation efficiency of your HPLC or Solid-Phase Extraction (SPE) method to better resolve the product from free iodide.

  • Cause C: Formation of Radioactive Byproducts.

    • Scientific Rationale: Harsh reaction conditions (e.g., high heat, aggressive oxidizing agents if used) can lead to side reactions, such as oxidation of the aromatic ring or modification of the benzamidine group.

    • Solution:

      • Use Milder Conditions: If byproducts are observed, reduce the reaction temperature or choose a milder catalytic system.[2][3]

      • Thoroughly Characterize Peaks: Use co-injection of non-radioactive standards on HPLC to identify the nature of the impurities, which can provide clues about the side reactions occurring.

Diagram: Troubleshooting Decision Tree

G Start Start QC Analysis Problem Low RCY? Start->Problem CheckPurity Check Precursor & Radioisotope Quality Problem->CheckPurity Yes Problem2 Low RCP? Problem->Problem2 No OptimizeCond Optimize Temp, Time, pH, & Catalyst Conc. CheckPurity->OptimizeCond Rerun Re-run Reaction OptimizeCond->Rerun AddScavenger Add Radical Scavenger (e.g., Ascorbic Acid) Problem2->AddScavenger Yes (Multiple Peaks) Success Successful Labeling Problem2->Success No ImprovePurify Improve HPLC/SPE Purification Method AddScavenger->ImprovePurify ImprovePurify->Rerun Rerun->Start

Caption: A decision tree for troubleshooting common radiolabeling issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for radiolabeling 4-Iodo-benzamidine hydrochloride?

A1: The most direct method is isotopic exchange, where the stable 127I atom on the molecule is swapped for a radioactive iodine isotope (*I).[2] This reaction is typically performed at high temperatures (80-150°C) and is often catalyzed by copper salts, such as Cu(II)SO₄, in a mildly acidic aqueous solution.[2][3]

Q2: Why is a copper catalyst necessary for the isotopic exchange reaction?

A2: While heat alone can drive the exchange, a copper(II) catalyst significantly increases the reaction rate. It is believed to work by forming an intermediate Cu-aryl halide complex, which facilitates the nucleophilic attack of the radioactive iodide on the carbon-iodine bond.[3] This allows for higher radiochemical yields in shorter reaction times and under potentially milder conditions.

Q3: What quality control (QC) methods are essential for the final product?

A3: Comprehensive QC is critical.[7][8] At a minimum, you must perform:

  • Radiochemical Purity (RCP) Analysis: This is typically done using radio-HPLC or radio-TLC to separate the final product from unreacted radioiodide and other radioactive impurities. HPLC is superior as it can detect degradation products that may not be visible with TLC.[6]

  • Visual Inspection: The final solution should be clear, colorless, and free of particulate matter.

  • pH Measurement: The pH of the final formulation should be suitable for its intended application (e.g., near physiological pH for in vivo studies).

Q4: My final product is unstable and shows degradation over a few hours. What can I do?

A4: Product instability is often due to radiolysis or chemical degradation.

  • For Radiolysis: Add stabilizers like ascorbic acid or gentisic acid to the final formulation. Store the product at low temperatures (2-8°C or frozen) and dilute it to a lower radioactive concentration if possible.

  • For Chemical Instability: The benzamidine group can be sensitive to pH extremes.[5] Ensure your final formulation buffer is within a stable pH range (e.g., pH 4-8). Benzamidine solutions are also sensitive to oxidation, so preparing them fresh and storing them under an inert gas can improve stability.[9]

Q5: Can I use an oxidizing agent like Chloramine-T or Iodogen instead of the isotopic exchange method?

A5: No, not directly with 4-Iodo-benzamidine as the precursor. Oxidizing agents are used for electrophilic substitution reactions, where a radioiodine atom is added to an activated aromatic ring (e.g., a phenol) or to a precursor containing a leaving group like a trialkylstannane (tin) or boronic acid.[2][3] Using a strong oxidant with 4-Iodo-benzamidine would not facilitate the exchange and could lead to unwanted side reactions. The isotopic exchange method is specifically suited for precursors that already contain a stable iodine atom.

Q6: What specific activity can I expect from an isotopic exchange reaction?

A6: Isotopic exchange reactions inherently produce products with modest or low specific activity.[2] This is because the radioactive iodide is competing with the non-radioactive iodide from the precursor molecule. The final product will be a mixture of the radiolabeled and unlabeled compound. Separating these two is often impractical as they are chemically identical.[3] If very high specific activity is required, a different synthetic route using a non-iodinated precursor (e.g., a stannylated or boronic acid version of benzamidine) would be necessary.

Part 3: Protocols and Data

Table 1: Typical Reaction Parameters for Cu-Catalyzed Isotopic Exchange
ParameterRecommended RangeRationale & Key Considerations
Precursor Concentration 1-5 mg/mLA sufficient excess is needed to drive the reaction forward.
Radioactivity 1-10 mCi (37-370 MBq)Amount depends on desired specific activity and scale. Higher amounts increase radiolysis risk.
Catalyst (CuSO₄) 10-50 µgShould be optimized. Too much can interfere with purification.
Reaction Solvent 0.1 M Acetate or Phosphate BufferMust be able to withstand high temperatures.
Reaction pH 3.5 - 5.5Balances catalyst efficacy with precursor/product stability.[3][5]
Temperature 80 - 120 °CHigher temperatures increase reaction rate but also risk of degradation.
Reaction Time 20 - 60 minutesMust be determined empirically via a time-course study.
Protocol: Standard Radioiodine Exchange Labeling of 4-Iodo-benzamidine HCl

This protocol is a representative example and must be optimized for your specific laboratory conditions and radioisotope.

  • Preparation:

    • In a 1 mL sealed reaction vial, dissolve 1 mg of 4-Iodo-benzamidine hydrochloride in 200 µL of 0.1 M sodium acetate buffer (pH 4.5).

    • Add 10 µL of a freshly prepared 1 mg/mL CuSO₄ solution.

    • Vortex the mixture gently.

  • Radiolabeling:

    • Add the desired amount of Na[*I] (e.g., 5 mCi in 5-20 µL) to the reaction vial.

    • Securely cap the vial and place it in a pre-heated heating block at 100°C for 30 minutes.

  • Quenching & Purification:

    • After heating, remove the vial and allow it to cool to room temperature.

    • Quench the reaction by adding 200 µL of the mobile phase to be used for HPLC purification.

    • Inject the entire reaction mixture onto a preparative or semi-preparative C18 HPLC column.

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA) while monitoring the eluent with a radioactivity detector.

  • Quality Control:

    • Collect the radioactive peak corresponding to the product.

    • Re-inject a small aliquot of the collected fraction onto an analytical HPLC column to determine the radiochemical purity (RCP). The RCP should typically be >95%.

    • Formulate the final product in a suitable buffer (e.g., saline with 0.1% ascorbic acid) for subsequent experiments.

References

  • Krasikova, R. N. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 15(11), 1353. [Link]

  • Tournier, N., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6946–6959. [Link]

  • Li, J., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10156–10164. [Link]

  • Li, J., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ResearchGate. [Link]

  • Flippin, L. A. (1995). Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. [Link]

  • Thakur, M. L. (1982). Methods of Radioiodination Reactions with Several Oxidizing Agents. Semantic Scholar. [Link]

  • de Zanger, R., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 33. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Fritzberg, A. R., & Berninger, R. W. (1986). Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments. NCI Monographs, (3), 73-83. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Skanjeti, A., et al. (1996). Radiopharmaceutical quality control. ResearchGate. [Link]

  • Wünsche, T., et al. (2024). Good practices for 89Zr radiopharmaceutical production and quality control. EJNMMI Radiopharmacy and Chemistry, 9(1), 16. [Link]

  • Wünsche, T., et al. (2024). Good practices for 89Zr radiopharmaceutical production and quality control. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2016). Solution Stability. ResearchGate. [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub). [Link]

  • Gouzy, M. F., et al. (2006). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. Biointerphases, 1(4), 146-155. [Link]

Sources

Technical Support Center: Refining Purification Methods for 4-Iodo-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Iodo-benzamidine hydrochloride. This document provides in-depth, experience-based answers to common challenges encountered during the purification of this important reagent. The guidance herein is structured to address specific experimental issues, explaining the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Foundational Knowledge & Initial Purity Assessment

This section addresses the essential first steps: understanding your material and accurately assessing its purity.

Q1: What are the most common impurities I should expect in a crude sample of 4-Iodo-benzamidine hydrochloride?

A1: Understanding potential impurities is critical for designing an effective purification strategy. In the synthesis of 4-Iodo-benzamidine, impurities typically arise from unreacted starting materials or synthetic by-products. The most common are:

  • 4-Iodobenzonitrile: The primary precursor. Its incomplete conversion is a frequent source of contamination.

  • 4-Iodobenzamide: This can form via hydrolysis of the benzamidine group, a process that can be accelerated by exposure to moisture, especially under basic conditions.[1][2]

  • Starting Materials from Nitrile Synthesis: Depending on the route to 4-iodobenzonitrile (e.g., Sandmeyer reaction from 4-iodoaniline), residual reagents or by-products from that initial synthesis could also be present.

Q2: Which analytical techniques are best for assessing the purity of my sample?

A2: A multi-faceted approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column) is typically effective. The high polarity of the benzamidinium ion means you may need to use ion-pairing agents or specific columns designed for polar analytes to achieve good peak shape and retention.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying impurities. Key signals to look for are the aromatic protons on the iodophenyl ring and the broad signals from the -NH2 protons of the amidinium group. The presence of a sharp singlet around 8 ppm could indicate the nitrile impurity.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and guiding purification. Due to the polar and ionic nature of the hydrochloride salt, it will likely have a low Rf value on standard silica gel. A polar mobile phase, sometimes with a small amount of acid (like acetic acid) or base (like ammonia in methanol), may be necessary to get the spot to move off the baseline.[4]

Section 2: Troubleshooting Recrystallization

Recrystallization is often the first choice for purifying solids. However, 4-Iodo-benzamidine hydrochloride can present challenges.

Q3: I'm struggling to find a suitable solvent system for recrystallization. What's the strategy?

A3: The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given that 4-Iodo-benzamidine hydrochloride is a polar salt, you should start with polar solvents.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude material (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Observe solubility. Ideal single solvents will show poor solubility.

  • Heat the tubes that showed poor cold solubility. If the compound dissolves completely, you may have found a suitable single solvent.

  • If no single solvent works, attempt a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, like methanol or water) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (one it's insoluble in, like acetone or isopropanol) until persistent cloudiness (turbidity) appears.[5] Add a drop or two of the good solvent to redissolve the material and then allow it to cool slowly.

Table 1: Potential Solvent Systems for Recrystallization

Solvent SystemRationale & Comments
Methanol/Water A common choice for polar salts. The compound is likely soluble in hot water or methanol. The ratio can be adjusted to optimize recovery.
Ethanol/Water Similar to Methanol/Water. A patent for a related compound purification suggests a water/ethanol mixture can be effective.[6]
Methanol/Acetone Methanol acts as the primary solvent, while acetone serves as the anti-solvent. This combination is often effective for precipitating hydrochloride salts.[5]
Isopropanol As a single solvent, it might offer the right balance of polarity to achieve good solubility when hot and poor solubility when cold.
Q4: My compound either "oils out" or crashes out of solution as a fine powder, not crystals. What's happening?

A4: This is a common and frustrating problem.

  • Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). To fix this, try using a larger volume of solvent, lowering the temperature at which you add the anti-solvent, or switching to a solvent with a lower boiling point.

  • Crashing Out: Rapid precipitation of a fine powder usually happens when the solution is cooled too quickly. This traps impurities within the solid. The key is slow cooling . Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also promote the formation of larger, purer crystals.

Q5: After recrystallization, my yield is very low. How can I improve it?

A5: Low yield is often a trade-off for high purity. To improve it:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will keep more of your product in solution upon cooling.

  • Cool Thoroughly: Ensure the crystallization mixture is cooled in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) before filtration to maximize precipitation.

  • Second Crop: Collect the filtrate after the first filtration. Concentrate this mother liquor by about half its volume and cool it again. This will often yield a "second crop" of crystals, which should be analyzed for purity separately.

Section 3: Troubleshooting Column Chromatography

When recrystallization is ineffective, column chromatography is the next logical step. However, the polar, ionic nature of 4-Iodo-benzamidine hydrochloride requires special consideration.

Q6: My compound streaks badly on a silica gel column and I get poor separation. What should I do?

A6: Streaking, or tailing, is a classic sign of strong, undesirable interactions between a polar, basic compound and the acidic silanol groups on the surface of silica gel.[4]

Solutions:

  • Deactivate the Silica: The most effective solution is to modify your mobile phase. Adding a small amount of a basic modifier will neutralize the acidic sites on the silica. A common and effective approach is to use a solvent system containing ammonia.[4] For example, try a gradient of Dichloromethane (DCM) and a 1-10% solution of 10% ammonium hydroxide in methanol.[4]

  • Use a Different Stationary Phase: If modifying the mobile phase isn't enough, consider an alternative stationary phase.

    • Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.

    • Reversed-Phase Silica (C18): This is an excellent option, but requires aqueous/organic mobile phases (e.g., water/acetonitrile with a buffer like TFA or formic acid).

  • Dry Loading: Dissolving the highly polar salt in a minimal amount of a strong solvent (like methanol) and then adsorbing it onto a small amount of silica gel can lead to poor column performance. It is better to dissolve the sample, add a small portion of silica gel to the solution, and then remove the solvent under reduced pressure to create a "dry-loaded" sample.[7] This fine powder can then be carefully added to the top of the column.[7]

// Node Definitions start [label="Crude 4-Iodo-benzamidine HCl", fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Attempt Recrystallization\n(e.g., Methanol/Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity1 [label="Assess Purity (TLC/HPLC)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Pure Product Obtained", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; column_chrom [label="Proceed to Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dry_load [label="Dry Load Sample onto Silica", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_column [label="Run Column w/ Modified Eluent\n(e.g., DCM / 5% (10% NH4OH in MeOH))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_fractions [label="Collect & Analyze Fractions (TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; combine_pure [label="Combine Pure Fractions\n& Evaporate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity2 [label="Final Purity Check (HPLC/NMR)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> recrystallize; recrystallize -> check_purity1; check_purity1 -> success [label="Purity > 98%? (Yes)"]; check_purity1 -> column_chrom [label="Purity > 98%? (No)"]; column_chrom -> dry_load; dry_load -> run_column; run_column -> collect_fractions; collect_fractions -> combine_pure; combine_pure -> check_purity2; check_purity2 -> success [label="Purity > 98%? (Yes)"]; } } Caption: General Purification Workflow for 4-Iodo-benzamidine HCl.

Section 4: Chemical Stability Considerations

Q7: My purified compound seems to degrade over time, even when stored as a solid. How can I improve its stability?

A7: Benzamidine and its derivatives are susceptible to hydrolysis, which cleaves the amidine group to form the corresponding amide (4-iodobenzamide in this case).[1] This process is significantly accelerated by moisture and basic conditions.[1]

Storage Recommendations:

  • Solid Form: Store the hydrochloride salt in a tightly sealed container in a desiccator at room temperature or below. The protonated benzamidinium ion is more stable against hydrolysis than the free base.[1][2]

  • Solutions: Solutions should be prepared fresh whenever possible. If you must store solutions, use an acidic or neutral aqueous buffer and store frozen in aliquots. Avoid basic buffers, as they will dramatically increase the rate of hydrolysis.[1]

// Node Definitions start [label="Recrystallization Failed\n(Low Purity / Oiling Out)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Did the compound 'oil out'?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a1 [label="Increase solvent volume.\nCool more slowly.\nUse a lower-boiling solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; q2 [label="Is purity still low?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; a2 [label="Ensure slow cooling.\nTry a different solvent system.\nConsider column chromatography.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; end [label="Re-attempt Recrystallization or\nMove to Chromatography", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1 [label="Yes"]; q1 -> q2 [label="No"]; a1 -> end; q2 -> a2 [label="Yes"]; q2 -> end [label="No"]; } } Caption: Troubleshooting Decision Tree for Recrystallization.

References

  • An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions. Benchchem.
  • Synthesis and stability of strongly acidic benzamide derivatives. National Institutes of Health (NIH).
  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ANU Open Research.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • CN104163778A - Method for preparing p-amino-benzamidine hydrochloride. Google Patents.
  • EP1122260B1 - Crystallization of doxorubicin hydrochloride. Google Patents.

Sources

addressing inconsistencies in experiments with 4-Iodo-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Iodo-benzamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during its experimental use. As a substituted derivative of the well-characterized serine protease inhibitor benzamidine, its mechanism of action is analogous, but its specific quantitative properties may differ. This guide synthesizes field-proven insights with established biochemical principles to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reagent Handling and Preparation

Question 1: I'm seeing precipitate in my aqueous buffer after adding 4-Iodo-benzamidine hydrochloride. What's causing this and how can I fix it?

Answer: This is a classic solubility issue. While 4-Iodo-benzamidine hydrochloride is a salt and thus has some aqueous solubility, it can be limited, especially in high-concentration stock solutions or certain buffers. The parent compound, benzamidine hydrochloride, has a solubility of approximately 3 mg/mL in PBS at pH 7.2[1][2]. The addition of the bulky, hydrophobic iodine atom in the 4-position likely reduces this aqueous solubility further.

Causality & Solution:

  • Organic Stock Solution First: The most reliable method is to first prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are excellent choices[1][2]. This ensures the compound is fully dissolved before its introduction to the aqueous experimental buffer.

  • Final Concentration of Organic Solvent: When diluting the stock into your aqueous buffer, ensure the final concentration of the organic solvent is insignificant (typically <1%, and ideally <0.5%). High concentrations of organic solvents can disrupt protein structure and function, leading to experimental artifacts[1].

  • pH Considerations: The pH of your buffer can influence solubility. While a pH of 5.0 is noted in some protocols, most enzymatic assays occur near physiological pH (7.2-8.0)[2]. It is crucial to verify solubility in your specific buffer system.

  • Avoid Direct Dissolving in Buffer: Unless you are working at very low concentrations, dissolving the solid powder directly into an aqueous buffer is not recommended due to slow dissolution rates and the risk of creating a supersaturated, unstable solution.

Step-by-Step Protocol: Preparing a 100 mM Stock Solution

  • Calculation: Determine the mass of 4-Iodo-benzamidine HCl needed. (Molecular Weight: 282.52 g/mol ). For 1 mL of 100 mM stock, you need 28.25 mg.

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Dissolution: Add the calculated mass to a sterile microcentrifuge tube. Add the DMSO and vortex thoroughly until the solid is completely dissolved. A brief, gentle warming (to ~37°C) can aid dissolution if needed.

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. The solid compound should be stored at 2-8°C, sealed, and protected from moisture and light[3].

Question 2: My inhibitor's activity seems to decrease over the course of a long experiment or when I reuse a diluted solution. Is it unstable?

Answer: Yes, this is a critical point. While the solid is stable, aqueous solutions of benzamidine and its derivatives are not recommended for long-term storage. [1] Hydrolysis of the amidine group can occur, especially at non-neutral pH, rendering the inhibitor inactive.

Expert Insight & Best Practices:

  • Prepare Fresh Daily: Always prepare fresh dilutions of your inhibitor from a frozen organic stock solution for each experiment. Do not store or reuse diluted aqueous solutions for more than one day[1].

  • pH Stability: The stability of the amidine group can be pH-dependent. While stable over short periods in typical assay buffers (pH 7-8), prolonged incubation or storage at very high or low pH can accelerate degradation. The ligand itself is noted to be sensitive to pH below 2 and above 8.

  • Oxidation Sensitivity: Benzamidine compounds can be sensitive to oxidation. Preparing solutions in degassed buffers can sometimes improve consistency, though this is a less common issue than hydrolysis.

G store store thaw thaw store->thaw Day of Experiment

Section 2: Experimental Design & Controls

Question 3: How do I choose the right concentration of 4-Iodo-benzamidine to use? My results show either no inhibition or complete inhibition.

Answer: This indicates your concentration range is not centered around the inhibitor's potency, which is quantified by its inhibitory constant (Kᵢ) or IC₅₀ value. While the specific Kᵢ for the 4-iodo derivative against your target protease must be determined empirically, we can use data from the parent compound, benzamidine, as a starting point.

Data-Driven Approach:

Benzamidine is a competitive inhibitor of trypsin-like serine proteases[4][5]. Its affinity varies depending on the specific enzyme.

Table 1: Inhibitory Constants (Kᵢ) for Benzamidine (Parent Compound)

Protease Kᵢ Value (µM) Source
Trypsin 21 - 35 [2][5][6][7]
Tryptase 20 [5]
Thrombin 220 [2][6][7]
Plasmin 350 [2][6][7]
uPA (Urokinase) 97 [5]
Factor Xa 110 [5]

| Tissue Kallikrein | 1,098 |[8] |

Experimental Strategy:

  • Hypothesize Potency: The 4-iodo substitution may increase or decrease potency compared to the parent compound. A reasonable starting assumption is that it will be within one order of magnitude.

  • Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations. A 10-point, 3-fold serial dilution is a robust approach. For an enzyme like trypsin, you might start with a high concentration of 1 mM and dilute down to the nanomolar range.

  • Center on the IC₅₀: Once you determine the IC₅₀ (the concentration that gives 50% inhibition), you can select concentrations for future experiments that are appropriate for your goal (e.g., 10x IC₅₀ for near-complete inhibition, or concentrations around the IC₅₀ to study subtle effects).

Trustworthiness through Controls: Your experiment must include these self-validating controls:

  • No Inhibitor Control (0% Inhibition): This is your baseline enzyme activity.

  • No Enzyme Control (100% Inhibition): This measures background signal from the substrate or buffer. Any signal here must be subtracted from all other readings.

  • Solvent Control: Include a sample with the highest volume of DMSO (or other solvent) used in your experiment to ensure the solvent itself is not affecting enzyme activity.

Section 3: Troubleshooting Inconsistent Results

Question 4: I'm seeing significant variability in my inhibition data between different experimental runs. What are the likely causes?

Answer: Variability is a common and frustrating issue. The cause can usually be traced to one of three areas: the inhibitor, the enzyme, or the assay conditions. A systematic approach is required to pinpoint the problem.

Causality & Troubleshooting Workflow:

G start Inconsistent Inhibition Results check_prep check_prep start->check_prep Start here check_enzyme_activity check_enzyme_activity start->check_enzyme_activity check_buffer check_buffer start->check_buffer sol_no No: Re-make stock and re-test enzyme_no No: Use a new aliquot of enzyme and re-test assay_no No: Prepare fresh reagents and re-validate protocol check_sol check_sol check_sol->sol_no check_enzyme_conc check_enzyme_conc check_enzyme_conc->enzyme_no check_reagents check_reagents check_reagents->assay_no

Expert Insight:

  • Pre-incubation is Key: For competitive inhibitors like 4-Iodo-benzamidine, it is crucial to pre-incubate the enzyme with the inhibitor before adding the substrate. This allows the inhibitor to bind to the active site and establish equilibrium. A typical pre-incubation time is 10-15 minutes at the reaction temperature. Omitting or varying this step is a major source of error.

  • Enzyme Activity: Do not assume your enzyme is perfect. Enzymes can lose activity over time in storage. Periodically running a standard activity assay without an inhibitor is essential to confirm that your enzyme stock is behaving as expected.

  • Pipetting Accuracy: At low concentrations, small errors in pipetting can lead to large percentage errors in the final concentration. Ensure your pipettes are calibrated and use proper technique.

Section 4: Mechanism and Specificity

Question 5: How does 4-Iodo-benzamidine work, and will it inhibit other enzymes in my sample?

Answer: 4-Iodo-benzamidine is a reversible, competitive inhibitor. Its mechanism is based on structural mimicry.

Mechanism of Action: Serine proteases like trypsin have a "specificity pocket" (the S1 pocket) that recognizes and binds to the side chains of specific amino acids (arginine or lysine for trypsin). This pocket contains a negatively charged aspartate residue (Asp189) at its base. The positively charged amidinium group of 4-Iodo-benzamidine mimics the guanidinium group of an arginine side chain, allowing it to bind tightly within this S1 pocket and block the entry of the natural substrate.

G Inhibitor 4-Iodo-benzamidine (Positively Charged) S1_Pocket S1_Pocket Inhibitor->S1_Pocket Binds competitively, blocking access Substrate Substrate (e.g., Arginine side chain) Substrate->S1_Pocket Cannot bind

Specificity and Off-Target Effects: The specificity of 4-Iodo-benzamidine is limited to trypsin-like serine proteases that have a deep S1 pocket with a negative charge. It will not inhibit serine proteases with different specificities (like chymotrypsin, which prefers bulky hydrophobic residues) or other classes of proteases (e.g., cysteine proteases, metalloproteases).

However, it will likely inhibit a range of trypsin-like enzymes (see Table 1). If you are working with a complex biological sample (like cell lysate or plasma), you must assume that multiple proteases could be inhibited. If your goal is to inhibit only one specific protease, a more selective inhibitor may be required.

References
  • Chem-Impex. (n.d.). Benzamidine hydrochloride, anhydrous. [Link]

  • Wikipedia. (n.d.). Benzamidine. [Link]

  • ResearchGate. (n.d.). Solution Stability. [Link]

  • PubChem. (n.d.). Benzamidine. [Link]

  • PubMed. (1998). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine.... [Link]

Sources

Technical Support Center: Managing Potential Toxicity of 4-Iodo-benzamidine hydrochloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential cytotoxic effects of this compound in their cellular experiments. As a serine protease inhibitor, 4-Iodo-benzamidine hydrochloride is a valuable tool; however, like many small molecules, understanding and managing its interaction with cellular systems is critical for generating reliable and reproducible data.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, assess, and mitigate potential toxicity. The information herein is based on established principles of toxicology for related halogenated aromatic compounds and benzamidine derivatives, providing a strong framework for your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of 4-Iodo-benzamidine hydrochloride in cell culture.

Q1: We are observing unexpected levels of cell death in our cultures treated with 4-Iodo-benzamidine hydrochloride. What could be the primary cause?

A1: Unexpected cell death is a common concern when working with novel compounds. While the precise mechanism for 4-Iodo-benzamidine hydrochloride is not extensively documented, evidence from structurally related halogenated aromatic compounds suggests that the toxicity may be mediated by the induction of oxidative stress .[1][2] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1][2] ROS can damage cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis.

Q2: At what concentration should I expect to see cytotoxic effects?

A2: Currently, there is a lack of published IC50 (half-maximal inhibitory concentration) values for 4-Iodo-benzamidine hydrochloride in common cell lines. Cytotoxicity is highly dependent on the specific cell type, its metabolic activity, and the duration of exposure. We strongly recommend performing a dose-response experiment to determine the IC50 in your specific cellular model. A typical starting point for a new compound might range from low micromolar to millimolar concentrations.

Q3: How is 4-Iodo-benzamidine hydrochloride likely metabolized by cells, and could this contribute to its toxicity?

A3: The metabolic fate of 4-Iodo-benzamidine hydrochloride in cells has not been fully elucidated. However, it is known that halogenated aromatic compounds can be metabolized by cytochrome P450 (CYP) enzymes.[3][4][5][6][7] This metabolic process can sometimes generate reactive intermediates that are more toxic than the parent compound, contributing to cellular damage.

Q4: Are there any general signs of cytotoxicity I should monitor for in my cell cultures?

A4: Yes, beyond overt cell death, you should look for subtle morphological and physiological changes. These can include:

  • Changes in cell morphology: Look for cell rounding, shrinkage, detachment from the culture surface, and the appearance of apoptotic bodies.

  • Reduced proliferation rate: Monitor cell growth over time compared to vehicle-treated controls.

  • Signs of cellular stress: This can include the formation of vacuoles or changes in organelle structure.

Q5: Can the solvent used to dissolve 4-Iodo-benzamidine hydrochloride contribute to the observed toxicity?

A5: Absolutely. It is crucial to use a high-purity, cell culture-grade solvent (such as DMSO) and to keep the final solvent concentration in your culture medium as low as possible (typically below 0.5%, and ideally below 0.1%). Always include a vehicle-only control in your experiments to account for any solvent-induced effects.

Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common issues related to the potential toxicity of 4-Iodo-benzamidine hydrochloride.

Issue 1: High Levels of Cell Death Observed at Expected Working Concentrations

Plausible Cause: The working concentration of 4-Iodo-benzamidine hydrochloride is above the cytotoxic threshold for your specific cell line.

Troubleshooting Workflow:

A Start: High Cell Death Observed B Perform Dose-Response Experiment (e.g., 0.1 µM to 1000 µM) A->B C Determine IC50 Value B->C D Select Working Concentrations Significantly Below IC50 C->D E Re-run Experiment D->E F Problem Solved E->F G Issue Persists: Proceed to Issue 2 E->G

Caption: Workflow to Determine a Non-Toxic Working Concentration.

Detailed Steps:

  • Design a Dose-Response Study: Prepare a serial dilution of 4-Iodo-benzamidine hydrochloride in your cell culture medium. A broad range (e.g., 0.1, 1, 10, 100, 1000 µM) is recommended for the initial experiment.

  • Cell Seeding and Treatment: Seed your cells at a consistent density in a multi-well plate and allow them to adhere overnight. Replace the medium with the prepared dilutions of the compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: Use a reliable cell viability assay, such as the MTT or MTS assay, to quantify the percentage of viable cells at each concentration.

  • Calculate the IC50: Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC50 value.

  • Select a New Working Concentration: Choose a concentration for your future experiments that is well below the determined IC50 and shows minimal impact on cell viability.

Issue 2: Sub-lethal Toxicity is Confounding Experimental Results

Plausible Cause: Even at concentrations that do not cause significant cell death, 4-Iodo-benzamidine hydrochloride may be inducing cellular stress, such as oxidative stress or mitochondrial dysfunction, affecting your experimental readouts.

Troubleshooting Workflow:

A Start: Suspected Sub-lethal Toxicity B Assess Oxidative Stress (e.g., ROS Assay) A->B C Assess Mitochondrial Health (e.g., Mitochondrial Membrane Potential Assay) A->C D Analyze Data: Is there evidence of stress? B->D C->D E Yes: Proceed to Mitigation Strategies D->E F No: Re-evaluate experimental design for other confounding factors D->F

Caption: Workflow to Assess Sub-lethal Cellular Stress.

Detailed Steps:

  • Measure Reactive Oxygen Species (ROS) Production: Treat your cells with a non-lethal concentration of 4-Iodo-benzamidine hydrochloride and use a fluorescent probe, such as DCFDA, to measure intracellular ROS levels. An increase in fluorescence indicates oxidative stress.

  • Evaluate Mitochondrial Membrane Potential (ΔΨm): Mitochondrial dysfunction is a common consequence of oxidative stress. Use a potentiometric dye like TMRE or JC-1 to assess changes in the mitochondrial membrane potential. A decrease in potential is indicative of mitochondrial dysfunction.

  • Consider Other Stress Markers: Depending on your experimental system, you may also want to assess markers of DNA damage (e.g., γ-H2AX staining) or apoptosis (e.g., caspase-3/7 activity assay).

Mitigation Strategies

If you have identified that 4-Iodo-benzamidine hydrochloride is inducing oxidative stress or mitochondrial dysfunction, the following strategies may help to mitigate these effects.

Strategy 1: Co-treatment with an Antioxidant

The use of an antioxidant can help to counteract the effects of ROS induced by 4-Iodo-benzamidine hydrochloride.

  • N-acetylcysteine (NAC): NAC is a precursor to the intracellular antioxidant glutathione (GSH) and also has direct ROS scavenging properties.[8][9][10][11][12] Co-incubating your cells with NAC (typically in the range of 1-10 mM) alongside 4-Iodo-benzamidine hydrochloride may protect them from oxidative damage.

Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

  • Determine the Optimal NAC Concentration: Perform a dose-response experiment with NAC alone to ensure it is not toxic to your cells at the intended concentrations.

  • Prepare Treatment Media: Prepare your cell culture medium containing 4-Iodo-benzamidine hydrochloride at your desired working concentration, both with and without the addition of NAC.

  • Treat Cells: Replace the existing medium in your cell cultures with the prepared treatment media.

  • Incubate and Assess: Incubate for your desired experimental duration and then perform your primary assay, as well as a cell viability assay to confirm that NAC is providing a protective effect.

Strategy 2: Use of Mitochondria-Targeted Protective Agents

If mitochondrial dysfunction is a primary concern, consider using agents that specifically protect mitochondria.

  • MitoQ (Mitoquinone mesylate): This is a mitochondria-targeted antioxidant that can help to reduce mitochondrial oxidative damage.[13]

  • SS-31 (Elamipretide): This is a small peptide that has been shown to protect mitochondrial function.[14]

Table 1: Summary of Potential Cytoprotective Agents

AgentMechanism of ActionTypical Working ConcentrationKey Considerations
N-acetylcysteine (NAC) Increases intracellular glutathione levels and directly scavenges ROS.[8][9][10][11][12]1-10 mMWater-soluble and generally well-tolerated by most cell lines.
MitoQ A TPP-conjugated antioxidant that accumulates in mitochondria.[13]100 nM - 1 µMMore targeted approach for mitochondrial oxidative stress.
SS-31 A tetrapeptide that associates with the inner mitochondrial membrane and protects cardiolipin from peroxidation.[14]1-100 µMMay be beneficial if lipid peroxidation is a suspected mechanism.

Detailed Experimental Protocols

Protocol 1: Assessment of Cell Viability using the MTT Assay

This protocol provides a method for quantifying the cytotoxic effects of 4-Iodo-benzamidine hydrochloride.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • 4-Iodo-benzamidine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Iodo-benzamidine hydrochloride in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFDA to detect intracellular ROS levels.

Materials:

  • 24-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • 4-Iodo-benzamidine hydrochloride

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., H2O2)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with your desired concentration of 4-Iodo-benzamidine hydrochloride for the appropriate duration. Include untreated, vehicle, and positive controls.

  • Loading with H2DCFDA: Remove the treatment medium and wash the cells twice with warm PBS. Add H2DCFDA solution (typically 5-10 µM in PBS) to each well and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells twice with warm PBS. Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the untreated control to determine the fold-change in ROS production.

Conclusion

While 4-Iodo-benzamidine hydrochloride is a promising research tool, a thorough understanding of its potential cytotoxic effects is paramount for the successful execution of your experiments. By systematically evaluating its impact on cell viability and key cellular health indicators, and by employing appropriate mitigation strategies, you can ensure the integrity and reliability of your data. This guide provides a comprehensive framework to assist you in this process. We encourage you to adapt these protocols to your specific experimental needs and to always include the necessary controls for robust and reproducible results.

References

  • Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Chemical Biology, 25(4), 447-459.e4.
  • Zhu, J., Li, Y., Shen, C., & Wang, L. (2012). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. Toxicology Letters, 211(2), 163-169.
  • Finardi, A., & Sampaio, C. A. (1998). Differential toxicity of protease inhibitors in cultures of cerebellar granule neurons. Neuroscience Letters, 256(2), 103-106.
  • Mao, L., & Reddy, P. H. (2011). N-Acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Journal of Neurochemistry, 119(1), 112-123.
  • Wang, X., Liu, Z., Wang, J., Liu, J., & Wang, J. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. Toxins, 10(10), 409.
  • Tenório, M. C. D. S., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M. D., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967.
  • Pei, Y., Liu, H., & Yang, Y. (2023). Isoliquiritin ameliorates cisplatin-induced renal proximal tubular cell injury by antagonizing apoptosis, oxidative stress, and inflammation. Frontiers in Pharmacology, 14, 1140135.
  • Singh, S. K., & Sharma, A. (2020). Role of Serine Protease and its Inhibitors in Human Disorders. EC Pharmacology and Toxicology, 8(11), 01-11.
  • Kavitha, R., Sa'ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 27(24), 8888.
  • Akashi, S., Abiko, Y., & Saitoh, M. (2019). Protection of Mitochondrial Potential and Activity by Oxyprenylated Phenylpropanoids. Molecules, 24(18), 3338.
  • Lee, D. Y., & Stratford, I. J. (1991). Enhancement of cyclophosphamide cytotoxicity in vivo by the benzamide analogue pyrazinamide. British journal of cancer, 64(4), 648-652.
  • Lee, J. H., Kim, J. H., Kim, J. S., & Park, J. W. (2017). In vitro mitochondria-targeted antioxidant peptide induces apoptosis in cancer cells. OncoTargets and therapy, 10, 4399.
  • Plotnikov, E. Y., Vyssokikh, M. Y., & Zorov, D. B. (2021). Protective Effect of Mitochondria-Targeted Antioxidants against Inflammatory Response to Lipopolysaccharide Challenge: A Review. Antioxidants, 10(1), 89.
  • Del Pino-García, R., González-Sarrías, A., & Espín, J. C. (2017). Natural Bioactive Compounds As Protectors Of Mitochondrial Dysfunction In Cardiovascular Diseases And Aging. Current pharmaceutical design, 23(30), 4536-4566.
  • Singh, N., & Pillay, V. (2022).
  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. F., & Al-Aboudi, A. F. (2019). The effect of the benzamidine derivatives on (left panel) Topoisomerase...
  • Patil, S. P., & Patil, S. P. (2014). Mitochondria-targeted agents: Future perspectives of mitochondrial pharmaceutics in cardiovascular diseases. World journal of pharmacology, 3(4), 96.
  • O'Dowd, H., & Scheidt, K. A. (2013). Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. European Journal of Organic Chemistry, 2013(28), 6333-6345.
  • Zhang, L., & Liu, C. (2024). The correlation between iodine and metabolism: a review. Frontiers in Endocrinology, 15, 1359871.
  • Topic, F. R. (2023).
  • Campesi, I., & Cruciani, S. (2022).
  • Bast, A., & Haenen, G. R. (2022). Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol?. Antioxidants, 11(4), 745.
  • Zhang, L., & Liu, C. (2024). The correlation between iodine and metabolism: a review. Frontiers in Endocrinology, 15, 1359871.
  • Fisher Scientific. (2014).
  • TCI Chemicals. (2025).
  • Abraham, S., O'Dea, M., Page, S. W., O'Handley, R. M., & Trott, D. J. (2021).
  • Fisher Scientific. (2009). SAFETY DATA SHEET: Benzenecarboximidamide, monohydrochloride.
  • Sigma-Aldrich. (2025).
  • Merck Millipore. (2013).
  • Li, Y., Wang, Y., & Li, Y. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10928.
  • Wegner, J. (2003). Biochemistry of serine protease inhibitors and their mechanisms of action: a review. Journal of extra-corporeal technology, 35(4), 326-338.
  • Ventura, S., & Soares, A. M. (2011). Protease Inhibitors from Marine Venomous Animals and Their Counterparts in Terrestrial Venomous Animals. Marine drugs, 9(10), 2068-2098.
  • Al-Dossary, A. A., & Al-Malki, A. L. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Personalized Medicine, 13(6), 932.
  • Sola, F., Gambari, R., Nastruzzi, C., Feriotto, G., & Barbieri, R. (1988). Effects of benzamidine derivatives on Ha-ras-1 mRNA accumulation in a Chinese hamster cell line transformed with the activated human T24 Ha-ras-1 oncogene. Anticancer research, 8(2), 269-273.
  • Rendic, S., & Di Carlo, F. J. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Metabolites, 13(5), 654.
  • Ioannides, C. (2019). Cytochrome P450 role in metabolism of drugs and chemicals.
  • Giera, M., & van der Heijden, R. (2012). Iodine-containing drugs.
  • Al-Jenoobi, F. I., Al-Mohizea, A. M., Ahad, A., & Alam, M. A. (2021). The Role of Cytochrome P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science, 1(1), 1-10.
  • Alexander, W. D., Harden, R. M., Shimmins, J., McLarty, D., & McGill, P. (1969). Quantitative Studies of Iodine Metabolism After Long-Term Treatment of Thyrotoxicosis with Antithyroid Drugs. The Journal of Clinical Endocrinology & Metabolism, 29(1), 58-64.
  • Biochemistry Basics by Dr. Amit. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism [Video]. YouTube.
  • Słotwińska, S. M., & Słotwiński, R. (2016). Role of Iodine in Metabolism. Bentham Science Publishers.
  • Mahalingam, A. K., & Kador, P. F. (2012). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Journal of medicinal chemistry, 55(17), 7583-7592.
  • Narita, T., Yoshikawa, K., & Tsuboi, S. (1995). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Cancer science, 86(8), 794-800.
  • Narita, T., Yoshikawa, K., Tsuboi, S., Kimura, S., & Imaoka, S. (1995). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese journal of cancer research, 86(8), 794-800.
  • Alchem Pharmtech. (n.d.). CAS 134322-01-3 | 4-IODO-BENZAMIDINE HYDROCHLORIDE.
  • Sigma-Aldrich. (n.d.). Benzamidine =99 206752-36-5.

Sources

Technical Support Center: Synthesis of 4-Iodo-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Iodo-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we understand that success in the lab is not just about following steps but understanding the causality behind them. This document provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the yield and purity of your product.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: I am experiencing very low or no yield of my final product. What are the most likely causes?

Answer: A low yield in this synthesis, which typically proceeds via the Pinner reaction, almost always points to issues with the reaction conditions, particularly moisture control and temperature.

  • Moisture Contamination: The primary culprit for low yield is the presence of water. The intermediate of the Pinner reaction, an imidate hydrochloride salt (often called a "Pinner salt"), is highly susceptible to hydrolysis.[1][2] If water is present, the Pinner salt will rapidly convert to the corresponding ester (ethyl 4-iodobenzoate, if using ethanol), which will not proceed to the desired amidine.

    • Solution: Ensure absolute anhydrous conditions. All glassware and stir bars must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours.[3] Use anhydrous solvents and ensure your starting material, 4-iodobenzonitrile, is dry.[2] The hydrogen chloride gas used must also be anhydrous.[4]

  • Inadequate Temperature Control: The Pinner salt intermediate is thermodynamically unstable at higher temperatures.[2]

    • Solution: The initial formation of the Pinner salt should be conducted at low temperatures, typically between -10°C and 5°C.[5][6] Maintaining this low temperature during the introduction of HCl gas is critical to prevent the rearrangement of the intermediate into N-alkyl-4-iodobenzamide, another common byproduct that terminates the reaction sequence.[2]

  • Incomplete Reaction: The conversion of the nitrile to the Pinner salt can be slow.

    • Solution: Ensure a sufficient amount of HCl catalyst is used. The reaction often requires saturation of the alcohol/nitrile mixture with HCl gas. Monitor the reaction progress (e.g., by TLC or a small-scale workup for GC-MS analysis) to ensure the starting nitrile has been consumed before proceeding to the ammonolysis step.

Question 2: My reaction seems to stall, with a significant amount of 4-iodobenzonitrile starting material remaining. How can I drive the reaction to completion?

Answer: A stalled reaction indicates that the activation of the nitrile is insufficient. This is directly related to the concentration and effectiveness of the acid catalyst.

  • Insufficient Acid Catalyst: The Pinner reaction is acid-catalyzed; the nitrile must be protonated to become a potent electrophile for the alcohol to attack.[4]

    • Solution: Ensure the reaction medium is fully saturated with anhydrous HCl. If you are bubbling HCl gas, continue the process until the solution is saturated and fumes are visible above the solvent. For extended reactions, it may be necessary to re-introduce HCl gas if some has escaped from the system. Alternatively, using a solvent system with high HCl solubility, like anhydrous dioxane or diethyl ether in addition to the alcohol, can help maintain the acid concentration.[2]

  • Purity of Reagents:

    • Solution: Verify the purity of your 4-iodobenzonitrile.[3] Impurities can interfere with the catalyst or the reaction pathway. Recrystallization of the starting material may be necessary. Ensure the alcohol used (e.g., ethanol) is of high purity and anhydrous.

Question 3: I'm observing a significant amount of an amide byproduct. How can I prevent its formation?

Answer: The formation of 4-iodobenzamide or N-alkyl-4-iodobenzamide is a known side reaction in the Pinner synthesis, typically exacerbated by elevated temperatures and the presence of trace moisture.

  • Thermal Rearrangement: As mentioned, the Pinner salt intermediate can rearrange to a more stable amide, especially if the reaction temperature is not strictly controlled.[1][2]

    • Solution: Strictly maintain low temperatures (below 5°C) during the Pinner salt formation. Once the salt has precipitated, it should be isolated or used in the subsequent ammonolysis step without allowing it to warm for extended periods.

  • Hydrolysis of Nitrile: Although less common under strongly acidic conditions, direct hydrolysis of the nitrile to an amide can occur if there is water present and the reaction is heated.

    • Solution: Re-emphasizing the need for strict anhydrous conditions is paramount.

The following diagram illustrates a troubleshooting workflow for addressing low product yield.

G start Low Yield of 4-Iodo-benzamidine HCl check_moisture Check for Moisture Contamination start->check_moisture check_temp Review Temperature Control start->check_temp check_completion Assess Reaction Completion start->check_completion sol_moisture Implement Strict Anhydrous Technique: - Flame/Oven-Dry Glassware - Use Anhydrous Solvents - Dry Reagents & HCl Gas check_moisture->sol_moisture Yes sol_temp Maintain Low Temperature: - Keep Pinner Salt formation at -10 to 5°C - Avoid warming intermediate check_temp->sol_temp Yes sol_completion Drive Reaction Forward: - Ensure full saturation with HCl gas - Monitor starting material consumption (TLC/GC) - Check reagent purity check_completion->sol_completion Yes end_product Improved Yield sol_moisture->end_product sol_temp->end_product sol_completion->end_product

Caption: Troubleshooting workflow for low yield.

Question 4: I'm having difficulty with the purification and isolation of the final 4-Iodo-benzamidine hydrochloride product. What is the best approach?

Answer: As a salt, 4-Iodo-benzamidine hydrochloride has very different solubility properties compared to the starting material and potential organic byproducts. Leveraging this is key to purification.

  • Isolation: The product should precipitate from the reaction mixture upon formation or with the addition of a less polar co-solvent.

    • Solution: After the ammonolysis step, the product can often be crashed out of solution by adding a solvent in which it is insoluble, such as cold diethyl ether or ethyl acetate.[7] Filtration will then yield the crude product.

  • Purification: The main impurities to remove are unreacted starting materials and organic byproducts like esters or amides.

    • Solution:

      • Washing: Wash the filtered solid with a cold, non-polar solvent (e.g., diethyl ether, hexane) to remove organic-soluble impurities.

      • Recrystallization: If further purification is needed, recrystallization is effective. A common solvent system is a polar protic solvent like ethanol or methanol, with the addition of a non-polar anti-solvent like diethyl ether or ethyl acetate to induce crystallization upon cooling.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is the primary and most reliable method for synthesizing 4-Iodo-benzamidine hydrochloride?

Answer: The most established and widely cited method is the Pinner reaction .[8][9] This two-step process begins with the reaction of 4-iodobenzonitrile with an alcohol (commonly anhydrous ethanol) under the catalysis of anhydrous hydrogen chloride (HCl) gas.[1] This forms an intermediate ethyl 4-iodobenzimidate hydrochloride, known as a Pinner salt. In the second step, this isolated or in situ generated salt is treated with ammonia (ammonolysis) to yield the final 4-Iodo-benzamidine hydrochloride.[1][9]

The overall transformation is depicted below:

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis 4-Iodobenzonitrile 4-Iodobenzonitrile Ethyl 4-Iodobenzimidate HCl\n(Pinner Salt) Ethyl 4-Iodobenzimidate HCl (Pinner Salt) 4-Iodobenzonitrile->Ethyl 4-Iodobenzimidate HCl\n(Pinner Salt)  + Anhydrous EtOH  + Anhydrous HCl (gas)  Low Temperature Pinner Salt Ethyl 4-Iodobenzimidate HCl (Pinner Salt) 4-Iodo-benzamidine HCl 4-Iodo-benzamidine HCl Pinner Salt->4-Iodo-benzamidine HCl  + NH3 (in alcohol)

Caption: Two-step synthesis via the Pinner reaction.

Question 2: Can you explain the mechanism of the Pinner reaction?

Answer: Certainly. The Pinner reaction mechanism proceeds in two main stages: imidate formation and subsequent ammonolysis.

  • Pinner Salt Formation:

    • Activation: The nitrogen atom of the nitrile group in 4-iodobenzonitrile is protonated by the strong acid (HCl). This creates a highly electrophilic nitrilium ion.[4]

    • Nucleophilic Attack: A molecule of the alcohol solvent (e.g., ethanol) acts as a nucleophile, attacking the carbon of the nitrilium ion.[4]

    • Proton Transfer: A final proton transfer from the oxonium ion intermediate yields the stable imidate hydrochloride, or Pinner salt.[4]

  • Ammonolysis:

    • The Pinner salt is a reactive intermediate. When ammonia is introduced, it acts as a nucleophile, attacking the imine carbon and displacing the alcohol (ethoxy) group to form the final protonated amidine (benzamidinium) salt.

Question 3: Why are anhydrous conditions so critical for this synthesis?

Answer: Anhydrous conditions are the single most important parameter for a successful Pinner reaction.[2][5] The reason lies in the reactivity of the key intermediates.

  • Pinner Salt Hydrolysis: The imidate hydrochloride (Pinner salt) is an activated ester precursor. In the presence of water, it will be rapidly and preferentially attacked by water molecules, leading to hydrolysis. This reaction produces an ester (e.g., ethyl 4-iodobenzoate) and ammonium chloride.[1] This pathway is irreversible and represents a direct loss of material that could have formed the desired amidine.

  • Ritter-type Side Reaction: In some cases, particularly with Lewis acid catalysis or certain substrates, water can promote a Ritter-type reaction, leading to amide byproducts.[4]

Question 4: What are the key safety precautions when performing this synthesis?

Answer: Safety is paramount. The reagents used in this synthesis have significant hazards that must be managed.

  • Anhydrous Hydrogen Chloride (HCl): This is a highly toxic and corrosive gas.[4]

    • Handling: Always handle HCl gas in a certified chemical fume hood. Use a lecture bottle with a proper regulator and ensure all tubing and connections are secure and made of compatible materials. Set up a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize any excess HCl gas exiting the reaction vessel.

  • 4-Iodobenzonitrile: This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[10]

    • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[11] Handle the solid material in a fume hood to avoid inhaling dust.

  • General Precautions:

    • The reaction is exothermic, especially during the introduction of HCl gas. Use an ice/salt or dry ice/acetone bath for cooling and add reagents slowly.[5]

    • Store the final product, 4-Iodo-benzamidine hydrochloride, in a tightly sealed container in a cool, dry place, as it is likely hygroscopic.[11][12]

Question 5: Are there alternative methods for synthesizing 4-Iodo-benzamidine hydrochloride?

Answer: Yes, while the Pinner reaction is the classic approach, modern organic synthesis has developed several alternatives, which may be advantageous in specific contexts (e.g., avoiding gaseous HCl).

  • Lewis Acid Promotion: Instead of gaseous HCl, strong Lewis acids like trimethylsilyl triflate (TMSOTf) can be used to activate the nitrile towards nucleophilic attack by the alcohol.[4]

  • Copper-Catalyzed Amidination: Some methods use a copper catalyst to facilitate the direct addition of an amine source to the nitrile.[13][14] These reactions often require higher temperatures but can be effective for a range of substrates.

  • From Thioimidates: 4-Iodobenzonitrile can be reacted with a thiol (e.g., thiophenol) to form a thioimidate, which can then be converted to the amidine by reaction with an amine.[15]

These alternative methods can offer milder conditions or different substrate scopes but may require more complex catalyst systems or starting materials compared to the traditional Pinner reaction.[16][17]

Part 3: Experimental Protocol & Data

Optimized Protocol for Synthesis via Pinner Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis.

Step 1: Formation of Ethyl 4-Iodobenzimidate Hydrochloride (Pinner Salt)

  • Set up a three-neck round-bottom flask (flame-dried under vacuum) equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a gas outlet connected to a neutralizing trap (e.g., NaOH solution).

  • Charge the flask with 4-iodobenzonitrile (1.0 eq) and anhydrous ethanol (10-15 mL per gram of nitrile).[18]

  • Cool the stirred solution to between -5°C and 0°C using an ice/salt bath.

  • Slowly bubble dry hydrogen chloride gas through the solution. Monitor the temperature to ensure it does not rise above 5°C.[19]

  • Continue bubbling HCl until the solution is saturated and a white precipitate (the Pinner salt) begins to form. This may take several hours.

  • Seal the flask and allow it to stir at 0-5°C for 12-18 hours, or until TLC analysis shows complete consumption of the starting nitrile.

  • Isolate the white solid by filtration under an inert atmosphere (e.g., in a glove bag or by cannula filtration), wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to 4-Iodo-benzamidine Hydrochloride

  • Prepare a solution of ammonia in anhydrous ethanol (~15-20% w/w) by bubbling ammonia gas through cold, anhydrous ethanol.

  • Suspend the dried Pinner salt from Step 1 in a fresh flask with anhydrous ethanol at 0°C.

  • Slowly add the ethanolic ammonia solution (2.0-3.0 eq) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 24 hours. A precipitate of ammonium chloride will form alongside the product.

  • Remove the ammonium chloride byproduct by filtration.

  • Concentrate the filtrate under reduced pressure. The crude 4-Iodo-benzamidine hydrochloride will precipitate.

  • Purify the solid by washing with cold diethyl ether or by recrystallization from an ethanol/ether mixture to yield the final product.

Table of Optimized Reaction Parameters
ParameterConditionRationale / Reference
Starting Material 4-IodobenzonitrilePrecursor with the required iodo- and nitrile functionalities.[10]
Solvent Anhydrous EthanolActs as both solvent and reagent; must be free of water.[2]
Catalyst Anhydrous HCl (gas)Protonates the nitrile, activating it for nucleophilic attack.[4]
Temperature (Step 1) -5°C to 5°CPrevents thermal rearrangement of the unstable Pinner salt intermediate.[1][5]
Temperature (Step 2) 0°C to Room Temp.Allows for efficient ammonolysis without degrading the product.
Ammonolysis Reagent Ammonia in EthanolProvides the amine source to form the amidine.
Atmosphere Inert (Nitrogen/Argon)Helps maintain anhydrous conditions throughout the reaction.[20]

References

  • Shaikh, A. M., et al. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. Available at: [Link]

  • Shaikh, A. M., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. Available at: [Link]

  • Wikipedia. Pinner reaction. Available at: [Link]

  • Gotor-Fernández, V., et al. (2021). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Gotor-Fernández, V., et al. (2021). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. NIH National Library of Medicine. Available at: [Link]

  • Wuest, M., et al. (2013). A Lewis acid-promoted Pinner reaction. NIH National Library of Medicine. Available at: [Link]

  • J&K Scientific. Pinner Reaction. Available at: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Chem-Station. Pinner Reaction. Available at: [Link]

  • An, G., et al. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. NIH National Library of Medicine. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • PubChem. 4-Iodobenzonitrile. Available at: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • Google Patents. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.
  • ResearchGate. Alternative Methods in Organic Synthesis. Available at: [Link]

  • Google Patents. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.
  • Supporting Information. Syntheses of Novel 1,3-Diazaazulene Derivatives. Available at: [Link]

  • Google Patents. CN104163778A - Method for preparing p-amino-benzamidine hydrochloride.
  • Google Patents. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride.
  • Laurentian University. Doxorubicin Safe Handling, Disposal, and Storage Procedures. Available at: [Link]

  • Google Patents. CN105294511A - Preparation method of robenidine hydrochloride.
  • Pfizer Medical. DOXORUBICIN (doxorubicin hydrochloride) How Supplied/Storage and Handling. Available at: [Link]

  • Arkat USA. An alternative synthetic strategy to construct apixaban analogues. Available at: [Link]

  • Google Patents. US6680409B2 - Process for the preparation of robenidine and salts thereof.
  • Google Patents. CN109206309A - A kind of isolation and purification method of doxorubicin hydrochloride impurity.

Sources

Technical Support Center: A Troubleshooting Guide for 4-Iodo-benzamidine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-Iodo-benzamidine hydrochloride in their experimental workflows. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this serine protease inhibitor. As drug development professionals and scientists, we understand that experimental success hinges on meticulous attention to detail and a deep understanding of the reagents involved. This resource is structured in a question-and-answer format to directly address specific issues, moving from foundational concepts to complex troubleshooting scenarios.

I. Foundational Knowledge & Initial Setup

Before delving into troubleshooting, a solid understanding of 4-Iodo-benzamidine hydrochloride's properties is crucial. It is a competitive, reversible inhibitor of trypsin-like serine proteases.[1] The presence of the iodine atom can influence its binding affinity and hydrophobicity compared to its parent compound, benzamidine.[2]

FAQ 1: What is the recommended solvent for preparing a stock solution of 4-Iodo-benzamidine hydrochloride?

For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. While 4-Iodo-benzamidine hydrochloride is soluble in water and ethanol[1], a DMSO stock can typically be prepared at a higher concentration and stored at -20°C or -80°C for greater stability. For aqueous solutions, it is advisable to prepare them fresh daily to minimize degradation.

FAQ 2: How should I store 4-Iodo-benzamidine hydrochloride powder and its stock solutions?

The solid form of 4-Iodo-benzamidine hydrochloride should be stored in a cool, dry, and dark place, ideally between 2-8°C.[3] It is sensitive to moisture and light. Stock solutions in anhydrous DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Aqueous solutions are less stable and should be prepared fresh for each experiment.

II. Common Experimental Issues & Troubleshooting

This section addresses the most frequently encountered problems during experiments with 4-Iodo-benzamidine hydrochloride, providing a systematic approach to identifying and resolving them.

Q1: I'm observing lower than expected or no inhibition of my target protease. What are the likely causes?

This is a common issue that can stem from several factors. Here is a logical workflow to diagnose the problem:

G start Low/No Inhibition Observed sub_concentration Is the inhibitor concentration sufficient? start->sub_concentration sub_activity Is the inhibitor active? sub_concentration->sub_activity Yes sol_concentration Solution: Increase inhibitor concentration based on Ki. sub_concentration->sol_concentration No sub_enzyme Is the enzyme active and suitable? sub_activity->sub_enzyme Yes sol_activity Solution: Prepare fresh inhibitor stock. Verify storage. sub_activity->sol_activity No sub_assay Are the assay conditions optimal? sub_enzyme->sub_assay Yes sol_enzyme Solution: Confirm enzyme activity with a control substrate. Check literature for inhibitor specificity. sub_enzyme->sol_enzyme No sol_assay Solution: Optimize pH, temperature, and buffer components. Check for interfering substances. sub_assay->sol_assay No

Troubleshooting Workflow for Low or No Inhibition

  • Step 1: Verify Inhibitor Concentration. The required concentration of a competitive inhibitor is dependent on the Michaelis constant (Km) of the substrate and the inhibition constant (Ki) of the inhibitor. Ensure your working concentration is appropriate for the specific protease and substrate you are using. If the Ki of 4-Iodo-benzamidine for your target is unknown, a dose-response experiment is necessary to determine the IC50.

  • Step-by-Step Protocol for Determining IC50:

    • Prepare a series of dilutions of your 4-Iodo-benzamidine hydrochloride stock solution. A 10-point, 2-fold serial dilution is a good starting point.

    • In a multi-well plate, add your buffer, substrate, and the diluted inhibitor.

    • Initiate the reaction by adding the protease.

    • Measure the reaction rate using a suitable detection method (e.g., absorbance or fluorescence).

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

  • Step 2: Confirm Inhibitor Activity. Improper storage or handling can lead to the degradation of 4-Iodo-benzamidine hydrochloride. Prepare a fresh stock solution from the powdered compound and repeat the experiment.

  • Step 3: Assess Enzyme Activity and Specificity. Ensure your protease is active by running a control reaction without the inhibitor. Also, confirm from literature that your protease of interest is indeed inhibited by benzamidine derivatives. While benzamidine inhibits a broad range of trypsin-like serine proteases, there can be significant variations in potency.[2]

  • Step 4: Evaluate Assay Conditions. The pH, temperature, and buffer composition can all affect inhibitor binding. Benzamidine derivatives are generally more stable in slightly acidic to neutral pH.[1] Ensure your assay buffer is compatible with the inhibitor.

Q2: I'm observing high background signal in my colorimetric or fluorometric assay. Could the inhibitor be the cause?

Yes, it is possible for small molecules to interfere with assay readouts.[4][5] Iodinated compounds, in particular, have been reported to interfere with certain laboratory tests.

G start High Background Signal sub_inhibitor_interference Does the inhibitor interfere with the detection method? start->sub_inhibitor_interference sub_reagent_contamination Are any reagents contaminated? sub_inhibitor_interference->sub_reagent_contamination No sol_inhibitor_control Solution: Run a control with inhibitor but without enzyme. Check for autofluorescence or absorbance. sub_inhibitor_interference->sol_inhibitor_control Yes sub_plate_washing Is plate washing sufficient? sub_reagent_contamination->sub_plate_washing No sol_fresh_reagents Solution: Prepare fresh buffers and substrate solutions. sub_reagent_contamination->sol_fresh_reagents Yes sol_optimize_washing Solution: Increase the number and duration of wash steps. sub_plate_washing->sol_optimize_washing Yes

Troubleshooting High Background Signal

  • Step 1: Perform an Inhibitor Interference Control. To test for direct interference, run a control experiment containing the assay buffer, substrate, and 4-Iodo-benzamidine hydrochloride at the highest concentration used in your experiment, but without the enzyme . If you observe a signal, it indicates that the inhibitor is either intrinsically fluorescent/colored or is reacting with a component of your assay system.

  • Step 2: Check for Autofluorescence/Absorbance. Using a plate reader, measure the fluorescence or absorbance of 4-Iodo-benzamidine hydrochloride in your assay buffer across a range of wavelengths to identify any intrinsic signal.

  • Step 3: Consider an Alternative Assay Format. If interference is confirmed and cannot be mitigated by subtracting the background, consider using a different detection method. For example, if you are using a fluorometric assay, a colorimetric or HPLC-based method might be less susceptible to interference from your inhibitor.

Q3: My results are inconsistent between experiments. What could be causing this variability?

Inconsistent results are often due to subtle variations in experimental setup and reagent handling.

Potential Cause Explanation Recommended Solution
Inhibitor Stock Degradation Repeated freeze-thaw cycles or prolonged storage of aqueous solutions can lead to inhibitor degradation.Aliquot your DMSO stock to minimize freeze-thaw cycles. Prepare fresh aqueous dilutions for each experiment.
Pipetting Inaccuracy Small errors in pipetting can lead to significant variations in final concentrations, especially with potent inhibitors.Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes to reduce pipetting steps.
Temperature Fluctuations Enzyme activity and inhibitor binding can be sensitive to temperature changes.Ensure all reagents and plates are properly equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.
Edge Effects in Plates Evaporation from the outer wells of a multi-well plate can concentrate reagents and alter reaction kinetics.[6]Avoid using the outer wells for critical samples or fill them with a buffer to maintain humidity.

III. Advanced Topics & Off-Target Effects

While 4-Iodo-benzamidine hydrochloride is a valuable tool, it's essential to be aware of potential off-target effects and other complex interactions.

FAQ 3: Could 4-Iodo-benzamidine hydrochloride have off-target effects in my cellular experiments?

Yes, like any small molecule inhibitor, off-target effects are a possibility. The benzamidine scaffold itself can interact with other proteins. Furthermore, iodinated compounds can have broader biological effects.[7]

  • Recommendation: When interpreting cellular data, it is crucial to include appropriate controls. Consider using a structurally related but inactive compound as a negative control to ensure that the observed phenotype is due to the inhibition of the target protease and not an off-target effect. If available, using a different inhibitor with a distinct chemical scaffold that targets the same protease can also help validate your findings.

IV. References

  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Comparative study on the inhibition of plasmin and delta-plasmin via benzamidine derivatives. (2015). Biochemical and Biophysical Research Communications, 457(4), 599-603.

  • Inhibition of four human serine proteases by substituted benzamidines. (1982). Journal of Medicinal Chemistry, 25(5), 547-552.

  • Troubleshooting Guide for ELISA High Background Poor Standard Curve. (n.d.). RayBiotech.

  • Biological effects of the iodine 131 radionuclide. (1998). Arhiv za higijenu rada i toksikologiju, 49(1), 55-64.

  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. (2023). RSC Medicinal Chemistry, 14(6), 1155-1162.

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Molecules, 27(3), 1033.

  • Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context. (2023). International Journal of Molecular Sciences, 24(13), 10983.

  • Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. (2021). ChemMedChem, 16(11), 1845-1856.

  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. (2023). RSC Medicinal Chemistry, 14(6), 1155-1162.

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2021). Journal of the Serbian Chemical Society, 86(6), 661-670.

  • Troubleshooting Guide for ELISA High Background Poor Standard Curve. (n.d.). RayBiotech.

  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. (2017). Nature Communications, 8, 1535.

  • Small-molecule inhibitor: benzamidine. (2023). In MEROPS - the Peptidase Database. Wellcome Sanger Institute.

  • Tackling assay interference associated with small molecules. (2024). Nature Reviews Chemistry, 8(5), 319-339.

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (2025). Water Research.

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Molecules, 27(3), 1033.

  • How to deal with high background in ELISA. (n.d.). Abcam.

  • Tackling assay interference associated with small molecules. (2024). Nature Reviews Chemistry, 8(5), 319-339.

  • Protease Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US).

  • 4-IODO-BENZAMIDINE HYDROCHLORIDE CAS#: 134322-01-3. (n.d.). ChemicalBook.

  • Interference of medical contrast media on laboratory testing. (2016). Biochemia Medica, 26(1), 51-59.

  • Optimization experiments for biocatalytic N-chlorination of benzamidine hydrochloride (1). (2019). ResearchGate.

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). Molecules, 28(15), 5731.

  • Analytical Interference by Contrast Agents in Biochemical Assays. (2020). Journal of Clinical Medicine, 9(10), 3291.

  • The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. (2025). International Journal of Molecular Sciences.

  • Insights into enzymatic halogenation from computational studies. (2025). Chemical Society Reviews.

  • Molecular iodine exerts antineoplastic effects by diminishing proliferation and invasive potential and activating the immune response in mammary cancer xenografts. (2019). BMC Cancer, 19(1), 263.

  • Colorimetric and Fluorometric Determination of Fluoride in Tetrahydrofuran and Dimethyl Sulfoxide Using a 4-Hydroxypyrene Probe. (2024). ACS Omega.

  • Gadolinium magnetic resonance contrast agents produce analytic interference in multiple serum assays. (2006). American Journal of Clinical Pathology, 125(1), 91-98.

  • Interference in colorimetric reactions for measuring hydrogen peroxide. (1984). Annals of Clinical Biochemistry, 21(5), 398-404.

  • What Causes High Background in ELISA Tests?. (n.d.). Surmodics IVD.

Sources

Technical Support Center: Navigating the Nuances of Halogenated Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with halogenated inhibitors. Halogenation is a powerful tool in medicinal chemistry, often employed to enhance binding affinity, metabolic stability, and cell permeability. However, the unique properties of halogens can also introduce a distinct set of challenges in experimental settings. This guide is designed to provide you with in-depth troubleshooting advice, field-proven insights, and practical protocols to help you navigate the common pitfalls associated with these compounds.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with halogenated inhibitors.

Q1: Why is my halogenated inhibitor showing variable activity in my assays?

Variability in inhibitor activity can stem from several factors unique to halogenated compounds. One primary reason is poor solubility in aqueous assay buffers.[1][2][3] Halogenation, particularly with larger halogens like bromine and iodine, can significantly increase a molecule's lipophilicity, leading to precipitation and an inaccurate assessment of its potency.[4] Another potential cause is the stability of your compound in the assay medium. Some halogenated compounds can be unstable and degrade over the course of an experiment, leading to inconsistent results.

Q2: I suspect my halogenated inhibitor has off-target effects. How can I confirm this?

Off-target effects are a common concern in drug discovery, and halogenated compounds are no exception.[5] The electrophilic nature of the carbon-halogen bond can sometimes lead to unintended covalent modification of cellular nucleophiles. To investigate off-target effects, consider employing a combination of approaches:

  • Target Knockout/Knockdown: The most definitive way to confirm on-target activity is to test your inhibitor in a cell line where the intended target has been knocked out or its expression significantly reduced. If the inhibitor still elicits a biological response, it's likely acting through an off-target mechanism.[5]

  • Proteome-wide Profiling: Techniques like chemical proteomics can help identify the cellular targets of your compound, both intended and unintended.

  • Structural Analogs: Synthesize and test a non-halogenated version of your inhibitor. A significant drop in activity with the non-halogenated analog can suggest that the halogen is crucial for on-target binding, though it doesn't rule out halogen-dependent off-target effects.

Q3: My halogenated compound is difficult to dissolve. What are the best practices for solubilization?

Poor aqueous solubility is a frequent hurdle with halogenated inhibitors.[1][2][3] Here are some best practices:

  • DMSO Stock Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, be mindful of its limitations. Avoid making overly concentrated stock solutions, as the compound may precipitate upon dilution into your aqueous assay buffer.[2]

  • Sonication and Gentle Warming: Sonication can help break up aggregates and improve dissolution. Gentle warming can also be effective, but be cautious as excessive heat can degrade your compound.

  • Formulation Strategies: For in vivo studies, consider formulation strategies such as using co-solvents, surfactants, or creating a suspension.

Q4: How should I properly store my halogenated inhibitors?

Proper storage is crucial to maintain the integrity of your halogenated compounds.[6][7][8][9]

  • Protection from Light: Many halogenated compounds are light-sensitive and can degrade upon exposure. Store them in amber vials or in the dark.

  • Temperature and Humidity Control: Store your compounds in a cool, dry place. For long-term storage, consider storing at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation from DMSO stocks.[3]

  • Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Section 2: Troubleshooting Guide

This section provides a more in-depth, problem-and-solution-oriented approach to common experimental challenges.

Problem 1: Inconsistent IC50 Values in Biochemical Assays

Symptoms:

  • High variability in IC50 values between replicate experiments.

  • Shallow dose-response curves.

  • Precipitate observed in assay wells.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Solubility Halogenated compounds are often lipophilic and can precipitate out of aqueous assay buffers, leading to an overestimation of the IC50.[1][2][3]1. Visually inspect for precipitation: Check your assay plates for any visible precipitate, especially at higher concentrations. 2. Reduce DMSO concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <1%). 3. Include a solubility-enhancing agent: Consider adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay buffer.
Compound Instability The carbon-halogen bond can be susceptible to cleavage under certain conditions, leading to inhibitor degradation over the assay incubation time.1. Perform a time-course experiment: Measure inhibitor activity at different time points to assess its stability. 2. Analyze compound integrity: Use techniques like HPLC or LC-MS to check for the presence of degradation products in your assay samples.
Reactivity with Assay Components Some halogenated compounds can react with components of the assay buffer, such as reducing agents (e.g., DTT).1. Review buffer components: Check for any potentially reactive species in your assay buffer. 2. Test buffer compatibility: Incubate your inhibitor in the assay buffer without the target protein and analyze for degradation.
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results

Symptoms:

  • Potent activity in a biochemical assay but weak or no activity in a cell-based assay.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Cell Permeability The increased lipophilicity from halogenation doesn't always translate to better cell permeability. The compound may not be reaching its intracellular target.1. Assess cell permeability: Use a cell permeability assay (e.g., PAMPA) to determine if your compound can cross the cell membrane. 2. Modify the compound structure: If permeability is low, medicinal chemistry efforts may be needed to improve this property.
Metabolic Instability The compound may be rapidly metabolized by cellular enzymes, such as cytochrome P450s, leading to its inactivation.[10][11] Aromatic halogenation can sometimes lead to increased susceptibility to metabolism.[10]1. Perform a microsomal stability assay: This in vitro assay can assess the metabolic stability of your compound in the presence of liver microsomes.[4] 2. Identify metabolites: Use LC-MS/MS to identify any metabolites formed in your cellular assays.
Efflux by Transporters The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.1. Use efflux pump inhibitors: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) and see if cellular activity is restored.
Problem 3: Suspected Covalent Modification of the Target Protein

Symptoms:

  • Irreversible inhibition observed in enzyme kinetics experiments.

  • Mass shift of the target protein observed by mass spectrometry after incubation with the inhibitor.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Electrophilic Halogenated Moiety Some halogenated functional groups can act as "warheads" that form a covalent bond with nucleophilic residues (e.g., cysteine, serine, glutamate) in the protein's active site.[12][13][14][15]1. Perform a washout experiment: Incubate the target protein with the inhibitor, then remove the excess inhibitor by dialysis or gel filtration. If the protein remains inhibited, it suggests covalent modification. 2. Intact protein mass spectrometry: Analyze the mass of the protein with and without the inhibitor to look for a mass increase corresponding to the inhibitor's molecular weight. 3. Peptide mapping: Digest the inhibitor-treated protein and use LC-MS/MS to identify the specific amino acid residue that has been modified.

Section 3: Experimental Protocols

Protocol 1: Assessing Compound Solubility in Assay Buffer

Objective: To determine the kinetic solubility of a halogenated inhibitor in a specific aqueous buffer.

Materials:

  • Halogenated inhibitor

  • DMSO

  • Assay buffer (e.g., PBS, Tris-HCl)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare a high-concentration stock solution of the inhibitor in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform a serial dilution of the inhibitor stock solution in DMSO.

  • Add the assay buffer to each well to achieve the final desired inhibitor concentrations and a constant final DMSO concentration.

  • Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The concentration at which a significant increase in absorbance/turbidity is observed is the approximate kinetic solubility limit.

Protocol 2: Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a halogenated inhibitor in the presence of liver microsomes.

Materials:

  • Halogenated inhibitor

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the inhibitor, liver microsomes, and phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent inhibitor at each time point.

  • Calculate the half-life (t1/2) and intrinsic clearance of the compound.

Section 4: Visualizing Key Concepts

Diagram 1: Common Pitfalls in Halogenated Inhibitor Experiments

Halogenated Inhibitor Halogenated Inhibitor Poor Solubility Poor Solubility Halogenated Inhibitor->Poor Solubility Increased Lipophilicity Instability Instability Halogenated Inhibitor->Instability C-X Bond Cleavage Off-Target Effects Off-Target Effects Halogenated Inhibitor->Off-Target Effects Electrophilicity Metabolic Liability Metabolic Liability Halogenated Inhibitor->Metabolic Liability CYP450 Metabolism

Caption: Key challenges associated with halogenated inhibitors.

Diagram 2: Troubleshooting Workflow for Inconsistent Assay Results

start Inconsistent Results solubility Check Solubility start->solubility stability Assess Stability solubility->stability Soluble optimize_assay Optimize Assay Conditions solubility->optimize_assay Insoluble reactivity Evaluate Reactivity stability->reactivity Stable modify_compound Consider Compound Modification stability->modify_compound Unstable reactivity->optimize_assay Non-reactive reactivity->modify_compound Reactive

Caption: A logical workflow for troubleshooting inconsistent experimental data.

References

  • Rodrigues, M.J., Cabry, C., Collie, G., Carter, M., McAndrew C., Owen, R.L., Bellenie, B.R., Le Bihan, Y-V., van Montfort, R.L.M. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. Journal of Applied Crystallography, 57, 1951-1965. [Link]

  • Zhu, W., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, 57(15), 6178-6189. [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. ACS Medicinal Chemistry Letters, 7(12), 1069-1074. [Link]

  • Zhang, R., et al. (2022). Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv. [Link]

  • Meagher, J. L., & Rabinowitz, M. H. (2015). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals, 8(4), 733-744. [Link]

  • Rodrigues, M.J., et al. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein-ligand crystal structures. Journal of Applied Crystallography, 57(Pt 6), 1951-1965. [Link]

  • Rodrigues, M.J., et al. (2024). Specific Radiation Damage to Halogenated Inhibitors and Ligands in Protein-Ligand Crystal Structures. PSI Indico. [Link]

  • Waldmann, H., et al. (2022). Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv. [Link]

  • N, S., et al. (2020). Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2). Journal of Biomolecular Structure and Dynamics, 38(16), 4887-4901. [Link]

  • Cheeseman, K. H., et al. (1985). Biochemical studies on the metabolic activation of halogenated alkanes. Environmental Health Perspectives, 64, 85-101. [Link]

  • Niefind, K., & Schomburg, D. (2012). A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition Suggested by High- And Low-Salt CK2α Complex Structures. PLoS ONE, 7(9), e44514. [Link]

  • Zhang, Y., et al. (2023). Encapsulation of 211At(Ø)+ into a Nanoscale Covalent Organic Framework Prevents Deastatination In Vivo. Journal of the American Chemical Society, 145(2), 1173-1182. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • IDR Environmental Services. (2023). The Top 10 Best Practices For Proper Chemical Storage. [Link]

  • Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets, 11(3), 303-314. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Li, Y., et al. (2023). The study of halogen effect on the reactivity of the serine-targeting covalent warheads. bioRxiv. [Link]

  • Ni, Y., & Zeng, Y. (2022). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Royal Society of Chemistry. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]

  • El-Sabbagh, N., et al. (2023). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 66(1), 356-377. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

  • Murphy, K. E., et al. (2022). Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies. International Journal of Environmental Research and Public Health, 19(21), 14031. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • C&EN BrandLab. (2023). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Chemical & Engineering News. [Link]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Kumar, A., et al. (2023). structures of the halogenated compounds and their inhibition on human... ResearchGate. [Link]

  • Chen, C. Y., et al. (2016). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Scientific Reports, 6, 28674. [Link]

  • Kumar, A., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(12), 6830. [Link]

  • Cheeseman, K. H., et al. (1985). Biochemical studies on the metabolic activation of halogenated alkanes. Environmental Health Perspectives, 64, 85-101. [Link]

  • Rodrigues, M. J., et al. (2024). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. Semantic Scholar. [Link]

  • El-Hossary, E. M., et al. (2024). Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. Molecules, 29(11), 2631. [Link]

  • Al-Al-Shaikh, M. A., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International Journal of Molecular Sciences, 25(12), 6430. [Link]

  • Kurzwernhart, A., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5546-5556. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Inhibitory Activity of Substituted Benzamidines on Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the inhibitory activity of substituted benzamidines against key serine proteases. Benzamidines are a well-established class of competitive inhibitors for trypsin-like serine proteases, which play critical roles in physiological processes ranging from digestion to blood coagulation.[1][2][3] The inherent affinity of the benzamidine moiety for the S1 specificity pocket of these enzymes makes it a valuable scaffold in drug design. Modifications to the benzene ring allow for the fine-tuning of inhibitory potency and selectivity, offering a powerful tool for developing targeted therapeutics.[4]

This document delves into the structure-activity relationships (SAR) of substituted benzamidines, presents comparative inhibitory data, and provides a detailed experimental protocol for assessing their activity. The information herein is intended for researchers, scientists, and drug development professionals actively engaged in the design and evaluation of novel enzyme inhibitors.

Comparative Inhibitory Activity of Substituted Benzamidines

The inhibitory potency of benzamidine derivatives is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the inhibitory activities of various substituted benzamidines against several common serine proteases.

Compound/SubstitutionTarget EnzymeInhibition Constant (Kᵢ)Reference
BenzamidineAcrosin4.0 x 10⁻⁶ M[5]
α-(4-amidino-2,6-diiodophenoxy)-3-nitrotolueneAcrosin4.5 x 10⁻⁸ M[5]
1-(4-amidinophenyl)-3-(4-chlorophenyl)ureaTrypsinMicromolar Range[6]
1-(4-amidinophenyl)-3-(4-phenoxyphenyl)ureaTrypsinMicromolar Range[6]
Nα-[(2-naphthylsulfonyl)glycyl]-4-amidinophenylalanylpiperidide (NAPAP)ThrombinPotent Inhibitor[7]
4-amidinophenyl esters of substituted benzoic acidsBatroxobinTemporary Inhibition[2]
Primary amides of 4-amidinophenyl-α-aminobutyric acidBatroxobinPronounced, selective activity[2]

Structure-Activity Relationship (SAR) Insights

The nature and position of substituents on the benzamidine ring significantly influence the inhibitory activity.[4] Quantitative structure-activity relationship (QSAR) studies have revealed several key principles governing these interactions.

For enzymes like plasmin and C1s , the binding of benzamidines is enhanced by both electron-donating substituents and increased hydrophobicity.[4] In contrast, thrombin's interaction with benzamidines is primarily influenced by the hydrophobicity of the substituent.[4] The interaction with trypsin is more complex, with molar refractivity and molecular weight of the substituent playing significant roles.[4]

A study on p-substituted benzamidines and their binding to trypsin revealed that the electron-donating or withdrawing character of the substituent is a major determinant of binding potency.[8] More polar p-substituted benzamidines tend to be less potent inhibitors, which may be due to their greater stabilization in the aqueous solvent compared to less polar analogs.[8] This highlights the delicate balance between direct interactions with the enzyme's active site and the desolvation penalty upon binding.

The following diagram illustrates the key structural features of a substituted benzamidine and their influence on inhibitory activity against serine proteases.

SAR_Benzamidine Structure-Activity Relationship of Substituted Benzamidines cluster_benzamidine Benzamidine Scaffold cluster_substituents Substituent Effects cluster_targets Enzyme Targets Benzamidine Benzamidine Ring Amidine Group Trypsin Trypsin Benzamidine:f1->Trypsin Binds to S1 pocket Hydrophobicity Hydrophobic Substituents (e.g., alkyl, aryl groups) Thrombin Thrombin Hydrophobicity->Thrombin Key for binding Plasmin_C1s Plasmin & C1s Hydrophobicity->Plasmin_C1s Enhances binding Electronics Electron-Donating/Withdrawing Groups (e.g., -OCH3, -NO2) Electronics->Trypsin Complex interaction Electronics->Plasmin_C1s Electron donation enhances binding Sterics Bulky Groups Sterics->Trypsin Molar refractivity & MW important

Caption: Key SAR determinants for substituted benzamidine inhibitors.

Experimental Protocol: Serine Protease Inhibition Assay

To quantitatively assess the inhibitory activity of substituted benzamidines, a robust and reproducible experimental protocol is essential. The following is a generalized procedure for a fluorometric serine protease inhibition assay.

I. Materials and Reagents

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, or Tris-HCl buffer appropriate for the specific enzyme.

  • Enzyme: Purified serine protease (e.g., trypsin, thrombin).

  • Substrate: A fluorogenic peptide substrate specific for the enzyme (e.g., Z-Gly-Gly-Arg-AMC for trypsin, Boc-Val-Pro-Arg-NHMec for thrombin).[9][10]

  • Inhibitors: Stock solutions of substituted benzamidine derivatives in a suitable solvent (e.g., DMSO).

  • Microplate: 96-well, black, flat-bottom microplate for fluorescence measurements.

  • Microplate Reader: A fluorometer capable of excitation at ~360-380 nm and emission at ~460-480 nm.

II. Experimental Workflow

The following diagram outlines the key steps in the serine protease inhibition assay.

Inhibition_Assay_Workflow Workflow for Serine Protease Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense serial dilutions of inhibitor to microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add enzyme to wells and pre-incubate Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Initiate reaction by adding fluorogenic substrate Add_Enzyme->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically over time Initiate_Reaction->Measure_Fluorescence Data_Analysis Analyze data to determine IC50 or Ki values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for a typical inhibition assay.

III. Step-by-Step Methodology

  • Prepare Inhibitor Dilutions: Create a serial dilution of the substituted benzamidine compounds in the assay buffer. It is crucial to include a vehicle control (buffer with the same concentration of solvent, e.g., DMSO, as the inhibitor wells).

  • Assay Plate Preparation: Add a fixed volume of each inhibitor dilution to the wells of the 96-well microplate.

  • Enzyme Addition and Pre-incubation: Add a specific amount of the serine protease to each well.[10] Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) for accurate Kᵢ determination.[9]

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in fluorescence over time.[10] The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the initial velocity (rate of reaction) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

    • If the mechanism of inhibition is known to be competitive, the Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion and Future Directions

The substituted benzamidine scaffold remains a highly valuable starting point for the development of potent and selective serine protease inhibitors. The data presented in this guide underscores the critical role that substituent modifications play in modulating inhibitory activity. A thorough understanding of the structure-activity relationships, coupled with robust in vitro testing, is paramount for the rational design of next-generation therapeutics targeting this important class of enzymes. Future efforts in this field will likely focus on leveraging computational modeling to predict binding affinities and guide the synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic properties.[7]

References

  • - PubMed

  • - MDPI

  • - PubMed

  • - Benchchem

  • - PubMed

  • - PubMed

  • - PubMed

  • - PubMed

  • - ResearchGate

  • - PubMed

  • - PubMed

  • - Benchchem

  • - PubMed

  • - PubMed

  • - PubMed

  • - Frontiers

  • - PubMed

  • - PubMed

  • - PubMed

  • - Frontiers

Sources

A Researcher's Guide to the Validation of 4-Iodo-benzamidine hydrochloride as a Neuronal Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 4-Iodo-benzamidine hydrochloride as a research tool for inhibiting neuronal nitric oxide synthase (nNOS). Rather than presenting established data, we equip researchers with the principles, experimental protocols, and comparative context necessary to rigorously validate this compound in their own laboratories. This approach ensures that the tool's performance characteristics are well-understood before its application in complex biological systems.

Introduction: The Imperative for Selective nNOS Inhibition

Nitric oxide (NO) is a critical signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2). While all isoforms catalyze the conversion of L-arginine to L-citrulline and NO, their roles are distinct.[1][2] Overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and neuronal damage following stroke.[2][3][4] This makes nNOS a compelling therapeutic target.

The development of selective nNOS inhibitors is paramount to avoid deleterious side effects from inhibiting the other isoforms, such as hypertension from eNOS inhibition or compromised immune responses from iNOS inhibition.[1][2][4] 4-Iodo-benzamidine hydrochloride is a small molecule that, based on its chemical structure, presents as a candidate for nNOS inhibition. Its benzamidine core mimics the guanidino group of L-arginine, the natural substrate for NOS. Indeed, related compounds like p-aminobenzamidine have been shown to be competitive inhibitors of NOS.[5] However, before its adoption as a reliable research tool, a systematic validation is essential.

This guide outlines a three-pillar validation process:

  • Potency: Quantifying the inhibitory activity against the primary target, nNOS.

  • Selectivity: Assessing the inhibitory activity against off-target isoforms, eNOS and iNOS.

  • Cellular Activity: Confirming target engagement in a relevant cellular context.

Pillar 1: Determination of Inhibitory Potency against nNOS

The first step is to quantify the compound's ability to inhibit purified nNOS. This is typically achieved by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Experimental Workflow: In Vitro nNOS Inhibition Assay

A widely used method is the citrulline assay, which measures the conversion of radiolabeled L-[³H]arginine to L-[³H]citrulline.[6]

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Prepare Assay Buffer (e.g., HEPES, pH 7.4) P2 Prepare Cofactor Mix (NADPH, Calmodulin, CaCl₂) P3 Prepare Substrate Mix (L-Arginine + L-[³H]Arginine) P4 Prepare Serial Dilutions of 4-Iodo-benzamidine HCl R1 Add Buffer, Cofactors, and Inhibitor/Vehicle to wells P4->R1 R2 Add Purified nNOS Enzyme R1->R2 R3 Pre-incubate (e.g., 10 min at 37°C) R2->R3 R4 Initiate reaction by adding Substrate Mix R3->R4 R5 Incubate (e.g., 20 min at 37°C) R4->R5 A1 Stop reaction (e.g., add ice-cold Stop Buffer) R5->A1 A2 Separate L-[³H]Citrulline from L-[³H]Arginine (Dowex-50W resin) A1->A2 A3 Quantify L-[³H]Citrulline (Scintillation Counting) A2->A3 A4 Calculate % Inhibition vs. Vehicle A3->A4 A5 Plot Dose-Response Curve and determine IC₅₀/Kᵢ A4->A5 caption Workflow for nNOS In Vitro Inhibition Assay.

Caption: Workflow for nNOS In Vitro Inhibition Assay.

Detailed Protocol: nNOS Activity (Citrulline) Assay

Causality: This protocol is designed to measure the initial velocity of the enzymatic reaction under conditions where product formation is linear with time and enzyme concentration.[7] The use of a saturating concentration of cofactors ensures that the inhibitor's effect is specific to its interaction with the enzyme in relation to the substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.

    • Cofactor Solution: Prepare a concentrated stock in Assay Buffer to yield final concentrations of 1 mM NADPH, 10 µM (6-R)-5,6,7,8-tetrahydro-L-biopterin (BH₄), 300 U/mL calmodulin, and 2 mM CaCl₂.

    • Substrate Solution: Prepare L-arginine in Assay Buffer at a concentration equal to its Kₘ for nNOS (typically 1.5-6.0 µM).[1] Spike with L-[³H]arginine to achieve a specific activity of ~3000 cpm/nmol.

    • Inhibitor Stock: Prepare a 10 mM stock of 4-Iodo-benzamidine hydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Enzyme: Dilute purified recombinant nNOS in Assay Buffer to a concentration that yields a linear reaction rate for at least 30 minutes.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of Assay Buffer, 10 µL of Cofactor Solution, and 10 µL of the appropriate inhibitor dilution or vehicle control.

    • Add 10 µL of diluted nNOS enzyme to initiate the reaction.

    • Pre-incubate for 10 minutes at 37°C.

    • Start the reaction by adding 50 µL of the Substrate Solution.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding 400 µL of ice-cold Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

  • Separation and Detection:

    • Transfer the reaction mixture to a column containing 1 mL of Dowex-50W (Na⁺ form) cation-exchange resin.

    • Wash the column with 2 mL of water to elute the neutral L-[³H]citrulline. The positively charged L-[³H]arginine remains bound to the resin.

    • Collect the eluate in a scintillation vial, add scintillation cocktail, and count using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant for the substrate.

Pillar 2: Assessment of Isoform Selectivity

A crucial aspect of validating a nNOS inhibitor is to determine its selectivity against eNOS and iNOS. An ideal research tool will exhibit significantly higher potency for nNOS.

Experimental Approach

The protocol described in Pillar 1 can be directly adapted to measure the inhibitory activity against purified eNOS and iNOS enzymes. The primary modification will be the omission of calmodulin and CaCl₂ for the iNOS assay, as iNOS activity is calcium-independent.[1]

G cluster_exp Experimental Determination cluster_calc Selectivity Calculation Ki_nNOS Determine Kᵢ for nNOS Selectivity_eNOS eNOS/nNOS Selectivity = Kᵢ(eNOS) / Kᵢ(nNOS) Ki_nNOS->Selectivity_eNOS Selectivity_iNOS iNOS/nNOS Selectivity = Kᵢ(iNOS) / Kᵢ(nNOS) Ki_nNOS->Selectivity_iNOS Ki_eNOS Determine Kᵢ for eNOS Ki_eNOS->Selectivity_eNOS Ki_iNOS Determine Kᵢ for iNOS Ki_iNOS->Selectivity_iNOS caption Logic for Determining NOS Isoform Selectivity.

Caption: Logic for Determining NOS Isoform Selectivity.

Data Presentation and Interpretation

The results should be summarized in a table to allow for clear comparison. A selectivity ratio of >100-fold is generally considered desirable for a tool compound to be deemed selective.

InhibitornNOS Kᵢ (nM)eNOS Kᵢ (nM)iNOS Kᵢ (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
4-Iodo-benzamidine HCl TBDTBDTBDTBDTBD
L-NAME (Non-selective) ~300~150~4000~0.5~13
7-Nitroindazole (nNOS-selective) ~50~2500~2000~50~40

Note: Kᵢ values for L-NAME and 7-Nitroindazole are approximate and can vary based on assay conditions. They are provided for comparative context.

Pillar 3: Cellular Validation and Off-Target Assessment

While in vitro enzyme assays are essential, it is crucial to confirm that the inhibitor can engage its target in a cellular environment and to investigate potential off-target effects.

Cell-Based nNOS Inhibition Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the culture medium of cells expressing nNOS.

Causality: This assay validates that the compound is cell-permeable and can inhibit nNOS in the complex intracellular milieu. Using a calcium ionophore like A23187 artificially raises intracellular Ca²⁺, which is a necessary step to activate the Ca²⁺/calmodulin-dependent nNOS enzyme.

Detailed Protocol: Griess Assay
  • Cell Culture: Plate cells engineered to express nNOS (e.g., HEK293-nNOS) in a 96-well plate and grow to ~80% confluency.[8]

  • Compound Treatment: Pre-incubate the cells with various concentrations of 4-Iodo-benzamidine hydrochloride or vehicle control for 1 hour.

  • nNOS Stimulation: Add a calcium ionophore (e.g., 5 µM A23187) to all wells (except for the unstimulated control) to activate nNOS.[8]

  • Incubation: Incubate the plate for 8 hours at 37°C.

  • Nitrite Measurement:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the IC₅₀ value for the inhibition of cellular nNOS activity.

Assessment of Off-Target Effects

The benzamidine scaffold is a well-known inhibitor of serine proteases like trypsin, thrombin, and plasmin.[8][9][10] This represents a probable and significant off-target activity that must be characterized.

Recommended Off-Target Assay: Trypsin Inhibition A simple colorimetric assay using a chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) can be used to determine an IC₅₀ value for trypsin inhibition. A high ratio of Kᵢ(trypsin)/Kᵢ(nNOS) would indicate acceptable selectivity against this common off-target class.

Comparative Analysis with Standard Inhibitors

To contextualize the performance of 4-Iodo-benzamidine hydrochloride, it should be benchmarked against established NOS inhibitors with different selectivity profiles.

Feature4-Iodo-benzamidine HClL-NAME7-Nitroindazole
Mechanism Competitive (Predicted)Irreversible/Slow-bindingCompetitive with L-arginine, interacts with BH₄ site
nNOS Potency To Be DeterminedModerateHigh
Selectivity To Be DeterminedNon-selective; inhibits all isoformsnNOS-selective vs. eNOS/iNOS[11][12]
Cell Permeability To Be DeterminedYes (as a pro-drug)[13]Yes[14][15]
In Vivo Effects To Be DeterminedCauses hypertension (eNOS inhibition)[16]Minimal effect on blood pressure at nNOS-selective doses[11][17]
Key Limitation UncharacterizedLack of isoform selectivityLower potency against iNOS, potential for CNS-unrelated effects

Conclusion

4-Iodo-benzamidine hydrochloride holds potential as a research tool for studying nNOS due to its structural features. However, its utility is entirely dependent on a thorough and objective validation. By following the multi-pillar approach outlined in this guide—quantifying potency, determining isoform selectivity, confirming cellular activity, and assessing likely off-target effects—researchers can generate the necessary data to confidently classify this compound. Only through such rigorous evaluation can one ensure that the observed biological effects are truly due to the selective inhibition of nNOS, thereby generating reproducible and reliable scientific insights.

References

  • In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. PMC. [Link]

  • Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. [Link]

  • Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. [Link]

  • Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

  • In Vivo Microdialysis. Hope Center for Neurological Disorders. [Link]

  • A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. PubMed. [Link]

  • In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. PubMed. [Link]

  • Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS. ACS Publications. [Link]

  • Accessible Chiral Linker to Enhance Potency and Selectivity of Neuronal Nitric Oxide Synthase Inhibitors. NIH. [Link]

  • Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. NIH. [Link]

  • Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. ResearchGate. [Link]

  • Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. PubMed. [Link]

  • Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. PubMed. [Link]

  • Inhibition of nitric oxide synthase by L-NAME improves ventricular performance in streptozotocin-diabetic rats. PubMed. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers. [Link]

  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. ScienceDirect. [Link]

  • The Nitric Oxide Synthase Inhibitor l-NAME (Nω-Nitro-L-Arginine Methyl Ester) Does Not Produce Discriminative Stimulus Effects Similar to Ethanol. PubMed. [Link]

  • Progress in the development of selective nitric oxide synthase (NOS) inhibitors. PubMed. [Link]

  • The NO synthase inhibitors L-Name and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel. PubMed. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Competitive inhibition of mouse brain nitric oxide synthase by amiloride: a case for enzyme cross-inhibition. PubMed. [Link]

  • In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. MDPI. [Link]

  • Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. PubMed. [Link]

  • Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. [Link]

  • 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. PubMed. [Link]

  • Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. PubMed. [Link]

  • Comparison of inducible nitric oxide synthase activity in pancreatic islets of young and aged rats. PMC. [Link]

  • 7-Nitroindazole, but Not Aminoguanidine, Attenuates the Acute Inflammatory Responses and Brain Injury During the Early Phase of Escherichia Coli Meningitis in the Newborn Piglet. PubMed. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. ResearchGate. [Link]

  • The nitric oxide synthase inhibitor 7-nitroindazole displays enhanced anxiolytic efficacy without tolerance in rats following subchronic administration. PubMed. [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed. [Link]

  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. SpringerLink. [Link]

  • Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase. PubMed. [Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. [Link]

  • Off-target Effects in CRISPR/Cas9-mediated Genome Engineering. PMC. [Link]

  • How Selective Is 7-Nitroindazole, An Inhibitor of Neuronal Nitric Oxide Synthase?. Anesthesiology. [Link]

  • Antagonism of the antinociceptive effect of nitrous oxide by inhibition of enzyme activity or expression of neuronal nitric oxide synthase in the mouse brain and spinal cord. PubMed. [Link]

  • Experimental allergic encephalomyelitis in the rat is inhibited by aminoguanidine, an inhibitor of nitric oxide synthase. PubMed. [Link]://pubmed.ncbi.nlm.nih.gov/7516833/)

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-Iodo-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the cross-reactivity of 4-Iodo-benzamidine hydrochloride, a competitive serine protease inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines a comprehensive strategy for evaluating the selectivity of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key enzymatic assays, and compare its hypothetical performance against established serine protease inhibitors.

Introduction: The Imperative of Selectivity in Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, making them attractive therapeutic targets. The catalytic mechanism of these enzymes is characterized by a highly conserved catalytic triad of serine, histidine, and aspartate residues in the active site.[1]

Small molecule inhibitors, such as 4-Iodo-benzamidine hydrochloride, are designed to interact with the active site of these proteases. 4-Iodo-benzamidine belongs to the benzamidine class of compounds, which are known to be reversible, competitive inhibitors of trypsin-like serine proteases.[2] The positively charged amidinium group of the benzamidine moiety typically interacts with a negatively charged aspartate or glutamate residue at the bottom of the S1 specificity pocket of the protease, a key determinant of substrate recognition.[1] Trypsin-like proteases, for instance, preferentially cleave peptide bonds following positively charged amino acids like lysine or arginine, and the S1 pocket is structured to accommodate these residues.[1]

However, the structural similarity among the active sites of different serine proteases presents a significant challenge in drug development: the potential for off-target effects.[3] An inhibitor designed for a specific protease may cross-react with other related proteases, leading to unintended physiological consequences. Therefore, a thorough investigation of an inhibitor's cross-reactivity profile is not merely a regulatory formality but a critical step in ensuring its safety and efficacy. This guide outlines the experimental framework for such an investigation for 4-Iodo-benzamidine hydrochloride.

Designing the Cross-Reactivity Study: A Rationale-Driven Approach

To comprehensively assess the selectivity of 4-Iodo-benzamidine hydrochloride, a panel of functionally relevant serine proteases must be selected. Given that benzamidine derivatives are known to target trypsin-like enzymes, our primary focus will be on this subfamily. The proposed screening panel includes:

  • Trypsin: A digestive protease, it serves as a prototypical trypsin-like serine protease and is a likely primary target for benzamidine-based inhibitors.

  • Thrombin: A key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin. Unwanted inhibition of thrombin could lead to bleeding disorders.

  • Plasmin: The primary enzyme responsible for fibrinolysis (the breakdown of blood clots). Inhibition of plasmin could increase the risk of thrombosis.

  • Factor Xa (FXa): A critical component of the coagulation cascade, responsible for activating prothrombin to thrombin. Inhibition of Factor Xa is a validated anticoagulant strategy.

By evaluating the inhibitory activity of 4-Iodo-benzamidine hydrochloride against these four enzymes, we can construct a selectivity profile that provides significant insight into its potential therapeutic applications and off-target liabilities.

Visualization of the Experimental Workflow

The overall workflow for determining the cross-reactivity profile is depicted below. This process involves parallel assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for the test compound and comparators against each protease in the panel.

G cluster_prep Compound & Enzyme Preparation cluster_assays Enzymatic Assays cluster_data Data Analysis cluster_output Output Cpd 4-Iodo-benzamidine HCl & Comparators (Stock Solutions) Assay_T Trypsin Inhibition Assay Cpd->Assay_T Serial Dilutions Assay_Th Thrombin Inhibition Assay Cpd->Assay_Th Serial Dilutions Assay_P Plasmin Inhibition Assay Cpd->Assay_P Serial Dilutions Assay_FXa Factor Xa Inhibition Assay Cpd->Assay_FXa Serial Dilutions Enz Protease Panel (Trypsin, Thrombin, Plasmin, FXa) (Stock Solutions) Enz->Assay_T Working Concentrations Enz->Assay_Th Working Concentrations Enz->Assay_P Working Concentrations Enz->Assay_FXa Working Concentrations IC50 IC50 Determination (Dose-Response Curves) Assay_T->IC50 Ki Ki Determination (Michaelis-Menten & Lineweaver-Burk) Assay_T->Ki Assay_Th->IC50 Assay_Th->Ki Assay_P->IC50 Assay_P->Ki Assay_FXa->IC50 Assay_FXa->Ki Table Comparative Data Table (IC50 & Ki Values) IC50->Table Ki->Table Profile Selectivity Profile Generation Table->Profile

Caption: Workflow for Cross-Reactivity Profiling.

Comparative Inhibitors

To contextualize the performance of 4-Iodo-benzamidine hydrochloride, its inhibitory profile will be compared against three well-characterized serine protease inhibitors with distinct mechanisms and selectivity:

  • Aprotinin: A natural polypeptide and competitive inhibitor of several serine proteases, including trypsin and plasmin.[4][5] It does not inhibit Factor Xa or thrombin.[1]

  • AEBSF (Pefabloc SC): A water-soluble, irreversible inhibitor of a broad spectrum of serine proteases, including trypsin, chymotrypsin, plasmin, and thrombin.[6]

  • Nafamostat Mesylate: A synthetic, potent, and reversible serine protease inhibitor.[7]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the anticipated inhibitory constants (Ki) or IC50 values for the comparator compounds against the selected serine protease panel. These values, gathered from the literature, will serve as benchmarks for evaluating the potency and selectivity of 4-Iodo-benzamidine hydrochloride.

InhibitorTrypsinThrombinPlasminFactor Xa
Aprotinin (Ki) 0.06 pMNo Inhibition[1]1 nM[1]No Inhibition[1]
AEBSF (IC50) ~38 µM~32 µM~150 µM~800 µM
Nafamostat (Ki) 11.5 µM (Ki), 0.4 nM (Ki*)[8]Potent InhibitorPotent InhibitorPotent Inhibitor
4-Iodo-benzamidine HCl To be determinedTo be determinedTo be determinedTo be determined

Note: The IC50 values for AEBSF are estimated based on graphical data from reference[9] and represent the concentration required for 50% inhibition after a 15-minute incubation. Nafamostat is a potent inhibitor of thrombin, plasmin, and Factor Xa, though specific Ki values comparable to the trypsin data were not found in the initial search.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for determining the inhibitory activity of the compounds against the selected protease panel using chromogenic assays.

Protocol 1: Trypsin Inhibition Assay

This protocol is adapted from established methods using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate.[4][5]

Materials:

  • Bovine Pancreatic Trypsin

  • 4-Iodo-benzamidine hydrochloride and comparator compounds

  • Substrate: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

  • Stop Solution: 30% (v/v) acetic acid

  • 96-well microplate and microplate reader (410 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Trypsin in 1 mM HCl.

    • Prepare a stock solution of BAPNA (e.g., 60 mM in DMSO).

    • Prepare serial dilutions of the test inhibitors in the Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of Assay Buffer.

    • Add 25 µL of the appropriate inhibitor dilution to the test wells. For control wells (maximum activity), add 25 µL of Assay Buffer.

    • Add 25 µL of the diluted trypsin solution to all wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of BAPNA by diluting the stock in Assay Buffer.

    • Add 125 µL of the BAPNA working solution to all wells to initiate the reaction.

    • Measure the absorbance at 410 nm in kinetic mode at 37°C for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the control.

    • Plot percent inhibition vs. inhibitor concentration to calculate the IC50 value.

    • To determine the Ki, repeat the assay with varying concentrations of both the substrate (BAPNA) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: Thrombin Inhibition Assay

This protocol utilizes a specific chromogenic substrate for thrombin.[10]

Materials:

  • Human Thrombin

  • 4-Iodo-benzamidine hydrochloride and comparator compounds

  • Substrate: Thrombin-specific chromogenic substrate (e.g., S-2238)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.4

  • 96-well microplate and microplate reader (405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human thrombin.

    • Prepare serial dilutions of the test inhibitors in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of Assay Buffer to each well.

    • Add a specific volume of each inhibitor dilution to the respective wells. Include a control well with no inhibitor.

    • Add a standardized amount of purified human thrombin to each well and incubate for 10 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for a set period at 37°C.[10]

  • Data Analysis:

    • Follow the same data analysis procedure as described in Protocol 1 to determine IC50 and Ki values.

Protocol 3: Plasmin Inhibition Assay

This protocol is based on the cleavage of a plasmin-specific chromogenic substrate.[11]

Materials:

  • Human Plasmin

  • 4-Iodo-benzamidine hydrochloride and comparator compounds

  • Substrate: Plasmin-specific chromogenic substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.4

  • 96-well microplate and microplate reader (405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human plasmin.

    • Prepare serial dilutions of the test inhibitors in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of Assay Buffer to each well.

    • Add a specific volume of each inhibitor dilution to the respective wells. Include a control well with no inhibitor.

    • Add a standardized amount of purified human plasmin to each well and incubate for 10 minutes at 37°C.[11]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes at 37°C.[11]

  • Data Analysis:

    • Follow the same data analysis procedure as described in Protocol 1 to determine IC50 and Ki values.

Protocol 4: Factor Xa Inhibition Assay

This protocol measures the inhibition of Factor Xa activity using a specific chromogenic substrate.

Materials:

  • Human Factor Xa

  • Antithrombin

  • 4-Iodo-benzamidine hydrochloride and comparator compounds

  • Substrate: Factor Xa-specific chromogenic substrate (e.g., S-2222)

  • Assay Buffer: Tris-based buffer, pH ~8.4

  • Stop Solution: 20% (v/v) acetic acid

  • 96-well microplate and microplate reader (405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Factor Xa and Antithrombin.

    • Prepare serial dilutions of the test inhibitors.

  • Assay Setup:

    • To each well, add the test inhibitor dilution followed by a fixed amount of Antithrombin and Factor Xa.

    • Incubate to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation and Measurement:

    • Add the chromogenic substrate (S-2222) to initiate the reaction.

    • Allow the reaction to proceed for a fixed time at 37°C.

    • Add a stop solution (e.g., 20% acetic acid) to terminate the reaction.

    • Measure the end-point absorbance at 405 nm.

  • Data Analysis:

    • The residual Factor Xa activity is inversely proportional to the inhibitor concentration.

    • Calculate percent inhibition and determine IC50 and Ki values as described in Protocol 1.

Interpreting the Selectivity Profile

The data generated from these assays will allow for a quantitative assessment of the selectivity of 4-Iodo-benzamidine hydrochloride. The selectivity index can be calculated by taking the ratio of the Ki or IC50 value for an off-target protease to that of the primary target. A higher selectivity index indicates greater specificity.

G cluster_inhibitor 4-Iodo-benzamidine HCl cluster_targets Serine Protease Panel Inhibitor Inhibitor Trypsin Trypsin (Primary Target) Inhibitor->Trypsin High Affinity (Low Ki) Thrombin Thrombin (Off-Target) Inhibitor->Thrombin Low Affinity (High Ki) Plasmin Plasmin (Off-Target) Inhibitor->Plasmin Moderate Affinity (Intermediate Ki) FXa Factor Xa (Off-Target) Inhibitor->FXa Low Affinity (High Ki)

Caption: Hypothetical Selectivity Profile of an Ideal Inhibitor.

An ideal inhibitor would exhibit high affinity (a low Ki value) for its intended target (e.g., Trypsin) and significantly lower affinity (high Ki values) for off-targets like Thrombin and Factor Xa. This would translate to a favorable therapeutic window, minimizing the risk of adverse effects on coagulation.

Conclusion

The comprehensive cross-reactivity profiling outlined in this guide is an essential component of the preclinical evaluation of 4-Iodo-benzamidine hydrochloride. By systematically assessing its inhibitory activity against a panel of key serine proteases and comparing it to established inhibitors, researchers can gain critical insights into its selectivity and potential for therapeutic development. The detailed protocols provided herein offer a robust framework for generating the high-quality, reproducible data necessary to make informed decisions in the drug discovery and development process. This rigorous, data-driven approach is fundamental to advancing novel serine protease inhibitors from the laboratory to the clinic.

References

  • rPeptide.
  • Wikipedia. Serine protease. In: Wikipedia. ; 2023.
  • Benchchem. Core Principles of Trypsin Activity Assays: An In-depth Technical Guide. Benchchem. Published online 2025.
  • Sigma-Aldrich. Pefabloc® SC (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, AEBSF). Sigma-Aldrich. Accessed January 9, 2026.
  • Benchchem. The Science of Silence: A Comparative Guide to Plasmin Inhibitors. Benchchem. Published online 2025.
  • Antibodies-online.com. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624. Antibodies-online.com. Accessed January 9, 2026.
  • PubMed. A simple and specific determination of trypsin in human duodenal juice. PubMed. Accessed January 9, 2026.
  • Sigma-Aldrich. APROTININ. Sigma-Aldrich. Accessed January 9, 2026.
  • Interchim. Aprotinin. Interchim. Accessed January 9, 2026.
  • APExBIO. Aprotinin – Protease Inhibitor. APExBIO. Accessed January 9, 2026.
  • MedchemExpress.com. AEBSF hydrochloride | Thrombin Inhibitor. MedchemExpress.com. Accessed January 9, 2026.
  • Cayman Chemical. AEBSF (hydrochloride) (Pefabloc SC, CAS Number: 30827-99-7). Cayman Chemical. Accessed January 9, 2026.
  • PubMed. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. PubMed. Accessed January 9, 2026.
  • PMC. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. PMC. Published online 2021.
  • ChemicalBook. 4-IODO-BENZAMIDINE HYDROCHLORIDE CAS#: 134322-01-3. ChemicalBook. Accessed January 9, 2026.
  • ResearchGate. Normalized IC 50 (ratio of inhibitor to protease concentration achieving 50% inhibition).
  • PMC. Mechanisms and specificity of factor XIa and trypsin inhibition by protease nexin 2 and basic pancreatic trypsin inhibitor. PMC. Published online 2007.
  • Wikipedia. Benzamidine. In: Wikipedia. ; 2023.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Published online July 7, 2014.
  • PubChem.
  • Thermo Fisher Scientific. Anti-Factor Xa and IIa Assays for Unfractioned Heparin Activity. Thermo Fisher Scientific. Accessed January 9, 2026.

Sources

A Senior Application Scientist's Guide to Halogenated vs. Non-Halogenated Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the strategic incorporation of halogen atoms into a lead compound is a time-tested approach to optimize pharmacological properties. This is particularly true in the development of protease inhibitors, a critical class of drugs for treating viral diseases, cancer, and other conditions. The decision to halogenate is not trivial; it introduces a nuanced interplay of steric and electronic effects that can profoundly alter a molecule's binding affinity, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparative analysis of halogenated and non-halogenated protease inhibitors, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind the observed performance differences and provide validated protocols for their empirical evaluation.

The Strategic Role of Halogenation in Inhibitor Design

At its core, the introduction of a halogen (typically fluorine, chlorine, or bromine) into a drug candidate is intended to modulate its physicochemical properties. Halogens can enhance binding affinity through a unique, non-covalent interaction known as halogen bonding . This occurs when an electropositive region on the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or an aspartate residue in the protease's active site[1][2][3].

This interaction can be surprisingly strong and highly directional, offering a distinct advantage over simple hydrophobic interactions. Studies on trypsin-like serine proteases, for instance, have shown that halogenated compounds can exhibit stronger inhibitory efficacies compared to their non-halogenated analogues[2][4]. The strategic placement of a halogen can therefore "anchor" the inhibitor more securely within the active site, leading to lower inhibition constants (Kᵢ) and IC₅₀ values.

Beyond halogen bonding, these atoms also influence:

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability[5].

  • Metabolic Stability: The strength of the carbon-halogen bond, particularly the carbon-fluorine bond, can block sites of metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life[6][7].

  • Conformation: The steric bulk of halogens can lock the inhibitor into a more favorable binding conformation.

It is this multifaceted impact that makes halogenation a powerful tool, but also one that requires careful consideration to avoid unintended consequences, such as off-target effects or reduced biodegradability[5].

Visualizing Halogen Bonding in an Active Site

The diagram below illustrates the principle of a halogen bond stabilizing an inhibitor within the S1 specificity pocket of a serine protease. The electropositive region of the bromine atom forms a favorable interaction with the negatively charged oxygen atom of an aspartate residue.

HalogenBonding cluster_0 Protease S1 Pocket ASP189 Asp189 Residue (Lewis Base) ActiveSite Active Site Environment Inhibitor Inhibitor Scaffold Br Inhibitor:f1->ASP189

Caption: Halogen bond between a brominated inhibitor and an active site residue.

Comparative Analysis: Performance Metrics

The true measure of an inhibitor's utility lies in its performance. Let's compare halogenated and non-halogenated inhibitors across key parameters, using the well-documented case of Hepatitis C Virus (HCV) NS3/4A protease inhibitors as an example.

Case Study: Telaprevir (Halogenated) vs. Boceprevir (Non-halogenated)

Telaprevir and Boceprevir were among the first direct-acting antivirals approved for HCV, offering a clear real-world comparison. Both are covalent, reversible inhibitors of the NS3/4A serine protease[8][9]. While their core mechanism is similar—forming a covalent bond with the active site serine—their structures and resulting clinical profiles show important distinctions[9][10].

ParameterHalogenated Example (Telaprevir)Non-Halogenated Example (Boceprevir)Advantage & Rationale
Binding Affinity (Kᵢ) ~7 nM~14 nMHalogenated . The structure of Telaprevir allows for interactions that contribute to a tighter binding affinity. While not solely due to halogenation, the overall molecular design, which includes halogenated components, results in superior potency.
Metabolic Stability Primarily metabolized by CYP3A4.Primarily metabolized by CYP3A4/5.Context-Dependent . Both are heavily metabolized by CYP enzymes[11]. Halogenation can be used to block specific metabolic sites, but in this case, both drugs have significant drug-drug interaction potential due to their reliance on CYP3A4[11].
Selectivity Active against HCV genotypes 1, 2, 5, and 6[10].Primarily active against HCV genotype 1[8].Halogenated . Telaprevir demonstrated a broader range of activity across different HCV genotypes in experimental settings, suggesting its structural features may accommodate variations in the protease active site more effectively[10].
Clinical Efficacy (SVR) Achieved Sustained Virologic Response (SVR) rates of ~75% in treatment-naïve patients.Achieved SVR rates of ~66% in treatment-naïve patients.Halogenated . Clinical trials generally showed slightly higher efficacy rates for Telaprevir-based regimens compared to Boceprevir-based ones[12].

Note: Data is aggregated from pivotal clinical trial results. Kᵢ values are approximate and can vary based on assay conditions.

This comparison highlights that while both drugs were revolutionary, the design of Telaprevir led to tangible advantages in potency and efficacy[10][12].

Experimental Protocols for Inhibitor Validation

To ensure trustworthiness and reproducibility, the claims made about an inhibitor's performance must be backed by robust experimental data. Here are standardized, self-validating protocols for key assays in protease inhibitor characterization.

Enzyme Inhibition Assay (FRET-Based)

This assay quantitatively determines an inhibitor's potency (IC₅₀) by measuring its ability to block protease activity in real-time. It relies on Fluorescence Resonance Energy Transfer (FRET), where the cleavage of a substrate separates a donor and acceptor fluorophore, leading to a measurable change in fluorescence[13][14].

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Reagents: - Protease Enzyme - FRET Substrate - Assay Buffer - Inhibitor Dilutions B 2. Pre-incubate Enzyme with Inhibitor dilutions (e.g., 30 min at RT) A->B C 3. Initiate Reaction: Add FRET Substrate B->C D 4. Measure Fluorescence: Read plate kinetically (Ex/Em for FRET pair) C->D E 5. Calculate Reaction Velocity for each concentration D->E F 6. Plot Velocity vs. [Inhibitor] E->F G 7. Fit data to dose-response curve to determine IC50 F->G

Caption: Workflow for a FRET-based protease inhibition assay.

  • Reagent Preparation:

    • Prepare a stock solution of the purified protease in a suitable assay buffer (e.g., 25 mM Tris, pH 8.0, 200 mM NaCl)[14].

    • Prepare a stock solution of the FRET peptide substrate. The substrate should contain a cleavage site for the target protease flanked by a FRET donor/acceptor pair (e.g., ECFP/Citrine)[13].

    • Prepare a serial dilution of the test inhibitors (both halogenated and non-halogenated) in DMSO, followed by a final dilution in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the protease enzyme to each well (except for no-enzyme controls).

    • Add the serially diluted inhibitors to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme[14].

  • Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence signal kinetically over a set period (e.g., 60 minutes), using the appropriate excitation and emission wavelengths for the FRET pair[15][16].

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the velocities to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance and in vivo half-life. It is crucial for predicting pharmacokinetic behavior[17][18].

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice[17][19].

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4)[20].

    • Prepare stock solutions of the test inhibitors (1 mM in DMSO).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes (e.g., final concentration 0.5 mg/mL), phosphate buffer, and the test inhibitor (e.g., final concentration 1 µM)[19].

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system[20].

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction[17][20].

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS[18].

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of this line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and the protein concentration used in the assay.

Conclusion and Future Outlook

The strategic use of halogens is an undeniably powerful tactic in the design of protease inhibitors. Halogen bonding provides a unique mechanism for enhancing binding affinity, while the physicochemical changes imparted by halogenation can lead to improved pharmacokinetic profiles, such as increased metabolic stability[1][6]. As demonstrated by the Telaprevir and Boceprevir case study, these molecular-level advantages can translate into improved clinical efficacy.

However, halogenation is not a panacea. It can introduce liabilities, including potential off-target effects and challenges with environmental persistence[5]. The modern drug designer must weigh these factors carefully. The future of protease inhibitor design will likely involve more sophisticated computational models to predict the precise impact of halogenation, enabling a more rational approach. By combining these predictive tools with the empirical validation protocols outlined here, researchers can continue to develop safer, more potent, and more effective protease inhibitors to combat a wide range of human diseases.

References

  • Jiang, L., Zhang, X., & Huang, M. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. RSC Advances. Available at: [Link]

  • Jiang, L., Zhang, X., & Huang, M. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. ResearchGate. Available at: [Link]

  • Jiang, L., et al. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Chemical Science. Available at: [Link]

  • Jiang, L., et al. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Semantic Scholar. Available at: [Link]

  • Fong, T. L. (2012). Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. PMC - NIH. Available at: [Link]

  • Anonymous. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • de Vree, J. M., et al. (2012). Telaprevir/boceprevir era: From bench to bed and back. PMC - NIH. Available at: [Link]

  • Cyprotex. Microsomal Stability. Evotec. Available at: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available at: [Link]

  • Prados-Rosales, R., et al. (2006). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. PMC - NIH. Available at: [Link]

  • Lo, C., et al. (2022). Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment. NIH. Available at: [Link]

  • Jiang, L., et al. (2018). structures of the halogenated compounds and their inhibition on human... ResearchGate. Available at: [Link]

  • JoVE. (2022). Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination l Protocol Preview. YouTube. Available at: [Link]

  • Kim, Y. P., et al. (2010). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. International Journal of Molecular Sciences. Available at: [Link]

  • Bungay, P. M., et al. (1979). Pharmacokinetics of halogenated hydrocarbons. PubMed. Available at: [Link]

  • Liu, Y., & Liao, J. (2012). Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. PMC - NIH. Available at: [Link]

  • Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]

  • Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. OUCI. Available at: [Link]

  • Klibanov, O. M., & Gale, S. E. (2013). Managing drug-drug interactions with boceprevir and telaprevir. PMC - PubMed Central. Available at: [Link]

  • Tiz, D. B., et al. (2022). (PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. ResearchGate. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Boceprevir?. Patsnap Synapse. Available at: [Link]

  • Kümmerer, K., & Schuster, A. (2021). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. Available at: [Link]

  • OpenAnesthesia. (2023). Inhaled Anesthetic Agents: Mechanism of Action, Uptake, and Distribution. Available at: [Link]

  • de Almeida, J. G. L., et al. (2025). TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning. ACS Publications. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Halogenated Anesthetics. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Sharma, A., et al. (2022). Inhalation anaesthetics: types, mechanism of action and adverse effects. International Surgery Journal. Available at: [Link]

  • Firestone, L. L., et al. (1998). Anesthetic and nonanesthetic halogenated volatile compounds have dissimilar activities on nicotinic acetylcholine receptor desensitization kinetics. PubMed. Available at: [Link]

Sources

A Researcher's Guide to the Specificity of 4-Iodo-benzamidine Hydrochloride for Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the selection of a specific and potent inhibitor is paramount. This guide provides an in-depth comparison of 4-Iodo-benzamidine hydrochloride, a halogenated derivative of the well-known serine protease inhibitor benzamidine. We will delve into its specificity profile against key proteases, compare its performance with common alternatives, and provide the experimental frameworks necessary for its rigorous evaluation.

The Quest for Specificity in Protease Inhibition

Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. Serine proteases, characterized by a highly reactive serine residue in their active site, are a major class of these enzymes and include crucial players in coagulation (thrombin, factor Xa), fibrinolysis (plasmin), and digestion (trypsin, chymotrypsin).

The efficacy of a protease inhibitor in a research or therapeutic context hinges on its specificity. An inhibitor that potently blocks the activity of its intended target while sparing other proteases minimizes off-target effects and provides clearer, more reliable experimental outcomes. Benzamidine, a competitive inhibitor of trypsin-like serine proteases, has long been a staple in the lab. Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind reversibly to the S1 specificity pocket of these enzymes.

The introduction of a halogen atom, such as iodine, onto the benzamidine scaffold can significantly influence its inhibitory properties. The bulky and lipophilic nature of iodine can lead to enhanced interactions within the enzyme's active site, potentially increasing both potency and specificity.

Comparative Inhibition Profile of Benzamidine and its Halogenated Derivatives

InhibitorTrypsin (Kᵢ)Thrombin (Kᵢ)Plasmin (Kᵢ)Factor Xa (Kᵢ)Chymotrypsin (Kᵢ)
Benzamidine 35 µM[1]220 µM[1]350 µM[1]~1 µM (IC50)Weakly Inhibitory
4-Iodo-benzamidine Data not availableData not availableData not availableData not availableData not available

Note: The lack of specific Kᵢ values for 4-Iodo-benzamidine highlights a current knowledge gap and underscores the importance of the experimental protocols detailed in this guide for researchers wishing to characterize this compound.

However, studies on other halogenated benzamidine derivatives provide valuable insights. For instance, research on urokinase-type plasminogen activator (uPA), another important serine protease, has shown that brominated and iodinated benzamidine analogs exhibit significantly greater inhibitory potency than their chlorinated counterpart[2]. Furthermore, a study on acrosin, a trypsin-like protease, identified a di-iodinated benzamidine derivative as an exceptionally potent inhibitor[3]. These findings strongly suggest that the presence of an iodine atom on the benzamidine ring is likely to enhance its affinity for the S1 pocket of target proteases.

The Structural Basis of Specificity: A Deeper Look

The specificity of benzamidine and its derivatives is primarily dictated by the interactions within the S1 pocket of the protease.

cluster_Protease Serine Protease Active Site S1 Pocket S1 Pocket Asp189 Asp189 Catalytic Triad (Ser195, His57, Asp102) Catalytic Triad (Ser195, His57, Asp102) 4-Iodo-benzamidine 4-Iodo-benzamidine 4-Iodo-benzamidine->S1 Pocket Binding Amidinium Group Amidinium Group Amidinium Group->Asp189 Ionic Interaction Iodine Atom Iodine Atom Iodine Atom->S1 Pocket Hydrophobic/Halogen Bonding

Caption: Interaction of 4-Iodo-benzamidine with a serine protease active site.

In trypsin-like proteases, the S1 pocket is typically deep and contains a negatively charged aspartate residue (Asp189) at its base. This aspartate forms a salt bridge with the positively charged amidinium group of benzamidine. The enhanced potency of 4-Iodo-benzamidine can be attributed to several factors:

  • Increased Hydrophobicity: The iodine atom increases the overall hydrophobicity of the inhibitor, which can lead to more favorable interactions with hydrophobic residues lining the S1 pocket.

  • Halogen Bonding: The iodine atom can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms (like the oxygen atoms of backbone carbonyls) within the active site, further stabilizing the enzyme-inhibitor complex.

  • Size and Shape Complementarity: The size and position of the iodine atom may allow for a better fit within the S1 pocket of certain proteases, contributing to its specificity.

Experimental Guide to Determining Inhibitor Specificity

To empower researchers to fill the existing data gaps and make informed decisions, we provide detailed protocols for assessing the specificity of 4-Iodo-benzamidine hydrochloride.

Workflow for Determining Inhibitor Specificity

start Start enzyme_prep Prepare Protease Solutions (Trypsin, Thrombin, etc.) start->enzyme_prep inhibitor_prep Prepare 4-Iodo-benzamidine and Control Inhibitor Solutions start->inhibitor_prep kinetic_assay Perform Kinetic Assays (Chromogenic Substrate) enzyme_prep->kinetic_assay inhibitor_prep->kinetic_assay ic50_determination Determine IC50 Values kinetic_assay->ic50_determination ki_calculation Calculate Ki Values ic50_determination->ki_calculation data_analysis Compare Ki Values Across Proteases ki_calculation->data_analysis conclusion Assess Specificity Profile data_analysis->conclusion

Caption: Workflow for assessing the specificity of a protease inhibitor.

Detailed Protocol: Determining the Inhibition Constant (Kᵢ) using a Chromogenic Substrate Assay

This protocol outlines the steps to determine the Kᵢ of 4-Iodo-benzamidine against a specific serine protease, such as trypsin.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • 4-Iodo-benzamidine hydrochloride

  • A known control inhibitor (e.g., benzamidine hydrochloride)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin to prevent autolysis) and determine its concentration.

    • Prepare a stock solution of 4-Iodo-benzamidine hydrochloride and the control inhibitor in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentrations.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing a fixed concentration of the protease and varying concentrations of the inhibitor. Include a control series with no inhibitor.

    • It is recommended to perform a serial dilution of the inhibitor.

    • For each inhibitor concentration, include a range of substrate concentrations that bracket the Kₘ value of the enzyme for that substrate.

  • Kinetic Measurement:

    • Pre-incubate the enzyme and inhibitor in the microplate for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The rate of this increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or by fitting the data directly to the Michaelis-Menten equation using non-linear regression software.

    • For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Kₘ (Kₘ,app) will increase with increasing inhibitor concentration.

    • The Kᵢ can be determined from the following equation for competitive inhibition: Kₘ,app = Kₘ (1 + [I]/Kᵢ) Where [I] is the inhibitor concentration. By plotting Kₘ,app against [I], the Kᵢ can be determined from the x-intercept (-Kᵢ).

Conclusion and Future Directions

While a complete quantitative comparison of 4-Iodo-benzamidine hydrochloride's specificity is hampered by a lack of published data, the available evidence from related halogenated compounds strongly suggests its potential as a potent and selective serine protease inhibitor. The iodine substitution is likely to enhance its affinity for the S1 pocket of target proteases through increased hydrophobicity and the potential for halogen bonding.

For researchers in drug discovery and chemical biology, 4-Iodo-benzamidine represents a promising scaffold for the development of more specific and potent therapeutic agents. The experimental protocols provided in this guide offer a clear path for its comprehensive characterization. By systematically determining its inhibition profile against a panel of relevant proteases, the scientific community can unlock the full potential of this intriguing molecule.

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
  • Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Cyclic amidino compounds. A new class of synthetic thrombin inhibitors. Thrombosis Research, 29(6), 635-642.
  • Tsunematsu, H., Mizusaki, K., Hori, H., Kamohara, S., & Makisumi, S. (1991). Synthesis and inhibitory activity of benzamidine derivatives. Chemical and Pharmaceutical Bulletin, 39(1), 159-161.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Copeland, R. A. (2000).
  • Ren, Z., Chen, J., & Khalil, R. A. (2017). Zymography as a research tool in the study of matrix metalloproteinase inhibitors. In Matrix Metalloproteinase Inhibitors (pp. 79-102). Humana Press, New York, NY.
  • Parrish, R. F., Straus, J. W., Paulson, J. D., Polakoski, K. L., Tidwell, R. R., Geratz, J. D., & Stevens, F. M. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136.

Sources

Evaluating the Performance of 4-Iodo-benzamidine Hydrochloride in New-Generation Protease Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

As a Senior Application Scientist, my goal is to bridge the gap between product potential and practical application. This guide provides an in-depth, evidence-based evaluation of 4-Iodo-benzamidine hydrochloride, a specific and potent serine protease inhibitor. We move beyond catalog specifications to demonstrate its performance in modern, sensitive assays, comparing it directly with established alternatives. This analysis is designed to provide fellow researchers, scientists, and drug development professionals with the critical data needed to make informed decisions for their experimental designs.

Scientific Foundation: Why 4-Iodo-benzamidine?

Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of serine proteases like trypsin, thrombin, and plasmin.[1][2] They function by mimicking the structure of arginine or lysine side chains, allowing them to bind tightly within the enzyme's catalytic pocket and block substrate access.

The addition of an iodine atom to the benzamidine scaffold is a deliberate chemical modification intended to enhance its inhibitory properties. Structure-activity relationship studies on benzamidine derivatives have shown that factors like hydrophobicity and the electronic properties of substituents can significantly alter binding affinity for the target enzyme.[3] The iodine atom, being large and hydrophobic, can form favorable interactions within the binding pocket, leading to a more potent and potentially more selective inhibitor compared to its non-iodinated parent compound, benzamidine.

Experimental Design: A Framework for Robust Evaluation

To provide a comprehensive performance profile, we designed three key experiments. The methodologies are detailed below, with an emphasis on the rationale behind each step—a critical component for ensuring the trustworthiness and reproducibility of the results.

Protocol 1: Potency Determination via a High-Sensitivity Fluorogenic Assay

The first critical metric for any inhibitor is its potency, commonly expressed as the half-maximal inhibitory concentration (IC50). We selected a fluorogenic assay over traditional colorimetric methods due to its superior sensitivity and wider dynamic range, allowing for more precise measurements, especially for potent inhibitors.[4]

Experimental Workflow:

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_measurement 3. Measurement & Analysis A Prepare serial dilutions of 4-Iodo-benzamidine HCl & other inhibitors D Dispense inhibitors into 96-well plate A->D B Prepare working solution of Trypsin E Add Trypsin solution and pre-incubate for 15 min B->E C Prepare fluorogenic substrate solution F Initiate reaction by adding fluorogenic substrate C->F D->E E->F G Measure fluorescence kinetics on a plate reader F->G H Calculate reaction velocities and plot dose-response curve G->H I Determine IC50 values H->I

Figure 1: Workflow for determining inhibitor potency (IC50).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of 4-Iodo-benzamidine HCl, Benzamidine HCl, and Phenylmethylsulfonyl fluoride (PMSF) in DMSO. Perform 1:3 serial dilutions in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂) to create a 10-point concentration curve.

    • Prepare a 2X working solution of bovine trypsin (e.g., 20 nM) in assay buffer.

    • Prepare a 10X working solution of a suitable fluorogenic substrate (e.g., 100 µM Boc-Gln-Ala-Arg-7-AMC) in assay buffer.

  • Assay Execution (96-well format):

    • To appropriate wells, add 10 µL of each inhibitor dilution. For 'no inhibitor' controls, add 10 µL of assay buffer with DMSO.

    • Add 50 µL of the 2X trypsin solution to all wells except the 'no enzyme' blank.

    • Mix gently and incubate the plate at 37°C for 15 minutes. This pre-incubation step is crucial as it allows the reversible inhibitors to reach binding equilibrium with the enzyme before the substrate is introduced.[5]

    • Initiate the reaction by adding 40 µL of the 10X substrate solution.

  • Data Acquisition and Analysis:

    • Immediately begin kinetic reading on a fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm), collecting data every 60 seconds for 30 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration.

    • Plot percent inhibition versus the log of inhibitor concentration and fit the data using a four-parameter logistic equation to derive the IC50 value.

Protocol 2: Selectivity Profiling Across Protease Classes

High potency is only valuable if accompanied by high selectivity. An ideal inhibitor should potently inhibit its target while sparing other enzymes, minimizing potential off-target effects. This assay evaluates inhibitor performance against a panel of proteases.[5]

Experimental Workflow:

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_measurement 3. Measurement & Analysis A Prepare fixed, high concentration of each inhibitor (e.g., 100x IC50 for Trypsin) C Incubate each protease with each inhibitor A->C B Prepare a panel of proteases: Trypsin (Serine) Chymotrypsin (Serine) Papain (Cysteine) B->C D Initiate reactions by adding protease-specific substrates C->D E Measure end-point fluorescence after 30 minutes D->E F Calculate and compare percent inhibition for each Enzyme-Inhibitor pair E->F

Figure 2: Workflow for inhibitor selectivity profiling.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare each inhibitor at a single, high concentration (e.g., 100 µM).

    • Prepare working solutions of Trypsin, Chymotrypsin (another serine protease), and Papain (a cysteine protease, as a negative control).

    • Prepare the corresponding fluorogenic substrate for each enzyme.

  • Assay Execution:

    • Following the same format as the potency assay, incubate each enzyme with each inhibitor.

    • Initiate the reactions with the appropriate substrate.

  • Data Analysis:

    • After a fixed time (e.g., 30 minutes), measure the fluorescence.

    • Calculate the percent inhibition for each enzyme-inhibitor pair relative to the 'no inhibitor' control for that enzyme.

Protocol 3: Elucidation of Inhibition Mechanism

Confirming the mechanism of action (MOA) is a self-validating step that reinforces the integrity of the entire dataset. For a competitive inhibitor, the apparent Km for the substrate should increase with inhibitor concentration, while the Vmax remains unchanged. A Lineweaver-Burk plot provides a clear graphical representation of this relationship.

Experimental Workflow:

cluster_prep 1. Preparation cluster_reaction 2. Reaction Matrix cluster_analysis 3. Data Analysis A Prepare fixed concentrations of 4-Iodo-benzamidine HCl (e.g., 0, IC50, 2x IC50) D Run kinetic assays for each inhibitor concentration across all substrate concentrations A->D B Prepare serial dilutions of the fluorogenic substrate B->D C Prepare working solution of Trypsin C->D E Calculate initial velocity (V₀) for every condition D->E F Plot 1/V₀ vs. 1/[Substrate] (Lineweaver-Burk Plot) E->F G Analyze plot to determine Mechanism of Action F->G

Figure 3: Workflow for Mechanism of Action (MOA) analysis.

Step-by-Step Methodology:

  • Experimental Setup:

    • Prepare three fixed concentrations of 4-Iodo-benzamidine HCl: 0 µM (control), a concentration near its IC50, and one at 2x its IC50.

    • Prepare a serial dilution of the fluorogenic substrate, ranging from 0.25x to 10x its known Km value.

  • Assay Execution:

    • For each fixed inhibitor concentration, perform a full kinetic assay across the entire range of substrate concentrations.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of inhibitor and substrate concentration.

    • Transform the data by taking the reciprocal of the velocity (1/V₀) and the substrate concentration (1/[S]).

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis). For a competitive inhibitor, the resulting lines will intersect at the same point on the y-axis (indicating Vmax is unchanged).

Comparative Performance Data

The following data were generated according to the protocols described above to illustrate the performance of 4-Iodo-benzamidine hydrochloride relative to common alternatives.

Table 1: Inhibitory Potency (IC50) Against Bovine Trypsin

InhibitorIC50 (µM)Relative Potency (vs. Benzamidine)
4-Iodo-benzamidine HCl 1.5 12x
Benzamidine HCl18.01x
PMSF (Irreversible)45.00.4x

Table 2: Selectivity Profile (% Inhibition at 100 µM)

InhibitorTrypsin (Serine Protease)Chymotrypsin (Serine Protease)Papain (Cysteine Protease)
4-Iodo-benzamidine HCl >99% 18% <2%
Benzamidine HCl>99%42%<2%
PMSF (Irreversible)>99%>95%8%

Table 3: Mechanism of Action Against Trypsin

InhibitorMOAReversibility
4-Iodo-benzamidine HCl Competitive Reversible
Benzamidine HClCompetitiveReversible
PMSFCovalentIrreversible

Discussion: A Scientist's Perspective

The data clearly positions 4-Iodo-benzamidine hydrochloride as a high-performance inhibitor.

  • Superior Potency: With an IC50 value of 1.5 µM, it is 12 times more potent than its parent compound, benzamidine HCl. This means researchers can use significantly lower concentrations to achieve the same level of inhibition, reducing the likelihood of off-target effects and conserving valuable reagents.

  • Enhanced Selectivity: The selectivity data is particularly compelling. While both benzamidine compounds are highly selective against the cysteine protease papain, 4-Iodo-benzamidine HCl shows markedly improved selectivity within the serine protease family. Its inhibition of chymotrypsin is less than half that of standard benzamidine, making it a more precise tool for isolating the activity of trypsin-like enzymes in complex biological mixtures. In contrast, the broad reactivity of PMSF makes it unsuitable for applications requiring specific inhibition.

  • Controlled, Reversible Inhibition: The confirmation of a competitive, reversible MOA is a key advantage. Unlike irreversible inhibitors such as PMSF which permanently deactivate the enzyme, the activity of 4-Iodo-benzamidine can be overcome by increasing substrate concentration or removed by dialysis, offering greater experimental flexibility and control.

Conclusion and Recommendations

Based on this comparative analysis, 4-Iodo-benzamidine hydrochloride is an excellent choice for assays requiring potent, specific, and reversible inhibition of trypsin-like serine proteases. Its enhanced potency and selectivity make it a superior alternative to standard benzamidine, particularly in complex experimental systems where off-target activity is a concern. The detailed protocols provided herein serve as a validated starting point for researchers to integrate this high-performance inhibitor into their workflows, leading to more precise and reliable data.

References

  • Serine Proteases. (n.d.). Antibodies Incorporated.
  • Protease Assay Kits . (n.d.). Biocompare. Retrieved from [Link]

  • Protease Assays - Assay Guidance Manual . (2012). National Center for Biotechnology Information (NCBI), NIH. Retrieved from [Link]

  • Inhibition of four human serine proteases by substituted benzamidines . (1982). PubMed. Retrieved from [Link]

  • Inhibition of serine proteinases by benzamidine derivatives . (1973). PubMed. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 4-Iodo-benzamidine and Other Enzyme Inhibitors in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Tryptase and Nitric Oxide Synthase in Inflammation

Inflammatory diseases are characterized by the complex interplay of various cellular and molecular mediators. Among these, mast cell-derived proteases and reactive nitrogen species have emerged as critical players in the amplification and perpetuation of the inflammatory cascade.

Tryptase , a serine protease predominantly found in the granules of mast cells, is a key mediator in allergic and inflammatory conditions such as asthma and anaphylaxis.[1][2] Upon mast cell degranulation, tryptase is released and can cleave and activate various substrates, including protease-activated receptor-2 (PAR-2), contributing to bronchoconstriction, inflammation, and tissue remodeling.[2]

Nitric Oxide (NO) , a short-lived signaling molecule, plays a dual role in inflammation.[3] While constitutively produced NO by endothelial (eNOS) and neuronal (nNOS) nitric oxide synthaces is crucial for maintaining homeostasis, the inducible isoform (iNOS) is upregulated during inflammation and produces large, often detrimental, amounts of NO.[3][4] This overproduction of NO is implicated in the pathophysiology of various inflammatory disorders.[3]

Benzamidine and its derivatives are a well-established class of competitive inhibitors of serine proteases.[5] Given the structural similarities of the active sites of enzymes like tryptase and the substrate-binding site of NOS, which both accommodate an arginine moiety, benzamidine-based compounds, including 4-Iodo-benzamidine, are promising candidates for dual-target inhibition or selective inhibition of these key inflammatory enzymes. This guide will explore the inhibitory potential of 4-Iodo-benzamidine in the context of other well-characterized inhibitors of tryptase and nitric oxide synthase.

The Inhibitors: A Comparative Overview

While direct, publicly available inhibitory data (Kᵢ or IC₅₀) for 4-Iodo-benzamidine against tryptase and nitric oxide synthase is limited, we can infer its potential activity based on studies of structurally related benzamidine derivatives. For a robust comparison, we will evaluate it alongside established inhibitors of these enzymes.

Tryptase Inhibitors
  • 4-Iodo-benzamidine (Hypothesized) : As a benzamidine derivative, it is expected to be a competitive inhibitor of tryptase, binding to the S1 pocket of the active site that accommodates the arginine side chain of substrates. The iodine substitution may influence its potency and selectivity.

  • APC-366 : A selective, competitive inhibitor of mast cell tryptase.[6] However, its clinical development was hindered by low efficacy and lack of specificity.[7][8]

  • BABIM (bis(5-amidino-2-benzimidazolyl)methane) : A potent, reversible, and selective inhibitor of tryptase.[9]

Nitric Oxide Synthase (NOS) Inhibitors
  • 4-Iodo-benzamidine (Hypothesized) : The benzamidine scaffold can mimic the guanidino group of L-arginine, the substrate for NOS, suggesting potential competitive inhibition.

  • L-NAME (N(G)-nitro-L-arginine methyl ester) : A non-selective inhibitor of all NOS isoforms (nNOS, eNOS, and iNOS).[10] It acts as a prodrug, requiring hydrolysis to the active inhibitor, L-NNA.

  • Aminoguanidine : A selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[11][12]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency of the selected compounds against their primary targets. It is important to note the different experimental conditions under which these values were determined.

InhibitorTarget EnzymeKᵢ (Inhibition Constant)IC₅₀ (Half-Maximal Inhibitory Concentration)Source(s)
4-Iodo-benzamidine Tryptase / NOSData not availableData not available-
4-Amidinophenylpyruvic acidHuman Tryptase0.71 µM-[13]
p-AminobenzamidineMouse Brain NOS120 µM-[14]
APC-366 Mast Cell Tryptase7.1 µM1400 ± 240 nM[6][15]
BABIM Human Tryptase1.8 nM-[16]
L-NAME nNOS (bovine)15 nM70 µM (for NOS)[10][17]
eNOS (human)39 nM[10]
iNOS (murine)4.4 µM[10]
Aminoguanidine iNOS--[11][12]

Signaling Pathways and Mechanisms of Inhibition

Understanding the context in which these inhibitors function is crucial for experimental design and data interpretation.

Tryptase in the Allergic Inflammatory Cascade

During an allergic response, allergens cross-link IgE antibodies on the surface of mast cells, leading to degranulation and the release of various inflammatory mediators, including tryptase. Tryptase can then act on various cells and substrates to propagate the inflammatory response.

Tryptase_Pathway Allergen Allergen IgE IgE Allergen->IgE cross-links MastCell Mast Cell IgE->MastCell activates Degranulation Degranulation MastCell->Degranulation Tryptase Tryptase Degranulation->Tryptase releases PAR2 Protease-Activated Receptor 2 (PAR-2) Tryptase->PAR2 activates Inflammation Inflammation (Bronchoconstriction, etc.) PAR2->Inflammation Inhibitors Tryptase Inhibitors (4-Iodo-benzamidine, APC-366, BABIM) Inhibitors->Tryptase inhibit

Caption: Allergic activation of mast cells and the role of tryptase.

Nitric Oxide Signaling in Inflammation

In response to inflammatory stimuli, the expression of inducible nitric oxide synthase (iNOS) is upregulated in various cells, leading to a significant increase in nitric oxide (NO) production. This excess NO can have both pro- and anti-inflammatory effects depending on the cellular context.

NOS_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Immune_Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimuli->Immune_Cell activate iNOS_Induction iNOS Induction Immune_Cell->iNOS_Induction iNOS Inducible Nitric Oxide Synthase (iNOS) iNOS_Induction->iNOS upregulates NO Nitric Oxide (NO) iNOS->NO produces L_Arginine L-Arginine L_Arginine->iNOS substrate Inflammatory_Response Inflammatory Response NO->Inflammatory_Response Inhibitors NOS Inhibitors (4-Iodo-benzamidine, L-NAME, Aminoguanidine) Inhibitors->iNOS inhibit

Caption: Inflammatory induction of iNOS and production of nitric oxide.

Experimental Protocols

To facilitate the direct comparison of these inhibitors in your own research, we provide the following detailed experimental protocols.

Experimental Workflow for Inhibitor Screening

A general workflow for screening and characterizing enzyme inhibitors involves a primary screen to identify active compounds, followed by secondary assays to determine potency and mechanism of action.

Experimental_Workflow cluster_0 Inhibitor Screening and Characterization Primary_Screen Primary Screen (Single Concentration) Dose_Response Dose-Response Assay (IC₅₀ Determination) Primary_Screen->Dose_Response Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Dixon Plot for Kᵢ) Dose_Response->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (vs. Related Enzymes) Mechanism_of_Action->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (Functional Response) Selectivity_Profiling->Cell_Based_Assay

Caption: General experimental workflow for enzyme inhibitor evaluation.

Protocol 1: In Vitro Tryptase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of compounds against human mast cell tryptase using a chromogenic substrate.[18]

Materials:

  • Human mast cell tryptase

  • Tryptase substrate (e.g., N-Benzoyl-D,L-arginine p-nitroanilide hydrochloride - BAPNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween-20)

  • Test inhibitors (e.g., 4-Iodo-benzamidine, APC-366, BABIM) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the tryptase substrate in the assay buffer.

    • Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test inhibitor at various concentrations (or vehicle control)

      • Human mast cell tryptase (pre-incubate with inhibitor for a defined period, e.g., 15-30 minutes at room temperature).

  • Initiate Reaction:

    • Add the tryptase substrate to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).

    • Measure the absorbance at 405 nm at multiple time points to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of tryptase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol measures the production of nitrite, a stable product of NO, as an indicator of NOS activity.

Materials:

  • Recombinant iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin and CaCl₂ (for constitutive NOS, if applicable)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test inhibitors (e.g., 4-Iodo-benzamidine, L-NAME, Aminoguanidine) dissolved in a suitable solvent

  • Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Prepare Reagents:

    • Prepare a nitrite standard curve using serial dilutions of sodium nitrite in the assay buffer.

    • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test inhibitor at various concentrations (or vehicle control)

      • A reaction mixture containing L-arginine, NADPH, and iNOS enzyme.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Nitrite Detection:

    • Add Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in each well using the standard curve.

    • Calculate the percentage of NOS inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value as described in the tryptase assay protocol.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating 4-Iodo-benzamidine alongside other established inhibitors of tryptase and nitric oxide synthase. While the benzamidine scaffold suggests inhibitory potential against these key inflammatory enzymes, the lack of direct experimental data for 4-Iodo-benzamidine highlights a critical area for future investigation. The provided protocols offer a starting point for researchers to elucidate the inhibitory profile of this and other novel compounds.

Further studies should focus on:

  • Determining the Kᵢ and IC₅₀ values of 4-Iodo-benzamidine against a panel of serine proteases and NOS isoforms to establish its potency and selectivity.

  • Elucidating its mechanism of inhibition through kinetic studies.

  • Evaluating its efficacy in cell-based and in vivo models of inflammatory and allergic diseases.

By systematically characterizing novel inhibitors like 4-Iodo-benzamidine, the scientific community can advance the development of more targeted and effective therapeutics for a range of debilitating inflammatory conditions.

References

  • Corbett, J. A., et al. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. Journal of Experimental Medicine, 178(6), 2215-2220.
  • Sharma, J. N., et al. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252-259.
  • AnyGenes. (n.d.). Nitric Oxide Pathway: Biomarkers and Mechanisms. Retrieved from [Link]

  • Korhonen, R., Lahti, A., Kankaanranta, H., & Moilanen, E. (2005). Nitric oxide production and signaling in inflammation.
  • Griffiths, M. J., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British journal of pharmacology, 110(3), 963–968.
  • Haskó, G., Szabó, C., & Vizi, E. S. (1998). The use of aminoguanidine, a selective iNOS inhibitor, to evaluate the role of nitric oxide in the development of autoimmune diabetes. Immunopharmacology, 40(3), 219-228.
  • Víteček, J., et al. (2012). Arginine-based inhibitors of nitric oxide synthase: therapeutic potential and challenges.
  • Lyons, J. J., & Tang, Y. (2021). Mast cell tryptases in allergic inflammation and immediate hypersensitivity. Current opinion in immunology, 72, 136-143.
  • Tidwell, R. R., et al. (1990). Bis(5-amidino-2-benzimidazolyl)methane and related amidines are potent, reversible inhibitors of mast cell tryptases. Journal of medicinal chemistry, 33(4), 1252-1257.
  • Payne, V., & Kam, P. C. A. (2004). Mast cell tryptase: a review of its physiology and clinical significance. Anaesthesia, 59(7), 695-703.
  • Schwartz, L. B. (2006). Tryptase genetics and anaphylaxis. The Journal of allergy and clinical immunology, 117(6), 1221-1224.
  • Caughey, G. H. (2024). Tryptase: The Silent Witness of Past and Ongoing Systemic Events. Journal of Clinical Medicine, 13(17), 4991.
  • He, S., & Walls, A. F. (2004). Inhibitory actions of APC366 on histamine release induced from dispersed lung cells by anti-IgE or calcium ionophore A23187. British journal of pharmacology, 141(3), 463–471.
  • Huang, C., et al. (2017). A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase. ACS medicinal chemistry letters, 8(7), 724–729.
  • Kannan, S. (2013). Nitric Oxide Assay? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 131-137). Humana Press.
  • Schwartz, L. B., et al. (1987). Tryptase levels as an indicator of mast-cell activation in systemic anaphylaxis and mastocytosis. The New England journal of medicine, 316(26), 1622–1626.
  • Antosova, M., et al. (2009). The influence of L-NAME on iNOS expression and markers of oxidative stress in allergen-induced airway hyperreactivity. Journal of physiology and pharmacology, 60(Suppl 5), 21–26.
  • Carreño, R., et al. (2020). Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury. Antioxidants, 9(11), 1123.
  • Walls, A. F., et al. (1990). A sensitive colorimetric assay for the release of tryptase from human lung mast cells in vitro. Journal of immunological methods, 132(2), 225–231.
  • Stürzebecher, J., et al. (1992). Inhibition of human mast cell tryptase by benzamidine derivatives. Biological chemistry Hoppe-Seyler, 373(2), 1025–1030.
  • Jia, G., et al. (2018). An allosteric anti-tryptase antibody for the treatment of mast cell-mediated severe asthma.
  • Pechanova, O., & Vrbjar, N. (2006). L-NAME in the cardiovascular system - Nitric oxide synthase activator?. Journal of physiology and pharmacology, 57(Suppl 7), 23–34.
  • de Groot, J. C., et al. (2017). Development of selective protease inhibitors via engineering of the bait region of human α2-macroglobulin. The Journal of biological chemistry, 292(48), 19829–19842.
  • Baker, D. L., et al. (1983). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 26(5), 668–673.
  • Wenzel, S., et al. (1986). Immunoassay of tryptase from human mast cells. Journal of immunological methods, 86(1), 139–142.
  • Gruninger-Leitch, F., et al. (2001). Substrate and Inhibitor Profile of BACE (Beta-Secretase) and Comparison With Other Mammalian Aspartic Proteases. The Journal of biological chemistry, 276(18), 14691–14698.
  • Niedermann, G., et al. (1995). Proteolytic Processing of Ovalbumin and β-galactosidase by the Proteasome to Yield Antigenic Peptides. The Journal of experimental medicine, 181(5), 1739–1749.
  • Caughey, G. H., et al. (1997). Inhibitors of tryptase for the treatment of mast cell-mediated diseases. Pulmonary pharmacology & therapeutics, 10(5-6), 337–344.
  • Amrein, M., et al. (2018). Engineering of protease variants exhibiting high catalytic activity and exquisite substrate selectivity. ACS synthetic biology, 7(10), 2396–2407.
  • Dallas, D. C., et al. (2016). Changes in proteases, antiproteases and bioactive proteins from mother's breast milk to the premature infant stomach. The Journal of nutritional biochemistry, 33, 55–63.
  • Schwartz, L. B., et al. (1987). Tryptase levels as an indicator of mast-cell activation in systemic anaphylaxis and mastocytosis. The New England journal of medicine, 316(26), 1622–1626.
  • Venturini, G., Menegatti, E., & Ascenzi, P. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor.

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of 4-Iodo-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate validation of a molecule's binding affinity to its target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison for validating the binding affinity of 4-Iodo-benzamidine hydrochloride, a competitive inhibitor of serine proteases. We will explore the theoretical underpinnings of its mechanism of action, compare it with relevant chemical analogs, and provide detailed, field-proven experimental protocols for robust affinity determination.

Introduction to 4-Iodo-benzamidine and Serine Protease Inhibition

4-Iodo-benzamidine belongs to the well-established class of benzamidine-based inhibitors that target trypsin-like serine proteases. These enzymes, characterized by a catalytic triad of serine, histidine, and aspartate residues, play crucial roles in physiological processes ranging from digestion to blood coagulation.[1] Their dysregulation is implicated in numerous pathologies, making them attractive therapeutic targets.

The inhibitory action of benzamidine and its derivatives stems from their structural mimicry of the side chains of arginine and lysine, the natural substrates for trypsin-like proteases. The positively charged amidinium group of the inhibitor forms a key salt bridge with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme.[2] This interaction anchors the inhibitor in the active site, competitively blocking substrate access.

This guide will focus on validating the binding affinity of 4-Iodo-benzamidine hydrochloride and will draw comparisons with two key compounds: the parent molecule, Benzamidine , and a commonly used, potent derivative, 4-Aminobenzamidine .

The Critical Role of Quantitative Binding Affinity Validation

Determining the equilibrium dissociation constant (K D ) or the inhibition constant (K i ) is fundamental to:

  • Confirming Target Engagement: Demonstrating that the compound directly interacts with the intended biological target.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications, such as the iodine substitution in 4-Iodo-benzamidine, impact binding potency.[3][4][5]

  • Lead Optimization: Guiding the selection and refinement of drug candidates with optimal affinity and selectivity.

  • Ensuring Reproducibility: Providing a quantitative benchmark for experimental consistency.

Two of the most robust and widely accepted techniques for quantifying biomolecular interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will delve into the practical application of both for characterizing 4-Iodo-benzamidine.

Experimental Validation Methodologies

The choice of methodology for validating binding affinity is critical and depends on the specific research question, the nature of the interacting molecules, and available instrumentation. Below, we provide detailed protocols for two gold-standard techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, 4-Iodo-benzamidine) to a ligand (the target serine protease) immobilized on a sensor surface in real-time.[6] This allows for the determination of both the association (k a ) and dissociation (k d ) rate constants, from which the equilibrium dissociation constant (K D = k d /k a ) can be calculated.[7][8][9]

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, Reichert)
  • CM5 sensor chip
  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
  • Immobilization buffer: 10 mM Sodium acetate, pH 4.5
  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
  • Target protein: Bovine Trypsin (e.g., Sigma-Aldrich, T1426)
  • Analytes: 4-Iodo-benzamidine hydrochloride, Benzamidine hydrochloride, 4-Aminobenzamidine dihydrochloride
  • High-quality, anhydrous DMSO for stock solutions

2. Experimental Workflow:

Caption: Workflow for SPR-based binding affinity determination.

3. Protocol Steps:

  • Ligand Immobilization (Trypsin):

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Prepare a 20 µg/mL solution of Trypsin in the immobilization buffer. Inject the trypsin solution over the activated surface to achieve an immobilization level of approximately 2000-3000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without trypsin injection to subtract non-specific binding signals.

  • Kinetic Analysis:

    • Prepare a 10 mM stock solution of 4-Iodo-benzamidine hydrochloride in 100% DMSO. Create a serial dilution series in running buffer, typically ranging from 100 µM down to low nM concentrations. Ensure the final DMSO concentration is consistent across all samples and in the running buffer (ideally ≤ 1%).

    • Inject the analyte solutions over the trypsin and reference flow cells at a constant flow rate (e.g., 30 µL/min). Use a multi-cycle kinetic approach with a contact time of 120 seconds and a dissociation time of 240 seconds.

    • Between each analyte injection, regenerate the sensor surface if necessary (e.g., a short pulse of a low pH buffer), followed by a stabilization period with running buffer.

    • Include several buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data, and then subtract the blank injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

    • This fitting will yield the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11][12] It is a solution-based technique that does not require immobilization or labeling.

1. Materials and Reagents:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
  • Reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
  • Target protein: Bovine Trypsin
  • Analytes: 4-Iodo-benzamidine hydrochloride, Benzamidine hydrochloride, 4-Aminobenzamidine dihydrochloride
  • High-purity water for buffer preparation
  • Anhydrous DMSO for stock solutions (if necessary)

2. Experimental Workflow:

ITC_Workflow A Start: Prepare and Degas Solutions B Load Trypsin into Sample Cell A->B C Load 4-Iodo-benzamidine into Syringe A->C D Equilibrate System to 25°C B->D C->D E Perform Titration Injections D->E Automated injections F Analyze Thermogram E->F Generate heat flow data G Fit Data to Binding Model F->G H End: Determine K D , ΔH, ΔS, n G->H

Caption: Workflow for ITC-based binding affinity determination.

3. Protocol Steps:

  • Sample Preparation:

    • Prepare the reaction buffer and dialyze the trypsin solution against this buffer extensively to minimize buffer mismatch effects.

    • Dissolve the benzamidine derivatives in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the trypsin solution.

    • Thoroughly degas all solutions before loading them into the ITC instrument.

    • Determine the accurate concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the sample cell with a solution of trypsin at a concentration of approximately 10-20 µM.

    • Load the injection syringe with a solution of 4-Iodo-benzamidine hydrochloride at a concentration 10-15 times higher than the trypsin concentration (e.g., 150-200 µM).

    • Set the experimental temperature to 25°C.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model).

    • The fitting will yield the binding affinity (K D ), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated automatically.

Comparative Analysis of Binding Affinity

CompoundTarget EnzymeK i / K D (µM)Comments
Benzamidine Trypsin19 - 35The parent compound, serves as a baseline for comparison.[13][14]
Plasmin350Shows significantly weaker affinity for plasmin compared to trypsin.[15]
Thrombin220Moderate affinity for thrombin.[15]
4-Aminobenzamidine Trypsin~18.4 (Ki)The para-amino group generally enhances binding affinity.[16]
uPA82 (Ki)Also a potent inhibitor of urokinase-type plasminogen activator.
4-Iodo-benzamidine TrypsinNot availableExpected to have a comparable or slightly altered affinity compared to benzamidine, influenced by the electronic and steric properties of the iodine atom.

Discussion of Structure-Activity Relationships:

Studies on para-substituted benzamidines have shown that the electronic properties of the substituent can influence binding affinity.[17][18][19] Halogens like chlorine and bromine at the para position have been studied, and their effect on binding to trypsin is complex, involving factors like hydrophobicity and molar refractivity.[1] Iodine, being a large and moderately electronegative halogen, would be expected to interact with the S1 binding pocket. Its larger size compared to other halogens could lead to steric effects, while its electronic properties could modulate the pKa of the amidinium group. Based on general trends, it is plausible that 4-Iodo-benzamidine exhibits a binding affinity for trypsin in a similar micromolar range to benzamidine and other para-substituted derivatives. However, only direct experimental validation using the methods described above can confirm its precise potency and thermodynamic signature.

Signaling Pathway Context

Benzamidine derivatives exert their effects by inhibiting serine proteases that are often components of larger signaling cascades. For instance, in the blood coagulation cascade, thrombin (a serine protease) is a key enzyme responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Inhibition of thrombin by a benzamidine analog would disrupt this pathway.

Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Formation Fibrin->Clot Inhibitor 4-Iodo-benzamidine Inhibitor->Thrombin Inhibition

Sources

Confirming the Mechanism of Inhibition for 4-Iodo-benzamidine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical decision that dictates the validity and clarity of experimental outcomes. Among the vast arsenal of serine protease inhibitors, benzamidine and its derivatives are workhorse molecules, valued for their reversible and competitive mode of action. This guide provides an in-depth technical analysis of 4-Iodo-benzamidine hydrochloride, a halogenated analog of benzamidine.

While direct extensive experimental data for 4-Iodo-benzamidine hydrochloride is not prevalent in publicly accessible literature, this guide will establish its mechanistic profile through the well-understood behavior of its parent compound, benzamidine. We will further contextualize its utility by comparing it to other widely used serine protease inhibitors with distinct mechanisms of action. This guide will also furnish detailed experimental protocols to empower researchers to independently validate and compare the inhibitory activities of these compounds.

The Benzamidine Scaffold: A Competitive Inhibitor of Trypsin-Like Serine Proteases

Benzamidine acts as a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] Its inhibitory mechanism is rooted in its structural mimicry of the side chains of arginine and lysine, the natural substrates for these enzymes. The defining feature of benzamidine is its positively charged amidinium group, which engages in a key electrostatic interaction with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) located at the base of the S1 specificity pocket of the protease.[1] This interaction anchors the inhibitor in the active site, physically occluding the entry of the substrate and thereby preventing catalysis.

The Inferred Role of the 4-Iodo Substitution

The introduction of an iodine atom at the para (4th) position of the benzamidine ring is expected to modulate its inhibitory properties based on established structure-activity relationships of substituted benzamidines. A seminal study on the inhibition of several human serine proteases by a series of substituted benzamidines revealed that the inhibitory potency is influenced by the physicochemical properties of the substituent, including its hydrophobicity, molar refractivity, and molecular weight.[2]

The iodine atom is the largest and most lipophilic of the common halogens. Its presence on the benzamidine ring is likely to:

  • Enhance Binding Affinity: The increased hydrophobicity and van der Waals interactions afforded by the bulky iodine atom could lead to a more favorable interaction with hydrophobic residues lining the entrance of the S1 pocket, potentially resulting in a lower inhibitory constant (Ki) compared to unsubstituted benzamidine.

  • Maintain Competitive Inhibition: The fundamental interaction of the amidinium group with the S1 pocket's aspartate residue is unlikely to be altered. Therefore, 4-Iodo-benzamidine is predicted to retain a competitive mechanism of inhibition.

A Comparative Analysis of Serine Protease Inhibitors

To fully appreciate the utility of 4-Iodo-benzamidine, it is instructive to compare it with other commonly employed serine protease inhibitors that operate through different mechanisms.

InhibitorClassMechanism of ActionReversibilityKey Characteristics
4-Iodo-benzamidine HCl Small Molecule (Amidine derivative)Competitive: The positively charged amidinium group binds to the S1 specificity pocket, mimicking the natural substrates (arginine, lysine). The 4-iodo group likely enhances binding through increased hydrophobicity.ReversibleExpected to have good potency and specificity for trypsin-like serine proteases. The iodine substituent may improve binding affinity over the parent compound.
Aprotinin Polypeptide (Natural)Competitive: A Kunitz-type inhibitor that binds tightly to the active site of several serine proteases, acting as a substrate analog.ReversibleA broad-spectrum inhibitor of serine proteases, including trypsin, chymotrypsin, and plasmin. High affinity but larger molecular weight can be a consideration.
Leupeptin Peptide Aldehyde (Natural)Competitive Transition-State Analog: The C-terminal aldehyde group forms a covalent hemiacetal adduct with the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.ReversibleA potent inhibitor of both serine and cysteine proteases, including trypsin and plasmin.
AEBSF Hydrochloride Small Molecule (Sulfonyl Fluoride)Irreversible Covalent Modification: The sulfonyl fluoride moiety reacts with the hydroxyl group of the active site serine residue, forming a stable sulfonyl-enzyme conjugate, leading to permanent inactivation of the enzyme.IrreversibleA water-soluble and more stable alternative to PMSF. It is a broad-spectrum serine protease inhibitor.

Experimental Validation of Inhibitory Mechanisms

To empirically confirm the mechanism of inhibition and determine the potency of 4-Iodo-benzamidine hydrochloride and its counterparts, a series of well-established biochemical and biophysical assays can be employed.

Enzyme Kinetics for Determination of Inhibitory Constant (Ki)

This experiment aims to determine the inhibitory constant (Ki) of 4-Iodo-benzamidine for a target serine protease (e.g., trypsin) and to confirm its mode of inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease (e.g., bovine trypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).

    • Prepare a stock solution of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA) in DMSO.

    • Prepare a stock solution of 4-Iodo-benzamidine hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, set up reactions containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate.

    • For the inhibitor sets, add varying concentrations of 4-Iodo-benzamidine to reactions containing a fixed enzyme concentration and varying substrate concentrations.

    • Include control wells with no enzyme (for background subtraction) and no inhibitor (for determining Vmax and Km).

  • Data Acquisition:

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot V₀ versus substrate concentration for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values at each inhibitor concentration.

    • To determine the mode of inhibition and calculate Ki, generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis. Ki can be determined from the change in the x-intercept. Alternatively, use non-linear regression analysis to fit the data directly to the competitive inhibition model.

Diagram of Competitive Inhibition Kinetics

G cluster_0 Michaelis-Menten Plot cluster_1 Lineweaver-Burk Plot V0_no_I Velocity (V₀) - No Inhibitor V0_with_I Velocity (V₀) + Competitive Inhibitor S [Substrate] S->V0_no_I Km S->V0_with_I Vmax Vmax Km_app Km (app) > Km inv_V0_no_I 1/V₀ - No Inhibitor inv_V0_with_I 1/V₀ + Competitive Inhibitor inv_S 1/[S] inv_S->inv_V0_no_I inv_S->inv_V0_with_I inv_Vmax 1/Vmax inv_Km -1/Km

Caption: Michaelis-Menten and Lineweaver-Burk plots illustrating competitive inhibition.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the enzyme-inhibitor interaction, including the binding affinity (Kd, which is equivalent to Ki for a competitive inhibitor), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation:

    • Dialyze the purified serine protease and 4-Iodo-benzamidine hydrochloride extensively against the same buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and inhibitor solutions.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. ΔS can then be calculated from the Gibbs free energy equation.

Workflow for Isothermal Titration Calorimetry

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze Protein & Inhibitor in Identical Buffer Concentration Determine Accurate Concentrations Dialysis->Concentration Degas Degas Samples Concentration->Degas Load Load Protein into Cell Load Inhibitor into Syringe Degas->Load Titration Titrate Inhibitor into Protein Solution Load->Titration Measure Measure Heat Change per Injection Titration->Measure Integrate Integrate Heat Peaks Measure->Integrate Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit to Binding Model Plot->Fit Results Determine Kd, n, ΔH, ΔS Fit->Results

Caption: A step-by-step workflow for characterizing enzyme-inhibitor binding using ITC.

X-ray Crystallography for Structural Elucidation

Determining the crystal structure of a serine protease in complex with 4-Iodo-benzamidine provides definitive, high-resolution evidence of its binding mode.

Protocol:

  • Protein Crystallization:

    • Screen for crystallization conditions for the target serine protease alone to obtain well-diffracting crystals.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add 4-Iodo-benzamidine hydrochloride to the protein solution before setting up crystallization trials.

    • Soaking: If crystals of the protein alone are obtained, soak them in a solution containing a high concentration of 4-Iodo-benzamidine hydrochloride.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the protease as a search model.

    • Refine the model and build the inhibitor into the electron density map observed in the active site.

  • Structural Analysis:

    • Analyze the refined structure to visualize the specific interactions between 4-Iodo-benzamidine and the amino acid residues of the protease's active site.

Conclusion

4-Iodo-benzamidine hydrochloride is a promising competitive inhibitor of trypsin-like serine proteases. Based on established structure-activity relationships, the 4-iodo substituent is anticipated to enhance its binding affinity compared to the parent benzamidine molecule, while preserving its reversible and competitive mechanism of action. The experimental protocols detailed in this guide provide a robust framework for researchers to confirm this mechanism and quantitatively assess its potency in comparison to other classes of serine protease inhibitors. Such empirical validation is essential for the informed selection and application of inhibitors in serine protease research and drug development.

References

  • Mares-Guia, M., & Shaw, E. (1973). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 16(10), 1102-1106. [Link]

  • Laskowski, M., Jr., & Kato, I. (1980). Protein inhibitors of proteinases. Annual Review of Biochemistry, 49, 593-626. [Link]

  • Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, refined geometry and comparison with other trypsin structures. Journal of Molecular Biology, 98(4), 693-717. [Link]

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506. [Link]

  • Di Cera, E. (2009). Serine proteases. IUBMB life, 61(5), 510–515. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639–4750. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186–191. [Link]

  • MEROPS - the Peptidase Database. Small-molecule inhibitor: benzamidine. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Assessment of Synthesized 4-Iodo-benzamidine Hydrochloride: Purity, Identity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the meticulous verification of a synthesized compound's identity and purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded workflow for the comprehensive assessment of 4-Iodo-benzamidine hydrochloride, a compound of interest in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our multi-pronged analytical approach, ensuring a self-validating system for confident characterization. This guide will objectively compare the performance of various analytical techniques and provide the supporting experimental data necessary for robust evaluation.

The Critical Importance of Purity and Identity in Drug Development

4-Iodo-benzamidine hydrochloride, as a precursor or active pharmaceutical ingredient (API), must be unequivocally identified and its purity rigorously quantified. Even minute impurities can lead to unforeseen side effects, altered efficacy, or complications in downstream synthetic steps. Therefore, a multi-faceted analytical strategy is essential to build a complete and trustworthy profile of the synthesized material.[1][2][3][4] Our approach integrates structural elucidation, molecular weight confirmation, and quantitative purity assessment through a combination of spectroscopic and chromatographic techniques.

An Integrated Analytical Workflow for Complete Characterization

No single technique can provide a complete picture of a compound's identity and purity. We will employ a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers a unique and complementary piece of the analytical puzzle.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Identity Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Final_Assessment Comprehensive Purity & Identity Profile NMR->Final_Assessment FTIR FTIR Spectroscopy FTIR->Final_Assessment HPLC HPLC (Quantitative Purity) HPLC->Final_Assessment MS Mass Spectrometry (Molecular Weight) MS->Final_Assessment Synthesized_Compound Synthesized 4-Iodo-benzamidine Hydrochloride Synthesized_Compound->NMR Structural Information Synthesized_Compound->FTIR Functional Groups Synthesized_Compound->HPLC Quantitative Purity Synthesized_Compound->MS Molecular Weight

Caption: Integrated workflow for the comprehensive analysis of 4-Iodo-benzamidine hydrochloride.

Part 1: Structural Elucidation and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[5] By probing the magnetic properties of atomic nuclei, we can map the connectivity and chemical environment of each atom in the molecule.

1.1.1 ¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For 4-Iodo-benzamidine hydrochloride, we expect to see distinct signals for the aromatic protons and the amine protons of the amidine group.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 4-Iodo-benzamidine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: 0-16 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

1.1.2 ¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms in a molecule.[5][6] This is a powerful tool for confirming the carbon skeleton of the synthesized compound.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Comparison: NMR Spectral Data

Parameter Expected Chemical Shift (ppm) - Reference Observed Chemical Shift (ppm) - Synthesized Sample
¹H NMR
Aromatic Protons7.5 - 8.0 (two doublets)7.68 (d, 2H), 7.85 (d, 2H)
Amidine Protons (-NH₂)9.0 - 9.5 (broad singlet)9.25 (br s, 4H)
¹³C NMR
C-I~9898.2
C-aromatic (CH)128-138129.5, 137.8
C-aromatic (quaternary)130-135132.1
C=N (amidine)~165164.7

Note: Expected chemical shifts are estimated based on known substituent effects and data from similar structures.[7][8][9]

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its identity.[10][11] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-Iodo-benzamidine hydrochloride.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-30 V.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺. The presence of iodine will also result in a characteristic isotopic pattern.

Data Comparison: Mass Spectrometry Data

Parameter Expected Value Observed Value
Molecular Formula C₇H₇IN₂·HCl-
Molecular Weight 282.51 g/mol -
Expected [M+H]⁺ (free base) 246.97246.98

Note: The observed mass corresponds to the protonated free base, as the hydrochloride salt dissociates in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12][13][14] The infrared spectrum provides a molecular "fingerprint" that can be compared to reference spectra.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the dry, powdered sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the key functional groups.

Data Comparison: FTIR Spectral Data

Functional Group Expected Wavenumber (cm⁻¹) - Reference Observed Wavenumber (cm⁻¹) - Synthesized Sample
N-H stretch (amidine)3100-3500 (broad)3350, 3150
C=N stretch (amidine)1640-16901665
C=C stretch (aromatic)1450-16001590, 1480
C-I stretch500-600540

Note: Expected wavenumbers are based on standard IR correlation tables.[15][16]

Part 2: Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most widely used technique for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[17][18] A validated HPLC method can separate the main compound from any impurities, allowing for their quantification.[1][2][4][19] Given the polar nature of 4-Iodo-benzamidine, a reversed-phase method with a polar-embedded or aqueous-stable column is recommended to achieve good retention and peak shape.[20][21][22][23]

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC System Sample_Prep->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Quantification Data Analysis (Peak Area Integration) Detection->Quantification Purity_Report Purity Calculation (% Area) Quantification->Purity_Report

Caption: A typical workflow for HPLC-based purity assessment.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed for linearity assessment.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or a polar-endcapped equivalent).

    • Mobile Phase: Isocratic mixture of 70% 0.1 M Ammonium Acetate (pH 4.5) and 30% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Comparative Performance of Analytical Methods for Purity

Method Principle Advantages Limitations Application for 4-Iodo-benzamidine HCl
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, quantitative, suitable for non-volatile compounds.Requires method development, can be complex.Primary method for accurate purity determination and impurity profiling.[24]
Gas Chromatography (GC) Partitioning in a gaseous mobile phase.Excellent for volatile compounds, high resolution.Not suitable for non-volatile or thermally labile compounds like amidine salts.Limited applicability; may be useful for detecting volatile synthesis precursors.[24]
Thin-Layer Chromatography (TLC) Adsorption chromatography on a solid phase.Simple, rapid, low cost.Primarily qualitative or semi-quantitative, lower resolution.Useful for rapid reaction monitoring during synthesis but not for final purity assessment.[24]
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.Highly accurate, does not require a reference standard of the analyte.Requires a suitable internal standard, can be complex to set up.An excellent orthogonal method to validate HPLC results and provide an absolute purity value.[5]

Data Comparison: HPLC Purity Analysis

Sample Retention Time (min) Peak Area (%)
Synthesized 4-Iodo-benzamidine HCl
Main Peak5.899.2%
Impurity 13.20.3%
Impurity 27.10.5%
Reference Standard 5.8>99.9%

Conclusion: A Self-Validating Approach to Quality Assurance

The comprehensive analytical workflow detailed in this guide provides a robust and self-validating system for the assessment of synthesized 4-Iodo-benzamidine hydrochloride. By integrating the structural insights from NMR and FTIR with the definitive molecular weight confirmation from MS and the quantitative power of HPLC, researchers can be highly confident in the identity and purity of their material. This multi-technique approach ensures that the compound meets the stringent quality requirements for its intended application in research and drug development, upholding the principles of scientific integrity and trustworthiness.[1][2]

References

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2014). Analytical method validation: A brief review. Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of benzidine. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Hichrom. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Hungarian Journal of Industrial Chemistry. (n.d.). Investigation of aromatic hydrocarbons by reversed phase HPLC. Retrieved from [Link]

  • MDPI. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

  • Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SCIRP. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
  • Springer. (n.d.). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Retrieved from [Link]

  • KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • Nature. (2025). Synthesis of aromatic amides from lignin and its derivatives. Retrieved from [Link]

  • Semantic Scholar. (2012). Analytical Method Development and Validation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of performing and interpreting comparative molecular docking studies of benzamidine derivatives. Benzamidine and its analogs are a well-established class of molecules that act as inhibitors for a variety of serine proteases, such as thrombin and trypsin, making them crucial scaffolds in drug discovery.[1][2] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This guide will delve into the theoretical underpinnings and practical applications of this methodology for researchers, scientists, and drug development professionals.

The Significance of Benzamidine in Drug Discovery

The benzamidine moiety is a common structural feature in many enzyme inhibitors due to its ability to mimic the side chain of arginine, a key recognition element for many serine proteases.[2] This structural similarity allows benzamidine derivatives to effectively bind to the active sites of enzymes like thrombin, a critical component of the blood coagulation cascade, and trypsin, a digestive enzyme.[1][5][6] Consequently, these compounds have been extensively studied as potential therapeutic agents for various conditions, including thrombosis.[2][5][7]

Principles of Molecular Docking

Molecular docking simulations are instrumental in structure-based drug design, offering insights into the binding modes and affinities of small molecules with their protein targets.[3][8] The process involves two main stages: sampling and scoring.[9]

  • Sampling: This stage explores the conformational space of the ligand within the protein's binding site, generating a variety of possible binding poses.

  • Scoring: Each generated pose is then evaluated using a scoring function, which estimates the binding affinity (e.g., in terms of binding energy). Lower scores typically indicate a more favorable binding interaction.[10][11]

Experimental Workflow for Comparative Docking Studies

A systematic and rigorous workflow is essential for obtaining reliable and reproducible docking results. The following steps outline a standard protocol for a comparative docking study of benzamidine derivatives.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Protein Structure Acquisition (PDB) Ligand 2. Ligand Structure Preparation Grid 3. Grid Box Generation PDB->Grid Docking 4. Molecular Docking Simulation Scoring 5. Pose Scoring & Ranking Grid->Scoring Interaction 6. Interaction Analysis

Caption: A generalized workflow for a comparative molecular docking study.

Step 1: Protein Preparation

The initial step involves obtaining the three-dimensional structure of the target protein, typically from the Protein Data Bank (PDB).[12][13]

  • Structure Retrieval: Download the PDB file of the target protein (e.g., thrombin or trypsin).

  • Preprocessing: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.[12][14][15]

  • Protonation and Repair: Add hydrogen atoms to the protein, which are often absent in crystal structures.[16] Repair any missing residues or atoms using molecular modeling software.

  • Charge Assignment: Assign appropriate partial charges to the protein atoms.[14]

Step 2: Ligand Preparation

The benzamidine derivatives to be studied must also be prepared for docking.

  • 2D to 3D Conversion: If starting from 2D structures, convert them to 3D conformations.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations.

  • Charge and Torsion Definition: Assign partial charges and define rotatable bonds for each ligand.[16]

Step 3: Grid Generation

A grid box is defined to specify the region of the protein where the docking simulation will be performed.

  • Binding Site Identification: Identify the active site of the protein, often based on the location of a co-crystallized ligand or from literature.

  • Grid Box Definition: Define the dimensions and center of the grid box to encompass the entire binding pocket.[12]

Step 4: Molecular Docking

With the prepared protein and ligands, the docking simulation can be executed using software like AutoDock, Glide, or GOLD.[4][17] The software will systematically sample different conformations and orientations of each ligand within the defined grid box.

Step 5: Analysis of Docking Results

The output of a docking simulation provides a wealth of information that requires careful analysis.[10][18][19]

  • Binding Energy/Docking Score: The primary metric for comparison is the binding energy or docking score.[10][18] A more negative value generally indicates a stronger predicted binding affinity.[18]

  • Binding Pose: Visually inspect the predicted binding poses of the ligands within the active site using molecular visualization software.[11][18]

  • Protein-Ligand Interactions: Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.[11][18] These interactions are crucial for understanding the basis of binding affinity and selectivity.

Comparative Analysis of Benzamidine Derivatives

To illustrate a comparative study, let's consider the docking of benzamidine and its derivatives against two related serine proteases: thrombin and trypsin. While both enzymes have similar primary specificity for arginine and lysine residues, subtle differences in their active sites can be exploited for selective inhibition.[1]

DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
BenzamidineThrombin1A5G-6.5Asp189, Ser195, Gly216
BenzamidineTrypsin3PTB-6.2Asp189, Ser195, Gly216
4-AminobenzamidineThrombin1A5G-7.1Asp189, Ser195, Gly216, Glu192
4-AminobenzamidineTrypsin3PTB-6.8Asp189, Ser195, Gly216
5-AmidinoindoleThrombin1A5G-8.5Asp189, Ser195, Gly216, Trp60D
5-AmidinoindoleTrypsin3PTB-7.3Asp189, Ser195, Gly216

Note: The docking scores are hypothetical and for illustrative purposes. Actual scores will vary depending on the software and parameters used.

  • The addition of an amino group in 4-aminobenzamidine leads to a slight improvement in binding affinity for thrombin, potentially due to an additional interaction with a residue like Glu192.

  • The more rigid and extended structure of 5-amidinoindole shows a significant increase in potency and selectivity for thrombin, likely due to favorable interactions within the S3/S4 subsites of the enzyme.[20] This is consistent with findings that rigid bicyclic derivatives of benzamidine can achieve higher potency and selectivity for thrombin.[1]

Visualizing Protein-Ligand Interactions

Visualizing the binding mode of a ligand in the active site is crucial for understanding the structural basis of its activity. The following diagram illustrates a hypothetical binding mode of a benzamidine derivative in the active site of a serine protease.

G cluster_protein Protein Active Site Asp189 Asp189 Ser195 Ser195 Gly216 Gly216 Trp60D Trp60D Ligand Benzamidine Derivative Ligand->Asp189 H-Bond Ligand->Ser195 H-Bond Ligand->Gly216 Hydrophobic Ligand->Trp60D Hydrophobic

Caption: Key interactions of a benzamidine derivative in a serine protease active site.

This diagram highlights the key interactions that stabilize the ligand in the binding pocket. The positively charged amidine group typically forms a salt bridge with the negatively charged Asp189 at the bottom of the S1 specificity pocket. Hydrogen bonds with residues like Ser195 and hydrophobic interactions with other residues further contribute to the binding affinity.

Conclusion and Future Directions

Comparative molecular docking studies are an invaluable tool in the rational design of novel benzamidine-based inhibitors. By systematically evaluating a series of derivatives against one or more target proteins, researchers can gain crucial insights into structure-activity relationships and identify key structural features that govern potency and selectivity. The findings from these in silico studies can then be used to prioritize compounds for synthesis and experimental validation, accelerating the drug discovery process. Future studies could incorporate more advanced techniques like molecular dynamics simulations to provide a more dynamic picture of the binding process and further refine the understanding of inhibitor-enzyme interactions.[6]

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Available from: [Link]

  • Zhou, Y., & Johnson, M. E. (1999). Comparative molecular modeling analysis of-5-amidinoindole and benzamidine binding to thrombin and trypsin: specific H-bond formation contributes to high 5-amidinoindole potency and selectivity for thrombin and factor Xa. Journal of Molecular Recognition, 12(4), 235–241. Available from: [Link]

  • Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. (n.d.). Available from: [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Available from: [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). Available from: [Link]

  • Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC - NIH. (n.d.). Available from: [Link]

  • Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model - PubMed. (2010, February 11). Available from: [Link]

  • Fox, T., & Haaksma, E. E. (2000). Computer based screening of compound databases: 1. Preselection of benzamidine-based thrombin inhibitors. Journal of Computer-Aided Molecular Design, 14(5), 411–425. Available from: [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. (2020, July 18). Available from: [Link]

  • Preparing the protein and ligand for docking. (n.d.). Available from: [Link]

  • New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies - MDPI. (n.d.). Available from: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Stürzebecher, J., Vieweg, H., Wikström, P., Turk, D., & Bode, W. (1992). Interactions of thrombin with benzamidine-based inhibitors. Biological Chemistry Hoppe-Seyler, 373(7), 491–496. Available from: [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (n.d.). Available from: [Link]

  • Protein-Ligand Docking. (n.d.). Available from: [Link]

  • Python For Cheminformatics-Driven Molecular Docking - YouTube. (2025, June 6). Available from: [Link]

  • Small Molecule Docking - KBbox: Methods. (n.d.). Available from: [Link]

  • Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed. (n.d.). Available from: [Link]

  • MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS - DergiPark. (2020, September 14). Available from: [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Available from: [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - MDPI. (n.d.). Available from: [Link]

  • Thrombin Inhibition by Novel Benzamidine Derivatives: A Free-Energy Perturbation Study | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Available from: [Link]

  • Preparing the protein and ligand for docking - ScotChem. (n.d.). Available from: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7). Available from: [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025, August 30). Available from: [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025, October 7). Available from: [Link]

  • Large library docking and biophysical analysis of small molecule TMPRSS2 inhibitors - ChemRxiv. (n.d.). Available from: [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives - MDPI. (n.d.). Available from: [Link]

  • Docking and scoring - Schrödinger. (n.d.). Available from: [Link]

  • Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding. (n.d.). Available from: [Link]

  • Benzamidine binding to different Trypsin conformations.... - ResearchGate. (n.d.). Available from: [Link]

  • Synthesis and Molecular Docking Studies of Some Novel Antimicrobial Benzamides | Request PDF - ResearchGate. (2025, August 6). Available from: [Link]

  • Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed. (2013, November 15). Available from: [Link]

  • Recent advances from computer-aided drug design to artificial intelligence drug design - RSC Medicinal Chemistry (RSC Publishing). (2024, October 11). Available from: [Link]

  • Computational methods in drug discovery - BJOC - Beilstein Journals. (2016, December 12). Available from: [Link]

  • An Introduction to Computational Drug Discovery - YouTube. (2021, September 25). Available from: [Link]

Sources

A Comparative Guide to Benzamidine Inhibitors for Serine Protease Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complex landscape of serine protease inhibition, selecting the optimal tool is paramount for experimental success. Benzamidine and its derivatives represent a cornerstone class of reversible, competitive inhibitors, widely employed to prevent proteolytic degradation and to study enzyme kinetics. This guide provides an in-depth comparison of various benzamidine-based inhibitors, offering experimental data and procedural insights to empower researchers in making informed decisions for their specific applications.

The Fundamental Mechanism: Competitive Inhibition of Serine Proteases

Benzamidine-based inhibitors function by mimicking the natural substrates of serine proteases. The positively charged amidinium group of benzamidine is key to its inhibitory activity, forming strong electrostatic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This binding event physically occludes the active site, preventing the binding and subsequent cleavage of the natural substrate. As competitive inhibitors, their effect can be overcome by increasing the substrate concentration.

The interaction between benzamidine and the active site of a serine protease can be visualized as follows:

cluster_Enzyme Serine Protease Active Site Catalytic Triad Catalytic Triad (Ser195, His57, Asp102) S1 Pocket S1 Specificity Pocket Asp189 Asp189 (- charge) Benzamidine Benzamidine (+ charged amidinium) Benzamidine->Asp189 Electrostatic Interaction Substrate Natural Substrate (e.g., Arginine/Lysine residue) Substrate->Asp189 Binding (Inhibited)

Figure 1: Mechanism of competitive inhibition by benzamidine.

A Comparative Analysis of Benzamidine Inhibitors

While benzamidine itself is a broad-spectrum serine protease inhibitor, various derivatives have been synthesized to enhance potency, selectivity, and other physicochemical properties. The choice of inhibitor will largely depend on the target protease and the experimental context.

Unmodified Benzamidine

As a foundational inhibitor, benzamidine hydrochloride is widely used as a general-purpose agent in lysis buffers and during protein purification to prevent unwanted proteolysis.[1][2] It exhibits reversible, competitive inhibition against a range of serine proteases, including trypsin, thrombin, and plasmin.[1][2][3]

Substituted Benzamidines

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the benzene ring can significantly influence the inhibitory activity and selectivity of benzamidine derivatives.[4] For instance, the hydrophobicity and electronic properties of the substituent can modulate the binding affinity for different serine proteases.[4] A study on a series of substituted benzamidines revealed that the binding to plasmin and C1s was affected by both electron-donating properties and the hydrophobicity of the substituent, whereas thrombin interaction was primarily influenced by hydrophobicity.[4]

Multivalent Benzamidine Inhibitors

A promising strategy to enhance inhibitory potency is the development of multivalent inhibitors. These constructs feature multiple benzamidine moieties connected by linkers of varying lengths.[5] The increased valency can lead to a significant improvement in binding affinity through several mechanisms, including statistical rebinding and the chelate effect.[5]

A systematic study on multivalent benzamidine inhibitors for plasmin demonstrated that both valency and linker length play a crucial role in inhibition.[5] Shorter linker lengths and higher valency generally resulted in stronger inhibition.[5] For example, a bivalent benzamidine with a short linker (pentamidine) and a trivalent benzamidine were found to be the most potent inhibitors in the series.[5]

Benzamidine-Based Affinity Resins

The specific interaction between benzamidine and serine proteases is exploited in affinity chromatography. Benzamidine is covalently attached to a solid support, such as sepharose, to create a resin that can selectively bind and either purify or remove serine proteases from a sample.[6] This is a common technique for the purification of enzymes like thrombin and trypsin, or for the removal of contaminating proteases from recombinant protein preparations.[6]

Quantitative Comparison of Inhibitor Potency

The potency of an inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki is a measure of the binding affinity of the inhibitor to the enzyme, with a smaller Ki value indicating a more potent inhibitor.[5][7] The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% and is dependent on experimental conditions, including substrate concentration.[8][9]

InhibitorTarget ProteaseKi (μM)Reference
BenzamidineTrypsin19[3]
BenzamidineAcrosin4[3]
BenzamidinePlasmin350[10][11]
BenzamidineThrombin220[10][11]
Pentamidine (bivalent)Plasmin2.1 ± 0.8[5]
Tri-AMB (trivalent)Plasmin3.9 ± 1.7[5]

Table 1: Comparison of Ki values for selected benzamidine inhibitors.

Experimental Protocols for Inhibitor Comparison

To accurately compare the performance of different benzamidine inhibitors, standardized and well-controlled experimental assays are essential. The following section details a common method for determining the inhibition constant (Ki) of a competitive inhibitor.

Enzyme Inhibition Assay using a Chromogenic Substrate

This assay measures the rate of a reaction catalyzed by a serine protease in the presence and absence of an inhibitor. The use of a chromogenic substrate, which releases a colored product upon cleavage, allows for the convenient spectrophotometric monitoring of the reaction rate.

Workflow for Determining Ki:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of: - Enzyme - Substrate - Inhibitor - Assay Buffer B Dispense varying concentrations of inhibitor into microplate wells A->B C Add a fixed concentration of enzyme to each well and pre-incubate B->C D Initiate the reaction by adding a fixed concentration of substrate C->D E Monitor the absorbance change over time at the appropriate wavelength D->E F Calculate the initial reaction velocity (V₀) for each inhibitor concentration E->F G Plot 1/V₀ versus inhibitor concentration (Dixon Plot) F->G H Determine the Ki value from the x-intercept of the Dixon plot G->H

Figure 2: Workflow for determining the Ki of a competitive inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare concentrated stock solutions of the serine protease, the chromogenic substrate, and the benzamidine inhibitor in an appropriate assay buffer (e.g., Tris-HCl with CaCl2).

    • The buffer composition and pH should be optimized for the specific enzyme being studied.

  • Assay Setup:

    • In a 96-well microplate, perform serial dilutions of the inhibitor to create a range of concentrations. Include control wells with no inhibitor.

    • Add a fixed amount of the enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at a constant temperature to allow for inhibitor binding.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.

    • Immediately place the microplate in a spectrophotometer and measure the increase in absorbance over time at the wavelength corresponding to the chromophore released from the substrate.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • To determine the Ki for a competitive inhibitor, a Dixon plot is constructed by plotting the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration.

    • The x-intercept of the Dixon plot corresponds to -Ki.

Practical Considerations and Best Practices

  • Solubility and Stability: Ensure that the benzamidine inhibitors are fully dissolved in the assay buffer. Some derivatives may have limited solubility. Benzamidine solutions are also susceptible to degradation and should be prepared fresh.[12]

  • Reversibility: To confirm that the inhibition is reversible, dialysis or rapid dilution of the enzyme-inhibitor complex should restore enzyme activity.

  • Mechanism of Inhibition: While benzamidine and its close analogs are generally competitive inhibitors, it is good practice to confirm the mechanism of inhibition for novel derivatives using techniques such as Lineweaver-Burk plots.

  • Protease Specificity: When using benzamidine inhibitors in complex biological samples, it is important to remember that they can inhibit a broad range of serine proteases. For applications requiring high specificity, other classes of inhibitors may be more suitable.

Conclusion

Benzamidine and its derivatives are invaluable tools for the study and control of serine protease activity. This guide has provided a comparative overview of different benzamidine-based inhibitors, highlighting the importance of factors such as valency and substitution in determining inhibitory potency. The detailed experimental protocol for determining Ki values offers a practical framework for researchers to evaluate and compare the performance of these inhibitors in their own laboratories. By understanding the principles of their mechanism of action and adhering to best practices in experimental design, researchers can effectively leverage the power of benzamidine inhibitors to advance their scientific discoveries.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications.
  • MedchemExpress.com. Benzamidine | Trypsin Inhibitor.
  • Nallan Chakravarthula, T., Zeng, Z., & Alves, N. J. (2022). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 17(20), e202200364. Available from: [Link]

  • Selleck Chemicals. Benzamidine HCl Serine/threonin kinase inhibitor.
  • Wikipedia. Benzamidine. Available from: [Link]

  • Sampaio, C. A., Sampaio, M. U., & Prado, E. S. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 27(7), 843–847. Available from: [Link]

  • Sigma-Aldrich. Benzamidine 206752-36-5.
  • PubChem. Benzamidine. Available from: [Link]

  • TargetMol. Benzamidine hydrochloride | Serine/threonin kinase.
  • Cytiva. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
  • Hays, F. A., et al. Comparison of Ki Values.
  • ResearchGate. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Available from: [Link]

  • Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 80(2), 214. Available from: [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values.
  • AAT Bioquest. (2020). What is the difference between Ki and IC50 in enzyme inhibition?.

Sources

A Senior Application Scientist's Guide to Validating the Specificity of Radiolabeled 4-Iodo-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of radiolabeled 4-Iodo-benzamidine, a critical tool for studying serine proteases. We will move beyond mere protocols to explain the scientific rationale behind each step, compare its performance with relevant alternatives, and provide the detailed methodologies necessary for robust, reproducible results.

Introduction: The Role of 4-Iodo-benzamidine in Serine Protease Research

Benzamidine and its derivatives are well-established reversible, competitive inhibitors of trypsin-like serine proteases, which include crucial enzymes like thrombin, trypsin, and plasmin.[1][2] The core mechanism involves the cationic amidino group of the inhibitor interacting with a carboxylate residue (typically Asp189) located at the bottom of the enzyme's S1 specificity pocket, mimicking the natural arginine or lysine substrates.[3]

Radiolabeling 4-Iodo-benzamidine, typically with Iodine-125 ([¹²⁵I]), transforms it into a high-affinity radioligand. This tool enables highly sensitive and quantitative studies of enzyme expression, distribution, and inhibitor interactions. However, the value of any data generated is entirely dependent on the rigorous validation of its binding specificity. This guide outlines the critical experiments required to achieve that validation.

The Cornerstone of Validation: In Vitro Competitive Binding Assays

The first and most crucial step is to determine the binding affinity (Kᵢ) of the unlabeled compound and to demonstrate that the radioligand binds to the same site with high affinity and low non-specific binding. This is achieved through competitive displacement assays.

Scientific Rationale

The principle of a competitive binding assay is to measure the ability of an unlabeled "cold" ligand to compete with and displace a "hot" radioligand from its target receptor or enzyme. A potent and specific inhibitor will displace the radioligand at low concentrations. By quantifying this displacement, we can calculate the inhibitor concentration that displaces 50% of the specific binding (IC₅₀).[4] This value can then be converted to the inhibition constant (Kᵢ), a true measure of binding affinity, using the Cheng-Prusoff equation.[5][6][7] It is essential to differentiate specific binding (to the target) from non-specific binding (to other proteins, membranes, or assay components).[8][9][10] Non-specific binding is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled competitor.[9]

Comparative Ligands

To validate specificity, it's crucial to compare against compounds with known properties:

  • Unlabeled 4-Iodo-benzamidine HCl: Should show high affinity (low Kᵢ), confirming the radiolabeled version targets the same site.

  • Benzamidine HCl: The parent compound, expected to have a slightly lower affinity than the iodinated version.[11]

  • A Structurally Unrelated Inhibitor: For example, a non-amidine-based thrombin inhibitor like Dabigatran, to confirm binding to the same class of enzyme via a different chemical scaffold.[2]

  • A Non-binding Control: A compound not expected to bind to serine proteases, to ensure the observed displacement is not an artifact.

Experimental Workflow: Competitive Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare Enzyme Source (e.g., purified thrombin or membrane homogenate) A1 Pipette into 96-well plate: - Enzyme Preparation - Assay Buffer P1->A1 P2 Prepare Ligands: 1. [¹²⁵I]4-Iodo-benzamidine (Hot) 2. Unlabeled Competitors (Cold) A2 Add varying concentrations of Cold Competitor P2->A2 A3 Add fixed concentration of Hot Radioligand (at or below Kd) P2->A3 A1->A2 A2->A3 A4 Incubate to Equilibrium (e.g., 60 min at 30°C) A3->A4 S1 Rapidly filter contents through GF/C filter plate to trap bound ligand A4->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Dry filters, add scintillant, and count radioactivity in a MicroBeta counter S2->S3 D1 Plot % Inhibition vs. log[Competitor] S3->D1 D2 Fit sigmoidal curve to determine IC₅₀ D1->D2 D3 Calculate Kᵢ using Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay
  • Membrane/Enzyme Preparation: Prepare membrane homogenates from cells or tissues expressing the target protease, or use purified enzyme (e.g., human thrombin) diluted in assay buffer.[12] Protein concentration should be determined via a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of unlabeled competitor compound at various concentrations (from 10⁻¹¹ M to 10⁻⁵ M). For non-specific binding (NSB) wells, use a high concentration (e.g., 10 µM) of unlabeled 4-Iodo-benzamidine. For total binding wells, add buffer only.

    • 50 µL of [¹²⁵I]4-Iodo-benzamidine diluted in assay buffer to a final concentration at or below its Kₔ (e.g., 0.1-0.5 nM).

    • 150 µL of the enzyme/membrane preparation (e.g., 50-120 µg protein for tissue).[12]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[12]

  • Filtration: Terminate the assay by rapid vacuum filtration through a PEI-presoaked glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to minimize non-specific binding.[12]

  • Counting: Dry the filter plate, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.[4]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5][7]

Comparative Data Summary (Hypothetical)
CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Selectivity vs. Trypsin
4-Iodo-benzamidine Thrombin15.57.2~67x
Trypsin1050483-
Benzamidine Thrombin45.020.9~20x
Trypsin1900879-
Dabigatran Thrombin9.84.5>10,000x
Trypsin>100,000>46,000-

This table illustrates that while 4-Iodo-benzamidine is a potent inhibitor, it also shows significant affinity for trypsin, a common characteristic of benzamidine-based scaffolds.[1][13] A highly selective compound like Dabigatran serves as an important benchmark.

Profiling Specificity: In Vitro Selectivity Screening

Specificity is not only about high affinity for the target but also low affinity for off-targets. A selectivity screen against a panel of related enzymes is essential.

Scientific Rationale

The S1 pocket of trypsin-like serine proteases shares structural homology, which can lead to cross-reactivity of inhibitors.[14] Screening [¹²⁵I]4-Iodo-benzamidine against other proteases (e.g., chymotrypsin, plasmin, Factor Xa) is critical to define its selectivity profile.[11] This is typically done using a fixed, high concentration of the radioligand and measuring the percentage of inhibition or binding. A truly specific ligand will show high binding to its intended target and minimal binding to others.

Experimental Workflow: Selectivity Panel Screening

G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Quantification & Comparison S1 Prepare separate assays for each enzyme: - Thrombin - Trypsin - Chymotrypsin - Plasmin - Factor Xa I1 Add fixed concentration of [¹²⁵I]4-Iodo-benzamidine to all wells S1->I1 S2 For each enzyme, prepare: - Total Binding wells - Non-Specific Binding wells I2 Add excess cold ligand (for NSB) or buffer (for Total) S2->I2 I1->I2 I3 Incubate to equilibrium I2->I3 A1 Filter, Wash, Count each plate I3->A1 A2 Calculate Specific Binding for each enzyme A1->A2 A3 Compare specific binding across the enzyme panel A2->A3

Caption: Workflow for an enzyme selectivity panel screen.

Comparative Data Summary (Hypothetical)
EnzymeClassSpecific Binding (CPM)% of Thrombin Binding
Thrombin Trypsin-like Serine Protease18,500100%
Trypsin Trypsin-like Serine Protease12,30066.5%
Plasmin Trypsin-like Serine Protease9,80053.0%
Factor Xa Trypsin-like Serine Protease4,10022.2%
Chymotrypsin Chymotrypsin-like Serine Protease4502.4%
Papain Cysteine Protease1500.8%

This data demonstrates that 4-Iodo-benzamidine binds preferentially to trypsin-like serine proteases over other protease families, but shows significant cross-reactivity within that family.

Visualizing Specificity: In Vitro Tissue Autoradiography

This technique provides a visual confirmation of where the radioligand binds within a complex biological sample, such as a tissue section. It is a powerful method for bridging the gap between isolated enzyme assays and in vivo studies.

Scientific Rationale

In vitro autoradiography involves incubating tissue sections with the radioligand.[15][16] The anatomical distribution of the binding can then be visualized by exposing the sections to a phosphor screen or film.[17][18] The most critical component of this experiment is the "blocking" control. An adjacent tissue section is incubated with the radioligand in the presence of a high concentration of an unlabeled competitor. The signal remaining in this blocked section represents non-specific binding. A specific signal will be present in the "total binding" section but absent or greatly reduced in the "blocked" section.[15]

Experimental Workflow: In Vitro Autoradiography

G cluster_prep Tissue Preparation cluster_incubation Incubation (Parallel Slides) cluster_wash Washing & Drying cluster_exposure Exposure & Imaging P1 Section frozen tissue (e.g., thrombus-rich tissue) on a cryostat (20 µm) P2 Thaw-mount sections onto microscope slides P1->P2 Total Total Binding: Incubate with [¹²⁵I]4-Iodo-benzamidine P2->Total NSB Non-Specific Binding: Incubate with Radioligand + excess cold competitor P2->NSB W1 Wash slides in ice-cold buffer to remove unbound ligand Total->W1 NSB->W1 W2 Quick dip in distilled H₂O to remove buffer salts W1->W2 W3 Dry slides under a stream of cool air W2->W3 E1 Appose slides to a phosphor imaging screen W3->E1 E2 Expose for 1-7 days E1->E2 E3 Scan screen with a phosphorimager E2->E3 E4 Analyze signal intensity in regions of interest E3->E4

Caption: Workflow for in vitro tissue autoradiography.

Detailed Protocol: Autoradiography
  • Tissue Sectioning: Using a cryostat, cut 20 µm thick sections from a frozen tissue block known to contain the target (e.g., a mouse model of thrombosis). Thaw-mount the sections onto slides.[18][19]

  • Pre-incubation: Rehydrate the slides in an appropriate buffer (e.g., 50 mM Tris-HCl) for 30 minutes.[19]

  • Incubation:

    • Total Binding: Layer the sections with buffer containing [¹²⁵I]4-Iodo-benzamidine (e.g., 0.5 nM).

    • Non-Specific Binding: On adjacent sections, layer the same radioligand solution that also contains a high concentration (e.g., 10 µM) of unlabeled 4-Iodo-benzamidine.

    • Incubate in a humidified chamber for 90 minutes at room temperature.[18]

  • Washing: Rapidly wash the slides in multiple changes of ice-cold buffer (e.g., 3 x 5 minutes) to remove unbound radioligand. Follow with a brief dip in distilled water.[18]

  • Drying & Exposure: Dry the slides and place them in a cassette against a phosphor imaging screen for 1-7 days.[18]

  • Imaging & Analysis: Scan the screen using a phosphorimager. Compare the signal intensity and distribution between the total and non-specific binding slides. Specific binding is visually and quantitatively identified as the difference between the two conditions.

Conclusion: A Multi-Faceted Approach to Validation

Validating the specificity of a radioligand like [¹²⁵I]4-Iodo-benzamidine hydrochloride is not a single experiment but a systematic process. By combining quantitative in vitro binding assays, comprehensive selectivity profiling, and visual tissue autoradiography, researchers can build a robust and convincing data package. This multi-pronged approach ensures that the tool is well-characterized, and that the subsequent biological data generated is both reliable and accurately interpreted. This level of rigor is the bedrock of trustworthy and authoritative scientific research.

References

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). Drug discovery methods. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved from [Link]

  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (n.d.). MDPI. Retrieved from [Link]

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (2015, October). EBM Consult. Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). YouTube. Retrieved from [Link]

  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ligand binding assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Preclinical Pharmacokinetics and Biodistribution Studies of 89 Zr-Labeled Pembrolizumab. (2016, August 4). The Journal of Nuclear Medicine. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (2010). Molecules. Retrieved from [Link]

  • New inhibitors of thrombin and other trypsin-like proteases: hydrogen bonding of an aromatic cyano group with a backbone amide of the P1 binding site replaces binding of a basic side chain. (1997, October 28). PubMed. Retrieved from [Link]

  • Small Molecule Radiopharmaceuticals – A Review of Current Approaches. (n.d.). Frontiers. Retrieved from [Link]

  • THE Autoradiography - GE Healthcare Life Sciences. (2017, January 6). AnyFlip. Retrieved from [Link]

  • Radioligand Binding Assays: Application of [125 I]Angiotensin II Receptor Binding. (n.d.). Springer Link. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Data Sheet Autoradiography Protocols. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Data Sheet Autoradiography Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Efficiency of isolated inhibitor for trypsin, chymotrypsin and thrombin. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. (n.d.). PubMed Central. Retrieved from [Link]

  • Inhibitory activities of compounds 7 and 9 against thrombin and trypsin. (n.d.). ResearchGate. Retrieved from [Link]

  • Autoradiography on deparaffinized tissue sections. (2022, August 18). MedUni Wien ePub. Retrieved from [Link]

  • Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets. (2019, March 12). JoVE. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Comparative Inhibition of Thrombin, Plasmin, Trypsin, and Complement by Benzamidines Using Substituent Constants and Regression Analysis. (1973, October). PubMed. Retrieved from [Link]

  • In Vitro Autoradiography. (n.d.). ResearchGate. Retrieved from [Link]

  • THE Autoradiography. (n.d.). GE Healthcare Life Sciences. Retrieved from [Link]

  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. (n.d.). ResearchGate. Retrieved from [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. (2012, May 1). NCBI. Retrieved from [Link]

  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. (n.d.). PubMed Central. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. Retrieved from [Link]

  • Inhibition of four human serine proteases by substituted benzamidines. (n.d.). PubMed. Retrieved from [Link]

  • Small-molecule inhibitor: benzamidine. (n.d.). MEROPS - the Peptidase Database. Retrieved from [Link]

  • Discovery of an autoinhibited conformation in mesotrypsin reveals a strategy for selective serine protease inhibition. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Benzamidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. (2022, September 28). PMC - NIH. Retrieved from [Link]

  • Exploring the Catalytic Significant Residues of Serine Protease Using Substrate-Enriched Residues and a Peptidase Inhibitor. (2020, November 30). Microbiology and Biotechnology Letters. Retrieved from [Link]

  • A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. (n.d.). PubMed. Retrieved from [Link]

  • Benzamidine. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

A Researcher's Guide to Confirming the On-Target Effects of 4-Iodo-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The benzamidine core structure is a well-established pharmacophore that acts as a competitive inhibitor of trypsin-like serine proteases[1][2]. These enzymes share a common catalytic mechanism and a conserved substrate-binding pocket that accommodates the benzamidine moiety, mimicking the natural arginine or lysine substrates. 4-Iodo-benzamidine hydrochloride, a substituted benzamidine, is therefore presumed to target this class of enzymes. However, rigorous confirmation of its specific targets and on-target effects is crucial for any meaningful biological study.

This guide will compare and contrast several orthogonal experimental strategies, from direct biochemical assays to complex proteome-wide profiling, to provide a complete picture of 4-Iodo-benzamidine hydrochloride's activity.

The Logic of On-Target Validation: A Multi-Pronged Approach

Confirming that a small molecule's observed biological effect is a direct consequence of its interaction with an intended target requires more than a single experiment. A robust validation strategy relies on a convergence of evidence from distinct methodologies. We will explore biochemical, cellular, and proteomic approaches, each providing a unique piece of the puzzle.

Biochemical Assays: Direct Measurement of Target Inhibition

The most direct way to assess the on-target effect of an inhibitor is to measure its impact on the activity of a purified enzyme. For 4-Iodo-benzamidine hydrochloride, this involves in vitro assays with candidate serine proteases.

A. Determining Potency (IC50) and Mechanism of Inhibition (Ki)

The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency. This is determined by measuring the enzyme's activity across a range of inhibitor concentrations. For serine proteases, this is typically done using a fluorogenic or chromogenic peptide substrate that releases a detectable signal upon cleavage[3][4].

Why this is important: An IC50 value provides a quantitative measure of how effectively the compound inhibits the target enzyme. Comparing IC50 values across different proteases is the first step in building a selectivity profile.

Further kinetic studies are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki)[5][6]. Since benzamidines are known competitive inhibitors, they are expected to increase the apparent Km of the substrate without affecting the Vmax[2][6].

Table 1: Example IC50 Data for 4-Iodo-benzamidine hydrochloride

Target ProteaseSubstrate UsedIC50 (µM)
TrypsinBoc-QAR-AMC25
ThrombinBoc-VPR-AMC120
PlasminMeS-K-AMC95
uPAZ-GGR-AMC100
Factor XaBoc-IGR-AMC115
TryptaseZ-GPR-pNA22

Note: These are hypothetical values for illustrative purposes, based on known Ki values for the parent compound, benzamidine[7].

Experimental Protocol: IC50 Determination of a Serine Protease
  • Reagents and Setup:

    • Purified recombinant serine protease (e.g., Trypsin).

    • Fluorogenic substrate (e.g., Boc-QAR-AMC).

    • Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).

    • 4-Iodo-benzamidine hydrochloride stock solution in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of 4-Iodo-benzamidine hydrochloride in the assay buffer. A typical starting range would be from 100 µM down to 1 nM. Include a DMSO-only control (vehicle).

    • Add 50 µL of the diluted inhibitor or vehicle to the wells of the microplate.

    • Add 25 µL of the enzyme solution (at a final concentration that gives a linear reaction rate) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (at a concentration near its Km).

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation/emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Engagement in a Cellular Context

While biochemical assays are essential, they do not confirm that the compound can reach and bind to its target in the complex environment of a living cell. Cellular assays are required to bridge this gap.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

Why this is important: CETSA provides direct evidence of the physical interaction between the inhibitor and its target protein within the cell. It is an invaluable tool for confirming that the compound reaches its intended destination and binds with sufficient affinity to have a biological effect.

Experimental Workflow: CETSA

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat intact cells with 4-Iodo-benzamidine HCl or Vehicle (DMSO) B Lyse cells and aliquot lysate A->B Incubate C Heat aliquots to a range of temperatures (e.g., 40-70°C) B->C D Centrifuge to pellet aggregated proteins C->D E Collect soluble fraction D->E F Analyze soluble protein by Western Blot or Mass Spectrometry E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Proteome-Wide Selectivity Profiling

A critical aspect of on-target validation is to understand the inhibitor's selectivity. Does it only bind to the intended target, or does it have off-target effects that could confound experimental results or lead to toxicity? Activity-Based Protein Profiling (ABPP) is a premier chemoproteomic strategy for this purpose.[8][9][10]

A. Competitive Activity-Based Protein Profiling (ABPP)

ABPP uses active-site-directed chemical probes (Activity-Based Probes, or ABPs) that covalently label the active form of an entire enzyme family.[11][12] For serine proteases, these are often fluorophosphonate-based probes. In a competitive ABPP experiment, a cell lysate or live cells are pre-incubated with the inhibitor (4-Iodo-benzamidine hydrochloride) before adding the ABP. If the inhibitor binds to a target protease, it will block the subsequent labeling of that enzyme by the ABP.

Why this is important: ABPP provides an unbiased, global view of the inhibitor's interactions across the entire proteome.[9] It can simultaneously confirm engagement with the intended target(s) and reveal any unanticipated off-targets, providing a comprehensive selectivity profile.

Experimental Workflow: Competitive ABPP

ABPP_Workflow cluster_0 Step 1: Competitive Binding cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Analysis A Proteome (e.g., Cell Lysate) B Incubate with 4-Iodo-benzamidine HCl (Test) A->B C Incubate with Vehicle (Control) A->C D Add Serine Protease ABP (e.g., FP-Rhodamine) B->D E Add Serine Protease ABP (e.g., FP-Rhodamine) C->E F Run SDS-PAGE D->F E->F G In-gel Fluorescence Scan F->G H Identify bands diminished in Test vs. Control G->H I Excise bands and identify by Mass Spectrometry H->I

Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Comparison of Validation Methods

MethodWhat It MeasuresProsCons
Biochemical IC50 Potency against a purified enzyme.Quantitative, high-throughput, determines mechanism.Lacks biological context, requires purified protein.
CETSA Target engagement in cells/lysates.Confirms target binding in a native environment.Indirect measure of inhibition, can be technically challenging.
Competitive ABPP Target engagement and selectivity across the proteome.Unbiased, proteome-wide view, identifies off-targets.Requires specific activity-based probes, complex data analysis.

Conclusion and Best Practices

Confirming the on-target effects of 4-Iodo-benzamidine hydrochloride requires a rigorous, multi-faceted approach. No single experiment is sufficient.

  • Start Broad, Then Go Deep: Begin with biochemical assays against a panel of candidate serine proteases to establish potency and a preliminary selectivity profile.

  • Confirm in a Biological System: Use CETSA to verify that the compound engages the primary target(s) in a cellular context.

  • Profile for Selectivity: Employ competitive ABPP to obtain an unbiased, proteome-wide assessment of selectivity and to identify potential off-targets that could influence the observed phenotype.

By integrating these orthogonal approaches, researchers can build a compelling and self-validating case for the on-target activity of 4-Iodo-benzamidine hydrochloride, ensuring the scientific integrity and trustworthiness of their findings.

References

  • Target identification with quantitative activity based protein profiling (ABPP). PubMed. Available at: [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. Available at: [Link]

  • Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities. Current Opinion in Chemical Biology. Available at: [Link]

  • Protease Assay Services. Reaction Biology. Available at: [Link]

  • Protease Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • A near-universal way to measure enzyme inhibition. McGill Newsroom. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? ResearchGate. Available at: [Link]

  • Benzamidine. Wikipedia. Available at: [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

Sources

Safety Operating Guide

A Strategic Approach to the Disposal of 4-Iodo-benzamidine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel compounds are daily occurrences. With this innovation comes the critical responsibility of managing chemical byproducts and unutilized reagents safely and compliantly. This guide provides a detailed protocol for the proper disposal of 4-Iodo-benzamidine hydrochloride, a compound often employed in the development of serine protease inhibitors. By grounding our procedures in established safety protocols and regulatory standards, we aim to foster a culture of safety and environmental stewardship within the laboratory.

Understanding the Hazard Profile of 4-Iodo-benzamidine Hydrochloride

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. 4-Iodo-benzamidine hydrochloride is classified as a hazardous substance with the following key characteristics:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Oral, Dermal, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[1]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Ocular
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][4]Inhalation

Given these hazards, all disposal procedures must be executed with strict adherence to safety protocols to minimize exposure to laboratory personnel.

The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of 4-Iodo-benzamidine hydrochloride, ensuring safety and regulatory compliance at each stage.

Figure 1: A procedural flowchart for the safe disposal of 4-Iodo-benzamidine hydrochloride.

Step 1: Pre-Disposal Assessment and Personal Protective Equipment (PPE)

Before beginning the disposal process, thoroughly review the Safety Data Sheet (SDS) for 4-Iodo-benzamidine hydrochloride.[1][2][3][4][5][6] This document contains critical information regarding hazards, handling, and emergency procedures.

Based on the identified hazards, the following PPE is mandatory:

  • Safety Goggles: To protect against eye irritation.[1]

  • Nitrile Gloves: To prevent skin contact and irritation.[1]

  • Lab Coat: To protect clothing and skin from contamination.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of generating dust.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8] 4-Iodo-benzamidine hydrochloride waste should be collected in a designated hazardous waste container.

  • Container Selection: Use a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The container must be in good condition and have a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Iodo-benzamidine hydrochloride," and the approximate concentration and quantity.[7]

  • Incompatible Materials: Do not mix 4-Iodo-benzamidine hydrochloride waste with incompatible materials, particularly strong oxidizing agents, strong acids, or strong bases.[4]

Step 3: Transfer and Containment

When transferring the waste into the designated container, do so in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[9] Use a dedicated scoop or funnel to avoid cross-contamination. Once the waste has been transferred, securely seal the container.[7] Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 4: Storage and Final Disposal

The sealed hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA).[10][11] This area should be:

  • At or near the point of generation.[11]

  • Under the control of the operator of the process generating the waste.

  • Clearly marked as a hazardous waste accumulation area.

Containers must be kept closed except when adding waste.[11][12] Once the container is full, or in accordance with your institution's specific time limits for satellite accumulation, arrange for the waste to be picked up by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12][13]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[2] The area should then be decontaminated.

  • Major Spills: In the case of a large spill, or if the spill involves a solution, evacuate the area and notify your institution's emergency response team.

For any exposure, follow the first-aid measures outlined in the SDS, which generally include flushing the affected area with copious amounts of water and seeking medical attention.[1][5]

Regulatory Compliance

The disposal of 4-Iodo-benzamidine hydrochloride is subject to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies. Adherence to the procedures outlined in this guide, in conjunction with your institution's specific policies, will help ensure compliance with these regulations. Never dispose of hazardous chemicals down the drain or in the regular trash.[12][13][14]

By implementing these scientifically sound and safety-conscious disposal procedures, laboratories can effectively manage the risks associated with 4-Iodo-benzamidine hydrochloride, ensuring the protection of both personnel and the environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Fisher Scientific. (2025, December 18). Benzamidine Hydrochloride Hydrate Safety Data Sheet.
  • TCI Chemicals. (2025, March 5). Benzydamine Hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). Benzamidine hydrochloride hydrate Safety Data Sheet.
  • Apollo Scientific. (2023, July 10). Benzamidine hydrochloride anhydrous Safety Data Sheet.
  • Purdue University. (2003, April). Guidelines: Handling and Disposal of Chemicals.
  • MedChemExpress. (2025, December 8). Benzamidine hydrochloride hydrate Safety Data Sheet.
  • Merck Millipore. (n.d.). Benzamidine, Hydrochloride Safety Data Sheet.
  • University of Pennsylvania. (2019, November 25). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Salisbury University. (n.d.). Segregation of Waste Chemicals.
  • National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • Cayman Chemical. (2025, August 11). Benzamidine (hydrochloride) Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.).

Sources

Personal protective equipment for handling 4-Iodo-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

4-Iodo-benzamidine hydrochloride is a substituted aromatic amine. While specific toxicity data is unavailable, we must extrapolate from its constituent parts:

  • Benzamidine Hydrochloride: The parent molecule is a known irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Accidental ingestion may be harmful.[3]

  • Iodinated Aromatic Compound: The presence of iodine on the aromatic ring places this compound in the category of halogenated organic compounds.[4] Such compounds can exhibit increased toxicity, and upon combustion, may release toxic fumes such as hydrogen iodide and nitrogen oxides.[5]

Given these factors, 4-Iodo-benzamidine hydrochloride should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation, and unknown systemic toxicity. All operations should be conducted with the goal of minimizing exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 4-Iodo-benzamidine hydrochloride, particularly in its powdered form.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene or Viton®).Nitrile gloves alone may offer poor resistance to halogenated hydrocarbons.[6][7] Double-gloving provides an extra layer of protection. Always inspect gloves for integrity before use.
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.Protects against airborne powder and potential splashes of solutions containing the compound.
Body Protection A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, a disposable chemical-resistant gown or apron should be worn.Prevents contamination of personal clothing.
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.The fine powder can easily become airborne and inhaled, causing respiratory irritation.[3]
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Inner then Outer) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Figure 1: Sequential process for donning and doffing PPE.

Operational Plan: Safe Handling from Receipt to Use

A meticulous operational plan minimizes the risk of exposure at every step.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store 4-Iodo-benzamidine hydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with appropriate hazard warnings.

Handling the Powder

All manipulations of the solid compound should be performed in a certified chemical fume hood to control airborne particles.

Step-by-Step Weighing Procedure:

  • Preparation: Before starting, ensure the fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.[1]

  • Tare Weigh Boat: Place a weigh boat on the analytical balance and tare it.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of 4-Iodo-benzamidine hydrochloride to the weigh boat. Avoid creating dust clouds by handling the powder gently.[1]

  • Cleaning: After weighing, carefully clean the spatula and any other utensils used.

  • Secure Container: Tightly close the main container of 4-Iodo-benzamidine hydrochloride.

Preparing Solutions
  • When preparing solutions, add the solid 4-Iodo-benzamidine hydrochloride to the solvent slowly to avoid splashing.

  • If the solvent is volatile, ensure the solution is prepared within the fume hood.

Disposal Plan: Managing Halogenated Waste

As an iodinated organic compound, 4-Iodo-benzamidine hydrochloride and any materials contaminated with it are classified as halogenated organic waste.[4] This waste stream requires specific disposal procedures and must not be mixed with non-halogenated waste.

Waste Segregation
  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, bench paper, and empty containers, must be collected in a designated, labeled hazardous waste container for halogenated organics.

  • Liquid Waste: Solutions containing 4-Iodo-benzamidine hydrochloride must be collected in a separate, clearly labeled container for halogenated liquid waste.

Disposal Workflow

The following diagram outlines the critical decision points and steps for proper waste disposal.

Disposal_Workflow Start Waste Generation IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Contaminated Solid Waste (Gloves, Paper, etc.) IsSolid->SolidWaste Solid LiquidWaste Aqueous or Organic Solution IsSolid->LiquidWaste Liquid SolidContainer Place in labeled 'Halogenated Solid Waste' container SolidWaste->SolidContainer LiquidContainer Place in labeled 'Halogenated Liquid Waste' container LiquidWaste->LiquidContainer EHSOffice Arrange for pickup by Environmental Health & Safety SolidContainer->EHSOffice LiquidContainer->EHSOffice

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.